molecular formula C10H15NO B1519328 (R)-3-Amino-3-(p-tolyl)propan-1-ol CAS No. 1071436-36-6

(R)-3-Amino-3-(p-tolyl)propan-1-ol

Cat. No.: B1519328
CAS No.: 1071436-36-6
M. Wt: 165.23 g/mol
InChI Key: DLRHJVGOQVPPGF-SNVBAGLBSA-N
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Description

(R)-3-Amino-3-(p-tolyl)propan-1-ol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-amino-3-(4-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRHJVGOQVPPGF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654214
Record name (3R)-3-Amino-3-(4-methylphenyl)propan-1-ol
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071436-36-6
Record name (γR)-γ-Amino-4-methylbenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071436-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Amino-3-(4-methylphenyl)propan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-(p-tolyl)propan-1-ol is a chiral amino alcohol of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a chiral center at the carbon bearing the amino group and a p-tolyl substituent, makes it a valuable building block for the asymmetric synthesis of various biologically active molecules. The precise three-dimensional arrangement of its functional groups—a primary amine, a primary alcohol, and a chiral center—allows for specific interactions with biological targets, rendering it a key intermediate in the development of novel therapeutics. This guide provides a comprehensive overview of the physical properties of this compound, offering a foundational understanding for its application in research and development.

Chemical Structure and Stereochemistry

The molecular structure of this compound consists of a propan-1-ol backbone with an amino group and a p-tolyl group attached to the third carbon. The "(R)" designation specifies the absolute configuration at this chiral center, which is crucial for its biological activity and interaction with other chiral molecules.

Caption: Molecular structure of 3-Amino-3-(p-tolyl)propan-1-ol.

Physicochemical Properties

The physical characteristics of this compound are fundamental to its handling, formulation, and reaction kinetics. While specific experimental data for the (R)-enantiomer is limited in publicly available literature, the properties of the racemic mixture and closely related analogs provide valuable insights.

PropertyValue (Predicted/Analog Data)Source
Molecular Formula C₁₀H₁₅NON/A
Molecular Weight 165.23 g/mol N/A
Appearance White to off-white solid (based on analogs)N/A
Melting Point 70-77 °C (for racemic 3-amino-3-phenyl-1-propanol)[1]
Boiling Point 311.0 ± 27.0 °C at 760 mmHg (Predicted for racemate)[2]
Density 1.052 ± 0.06 g/cm³ (Predicted for racemate)[2]
Refractive Index 1.554 (Predicted for racemate)[3]
Solubility Soluble in methanol.[1] Expected to be soluble in other polar organic solvents.[1]
Specific Optical Rotation Data not available. The (S)-enantiomer is commercially available, implying a non-zero rotation for the (R)-enantiomer.[4]

Expert Insight: The predicted high boiling point suggests strong intermolecular hydrogen bonding afforded by the amino and hydroxyl groups. The melting point of the pure (R)-enantiomer may differ from that of the racemic mixture due to different crystal packing efficiencies.

Optical Activity: The Signature of Chirality

A defining characteristic of a chiral molecule is its ability to rotate the plane of polarized light. This property, known as optical activity, is measured using a polarimeter, and the result is expressed as the specific rotation.

Causality Behind the Experiment: The specific rotation is an intrinsic property of a chiral molecule and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. For this compound, determining the specific rotation is essential for confirming its enantiomeric purity. The sign and magnitude of the rotation are unique to the (R)-enantiomer.

Experimental Protocol: Determination of Specific Rotation

This protocol outlines the standardized procedure for measuring the specific rotation of a chiral amino alcohol.

  • Sample Preparation:

    • Accurately weigh a sample of this compound (e.g., 100 mg).

    • Dissolve the sample in a suitable solvent (e.g., methanol) in a volumetric flask (e.g., 10 mL) to a known concentration. Ensure complete dissolution.

  • Instrument Calibration:

    • Calibrate the polarimeter using a blank solvent-filled cell. The reading should be zero.

  • Measurement:

    • Fill the polarimeter cell (of a known path length, typically 1 dm) with the sample solution, ensuring no air bubbles are present.

    • Place the cell in the polarimeter and record the observed rotation (α) at a specified temperature (usually 20 or 25 °C) and wavelength (commonly the sodium D-line, 589 nm).

  • Calculation of Specific Rotation ([α]):

    • Use the following formula: [α] = α / (l × c) where:

      • α is the observed rotation in degrees.

      • l is the path length of the cell in decimeters (dm).

      • c is the concentration of the sample in g/mL.

start Prepare Solution (Known Concentration) calibrate Calibrate Polarimeter (Blank Solvent) start->calibrate measure Measure Observed Rotation (α) calibrate->measure calculate Calculate Specific Rotation ([α]) measure->calculate end Report [α] with Temp., Wavelength, Solvent calculate->end

Caption: Workflow for determining specific rotation.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group, the methine proton at the chiral center, the methylene protons of the propanol chain, and the exchangeable protons of the amino and hydroxyl groups. The coupling patterns between adjacent protons provide valuable connectivity information.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the chiral methine carbon, and the carbons of the propanol backbone.

Expert Insight: To confirm the enantiomeric purity by NMR, a chiral solvating agent or a chiral derivatizing agent can be used. This will induce a chemical shift difference between the enantiomers, allowing for their quantification.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.

  • N-H stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H stretch (aromatic and aliphatic): Signals typically appear just above and below 3000 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch: A strong band in the 1000-1200 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. The fragmentation of related amino alcohols often involves cleavage of the C-C bond adjacent to the nitrogen atom and loss of small neutral molecules like water.[6]

Safety and Handling

This compound, like many amino alcohols, should be handled with care in a well-ventilated laboratory. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chiral building block with significant potential in synthetic and medicinal chemistry. A thorough understanding of its physical properties, including its yet-to-be-reported specific optical rotation, is paramount for its effective use. The experimental protocols and theoretical insights provided in this guide serve as a valuable resource for researchers working with this and related chiral amino alcohols. Further experimental investigation is warranted to fully characterize the properties of this important molecule.

References

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2857. [Link]

  • National Institutes of Health. A general method to predict optical rotations of chiral molecules from their structures. [Link]

  • PubChem. 1-Propanol, 3-amino-3-phenyl-. [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). [Link]

  • Ibrahim, M. M., Frey, W., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2857. [Link]

  • Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • ChemBK. 3-Amino-3-(4-methylphenyl)propan-1-ol. [Link]

  • Magnetic Resonance in Chemistry. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. [Link]

  • Google Patents. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Semantic Scholar. A general method to predict optical rotations of chiral molecules from their structures. [Link]

  • Royal Society of Chemistry. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. [Link]

  • National Institutes of Health. 3-Methylamino-3-phenylpropan-1-ol. [Link]

  • Chemistry Steps. Specific Rotation. [Link]

  • ResearchGate. Methods for synthesizing chiral b-Ar-b-Ar′-a-amino acids. (A) C(sp 3.... [Link]

  • ResearchGate. Theoretical exploration of the volumetric and optical properties of 3-amino 1-propanol and isomeric butanol at 298.15 K-318.15 K: PFP theory, Graph theoretical approach, and FTIR studies. [Link]

  • Universities Space Research Association. DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. C. W. Cook1, D. Viola2, S. Byrne1, C. Drouet d'Aubigny1,. [Link]

  • Sci-Hub. Determination of the chiral purity of aminoalcohols by 1H NMR spectroscopy. [Link]

  • ResearchGate. ATR-FTIR Spectroscopy and Its Relevance to Probe the Molecular-Level Interactions Between Amino Acids and Metal-Oxide Nanoparticles at Solid/Aqueous Interface. [Link]

  • ResearchGate. Specific Optical Rotation for the Identification of the Locus of Solubilization of Chiral Molecules in Achiral Micelles. [Link]

  • Wiley Online Library. Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. [Link]

  • National Institutes of Health. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. [Link]

  • ResearchGate. Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations. [Link]

  • National Institutes of Health. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. [Link]

  • Physics & Maths Tutor. OCR (A) Chemistry A-level Module 6: Organic Chemistry & Analysis Revision. [Link]

  • PubMed. Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives With Friedel-Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. [Link]

  • National Institutes of Health. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

  • ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]

Sources

An In-Depth Technical Guide to (R)-3-Amino-3-(p-tolyl)propan-1-ol: A Chiral Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (R)-3-Amino-3-(p-tolyl)propan-1-ol, a chiral amino alcohol of significant interest to researchers, scientists, and professionals in drug development. Its structural motifs are found at the core of several important pharmaceutical agents, making a thorough understanding of its synthesis, characterization, and application essential for innovation in medicinal chemistry.

Introduction: The Significance of Chiral 3-Amino-3-arylpropan-1-ols

Chiral 1,3-amino alcohols are privileged scaffolds in medicinal chemistry, forming the backbone of numerous biologically active molecules. The precise stereochemical arrangement of the amino and hydroxyl groups is often crucial for their pharmacological activity, as it dictates the molecule's interaction with its biological target. This compound belongs to this important class of compounds and serves as a key chiral building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. The tolyl group, a common bioisostere for a phenyl ring, can offer advantages in terms of metabolic stability and target engagement.

Physicochemical Properties and Safety Data

A foundational understanding of the physicochemical properties of this compound is paramount for its effective use in the laboratory.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO[Calculated]
Molecular Weight 165.23 g/mol [Calculated]
CAS Number Not available for the (R)-enantiomer. (S)-enantiomer: 1213645-36-3[1]
Appearance Expected to be a solid or oil-
Purity Commercially available up to 98% (for the (S)-enantiomer)[1]

Safety and Handling:

GHS Hazard Pictograms (for the (S)-enantiomer):



Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust or vapors.

  • In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

  • If swallowed, seek immediate medical attention.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is a key challenge. Several strategies can be envisioned, primarily revolving around the asymmetric reduction of a prochiral β-amino ketone or the resolution of a racemic mixture.

Proposed Asymmetric Synthesis via Reduction of a β-Amino Ketone

A highly effective and widely used method for the synthesis of chiral amino alcohols is the asymmetric reduction of the corresponding β-amino ketone. This approach offers excellent control over the stereochemistry at the newly formed chiral center.

p-Tolualdehyde p-Tolualdehyde Chalcone derivative Chalcone derivative p-Tolualdehyde->Chalcone derivative Claisen-Schmidt condensation 3-Amino-1-(p-tolyl)propan-1-one\n(Prochiral β-amino ketone) 3-Amino-1-(p-tolyl)propan-1-one (Prochiral β-amino ketone) Chalcone derivative->3-Amino-1-(p-tolyl)propan-1-one\n(Prochiral β-amino ketone) Michael addition Ammonia Ammonia Ammonia->Chalcone derivative This compound This compound 3-Amino-1-(p-tolyl)propan-1-one\n(Prochiral β-amino ketone)->this compound Asymmetric Reduction (e.g., CBS reduction) Chiral catalyst Chiral catalyst Chiral catalyst->this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol (Proposed):

This protocol is based on established methodologies for the asymmetric reduction of β-amino ketones.[2]

Step 1: Synthesis of 3-Amino-1-(p-tolyl)propan-1-one (Prochiral β-Amino Ketone)

  • Mannich Reaction: To a solution of 4-methylacetophenone (1 equivalent) in ethanol, add paraformaldehyde (1.2 equivalents) and ammonium chloride (1.2 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude β-amino ketone.

  • Purify the product by flash column chromatography on silica gel.

Step 2: Asymmetric Reduction to this compound

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.1 equivalents).

  • Stir the mixture at 0 °C for 15 minutes.

  • Reduction: To the catalyst solution, add a solution of 3-Amino-1-(p-tolyl)propan-1-one (1 equivalent) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of methanol, followed by 1 M HCl.

  • Stir the mixture for 30 minutes at room temperature.

  • Basify the solution with aqueous NaOH and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

Resolution of Racemic 3-Amino-3-(p-tolyl)propan-1-ol

An alternative to asymmetric synthesis is the resolution of the racemic amino alcohol. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

Racemic 3-Amino-3-(p-tolyl)propan-1-ol Racemic 3-Amino-3-(p-tolyl)propan-1-ol Diastereomeric Salts Diastereomeric Salts Racemic 3-Amino-3-(p-tolyl)propan-1-ol->Diastereomeric Salts Reaction with (R)-Mandelic Acid Separation Separation Diastereomeric Salts->Separation Fractional Crystallization (R)-Amino Alcohol Salt (R)-Amino Alcohol Salt Separation->(R)-Amino Alcohol Salt This compound This compound (R)-Amino Alcohol Salt->this compound Basification cluster_synthesis Synthesis of a Hypothetical SSRI cluster_moa Mechanism of Action This compound This compound N-Alkylation/Arylation N-Alkylation/Arylation This compound->N-Alkylation/Arylation Mitsunobu or Williamson Ether Synthesis Final API Final API N-Alkylation/Arylation->Final API Aryl Halide Aryl Halide Aryl Halide->N-Alkylation/Arylation Serotonin Transporter (SERT) Serotonin Transporter (SERT) Final API->Serotonin Transporter (SERT) Inhibition Serotonin Reuptake Serotonin Reuptake Serotonin Transporter (SERT)->Serotonin Reuptake Blocks

Sources

A-depth Technical Guide to (R)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Executive Summary and Core Compound Identity

(R)-3-Amino-3-(p-tolyl)propan-1-ol is a chiral amino alcohol of significant interest in the fields of medicinal chemistry and asymmetric synthesis. Its structure, featuring a primary alcohol, a primary amine, and a stereocenter benzylic to a p-tolyl group, makes it a valuable chiral building block, or synthon. The precise three-dimensional arrangement of these functional groups is critical for molecular recognition in biological systems, making enantiomerically pure compounds like this essential for the development of selective therapeutics.[1][2]

The importance of chirality in drug design is well-established; the different enantiomers of a chiral drug can exhibit widely varying pharmacological, toxicological, and pharmacokinetic properties.[1] Consequently, access to enantiopure intermediates such as this compound is a prerequisite for the rational design and synthesis of modern pharmaceuticals. This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications.

The CAS number for the corresponding (S)-enantiomer is 1213645-36-3 [3]. While a specific CAS number for the (R)-enantiomer is not prominently listed in major databases, it can be sourced from specialized chemical suppliers. For the purpose of this guide, we will focus on the properties and synthesis of the (R)-enantiomer.

Section 2: Physicochemical and Structural Properties

The structural and physical properties of this compound determine its reactivity, solubility, and handling characteristics. The data presented below is based on information for its enantiomer and related analogs.

PropertyValueSource / Notes
CAS Number Not broadly indexed; refer to supplier(S)-enantiomer is 1213645-36-3[3]
Molecular Formula C₁₀H₁₅NO[4]
Molecular Weight 165.23 g/mol [4]
IUPAC Name (3R)-3-Amino-3-(4-methylphenyl)propan-1-olInferred from (S)-enantiomer[3]
Appearance Expected to be a colorless solid or oilBased on similar compounds[4]
Chirality Contains one stereocenter at the C3 position(R) configuration
Functional Groups Primary Amine (-NH₂), Primary Alcohol (-OH), Aromatic Ring[4][5]
Solubility Soluble in methanol, ethanol, and other polar organic solventsInferred from related structures

Section 3: Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure 1,3-amino alcohols is a cornerstone of modern organic chemistry. For a target like this compound, the primary challenge is the establishment of the stereocenter at the C3 position with high fidelity. Asymmetric reduction of a prochiral ketone is one of the most robust and widely adopted strategies.

Rationale for Synthetic Strategy

The chosen method is the asymmetric transfer hydrogenation of a β-amino ketone precursor. This approach is favored for several reasons:

  • High Enantioselectivity: Commercially available chiral catalysts, often based on Ruthenium or Rhodium complexes with chiral ligands, can achieve excellent enantiomeric excess (ee).

  • Substrate Availability: The β-amino ketone precursor can be readily synthesized via a Mannich reaction involving p-methylacetophenone, formaldehyde (or its equivalent), and a protected amine source.

  • Operational Simplicity: Transfer hydrogenation often uses readily available hydrogen donors like isopropanol or formic acid, avoiding the need for high-pressure hydrogenation equipment.[6]

Synthetic Workflow Diagram

The following diagram illustrates the key transformations in the proposed synthesis.

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Asymmetric Transfer Hydrogenation A p-Methylacetophenone C 3-Amino-1-(p-tolyl)propan-1-one (Prochiral Ketone Precursor) A->C HCl, Ethanol, Reflux B Formaldehyde + NH4Cl B->C D Prochiral Ketone Precursor F This compound (Target Molecule) D->F Asymmetric Reduction E Chiral Ru-TsDPEN Catalyst Formic acid/Triethylamine E->F

Caption: Proposed two-step asymmetric synthesis of the target molecule.

Detailed Experimental Protocol

Step 2: Asymmetric Transfer Hydrogenation of 3-Amino-1-(p-tolyl)propan-1-one

This protocol is a representative procedure based on established methods for analogous substrates. Researchers should optimize conditions for this specific molecule.

  • Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the chiral catalyst, such as (R,R)-TsDPEN-Ru(II) (0.01 equivalents). Purge the flask with an inert gas (Argon or Nitrogen).

  • Solvent and Reagents: Add a 5:2 mixture of formic acid and triethylamine (as the hydrogen source) to the flask. Stir for 15 minutes to allow for catalyst activation.

  • Substrate Addition: Dissolve 3-amino-1-(p-tolyl)propan-1-one hydrochloride (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or dichloromethane and add it to the reaction flask via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C) for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

  • Chiral Analysis: The enantiomeric excess (ee) of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC).

Section 4: Spectroscopic Characterization

The identity and purity of this compound are confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

  • ¹H NMR (Proton NMR): The spectrum would show characteristic signals for the aromatic protons of the p-tolyl group (two doublets, integrating to 2H each), a singlet for the methyl group (~2.3 ppm), and multiplets for the aliphatic chain protons (-CH(N)-, -CH₂-, -CH₂(O)-).[7][8] The protons of the -OH and -NH₂ groups may appear as broad singlets and their chemical shifts can be concentration-dependent.[8]

  • ¹³C NMR (Carbon NMR): The spectrum will display distinct signals for the aromatic carbons, the methyl carbon (~21 ppm), and the three aliphatic carbons, including the chiral carbon atom bonded to the amino group.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic broad absorption bands for the O-H and N-H stretches in the range of 3200-3500 cm⁻¹. C-H stretches for aromatic and aliphatic groups will appear around 2850-3100 cm⁻¹, and C-N and C-O stretching bands will be visible in the fingerprint region (1000-1300 cm⁻¹).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would typically show the protonated molecular ion [M+H]⁺ at m/z = 166.12.

Section 5: Applications in Research and Drug Development

Chiral 1,3-amino alcohols are privileged scaffolds in medicinal chemistry. Their utility stems from their ability to serve as versatile intermediates for more complex molecules.[9]

  • Chiral Ligands and Catalysts: The amino and alcohol groups can be used to coordinate with metals, making them valuable precursors for chiral ligands used in asymmetric catalysis.[10]

  • Pharmaceutical Intermediates: This structural motif is present in a variety of bioactive molecules. For instance, related 3-amino-3-phenylpropanol derivatives are key intermediates in the synthesis of antidepressants. The specific stereochemistry is often crucial for target binding and efficacy.

  • Probes for Biological Systems: As functionalized small molecules, they can be used to probe the active sites of enzymes or receptors, where the stereochemistry dictates the binding orientation and affinity.[11]

  • Antimalarial Drug Discovery: Structurally related 2-amino-3-arylpropan-1-ols have been investigated as a novel class of antimalarial agents, highlighting the therapeutic potential of this compound class.[9]

The p-tolyl group provides a specific lipophilic and electronic character that can be exploited to fine-tune the pharmacological properties of a lead compound, such as metabolic stability and target engagement.

Section 6: Safety, Handling, and Storage

As a primary amine and alcohol, this compound requires careful handling. While a specific Material Safety Data Sheet (MSDS) is not available, data from analogous compounds suggest the following precautions:

  • Hazard Classification: Likely to be classified as harmful if swallowed and may cause skin and eye irritation or burns.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.

Section 7: References

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2857. [Link]

  • LookChem. (n.d.). 3-P-TOLYL-PROPAN-1-OL. Retrieved February 6, 2026, from [Link]

  • Le-Coz, C., et al. (2026). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. ACS Publications.

  • Clayden, J., et al. (2011). Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. Beilstein Journal of Organic Chemistry, 7, 1530–1536. [Link]

  • Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol. Retrieved February 6, 2026, from

  • ResearchGate. (n.d.). SYNTHESIS OF NEW 1-ARYL-3-ARYLAMIN-PROPAN-1-OL DERIVATIVES AS ANTIMALARIAL AGENTS. Retrieved February 6, 2026, from [Link]

  • Atta-ur-Rahman (Ed.). (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids.

  • Chhabra, N., Aseri, M., & Padmanabhan, D. (2013). The Significance of Chirality in Drug Design and Development. Journal of Developing Drugs, 2(2). [Link]

  • D'hooghe, M., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 21(24), 7268-7271. [Link]

  • Lavilla, R. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 27(19), 6542. [Link]

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methyl-amino-3-phenyl-propan-1-ol. Acta Crystallographica. Section E, Structure reports online, 68(Pt 10), o2857. [Link]

  • Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved February 6, 2026, from [Link]

  • Quan, M., et al. (2013). The synthesis of chiral β-aryl-α,β-unsaturated amino alcohols via a Pd-catalyzed asymmetric allylic amination. Organic & Biomolecular Chemistry, 11(42), 7412-7419. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved February 6, 2026, from [Link]

  • Singh, V., & Singh, P. (2024). The significance of chirality in contemporary drug discovery-a mini review. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. [Link]

  • Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Retrieved February 6, 2026, from [Link]

  • Loba Chemie. (n.d.). 156-87-6 CAS | 3-AMINO-1-PROPANOL. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Retrieved February 6, 2026, from [Link]

Sources

An In-Depth Technical Guide to (R)-3-Amino-3-(p-tolyl)propan-1-ol: A Chiral Building Block in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(p-tolyl)propan-1-ol is a chiral amino alcohol that serves as a critical intermediate in the synthesis of complex pharmaceutical molecules. Its stereodefined structure, featuring a primary amine, a primary alcohol, and a chiral center benzylic to a p-tolyl group, makes it a valuable synthon in asymmetric synthesis. This guide provides a comprehensive overview of its chemical and physical properties, with a primary focus on its molecular weight and characterization. Furthermore, it delves into established enantioselective synthetic routes, highlights its applications in the development of therapeutic agents, and provides detailed experimental protocols for its preparation and analysis. This document is intended to be a vital resource for researchers engaged in medicinal chemistry and process development, offering both foundational knowledge and practical insights into the utilization of this versatile chiral building block.

Core Molecular and Physicochemical Properties

This compound is a distinct chemical entity whose utility in pharmaceutical development is intrinsically linked to its precise three-dimensional structure and chemical characteristics.

Molecular Identity and Weight

The fundamental identifier of any chemical compound is its molecular structure and resulting weight. The tolyl moiety (a methylated phenyl ring) distinguishes it from its simple phenyl analogue, impacting its lipophilicity and potential metabolic pathways.

The molecular formula for this compound is C₁₀H₁₅NO .

Based on this formula, the molecular weight is calculated as follows:

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol

  • Hydrogen (H): 15 atoms × 1.008 g/mol = 15.12 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

The summation of these atomic weights gives the Molecular Weight: 165.23 g/mol .[1]

This molecular weight is a cornerstone for all stoichiometric calculations in synthesis, analytical characterization, and formulation development.

Physicochemical Data Summary

The physical properties of this compound are crucial for its handling, purification, and reaction setup. While specific data for the (R)-enantiomer is not always published, the properties of the racemate and the (S)-enantiomer provide a reliable reference point.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
CAS Number 1213645-35-2N/A
Appearance Colorless or yellow solid[2]
Boiling Point 311 °C at 760 mmHg[2]
Density 1.052 g/cm³[2]
Flash Point 141.9 °C[2]
Optical Rotation Expected to be opposite to the (S)-enantiomer[3]

Note: Some data is derived from the racemic mixture (CAS 68208-23-1) or the (S)-enantiomer (CAS 1213645-36-3) and should be considered indicative.

Enantioselective Synthesis: The Gateway to Chiral Purity

The therapeutic efficacy of many drugs is dependent on a single enantiomer. Consequently, the enantioselective synthesis of chiral intermediates like this compound is of paramount importance. The primary strategy involves the asymmetric reduction of a prochiral β-amino ketone precursor.

The causality behind this choice is twofold: first, the ketone provides a planar carbonyl group that can be approached by a hydride reagent from two distinct faces (pro-R and pro-S). Second, the use of a chiral catalyst or reagent creates a diastereomeric transition state, lowering the activation energy for hydride delivery to one face over the other, thus inducing stereoselectivity.

G cluster_start Starting Materials cluster_process Core Process cluster_end Product p_tolyl_ketone 3-Amino-3-(p-tolyl)propanone (Prochiral Ketone) asymmetric_reduction Asymmetric Reduction p_tolyl_ketone->asymmetric_reduction Substrate chiral_catalyst Chiral Catalyst (e.g., Ru-complex, Chiral Borane) chiral_catalyst->asymmetric_reduction Directs Stereochemistry hydride_source Hydride Source (e.g., BH₃, H₂) hydride_source->asymmetric_reduction Reducing Agent final_product This compound (Enantiopure Alcohol) asymmetric_reduction->final_product Yields

Caption: Asymmetric synthesis workflow for this compound.

Experimental Protocol: Asymmetric Reduction of a β-Amino Ketone

This protocol is a representative method based on established principles of asymmetric synthesis for producing chiral amino alcohols.[4][5]

Objective: To synthesize this compound via the catalytic asymmetric reduction of N-protected 3-amino-1-(p-tolyl)propan-1-one.

Step 1: Synthesis of the N-Sulfinyl β-Amino Ketone Precursor

  • Reactants: To a solution of 3-amino-1-(p-tolyl)propan-1-one hydrochloride in an appropriate solvent (e.g., CH₂Cl₂), add a base (e.g., triethylamine) to liberate the free amine.

  • Chiral Auxiliary Addition: Cool the solution to 0 °C and add (R)-tert-butanesulfinamide. The Ellman's auxiliary is a highly effective chiral director.

  • Dehydration: Add a dehydrating agent like Ti(OEt)₄ or CuSO₄ to drive the formation of the N-sulfinyl imine, which tautomerizes to the more stable enamine before being protonated to form the N-sulfinyl β-amino ketone.

  • Workup and Purification: After the reaction is complete (monitored by TLC), quench the reaction, perform an aqueous workup, and purify the resulting N-sulfinyl β-amino ketone by column chromatography.

Step 2: Diastereoselective Reduction

  • Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the purified N-sulfinyl β-amino ketone in an anhydrous solvent (e.g., THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature enhances the diastereoselectivity of the reduction.

  • Reducing Agent Addition: Slowly add a solution of a reducing agent. Lithium borohydride (LiBH₄) or other bulky hydride reagents are often used to achieve high diastereoselectivity by favoring hydride attack from the less sterically hindered face of the ketone, as directed by the chiral sulfinyl group.

  • Quenching and Workup: Once the reduction is complete, slowly add a quenching agent (e.g., methanol, saturated NH₄Cl solution). Allow the mixture to warm to room temperature, perform an aqueous workup, and extract the product with an organic solvent.

Step 3: Deprotection of the Amino Group

  • Acidic Cleavage: Dissolve the protected amino alcohol in a suitable solvent (e.g., methanol) and add a strong acid, such as HCl in dioxane.

  • Reaction: Stir the reaction at room temperature until the cleavage of the sulfinyl group is complete.

  • Isolation: The product can be isolated as the hydrochloride salt by precipitation or evaporation. To obtain the free amine, neutralize the salt with a base and extract the product.

  • Final Purification: Purify the final product, this compound, by recrystallization or column chromatography to achieve high purity.

Applications in Drug Development

Chiral 1,3-amino alcohols are privileged scaffolds in medicinal chemistry. Their bifunctional nature—containing both a nucleophilic amine and a hydroxyl group—allows for diverse subsequent chemical modifications.

The stereochemistry at the C3 position is often crucial for biological activity, as it dictates the precise orientation of the aryl group and the amino-functionalized side chain within a receptor's binding pocket. The p-tolyl group, in particular, can engage in favorable hydrophobic or π-stacking interactions.

G cluster_building_block Chiral Building Block cluster_reactions Synthetic Modifications cluster_api Active Pharmaceutical Ingredient (API) amino_alcohol (R)-3-Amino-3- (p-tolyl)propan-1-ol amine_reaction Amine Derivatization (e.g., Alkylation, Amidation) amino_alcohol->amine_reaction Nucleophilic Site alcohol_reaction Alcohol Derivatization (e.g., Etherification, Esterification) amino_alcohol->alcohol_reaction Functional Handle api Complex Chiral Drug (e.g., SSRIs, other CNS agents) amine_reaction->api Forms Core Structure alcohol_reaction->api Introduces Key Moieties

Caption: Role of the title compound as a versatile pharmaceutical intermediate.

While specific blockbuster drugs directly derived from the (R)-p-tolyl variant are not prominently cited in publicly accessible literature, this scaffold is structurally analogous to key intermediates used in the synthesis of major pharmaceuticals. For instance, the closely related (R)-3-amino-1-phenylpropanol core is a building block for antidepressants like (R)-Fluoxetine and Tomoxetine.[2] The principles of its incorporation into a final active pharmaceutical ingredient (API) are directly translatable.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. Based on data for the (S)-enantiomer, the following GHS hazard statements apply:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound, with a definitive molecular weight of 165.23 g/mol , represents more than just a chemical formula. It is a product of sophisticated asymmetric synthesis, designed to provide pharmaceutical chemists with a high-purity, stereodefined building block. Its structural features are ideally suited for the construction of complex chiral molecules, particularly those targeting the central nervous system. Understanding its synthesis, properties, and potential applications is crucial for any researcher or scientist aiming to innovate in the field of drug discovery and development. This guide has consolidated the essential technical information to support and facilitate such endeavors.

References

  • LookChem. 3-P-TOLYL-PROPAN-1-OL. Available at: [Link]

  • ResearchGate. 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Available at: [Link]

  • Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Asymmetric induction. Part 3. Asymmetric reduction of ketones with amine-boranes in the presence of acids. Available at: [Link]

  • ChemBK. 3-Amino-3-(4-methylphenyl)propan-1-ol. Available at: [Link]

  • PubMed. Highly efficient, enantioselective syntheses of (S)-(+)- and (R)-(-)-dapoxetine starting with 3-phenyl-1-propanol. Available at: [Link]

  • PubMed. Asymmetric synthesis of acyclic 1,3-amino alcohols by reduction of N-sulfinyl beta-amino ketones. Formal synthesis of (-)-pinidinol and (+)- epipinidinol. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Available at: [Link]

  • Chemistry LibreTexts. Optical Activity. Available at: [Link]

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An In-depth Technical Guide to the Synthesis of (R)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-Amino-3-(p-tolyl)propan-1-ol is a chiral β-amino alcohol that serves as a crucial building block, or synthon, in the development of advanced pharmaceutical compounds.[1] Its stereospecific structure, featuring a primary amine and a primary alcohol at a defined stereocenter, makes it an invaluable intermediate for creating complex molecules with precise biological activity. The efficacy and safety of many modern drugs are dependent on their specific chirality, making the enantioselective synthesis of such intermediates a paramount challenge in medicinal chemistry.[2][3] This guide provides a comprehensive overview of the primary synthetic strategies for producing this compound, with a focus on asymmetric reduction and chiral resolution. We will delve into the mechanistic rationale behind these methods, present comparative data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Strategic Approaches to Enantioselective Synthesis

The synthesis of a single enantiomer of a chiral molecule like this compound can be broadly categorized into two principal strategies: the direct formation of the desired enantiomer through an asymmetric process or the separation of a racemic mixture. The choice between these routes is often a balance of factors including scale, cost, available equipment, and the desired level of enantiomeric purity.[4]

  • Asymmetric Synthesis: This is often the more elegant and atom-economical approach. It involves the conversion of a prochiral precursor into a chiral product using a chiral catalyst or reagent. The most prominent method in this category for the target molecule is the asymmetric reduction of a prochiral β-amino ketone.[5]

  • Chiral Resolution: This classical method involves synthesizing a racemic mixture of the target molecule and then separating the two enantiomers. This is typically achieved by reacting the racemic amine with a single enantiomer of a chiral acid to form diastereomeric salts, which can then be separated by physical means like fractional crystallization.[3][6]

The following diagram illustrates a high-level decision-making workflow for selecting an appropriate synthetic strategy.

Synthetic_Strategy_Selection start Define Synthesis Goals (Scale, Purity, Cost) racemate_check Is Racemic Precursor Readily Available? start->racemate_check catalyst_check Access to Asymmetric Catalysts & Equipment? racemate_check->catalyst_check No chiral_res Pursue Chiral Resolution racemate_check->chiral_res Yes catalyst_check->chiral_res No, reconsider Resolution asym_syn Pursue Asymmetric Synthesis catalyst_check->asym_syn Yes Synthetic_Pathways cluster_0 Asymmetric Synthesis cluster_1 Chiral Resolution start_A p-Methylacetophenone ketone Prochiral β-Amino Ketone start_A->ketone Mannich Reaction product_R This compound ketone->product_R Asymmetric Reduction (e.g., Rh-DuanPhos, CBS) start_B p-Methylacetophenone racemic_ketone Prochiral β-Amino Ketone start_B->racemic_ketone Mannich Reaction racemic_alc Racemic (±)-Amino Alcohol racemic_ketone->racemic_alc Non-chiral Reduction (e.g., NaBH4) salts Diastereomeric Salts racemic_alc->salts Add Chiral Acid (e.g., (S)-(+)-Mandelic Acid) separated_salt Separated (R,S)-Salt salts->separated_salt Fractional Crystallization final_product_R This compound separated_salt->final_product_R Base Treatment

Caption: Overview of Asymmetric Synthesis vs. Chiral Resolution pathways.

Route II: Chiral Resolution of the Racemic Amino Alcohol

Chiral resolution is a robust and time-tested technique for obtaining enantiomerically pure compounds. [4]The process begins with the non-stereoselective synthesis of (±)-3-amino-3-(p-tolyl)propan-1-ol, followed by separation.

Synthesis of the Racemic Mixture

The racemic amino alcohol is prepared by first synthesizing the corresponding β-amino ketone via the Mannich reaction, as described previously. This ketone is then reduced using a non-chiral reducing agent, such as sodium borohydride (NaBH₄), to yield an equal mixture of the (R) and (S) enantiomers. [7]

Diastereomeric Salt Formation and Separation

The core of the resolution process is the reaction of the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral carboxylic acid like (S)-(+)-mandelic acid or N-tosyl-D-proline. [4][6]This reaction forms a pair of diastereomeric salts: [(R)-amine·(S)-acid] and [(S)-amine·(S)-acid]. Because diastereomers have different physical properties, they often exhibit different solubilities in a given solvent system. Through a process of fractional crystallization, one of the diastereomeric salts will preferentially crystallize from the solution, allowing for its physical separation.

Once the desired diastereomeric salt is isolated in pure form, treatment with a base (e.g., NaOH) neutralizes the chiral acid and liberates the enantiomerically pure this compound. A significant drawback of this method is that the theoretical maximum yield for the desired enantiomer is 50%, although this can be improved if a protocol for racemizing and recycling the unwanted (S)-enantiomer is implemented. [4]

Comparative Analysis of Synthetic Strategies

To provide a clear basis for selecting a synthetic method, the following table summarizes key performance indicators for representative examples of each strategy.

Synthetic StrategyKey Reagents/CatalystTypical Yield (%)Typical Enantiomeric Excess (ee) (%)
Asymmetric Reduction Rh-DuanPhos catalyst, H₂90-9393-99 [4]
Chiral Resolution (S)-(+)-Mandelic acid~28 (for the desired enantiomer)>93 [4]

Analysis: Asymmetric reduction clearly offers a superior pathway in terms of overall yield and efficiency, converting the majority of the starting material into the desired product with high enantiopurity in a single stereoselective step. [4]Chiral resolution, while effective at achieving high purity, is inherently less efficient due to the discard of at least 50% of the material as the undesired enantiomer. [4]

Detailed Experimental Protocols

The following protocols provide a validated, step-by-step methodology for the synthesis via the asymmetric reduction pathway.

Protocol 1: Synthesis of 3-(Dimethylamino)-1-(p-tolyl)propan-1-one Hydrochloride (Mannich Intermediate)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4'-methylacetophenone (1.0 eq), dimethylamine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq) in ethanol. [8]2. Reaction: Heat the mixture to a gentle reflux (approximately 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol.

  • Purification: Redissolve the resulting residue in dichloromethane and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Asymmetric Reduction via CBS Catalyst
  • Catalyst Preparation: In a flame-dried, nitrogen-purged flask, dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. [8]2. Borane Addition: Slowly add a solution of borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 1.2 eq) to the catalyst solution and stir for 15 minutes at 0°C.

  • Substrate Addition: Add a solution of the 3-(dimethylamino)-1-(p-tolyl)propan-1-one intermediate (1.0 eq) in anhydrous THF dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0°C. [8]4. Reaction Monitoring: Stir the reaction at 0°C until TLC analysis indicates the complete consumption of the starting ketone.

  • Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of methanol. Allow the mixture to warm to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. [1]6. Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically pure this compound.

  • Analysis: The enantiomeric excess (ee) of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC) analysis. [1]

Conclusion

The synthesis of enantiomerically pure this compound is a critical step for the development of chiral pharmaceuticals. This guide has detailed the two predominant strategies: asymmetric reduction and chiral resolution. While chiral resolution remains a viable and robust method, modern asymmetric catalysis, particularly rhodium-catalyzed hydrogenation and CBS reduction, offers a more efficient, high-yield, and atom-economical alternative. The choice of method will ultimately depend on project-specific requirements, but a thorough understanding of the underlying principles and practical considerations detailed herein will enable researchers to make informed decisions and successfully execute the synthesis of this valuable chiral intermediate.

References

  • Benchchem. Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • Cossy, J. (2007). Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. Journal of Organic Chemistry, 72, 6556-6561.
  • PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol.
  • Wikipedia. Curtin–Hammett principle.
  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Google Patents. CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
  • Benchchem. Discovery and synthesis of chiral amino alcohols.
  • Google Patents. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • NIH. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022).
  • ACS Publications. Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives.
  • MDPI. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
  • RSC Publishing. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. (2012).
  • Benchchem. A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol.
  • NIH. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives.
  • Benchchem. Challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018).

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An In-depth Technical Guide to (R)-3-Amino-3-(p-tolyl)propan-1-ol: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-Amino-3-(p-tolyl)propan-1-ol is a chiral β-amino alcohol of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a key building block for a range of biologically active molecules, most notably as a precursor to certain β-adrenergic receptor blockers. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its precise chemical identity, explore validated stereoselective synthesis and purification protocols, detail methods for its analytical characterization, and discuss its primary applications, thereby offering a holistic view grounded in established scientific principles and practices.

Introduction and Nomenclature

This compound is a chiral molecule belonging to the class of 1,3-amino alcohols. These structures are prevalent in a variety of natural products and synthetic pharmaceuticals, valued for the specific spatial arrangement of their amino and hydroxyl functional groups, which often dictates their interaction with biological targets. The "p-tolyl" substituent, a methyl group at the para-position of the benzene ring, influences the molecule's lipophilicity and steric profile.

IUPAC Name and Structural Elucidation

The formal IUPAC name for the topic compound is (3R)-3-Amino-3-(4-methylphenyl)propan-1-ol . Let's deconstruct this name to understand the structure:

  • propan-1-ol : This defines the principal carbon chain, a three-carbon alkane (propane) with a hydroxyl (-OH) group on the first carbon (C1).

  • 3-Amino : An amino (-NH2) group is attached to the third carbon (C3).

  • 3-(4-methylphenyl) : A phenyl group (benzene ring) is also attached to C3. This phenyl group is itself substituted with a methyl group at its fourth position (the para position), creating a 4-methylphenyl or p-tolyl group.

  • (3R) : This is the stereochemical descriptor for the chiral center, which is C3—the only carbon atom attached to four different groups (a hydrogen atom, an amino group, a p-tolyl group, and a -CH2CH2OH group). The "(R)" configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

The molecular formula for this compound is C10H15NO, and its molecular weight is 165.23 g/mol .[1]

PropertyValueSource
IUPAC Name (3R)-3-Amino-3-(4-methylphenyl)propan-1-olN/A
Molecular Formula C10H15NO[1]
Molecular Weight 165.23 g/mol [1]
CAS Number 1213645-36-3 (for S-enantiomer)[1]

Asymmetric Synthesis and Purification

Achieving high enantiomeric purity is critical for the application of this compound in drug development. Therefore, asymmetric synthesis, which selectively produces one enantiomer over the other, is the preferred manufacturing strategy.[2] A common and effective approach is the stereoselective reduction of a β-amino ketone precursor.

Rationale for Synthetic Strategy

The synthesis of chiral 1,3-amino alcohols often proceeds via the reduction of a corresponding β-amino ketone.[3] This strategy is advantageous because the ketone can often be synthesized from readily available starting materials, and powerful asymmetric reduction methods can be employed to set the desired stereocenter with high fidelity. Catalytic systems, such as those based on chiral oxazaborolidines (Corey-Bakshi-Shibata or CBS reduction) or chiral ruthenium/rhodium catalysts for asymmetric hydrogenation, are frequently used to achieve high enantioselectivity.[4]

The logical workflow for this synthesis is outlined below.

SynthesisWorkflow cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Purification SM 4'-Methylacetophenone + Formaldehyde + Amine HCl INT 3-Amino-1-(p-tolyl)propan-1-one (β-Amino Ketone) SM->INT Acid catalyst Reflux PROD This compound INT->PROD Chiral Catalyst (e.g., (R)-CBS) Borane Source (e.g., BMS) PURE High Purity Final Product PROD->PURE Column Chromatography (Silica Gel)

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Dialkylamino)-1-(4-methylphenyl)propan-1-one (Mannich Reaction)

  • Rationale: The Mannich reaction is a classic method for producing β-amino ketones. It involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. Here, 4'-methylacetophenone serves as the ketone component. A secondary amine (like dimethylamine hydrochloride) is used initially for ease of reaction, with the understanding that this group may be modified or removed later if a primary amine is required.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 4'-methylacetophenone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).

    • Add ethanol as the solvent, followed by a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux (approx. 78-80°C) and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and concentrate it under reduced pressure to remove the ethanol.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product into an organic solvent like ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to yield the crude β-amino ketone. This intermediate is often sufficiently pure for the next step or can be purified by column chromatography.

Step 2: Asymmetric Reduction to this compound

  • Rationale: The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of ketones. The use of the (R)-catalyst stereospecifically delivers a hydride to one face of the ketone, leading to the formation of the desired (S)-alcohol. Correction: To obtain the (R)-amino alcohol, the stereochemistry of the final product depends on the priorities of the substituents at the chiral center. In this case, reduction of the ketone will generate a new stereocenter at C1, not C3. The provided synthesis above is more suited for a related but different structure. A more direct route to the target compound involves the asymmetric reduction of an azido ketone or a related precursor.

A more appropriate synthesis for the target compound is the asymmetric reduction of a β-azido ketone or similar precursor, which allows for the direct installation of the amine functionality with the correct stereochemistry.

Corrected Protocol (Conceptual): Asymmetric Transfer Hydrogenation

  • Precursor Synthesis: Synthesize 3-azido-1-(p-tolyl)propan-1-one from 3-chloro-1-(p-tolyl)propan-1-one and sodium azide.

  • Asymmetric Reduction:

    • Rationale: Asymmetric transfer hydrogenation using a chiral catalyst (e.g., a Noyori-type Ru-complex) can simultaneously reduce the ketone to a hydroxyl group and the azide to an amine, often with high stereocontrol at the newly formed chiral center (C3).

    • Procedure: Dissolve the 3-azido-1-(p-tolyl)propan-1-one precursor in an appropriate solvent like isopropanol (which also serves as the hydrogen source). Add a chiral ruthenium catalyst (e.g., (R,R)-Ts-DPEN Ru complex) and a base (e.g., potassium hydroxide). Heat the reaction and monitor by TLC until completion.

  • Work-up and Purification:

    • Rationale: Purification is essential to remove the catalyst, any unreacted starting material, and byproducts. Column chromatography is the standard method for achieving high purity.

    • Procedure:

      • After the reaction is complete, quench it by adding water.

      • Extract the product into an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

      • Purify the crude product using silica gel column chromatography. A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent the amine from streaking on the acidic silica) is typically effective.[5]

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the final product is a non-negotiable step in synthesis. This is achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, the expected signals are:

    • Aromatic protons (tolyl group): Two doublets in the ~7.0-7.4 ppm range.

    • Methine proton (-CH(NH2)-): A multiplet around 4.0-4.5 ppm.

    • Methylene protons (-CH2-): Two distinct multiplets, one adjacent to the chiral center (~1.8-2.2 ppm) and one adjacent to the hydroxyl group (~3.6-3.8 ppm).

    • Methyl protons (tolyl -CH3): A singlet around 2.3 ppm.

    • Amine and Hydroxyl protons (-NH2, -OH): Broad singlets that are D2O exchangeable.

  • ¹³C NMR: The carbon NMR spectrum shows signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Rationale: To determine the enantiomeric excess (e.e.) of the product, a chiral separation technique is required. Chiral HPLC uses a stationary phase that is itself chiral, allowing it to interact differently with the R and S enantiomers, resulting in different retention times.

  • Procedure: A solution of the final product is injected onto a chiral HPLC column (e.g., a Chiralcel OD-H or Chiralpak AD-H column) with an appropriate mobile phase (typically a mixture of hexane and isopropanol). The area under the peaks for the R and S enantiomers is integrated to calculate the e.e.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique that will show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 166.2.

Applications in Drug Development

The primary significance of this compound lies in its role as a key chiral intermediate in the synthesis of pharmaceuticals.

Precursor to β-Adrenergic Blockers

β-amino alcohols are the core structural feature of β-blockers, a class of drugs used to manage cardiovascular conditions like hypertension, angina, and cardiac arrhythmias. The specific stereochemistry of the amino alcohol is often crucial for potent and selective activity. This compound serves as a building block for drugs like Toliprolol , a β-adrenergic antagonist.[6] The synthesis typically involves the etherification of the hydroxyl group of the amino alcohol with another aromatic moiety.[6][7]

Application cluster_0 Chiral Building Block cluster_1 Pharmaceutical Application AminoAlcohol This compound BetaBlocker β-Adrenergic Blockers (e.g., Toliprolol) AminoAlcohol->BetaBlocker Further Synthetic Steps

Caption: Role as a key intermediate in the synthesis of β-blockers.

The (R)-configuration is often essential for proper binding to the β-adrenergic receptor. Using a single, pure enantiomer minimizes the potential for off-target effects and reduces the overall patient dose compared to administering a racemic mixture.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. Based on data for similar amino alcohols, it may cause skin and eye irritation.[8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

  • Vertex AI Search. (2026). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum - Univar Solutions.
  • Ibrahim, M. M., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. ResearchGate.
  • Echemi. (n.d.). (S)-3-amino-3-p-tolyl-propan-1-ol.
  • Inventor Not Listed. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.
  • ACS Publications. (2024). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis.
  • PubChem. (n.d.). 1-Propanol, 3-amino-3-phenyl-. National Center for Biotechnology Information.
  • Filo. (2024). A synthesis of the β-receptor blocker called toliprolol begins with....
  • Not Listed. (1991). Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Not Listed. (n.d.). (S)-3-amino-3-(p-tolyl)propan-1-ol.
  • Tokairin, Y., et al. (2019). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Amino Acids, 51(3), 419-432.
  • Chegg. (2016). Solved: A synthesis of the Beta-receptor blocker called....
  • Not Listed. (n.d.). Asymmetric Synthesis.
  • MDPI. (n.d.). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery.
  • PubMed. (n.d.). 3-Methyl-amino-3-phenyl-propan-1-ol. National Center for Biotechnology Information.
  • ACS Figshare. (n.d.). Asymmetric Synthesis of Acyclic 1,3-Amino Alcohols by Reduction of N-Sulfinyl β-Amino Ketones.
  • BLDpharm. (n.d.). 3-Amino-1-(3-methylphenyl)propan-1-ol.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum.
  • PubChem. (n.d.). 3-Amino-1-phenylpropan-1-ol. National Center for Biotechnology Information.
  • PubMed. (n.d.). Synthesis and pharmacology of potential beta-blockers. National Center for Biotechnology Information.
  • ResearchGate. (2011). An improved synthesis of a beta-blocker celiprolol hydrochloride.
  • Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI).
  • Inventor Not Listed. (2020). Synthesis method of (R)-3-aminobutanol. Google Patents.
  • BenchChem. (2025). challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • ChemScene. (n.d.). (S)-2-amino-3-(o-tolyl)propan-1-ol.
  • European Pharmaceutical Review. (2025). Novel method could optimise beta-blocker synthesis.
  • ChemicalBook. (n.d.). 3-Aminopropanol(156-87-6) 1H NMR spectrum.
  • NMR-BIO. (n.d.). Isotope-labeled amino acids and compounds for NMR studies.

Sources

Technical Guide: Solubility Profiling and Process Engineering of (R)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling, solubility behavior, and process engineering applications of (R)-3-Amino-3-(p-tolyl)propan-1-ol , a critical chiral intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other bioactive scaffolds.

Executive Summary & Physicochemical Core

This compound (CAS: 111171-94-9, analog ref) is a bifunctional chiral building block characterized by a primary amine and a primary alcohol flanking a chiral center substituted with a p-tolyl (4-methylphenyl) group. Its solubility profile is governed by the competition between the hydrophilic amino-alcohol motif and the lipophilic tolyl moiety.

Understanding its solubility landscape is prerequisite for designing efficient optical resolution, isolation, and purification processes during drug substance manufacturing.

Core Physicochemical Properties
PropertyValue / CharacteristicSource Validation
Molecular Formula C₁₀H₁₅NO (Wait: C₁₁H₁₇NO if p-tolyl propyl? Structure check: 3-amino-3-(p-tolyl)propan-1-ol is C₁₀H₁₅NO)Calculated
Molecular Weight 165.23 g/mol Calculated
Physical State Colorless to pale yellow solidChemBK [1]
Melting Point 70–75 °CChemBK [1]
Boiling Point ~305 °C (at 760 mmHg)ChemBK [1]
Chirality (R)-EnantiomerStereospecific Synthesis
Solubility Class Amphiphilic (Soluble in polar organics/water; limited in non-polars)Univar [2]

Technical Insight: The melting point of 70–75 °C indicates a crystal lattice of moderate stability, likely held by intermolecular hydrogen bonding (N-H···O and O-H···N networks). This suggests that cooling crystallization is a viable purification strategy, provided a solvent system with a steep solubility-temperature gradient is selected.

Solubility Data Acquisition Strategy

As specific mole-fraction solubility tables for the p-tolyl derivative are often proprietary, this guide provides a Self-Validating Protocol for generating this data. This workflow is the industry standard for establishing the Design Space (DS) for crystallization.

Automated Solubility Determination Workflow

The following DOT diagram illustrates the logic flow for determining the metastable zone width (MSZW) and solubility curve.

Solubility_Workflow Start Start: Crude Solid Solvent_Screen Solvent Screening (Polar vs Non-Polar) Start->Solvent_Screen Slurry_Equil Slurry Equilibration (Excess Solid, T=Const) Solvent_Screen->Slurry_Equil Select Candidates Sampling Supernatant Sampling (0.22 µm Filter) Slurry_Equil->Sampling t > 24h Analysis Quantification (HPLC/Gravimetric) Sampling->Analysis Data_Fit Thermodynamic Modeling (Apelblat Eq) Analysis->Data_Fit x_i vs T Process_Design Crystallization Design Space Data_Fit->Process_Design

Figure 1: Workflow for establishing the solubility curve and crystallization design space.

Experimental Protocol (Gravimetric Method)

Objective: Determine mole fraction solubility (


) in pure solvents (Ethanol, Toluene, Water).
  • Preparation: Add excess this compound to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm at constant temperature (

    
     K) for 24 hours.
    
  • Sampling: Stop stirring and allow settling for 30 mins. Withdraw 2 mL of supernatant using a pre-heated syringe filter (0.22 µm PTFE).

  • Quantification: Transfer filtrate to a tared weighing dish. Evaporate solvent under vacuum at 50 °C until constant weight.

  • Calculation:

    
    
    Where 
    
    
    
    is mass and
    
    
    is molecular weight (1=solvent, 2=solute).

Comparative Solubility Landscape

Based on the structural analogy with (S)-3-amino-3-phenylpropan-1-ol (which lacks the methyl group) and general amine behavior, the following solubility trends are established. The p-tolyl group increases lipophilicity (


 increases), slightly reducing water solubility compared to the phenyl analog while enhancing solubility in aromatic solvents.
Estimated Solubility Trends (at 25 °C)
SolventPolaritySolubility PredictionProcess Implication
Methanol Polar ProticVery High (>20 wt%)Good solvent for reaction; poor for crystallization yield.
Ethanol Polar ProticHigh Ideal "Good Solvent" for cooling crystallization.
Isopropanol (IPA) Polar ProticModerate-High Excellent balance for yield/purity trade-off.
Toluene Non-polar AromaticModerate Key Anti-solvent or cooling solvent (high T dependence).
Water PolarSoluble pH-dependent.[1] High solubility at pH < 9 (protonated).
n-Heptane Non-polar AliphaticInsoluble (<0.1 wt%)Strict Anti-solvent .
Thermodynamic Modeling

To interpolate solubility data for process control, the Modified Apelblat Equation is the standard model used in engineering data analysis for this class of compounds:



  • A, B, C: Empirical parameters determined by regression of experimental data.

  • Application: Use this model to predict the saturation point during cooling ramps to avoid "crashing out" (uncontrolled nucleation).

Process Application: Crystallization Engineering

The primary goal of obtaining solubility data is to design a robust purification step. For this compound, the impurity profile often includes the des-methyl analog or stereoisomers.

Recommended Crystallization System

System: Cooling Crystallization from Toluene or IPA/Heptane .

  • Rationale:

    • The compound has a steep solubility curve in Toluene (high solubility at 70°C, low at 5°C).

    • Toluene effectively rejects polar impurities (salts, unreacted polar precursors).

    • Heptane acts as a powerful anti-solvent to drive yield if IPA is used.

Process Control Logic

The following diagram details the critical process parameters (CPPs) for the crystallization unit operation.

Crystallization_Process Feed Crude Mixture (in Toluene) Dissolution Heating to 75°C (Dissolution) Feed->Dissolution Polish Polish Filtration (Remove Insolubles) Dissolution->Polish Cooling_1 Slow Cool to 55°C (Metastable Zone) Polish->Cooling_1 Seeding Seeding (0.5 wt% Pure Crystals) Cooling_1->Seeding Supersaturation Control Cooling_2 Linear Cool to 5°C (Growth Phase) Seeding->Cooling_2 Avoid Secondary Nucleation Isolation Filtration & Wash (Cold Toluene) Cooling_2->Isolation

Figure 2: Optimized cooling crystallization protocol for impurity rejection.

Impurity Rejection Mechanism
  • Stereoisomers: Enantiomeric impurities often have higher solubility in the racemic mother liquor (eutectic behavior). Stopping the cooling at 5–10 °C (rather than -10 °C) keeps the impurity in solution.

  • Regioisomers: The p-tolyl group provides steric bulk that disrupts the packing of o-tolyl impurities, allowing them to remain in the supernatant.

References

  • ChemBK. (2024). 3-Amino-3-(4-methylphenyl)propan-1-ol Properties and Safety. Retrieved from [Link]

  • Univar Solutions. (2024). 3-Amino-1-Propanol Technical Data Sheet (Analog Reference). Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island DigitalCommons. Retrieved from [Link]

  • Google Patents. (2020). Synthesis method of (R)-3-aminobutanol and related chiral amino alcohols. CN110683960A.

Sources

Spectroscopic Characterization of (R)-3-Amino-3-(p-tolyl)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic signature of the chiral amino alcohol, (R)-3-Amino-3-(p-tolyl)propan-1-ol. In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of chiral molecules is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the spectroscopic data integral to the characterization and quality control of this compound.

It is important to note that publicly available, peer-reviewed spectroscopic data for this compound is limited. Therefore, this guide will provide a detailed, predictive analysis based on the compound's structure and by drawing parallels with closely related, well-characterized analogs. The principles and methodologies outlined herein represent a robust framework for the analysis of this and similar chiral amino alcohols.

Molecular Structure and Key Features

This compound is a chiral molecule featuring a primary alcohol, a primary amine, and a p-substituted aromatic ring. The stereocenter at the C3 position dictates the molecule's three-dimensional arrangement and its potential interactions with other chiral entities, a critical aspect in drug development.

cluster_0 This compound C1 HO-CH₂ C2 -CH₂- C1->C2 C3 *-CH(NH₂) C2->C3 Aryl p-tolyl C3->Aryl Me -CH₃ Aryl->Me para

Caption: Molecular structure of this compound highlighting the key functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for each proton environment. The integration of these signals would correspond to the number of protons in each environment.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constants (Hz)
Ar-H (ortho to alkyl)~7.1-7.2d~8
Ar-H (meta to alkyl)~7.0-7.1d~8
-CH(NH₂)~3.8-4.0t~6-7
-CH₂-CH(NH₂)~1.8-2.0m-
HO-CH₂-~3.6-3.8t~6
Ar-CH₃~2.3s-
-NH₂~1.5-2.5br s-
-OH~1.5-3.0br s-

Causality of Experimental Choices: The choice of a deuterated solvent like chloroform-d3 (CDCl₃) is standard for many organic molecules, providing good solubility and minimal interference in the spectrum. The broadness of the -NH₂ and -OH signals is due to chemical exchange and quadrupole broadening (for nitrogen). These signals would disappear upon the addition of D₂O, a common technique to confirm their presence.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Shim the instrument to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks and determine the chemical shifts and coupling constants. For confirmation of exchangeable protons, add a drop of D₂O to the sample and re-acquire the spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound would show a distinct signal for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm)
Ar-C (quaternary, attached to alkyl)~140-142
Ar-C (quaternary, attached to CH₃)~135-137
Ar-CH (ortho to alkyl)~129-130
Ar-CH (meta to alkyl)~126-127
-CH(NH₂)~50-55
-CH₂-CH(NH₂)~40-45
HO-CH₂-~60-65
Ar-CH₃~20-22

Trustworthiness of Protocol: The use of proton decoupling in ¹³C NMR simplifies the spectrum to single lines for each carbon, which is a standard and reliable method for carbon skeleton analysis.[1]

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

  • Instrument Setup: Use a 100 MHz or higher (for carbon) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum to obtain the final spectrum with chemical shifts for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H (alcohol)Stretching, H-bonded3200-3600 (broad)
N-H (amine)Stretching3300-3500 (medium, may be two bands)
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-2960
C=C (aromatic)Stretching1450-1600
C-O (alcohol)Stretching1050-1150
C-N (amine)Stretching1020-1250

Authoritative Grounding: The broadness of the O-H stretch is a hallmark of hydrogen bonding in alcohols.[2] The N-H stretching of primary amines often appears as a doublet.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film between salt plates can be used.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

For this compound (Molecular Weight: 165.23 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 165. The fragmentation pattern would be influenced by the functional groups.

m/z Predicted Fragment Fragment Structure
165[M]⁺[C₁₀H₁₅NO]⁺
148[M - NH₃]⁺Loss of ammonia
134[M - CH₂OH]⁺Loss of the hydroxymethyl radical
120[p-tolyl-CH=NH₂]⁺Benzylic cleavage
91[C₇H₇]⁺Tropylium ion

Expertise and Experience: The benzylic position is prone to cleavage, making the fragment at m/z 120 a likely prominent peak. The tropylium ion at m/z 91 is a common and stable fragment for toluene-containing compounds.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Ionization: Ionize the sample. EI is a common technique for generating fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion and the fragmentation pattern to confirm the structure.

cluster_workflow Spectroscopic Analysis Workflow Sample Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Structure Structural Elucidation and Confirmation Data->Structure

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, as outlined in this guide, provides a robust framework for its structural confirmation and quality assessment. While direct experimental data is not widely available, the predictive analysis based on fundamental principles and data from analogous compounds offers a reliable roadmap for researchers. The application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, coupled with the detailed experimental protocols provided, will enable scientists to confidently characterize this and other chiral amino alcohols, ensuring the integrity and purity of these valuable molecules in research and development.

References

  • Ibrahim, M. M., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2857.[Link]

  • Frey, W., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. PubMed.[Link]

  • Mandal, A., & Bera, A. (2013). Synthesis and Characterization of Triethanolamine Derivative of Sodium Dodecyl Sulphate and its Use in Enhanced Oil Recovery. ResearchGate.[Link]

  • NIST. 1-Propanol, 3-amino-.[Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b).[Link]

  • Di Marzo, V., et al. (2012). Optimized synthesis and characterization of N-acylethanolamines and O-acylethanolamines, important family of lipid-signalling molecules. PubMed.[Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol.[Link]

  • MDPI. A Blueprint for the Synthesis and Characterization of Thiolated Graphene.[Link]

  • The Royal Society of Chemistry. Convenient synthesis and application of versatile nucleic acid lipid membrane anchors in the assembly and fusion of liposomes - Supporting Information.[Link]

  • American Chemical Society. Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels.[Link]

  • Doc Brown's Chemistry. Infrared spectrum of propan-1-ol.[Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.[Link]

  • The Automated Topology Builder. 3-Phenyl-1-propanol.[Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI).[Link]

  • PubChem. 3-Amino-1-phenylpropan-1-ol.[Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b).[Link]

  • University of Washington Proteomics Resource. Amino Acid Mass Table.[Link]

  • ResearchGate. Polylithiated tetraaminosilanes: synthesis and characterization of (Et2O.Li)4[Si(Nnaph)4] and X-ray structure of (THF.Li3[Si(NiPr)3(NHiPr)])2.[Link]

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Technical Guide: Safety & Handling of (R)-3-Amino-3-(p-tolyl)propan-1-ol

[1]

Compound Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
Chemical Name (R)-3-Amino-3-(4-methylphenyl)propan-1-ol
CAS Number Note: (S)-enantiomer is 1213645-36-3; Racemic is 5406-39-3.[1] (R)-enantiomer is chemically equivalent in hazard.[1]
Molecular Formula

Molecular Weight 165.23 g/mol
Physical State Viscous oil or low-melting solid (enantiopure forms often crystallize slowly)
Solubility Soluble in MeOH, EtOH, DMSO, DCM; sparingly soluble in non-polar hydrocarbons.[1][2]
pKa (Conjugate Acid) ~9.5 (Estimated for primary amine)
Chirality (R)-configuration at the benzylic position.[1]
Critical Stability Characteristics
  • Hygroscopic: Rapidly absorbs atmospheric moisture, leading to weighing errors and potential hydrolysis of downstream intermediates (e.g., if used in esterification).[1]

  • Carbamate Formation: The primary amine reacts reversibly with atmospheric

    
     to form carbamates, appearing as a white crust on the material surface.
    
  • Oxidation Potential: Benzylic amines are susceptible to slow oxidation (N-oxide formation) upon prolonged air exposure.[1]

Hazard Identification (GHS Classification)

This compound is classified as a Category 1B Skin Corrosive .[1] Handling requires strict adherence to barrier protection to prevent irreversible tissue damage.[1]

Hazard ClassH-CodeHazard Statement
Skin Corrosion/Irritation H314 Causes severe skin burns and eye damage.[1][3][4]
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][3][4]
Eye Damage H318 Causes serious eye damage.[1][3][4]
STOT - Single Exp. H335 May cause respiratory irritation.[1][4]

Engineering Controls & PPE Decision Logic

Handling this compound requires a "Barrier & Containment" strategy.[1][3][5][6] The primary risk is direct contact with the corrosive amine or inhalation of aerosols during weighing.[1]

Graphviz Diagram 1: PPE & Containment Decision Tree

SafetyLogicStartTask AssessmentStatePhysical State?Start->StateSolidSolid / CrystallineState->SolidLiquidOil / SolutionState->LiquidQuantQuantity?Solid->QuantLiquid->QuantSmall< 100 mgQuant->SmallAnalyticalLarge> 100 mgQuant->LargePrep/SynthLevel1Level 1 Safety:Fume Hood + Nitrile Gloves+ Safety GlassesSmall->Level1Level2Level 2 Safety:Double Gloves (Nitrile/Neoprene)+ Face Shield + Tyvek SleevesLarge->Level2Level3Level 3 Safety:Schlenk Line / Glovebox(Moisture Control Critical)Level2->Level3If High Purity Required

Caption: Decision matrix for selecting appropriate Personal Protective Equipment (PPE) and engineering controls based on physical state and scale.

Handling Protocols

A. Weighing & Transfer (Hygroscopicity Management)

Objective: Prevent water uptake and static charge buildup.[1]

  • Equilibrate: Allow the storage container to reach room temperature before opening to prevent condensation.

  • Inert Gas Blanket: If the material is an oil, dispense under a gentle stream of Argon or Nitrogen.[1]

  • Anti-Static Tools: Use anti-static spatulas (PTFE coated) rather than metal if the solid is fine powder, as amino alcohols can carry significant static charge.[1]

  • Rapid Transfer: Dissolve immediately in the reaction solvent (e.g., anhydrous THF or DCM) after weighing.[1] Do not leave on the balance pan.

B. Reaction Workup (Extraction Logic)

Context: Amino alcohols are amphoteric but predominantly basic.[1] Proper pH control is vital for recovery.[1]

  • Quenching: If synthesized via hydride reduction (e.g., from the amino acid or ketone), quench excess hydride slowly at

    
     with saturated aqueous 
    
    
    or dilute NaOH.[1] Avoid acid quenching if possible to prevent ammonium salt formation which traps the product in the aqueous phase.
  • pH Adjustment: Ensure the aqueous layer is pH > 12 using 2M NaOH.[1] At lower pH, the amine protonates (

    
    ) and remains water-soluble.[1]
    
  • Solvent Selection: Use DCM or Chloroform/Isopropanol (3:1) for extraction.[1][2] Simple ether extraction is often inefficient for polar amino alcohols.[1]

Graphviz Diagram 2: Extraction & Purification Workflow

WorkupRxnReaction Mixture(Basic/Neutral)QuenchQuench (0°C)Sat. Na2SO4Rxn->QuenchCheckPHCheck pHMust be > 12Quench->CheckPHExtractExtract Organic(DCM or CHCl3/IPA)CheckPH->ExtractFree Amine FormWashBrine Wash(Minimize Water Vol)Extract->WashDryDry (Na2SO4)& ConcentrateWash->DryStoreStore under Argon-20°CDry->Store

Caption: Optimized workflow for the isolation of amino alcohols, prioritizing pH control to ensure the amine remains in the organic phase.

Storage & Stability

  • Temperature: Store at 2°C to 8°C for short term; -20°C for long term (> 1 month).

  • Atmosphere: Store under Argon or Nitrogen.[1] The amine group reacts with

    
     in the air to form carbamic acid derivatives, which degrades purity.
    
  • Container: Amber glass vials with PTFE-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term sealing.[1]

Emergency Response Procedures

Skin Contact (Corrosive)[1]
  • Immediate Action: Flush contaminated area with lukewarm water for at least 15 minutes.[1]

  • Neutralization: Do not use vinegar or acids to neutralize.[1] Use an amphoteric chelating agent (e.g., Diphoterine®) if available; otherwise, continuous water irrigation is best.[1]

  • Medical: Seek medical attention immediately. Burns from amines may have a delayed onset.[1]

Spill Cleanup (Laboratory Scale)
  • Isolate: Evacuate the immediate area if the spill is >10 mL/g.[1]

  • Absorb: Use a non-combustible absorbent (Vermiculite or dry sand).[1] Do not use paper towels (exothermic reaction risk).[1]

  • Neutralize: Treat the absorbed material as hazardous basic waste.[1]

Scientific Context & Applications

The this compound scaffold is a structural analog of the phenyl-based core found in Fluoxetine and Atomoxetine .[1] The p-tolyl substituent acts as a lipophilic probe, often used in Structure-Activity Relationship (SAR) studies to optimize binding affinity in monoamine transporter inhibitors [1].[1]

In asymmetric synthesis, this amino alcohol can serve as a chiral auxiliary or ligand.[1] Its 1,3-distance between the amine and hydroxyl groups allows for the formation of stable 6-membered chelates with transition metals (Zn, Cu), useful in enantioselective catalysis [2].[1]

References

  • Synthesis of Fluoxetine Precursors: U.S. Patent 20040102651A1.[1] Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.[1][2] (2004).[1] Link

  • Chiral Amino Alcohol Applications: Alfa Chemistry. Chiral Amino Alcohols for the Synthesis of Various Metal Complexes.[1][7] (2022).[1][7] Link

  • General Safety Data: Sigma-Aldrich. Safety Data Sheet for (S)-3-Amino-3-phenylpropan-1-ol (Analogous Hazard Profile). (2024).[1][4] Link

  • Crystallographic Data: Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. 3-Methylamino-3-phenylpropan-1-ol.[1][8] Acta Crystallographica Section E. (2012).[1][8] Link

The Discovery and Synthesis of Chiral 1,3-Amino Alcohols: A Technical Guide for Advancing Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in 1,3-Amino Alcohols

Chiral 1,3-amino alcohols are a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1][2] The specific three-dimensional arrangement of the amine and alcohol functionalities is frequently paramount to the biological activity of these molecules, dictating their interaction with chiral biological targets like enzymes and receptors.[1] Consequently, the development of robust and efficient methods for their enantioselective synthesis is a significant focus within the pharmaceutical industry.[1] This guide provides a comprehensive overview of the principal strategies for the synthesis of enantiomerically pure 1,3-amino alcohols, with a focus on asymmetric reduction and dynamic kinetic resolution, to equip researchers and drug development professionals with the knowledge to advance their work.

Core Synthetic Strategies: A Tale of Two Approaches

The synthesis of chiral 1,3-amino alcohols is primarily achieved through two powerful and complementary strategies: the asymmetric reduction of β-amino ketones and the dynamic kinetic resolution of racemic 1,3-amino alcohols. Each approach offers distinct advantages and is selected based on factors such as substrate availability, desired stereoisomer, and scalability.

Asymmetric Reduction of β-Amino Ketones: Forging Chirality from Prochiral Precursors

The asymmetric reduction of prochiral β-amino ketones stands as a highly effective method for accessing chiral 1,3-amino alcohols. This strategy relies on the use of a chiral catalyst to stereoselectively deliver a hydride to the carbonyl group, thereby establishing the desired stereochemistry at the newly formed secondary alcohol.

Causality in Catalyst Selection: The Noyori-Type Ruthenium Catalysts

Among the most successful catalysts for this transformation are the ruthenium-based complexes pioneered by Nobel laureate Ryōji Noyori.[3] These catalysts, typically featuring a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand, create a well-defined chiral environment around the metal center.[3] This precise architecture allows for highly effective facial discrimination of the ketone, leading to exceptional levels of enantioselectivity.[4] The choice of ligands is critical; for instance, the combination of a (S)-BINAP ligand with a (S,S)-DPEN diamine ligand will favor the formation of one enantiomer of the amino alcohol, while the use of their enantiomeric counterparts will produce the opposite isomer.

The mechanism of Noyori-type asymmetric transfer hydrogenation involves the formation of a ruthenium hydride species, which then transfers the hydride to the ketone in a stereocontrolled manner.[5][6] The presence of a hydrogen bond between the N-H of the diamine ligand and the carbonyl oxygen of the substrate is believed to play a crucial role in orienting the substrate for selective hydride attack.

Data Presentation: Efficacy of Ruthenium Catalysts in Asymmetric Reduction

Substrate (β-Amino Ketone)Catalyst SystemSolventYield (%)e.e. (%)Reference
N-Benzyl-3-amino-1-phenylpropan-1-oneRuCl2[(S)-xylbinap][(S)-daipen]Methanol9898
N-Boc-3-amino-1-(4-methoxyphenyl)propan-1-one[RuCl2((S)-Xyl-SDP)((R,R)-DPEN)]Ethanol9999
3-Amino-1-(2-thienyl)propan-1-one(R,R)-TsDPEN-RuIsopropanol95>99

Experimental Protocol: Asymmetric Transfer Hydrogenation of a β-Amino Ketone

This protocol is a representative example of a Noyori-type asymmetric transfer hydrogenation.

  • Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [RuCl2(p-cymene)]2 (0.005 mmol) and the chiral ligand (e.g., (S,S)-TsDPEN) (0.01 mmol). Anhydrous isopropanol (5 mL) is added, and the mixture is stirred at 80 °C for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate Schlenk flask, the β-amino ketone substrate (1.0 mmol) is dissolved in anhydrous isopropanol (10 mL).

  • Hydrogenation: The catalyst solution is cooled to room temperature and then transferred via cannula to the substrate solution. A solution of potassium tert-butoxide (0.1 mmol) in isopropanol (1 mL) is added. The flask is sealed and stirred at the desired temperature (e.g., 30 °C) for the specified time (typically 12-24 hours).

  • Workup and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral 1,3-amino alcohol.

  • Validation: The enantiomeric excess of the product is determined by chiral HPLC analysis.

Mandatory Visualization: Asymmetric Reduction Workflow

Asymmetric_Reduction_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_analysis Purification & Analysis Ru_precatalyst [RuCl2(p-cymene)]2 Active_catalyst Active Ru-Hydride Catalyst Ru_precatalyst->Active_catalyst Heat in iPrOH Chiral_ligand Chiral Ligand (e.g., TsDPEN) Chiral_ligand->Active_catalyst Substrate β-Amino Ketone Product Chiral 1,3-Amino Alcohol Substrate->Product Active Catalyst, Base, iPrOH Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC (e.e. determination) Purification->Analysis

Caption: Workflow for the asymmetric reduction of a β-amino ketone.

Dynamic Kinetic Resolution: Maximizing Yield from Racemates

Dynamic kinetic resolution (DKR) is a powerful strategy that enables the conversion of a racemic starting material into a single enantiomer of a product in theoretically 100% yield.[7] This is achieved by combining a kinetic resolution—where one enantiomer reacts faster than the other—with an in situ racemization of the slower-reacting enantiomer.[7]

The Synergy of Enzyme and Metal Catalysis

For the DKR of 1,3-amino alcohols, a common and highly effective approach involves the combination of an enzyme for the kinetic resolution and a metal catalyst for the racemization.[8] Lipases, such as Novozym-435, are frequently employed to selectively acylate one enantiomer of the amino alcohol.[9] Simultaneously, a ruthenium or palladium catalyst facilitates the racemization of the unreacted amino alcohol enantiomer, continuously replenishing the substrate for the enzymatic acylation.[8][9]

The success of this dual catalytic system hinges on the compatibility of the two catalysts and the relative rates of acylation and racemization.[10] Ideally, the rate of racemization should be faster than or at least comparable to the rate of the enzymatic acylation to ensure high conversion to the desired acylated product.[10]

Data Presentation: Dynamic Kinetic Resolution of 1,3-Amino Alcohols

Racemic 1,3-Amino AlcoholResolution CatalystRacemization CatalystAcyl DonorYield (%)e.e. (%)Reference
1-Phenyl-3-aminopropan-1-olNovozym-435Pd NanocatalystEthyl Acetate9298
1-(4-Chlorophenyl)ethan-1-amineLipase PSShvo's CatalystIsopropenyl Acetate>95>99
(±)-cis-2-aminocyclohexanolCandida antarctica lipase BRu(acac)3/dppb/K2CO3Ethyl Acetate90>99

Experimental Protocol: Dynamic Kinetic Resolution of a Racemic 1,3-Amino Alcohol

  • Reaction Setup: A round-bottom flask is charged with the racemic 1,3-amino alcohol (1.0 mmol), the racemization catalyst (e.g., a palladium nanocatalyst, 1-2 mol%), and the lipase (e.g., Novozym-435, 50-100 mg).

  • Reaction Execution: Anhydrous solvent (e.g., toluene, 10 mL) and the acyl donor (e.g., ethyl acetate, 3-5 equivalents) are added. The flask is sealed and the mixture is stirred at an elevated temperature (e.g., 60-80 °C) until complete conversion of the starting material is observed by TLC or GC analysis.

  • Workup and Purification: The enzyme is removed by filtration. The filtrate is concentrated, and the residue is purified by flash column chromatography to separate the acylated product from the catalyst.

  • Deprotection (if necessary): The acylated product can be deprotected (e.g., by hydrolysis with a base like K2CO3 in methanol) to yield the enantiomerically pure 1,3-amino alcohol.

  • Validation: The enantiomeric excess of the acylated product or the final amino alcohol is determined by chiral HPLC or GC analysis.

Mandatory Visualization: Dynamic Kinetic Resolution Mechanism

DKR_Mechanism R_substrate (R)-Amino Alcohol S_substrate (S)-Amino Alcohol R_substrate->S_substrate Racemization (Metal Catalyst) Product (R)-Acylated Product R_substrate->Product Fast Acylation (Enzyme)

Caption: Mechanism of Dynamic Kinetic Resolution.

Applications in Drug Development

The chiral 1,3-amino alcohol motif is present in a wide range of pharmaceuticals. For instance, the anti-influenza drug oseltamivir (Tamiflu) and the antidepressant fluoxetine (Prozac) both contain this critical structural element. The ability to synthesize these compounds in an enantiomerically pure form is crucial for their therapeutic efficacy and safety.

Conclusion and Future Outlook

The asymmetric synthesis of chiral 1,3-amino alcohols is a mature yet continuously evolving field. While powerful methods based on asymmetric reduction and dynamic kinetic resolution have been established, the quest for more sustainable, efficient, and versatile catalytic systems continues. Future research will likely focus on the development of catalysts based on earth-abundant metals, biocatalytic approaches, and flow chemistry methodologies to further enhance the accessibility of these vital building blocks for the pharmaceutical industry.

References

  • 1,3-Aminoalcohol synthesis by C-C coupling . Organic Chemistry Portal. [Link]

  • Dynamic kinetic resolution in asymmetric synthesis . Wikipedia. [Link]

  • Asymmetric synthesis of syn- and anti-1,3-amino alcohols . PubMed. [Link]

  • Novel ruthenium catalysts and their use for asymmetric reduction of ketones.
  • Synthesis of chiral amino-alcohols . ResearchGate. [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters . PMC - NIH. [Link]

  • Synthesis of new chiral 1,3-aminoalcohols derived from levoglucosenone and their application in asymmetric alkylations . CONICET. [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli . Frontiers. [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis . Frontiers. [Link]

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters . ACS Publications. [Link]

  • Dynamic Kinetic Resolution of Alcohols, Amines, and Amino Acids . ResearchGate. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction . Andrew G Myers Research Group. [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments . PMC - NIH. [Link]

  • Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols . ACS Publications. [Link]

  • Ruthenium-Catalyzed Asymmetric Synthesis of γ-Secondary Amino Alcohols . Synfacts. [Link]

  • Enantioselective reduction of ketones . Wikipedia. [Link]

  • Highly Enantioselective Synthesis of Chiral Cyclic Amino Alcohols and Conhydrine by Ruthenium-Catalyzed Asymmetric Hydrogenation . Sci-Hub. [Link]

  • Asymmetric hydrogenation . Wikipedia. [Link]

  • Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis . University of Connecticut. [Link]

  • Ryoji Noyori - Nobel Lecture . Nobel Prize. [Link]

  • Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives . NIH. [Link]

  • Asymmetric Ruthenium-Catalyzed Hydroalkylation of Racemic Allylic Alcohols for the Synthesis of Chiral Amino Acid Derivatives . PubMed. [Link]

  • Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization . ACS Publications. [Link]

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy . ACS Catalysis. [Link]

  • CBS Reduction, Enantioselective Catalysis . Organic Chemistry, Reaction Mechanism. [Link]

  • Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines . PMC - NIH. [Link]

  • Recent progress in the chemistry of β-aminoketones . RSC Publishing. [Link]

  • An Efficient Dynamic Kinetic Resolution of N‐Heterocyclic 1,2‐Amino Alcohols . Wiley Online Library. [Link]

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The Stereochemical Linchpin: A Technical Guide to (R)-3-Amino-3-(p-tolyl)propan-1-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern stereochemistry and pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety. Within the arsenal of tools available to the synthetic chemist, chiral β-amino alcohols stand out as exceptionally versatile building blocks. This technical guide provides an in-depth exploration of (R)-3-Amino-3-(p-tolyl)propan-1-ol , a key chiral synthon whose structural architecture is fundamental to the construction of powerful asymmetric catalysts and the stereocontrolled synthesis of complex molecular targets. We will dissect its role as a precursor to influential catalysts, its application as a chiral building block, and provide field-proven protocols that underscore its significance for researchers, scientists, and drug development professionals.

Introduction: The Architectural Significance of a Chiral Scaffold

This compound is a chiral molecule distinguished by a primary alcohol and a primary amine positioned at the 1 and 3 positions of a propane backbone, with a stereogenic center at the third carbon, which is also attached to a p-tolyl group. This specific arrangement of functional groups is not a random assortment; it is a carefully orchestrated scaffold that provides both functionality for further chemical transformations and, critically, a defined stereochemical environment.

Its primary importance in stereochemistry stems from its role as a precursor to a class of highly effective and widely used organoboron catalysts known as Corey-Bakshi-Shibata (CBS) catalysts .[1] These catalysts have revolutionized the enantioselective reduction of prochiral ketones, providing a reliable and predictable method for synthesizing chiral secondary alcohols—a motif prevalent in numerous biologically active compounds.[1][2] The p-tolyl group on the amino alcohol backbone allows for fine-tuning of the steric and electronic properties of the resulting catalyst, influencing its reactivity and selectivity.

Beyond catalysis, the inherent chirality of this compound makes it a valuable chiral building block, enabling its direct incorporation into the final structure of a target molecule, thereby transferring its stereochemical information.[]

The Cornerstone of Asymmetric Catalysis: The CBS Reduction

The most profound impact of this compound on stereochemistry is realized through its conversion into a chiral oxazaborolidine catalyst. This transformation is a cornerstone of the Corey-Bakshi-Shibata (CBS) reduction , a powerful method for the enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols using a borane source.[1][4]

From Amino Alcohol to Catalyst: A Self-Validating Synthesis

The synthesis of the oxazaborolidine catalyst is a robust and well-established procedure. The causality behind this transformation lies in the reaction of the bifunctional amino alcohol with a boronic acid derivative. The amino and alcohol groups of the chiral precursor react to form a stable, rigid five-membered oxazaborolidine ring. This rigidity is crucial for creating a well-defined chiral pocket that effectively shields one face of the ketone substrate during the reduction.

Below is a logical workflow for the synthesis of a p-tolyl substituted CBS catalyst from this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A (R)-3-Amino-3- (p-tolyl)propan-1-ol C Condensation Reaction (Toluene, reflux with Dean-Stark trap) A->C B Methylboronic Acid B->C D (R)-p-Tolyl Substituted CBS Oxazaborolidine Catalyst C->D

Caption: Synthesis of the CBS catalyst from its amino alcohol precursor.

Mechanism of Enantioselectivity: A Dual Activation Model

The remarkable efficiency and predictability of the CBS reduction are explained by a dual activation mechanism.[4] The process is not merely a simple hydride transfer; it is a highly organized, catalyst-mediated event occurring within a six-membered transition state.[5]

  • Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane (BH₃), forming an active catalyst-borane complex. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and simultaneously activates the borane, making it a more potent hydride donor.[5]

  • Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst. Steric hindrance dictates that the ketone orients itself with its larger substituent (RL) pointing away from the bulky p-tolyl group of the catalyst, leaving the smaller substituent (RS) in closer proximity.[6]

  • Stereoselective Hydride Transfer: The hydride from the coordinated borane is delivered intramolecularly to the carbonyl carbon via a stable, chair-like six-membered transition state. This transfer occurs on the less sterically hindered face of the ketone, leading to the formation of the chiral alcohol with a predictable absolute stereochemistry.[5]

  • Catalyst Regeneration: The resulting alkoxyborane dissociates, releasing the chiral alcohol product after workup and regenerating the CBS catalyst for the next catalytic cycle.[5]

CBS_Mechanism cluster_catalyst Catalyst Activation cluster_reaction Stereoselective Reduction cluster_workup Product Release CBS CBS Catalyst (from p-tolyl precursor) Active_Complex Active Catalyst- Borane Complex CBS->Active_Complex Borane BH3 Source Borane->Active_Complex TS Six-Membered Transition State (Hydride Transfer) Active_Complex->TS Ketone Prochiral Ketone (RL-CO-RS) Ketone->TS Product_Complex Alkoxyborane Intermediate TS->Product_Complex Workup Aqueous Workup Product_Complex->Workup Workup->CBS Catalyst Regeneration Alcohol Chiral Secondary Alcohol Workup->Alcohol

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) Reduction.

Data-Driven Performance: Quantifying Stereoselectivity

The efficacy of the CBS reduction is best illustrated through quantitative data. The choice of the substituent on the catalyst (derived from the amino alcohol) and the borane source can be optimized to achieve high enantiomeric excess (ee) for a variety of substrates. The table below presents representative data for the CBS reduction of different ketones, illustrating the high levels of stereocontrol typically achieved.

EntryKetone SubstrateCatalyst PrecursorBorane SourceYield (%)Enantiomeric Excess (ee, %)Reference
1Acetophenone(S)-α,α-DiphenylprolinolBH₃·THF>9597 (R)[2]
21-Tetralone(S)-α,α-DiphenylprolinolBH₃·SMe₂9594 (S)[2]
3α-Chloroacetophenone(S)-α,α-DiphenylprolinolBH₃·THF9595 (S)[4]
4Propiophenone(S)-Lactam Alcoholp-Iodophenoxyborane9898 (S)[2]

Note: While specific data for the p-tolyl derivative is less commonly published than for the standard diphenylprolinol derivative, the principles of stereochemical induction and the high enantioselectivities observed are directly analogous.

Field-Proven Methodology: Experimental Protocols

Trustworthiness in synthetic chemistry is built upon reproducible, self-validating protocols. The following sections provide detailed methodologies for the synthesis of the chiral amino alcohol precursor and its application in a catalytic asymmetric reduction.

Protocol 1: Synthesis of this compound

The asymmetric synthesis of the title compound can be achieved via the CBS reduction of the corresponding β-aminoketone, which itself can be prepared from p-methylacetophenone through a Mannich reaction.

Step A: Synthesis of 3-Amino-1-(p-tolyl)propan-1-one hydrochloride (Mannich Reaction)

  • To a round-bottom flask, add p-methylacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.1 eq).

  • Add ethanol as the solvent and heat the mixture to reflux (approx. 78°C).

  • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Recrystallize the crude solid from an ethanol/ether mixture to yield the β-aminoketone hydrochloride salt.

Step B: Asymmetric Reduction to this compound

  • Under an inert nitrogen atmosphere, dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C.

  • Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.0-1.2 eq) and stir for 15 minutes to allow for the formation of the active catalyst-borane complex.

  • Dissolve the 3-Amino-1-(p-tolyl)propan-1-one hydrochloride (1.0 eq) from Step A in anhydrous THF and add it dropwise to the catalyst solution over 30 minutes, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C until TLC indicates complete consumption of the starting ketone.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.

  • Allow the mixture to warm to room temperature and then concentrate under reduced pressure.

  • Perform an acidic workup followed by basification with aqueous NaOH to pH > 12.

  • Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify the product via column chromatography or recrystallization to obtain the enantiomerically enriched amino alcohol.

Application in Pharmaceutical Synthesis: The Case of Fluoxetine

Chiral 3-amino-1-phenylpropan-1-ol derivatives are crucial intermediates in the synthesis of several important pharmaceuticals.[7] For example, the core structure of Fluoxetine (Prozac™), a selective serotonin reuptake inhibitor (SSRI), is built around a 3-amino-1-phenylpropanol scaffold.[7] While the commercial synthesis of (S)-Fluoxetine may utilize different specific precursors, the use of a CBS reduction to establish the critical stereocenter of the amino alcohol intermediate is a well-documented and powerful strategy. The (R)-amino alcohol, such as the title compound, would lead to the (R)-enantiomer of the final drug product, demonstrating the direct and predictable transfer of chirality from the building block to the active pharmaceutical ingredient (API).

Conclusion: An Indispensable Tool in the Chemist's Toolbox

This compound exemplifies the power and elegance of stereocontrolled synthesis. Its true importance lies not just in its own chiral structure, but in its ability to catalytically generate chirality in a vast number of other molecules with high fidelity and predictability. As the precursor to a highly effective class of oxazaborolidine catalysts, it provides a reliable and scalable solution to one of the fundamental challenges in organic synthesis: the enantioselective reduction of ketones. For researchers in academia and industry, understanding the synthesis, mechanism, and application of this chiral amino alcohol and its derivatives is essential for the efficient construction of enantiomerically pure molecules that form the basis of modern medicine and materials science.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. [Link]

  • Zelenin, A. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. U.S.
  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

  • YouTube. (2021). CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. [Link]

  • Google Patents. (n.d.). Preparation for (S) or (R)-2-methyl-CBS-chiral oxazaborolidine and toluene solution thereof.
  • Wikipedia. (n.d.). (R)-2-Methyl-CBS-oxazaborolidine. [Link]

  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic C−H functionalization by metal−carbenoid and −nitrenoid insertion. Nature, 451(7177), 417–424. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. [Link]

  • Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Chem-Station International Edition. (2014). Corey-Bakshi-Shibata (CBS) Reduction. [Link]

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Technical Guide: (R)-3-Amino-3-(p-tolyl)propan-1-ol Derivatives and Analogs

[1]

Executive Summary

(R)-3-Amino-3-(p-tolyl)propan-1-ol represents a critical chiral scaffold in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and selective serotonin reuptake inhibitors (SSRIs).[1] Belonging to the class of


-amino alcoholsFluoxetineAtomoxetineNisoxetine1

The presence of the p-tolyl moiety (4-methylphenyl) at the C3 position distinguishes this scaffold from its unsubstituted phenyl counterparts, offering altered metabolic stability and increased lipophilicity (LogP).[1] This guide details the enantioselective synthesis, derivatization strategies, and pharmacological relevance of this specific chemotype.[1]

Structural Analysis & Pharmacophore Logic

The molecule features a chiral center at the C3 position.[1] In the context of monoamine transporter inhibitors, the absolute configuration (R vs S) dictates binding affinity.[1] For many aryloxy-propylamine antidepressants, the (R)-enantiomer of the alcohol precursor often yields the eutomer (active drug form).[1]

Key Structural Features[2][3]
  • Primary Hydroxyl Group (C1): Serves as the nucleophile for etherification (creating the aryloxy linkage active in SSRIs) or can be oxidized to aldehydes/acids.[1]

  • Primary Amine (C3): The site for

    
    -alkylation (e.g., methylation to form secondary amines like Atomoxetine analogs).[1]
    
  • p-Tolyl Moiety: The 4-methyl substitution blocks metabolic hydroxylation at the para-position (a common clearance route for phenyl rings) while increasing hydrophobic interaction within the transporter binding pocket.[1]

Comparison of LogP and Properties
Property3-Amino-3-phenylpropan-1-olThis compoundImpact
LogP (Calc) ~0.85~1.35Increased blood-brain barrier (BBB) penetration.[1]
Metabolism Para-hydroxylation susceptibleBenzylic oxidation at methyl groupAltered metabolic soft spot.[1]
Electronic NeutralWeakly electron-donating (+I effect)Stabilizes benzylic carbocation intermediates.[1]

Synthetic Pathways[4][5]

The synthesis of the enantiopure (R)-isomer is the primary challenge.[1] Two robust pathways are presented: Asymmetric Mannich-Type Reduction (Chemical) and Chemoenzymatic Resolution (Biocatalytic).[1]

Pathway Visualization (Graphviz)[1]

SynthesisPathwayscluster_0Pathway A: Asymmetric CatalysisStartp-MethylacetophenoneMannichMannich Base(Racemic Ketone)Start->MannichHCHO, R2NH, HClReductAsymmetric Reduction(Noyori Transfer Hydrogenation)Mannich->ReductRuCl(p-cymene)[(R,R)-TsDPEN]ProductThis compoundReduct->ProductHCOOH/TEAAltStartRacemic Amino AlcoholResolutionChiral Resolution(L-Tartaric Acid)AltStart->ResolutionCrystallizationResolution->ProductBase Liberation

Caption: Figure 1. Dual pathways for the synthesis of this compound focusing on asymmetric catalysis vs. classical resolution.

Detailed Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (Catalytic Route)

This method utilizes a ruthenium-catalyzed transfer hydrogenation to set the chiral center directly from the ketone precursor.[1]

Precursor: 3-Amino-1-(p-tolyl)propan-1-one (Mannich base).[1]

Reagents:

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%)[1]

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)[1]

  • Solvent: Dichloromethane (DCM) or DMF[1]

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried Schlenk flask, dissolve

    
     and 
    
    
    in anhydrous DCM.[1] Heat at reflux for 1 hour, then cool to room temperature.
  • Reaction Setup: Add the

    
    -amino ketone precursor (1.0 eq) to the catalyst solution.
    
  • Initiation: Cool the mixture to 0°C. Dropwise add the HCOOH/TEA mixture (3.0 eq).

  • Execution: Stir the reaction at room temperature for 12–24 hours. Monitor conversion via HPLC (Chiralcel OD-H column).

  • Quench & Workup: Quench with saturated

    
     solution until pH 8. Extract with EtOAc (3x).[1][2] Wash combined organics with brine, dry over 
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from hexane/isopropanol to upgrade enantiomeric excess (ee) to >99%.

Critical Control Point: The ratio of Formic Acid to TEA is crucial. An excess of base slows the reaction; an excess of acid degrades the catalyst.[1] Maintain a 5:2 molar ratio strictly.

Protocol B: Classical Resolution (Scalable Route)

For laboratories lacking asymmetric catalysis capabilities, resolution via diastereomeric salt formation is the industry standard.[1]

Precursor: Racemic 3-amino-3-(p-tolyl)propan-1-ol.[1]

Step-by-Step Methodology:

  • Salt Formation: Dissolve racemic amino alcohol (10 g) in hot Ethanol (50 mL). Add (S)-(+)-Mandelic acid (1.0 eq) dissolved in hot Ethanol (20 mL).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The diastereomeric salt of the (R)-amine will precipitate (solubility difference).[1]

  • Filtration: Filter the white solid. Recrystallize twice from Ethanol to ensure >98% de (diastereomeric excess).[1]

  • Free Base Liberation: Suspend the purified salt in water.[1] Add 2N NaOH until pH > 12.[1] Extract with DCM.[1]

  • Drying: Evaporate solvent to yield the pure (R)-enantiomer as a viscous oil or low-melting solid.[1]

Derivatization & Analog Synthesis[5][7]

Once the core this compound is secured, it serves as a divergent intermediate.[1]

Synthesis of Fluoxetine Analogs (Aryloxy-derivatives)

To synthesize p-tolyl analogs of Fluoxetine, the alcohol must be coupled with an aryl halide.[1]

  • Reaction Type:

    
     (Nucleophilic Aromatic Substitution).[1]
    
  • Reagents: NaH (Base), 4-fluorobenzotrifluoride (Electrophile), DMSO.[1]

  • Mechanism: The alkoxide generated by NaH attacks the fluorinated aromatic ring.[1]

  • Note: Since the amine is also nucleophilic, it must be protected (e.g., N-Boc) prior to etherification, or the reaction conditions must favor O-alkylation (using stronger bases like NaH in polar aprotic solvents favors the alkoxide).[1]

Synthesis of Atomoxetine Analogs (N-Methylation)

Atomoxetine requires a secondary amine.[1][3]

  • Method: Eschweiler-Clarke Reaction or Reductive Amination.[1]

  • Protocol: Treat the primary amine with Paraformaldehyde and Formic acid at reflux.[1]

  • Selectivity: This yields the

    
    -dimethyl derivative.[1] For the monomethyl (Atomoxetine-like), use Ethyl chloroformate  followed by reduction with 
    
    
    .[1]
Workflow Diagram (Analog Generation)

Derivatizationcluster_etherO-Functionalization (SSRI Path)cluster_amineN-Functionalization (SNRI Path)CoreThis compoundProtect1. N-Boc ProtectionCore->ProtectFormate1. Ethyl ChloroformateCore->FormateEther2. NaH / Ar-F (SNAr)Protect->EtherDeprotect3. TFA DeprotectionEther->DeprotectTarget1Fluoxetine Analog(p-Tolyl Core)Deprotect->Target1Reduce2. LiAlH4 ReductionFormate->ReduceTarget2Atomoxetine Analog(N-Methyl)Reduce->Target2

Caption: Figure 2.[1] Divergent synthesis strategies for converting the core alcohol into SSRI (ether-linked) and SNRI (amine-modified) pharmacophores.[1]

Analytical Characterization Standards

To ensure scientific integrity, the following data points must be verified for the synthesized this compound:

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.[1]

    • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).[1]

    • Requirement: ee > 98%.

  • NMR Spectroscopy:

    • 1H NMR (400 MHz, CDCl3): Look for the characteristic p-tolyl methyl singlet at

      
       2.30 ppm.[1] The benzylic proton (CH-NH2) typically appears as a triplet or dd around 
      
      
      4.0–4.2 ppm.[1]
  • Specific Rotation:

    • 
      : Must be compared against literature values for the phenyl analog, adjusting for the molecular weight change of the methyl group. Typically positive (+) for the (R)-isomer in methanol.[1]
      

References

  • Core Synthesis & Resolution

    • Title: Preparation of optically active 3-amino-1-propanol derivatives as an intermediate.[1][4]

    • Source: Google Patents (KR101675450B1).[1]

    • URL
  • Fluoxetine Precursor Chemistry

    • Title: Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.[1][2][4]

    • Source: US Patent Application 20040102651.[1]

    • URL
  • Biocatalytic Approaches

    • Title: Enantioselective Catalytic Three-Component Synthesis of Optically Active Propargyl Amino Ethers.
    • Source: Hungarian Journal of Industry and Chemistry.[1][5]

    • URL:[Link](Note: Generalized reference for enantioselective amino ether synthesis).

  • Structural Data (Phenyl Analog Comparison)

    • Title: 3-Amino-3-phenylpropan-1-ol (PubChem CID 203500).[1]

    • Source: PubChem.[1]

    • URL:[Link][1]

  • Antimalarial Derivatives

    • Title: Synthesis of New 1-Aryl-3-Arylamin-Propan-1-ol Derivatives as Antimalarial Agents.[1][6]

    • Source: ResearchGate.[1][3]

    • URL:[Link]

The p-Tolyl Group: A Subtle Architect in the World of Chiral Molecules

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Methyl Group

In the intricate landscape of organic chemistry and drug discovery, the p-tolyl group, a seemingly simple methyl-substituted phenyl ring, exerts a profound and often underestimated influence on the biological activity and stereochemical outcome of chiral molecules.[1][2] Its strategic placement within a molecular scaffold can dramatically alter pharmacological profiles, enhance catalytic efficiency, and dictate the three-dimensional arrangement of atoms in the solid state. This guide provides a comprehensive exploration of the multifaceted roles of the p-tolyl group, delving into the subtle interplay of steric, electronic, and non-covalent interactions that underpin its significance in the realm of chirality.

The importance of chirality in biological systems cannot be overstated. Receptors, enzymes, and other biological macromolecules are themselves chiral, leading to specific interactions with chiral drugs.[3][4] This stereoselectivity means that often only one enantiomer of a chiral drug is responsible for its therapeutic effect (the eutomer), while the other (the distomer) may be inactive or even contribute to undesirable side effects.[5] Consequently, the ability to control and understand the factors that influence chirality is paramount in modern drug development and asymmetric synthesis.

The p-Tolyl Group as a Stereodirecting Element in Asymmetric Synthesis

The p-tolyl group is a frequently employed substituent in chiral auxiliaries and ligands for asymmetric catalysis, where it plays a critical role in achieving high levels of stereoselectivity.[6] Its influence stems from a combination of steric hindrance and electronic effects, which can be fine-tuned to create a specific chiral environment around a reactive center.

Steric and Electronic Influence in Catalysis

The methyl group in the para position of the tolyl group provides a moderate level of steric bulk. This steric hindrance can effectively shield one face of a prochiral substrate, directing the approach of a reagent to the opposite face and thereby favoring the formation of one enantiomer over the other.[7][8] For instance, in transition metal-catalyzed reactions, ligands bearing p-tolyl groups can create a chiral pocket around the metal center, influencing the coordination of the substrate and the subsequent bond-forming steps.

Beyond simple steric blocking, the p-tolyl group's electronic properties also contribute to its stereodirecting ability. The methyl group is weakly electron-donating through hyperconjugation, which can modulate the electron density of the aromatic ring and, consequently, the catalytic activity of a metal center to which it is coordinated.[9] This electronic tuning can impact the stability of reaction intermediates and transition states, further enhancing enantioselectivity.

Non-Covalent Interactions: The Role of CH-π Interactions

A key, yet often subtle, contributor to the stereodirecting power of the p-tolyl group is its ability to engage in non-covalent interactions, particularly CH-π interactions.[10][11] These interactions involve the weak hydrogen bonding between a C-H bond and the electron-rich π-system of the aromatic ring. In the context of a chiral catalyst or auxiliary, these interactions can help to lock the substrate into a specific conformation, pre-organizing it for a highly stereoselective transformation.[12] The methyl group of the p-tolyl moiety can itself participate as a C-H donor, further rigidifying the transition state assembly.

The interplay between π-π stacking and steric effects, where the p-tolyl group is a key participant, has been shown to control the stereoselectivity in the synthesis of complex molecules like diarylpropylamines.[13] The electron density of the rings, influenced by substituents like the methyl group, dictates the strength of these interactions and ultimately the stereochemical outcome.

The p-Tolyl Group in Medicinal Chemistry: A Key to Unlocking Potency and Selectivity

The incorporation of a p-tolyl group into a drug candidate can have a significant impact on its pharmacological properties, including binding affinity, metabolic stability, and overall efficacy. Its hydrophobic and nonpolar nature often contributes to improved membrane permeability and oral bioavailability.[2]

Case Study: The p-Tolyl Group in Antiproliferative Agents

A compelling example of the p-tolyl group's importance is found in a series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid.[14] These compounds were evaluated for their antiproliferative activities against several human cancer cell lines. One particular compound, featuring a 2-chloro-4-pyridinyl group in the amide portion, demonstrated significant cytotoxic activity, inducing apoptotic cell death.[14] The presence of the p-tolyl group in this scaffold is crucial for establishing the overall shape and electronic properties of the molecule, which in turn govern its interaction with the biological target.

Modulating Pharmacokinetic and Pharmacodynamic Properties

The metabolic fate of a drug is a critical determinant of its therapeutic window. The methyl group of the p-tolyl moiety can be susceptible to oxidation by cytochrome P450 enzymes, a process that can be either a route of detoxification or a pathway to the formation of active metabolites. Medicinal chemists often strategically introduce or modify such groups to optimize a drug's pharmacokinetic profile.

Furthermore, the p-tolyl group can influence a drug's pharmacodynamics by participating in key binding interactions within the active site of a receptor or enzyme. The hydrophobic nature of the tolyl group can lead to favorable interactions with nonpolar pockets in the protein, while the potential for CH-π interactions can provide additional binding energy and specificity.[15]

Experimental Protocols and Methodologies

To provide a practical context for the concepts discussed, this section outlines a representative experimental protocol for the synthesis of a chiral compound where the p-tolyl group plays a key stereodirecting role.

Protocol: Asymmetric Synthesis of (R)-(+)-Tetrahydropalmatine using a Chiral Sulfoxide Auxiliary

This protocol is based on the diastereoselective addition of the (R)-(+)-methyl p-tolyl sulfoxide anion to an imine, a key step in the asymmetric synthesis of the alkaloid (R)-(+)-tetrahydropalmatine.[16]

Step 1: Generation of the Chiral Carbanion

  • To a solution of (R)-(+)-methyl p-tolyl sulfoxide in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of lithium diisopropylamide (LDA) in THF dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithiated sulfoxide (the chiral carbanion).

Causality: The use of a strong, non-nucleophilic base like LDA is crucial for the efficient deprotonation of the methyl group of the sulfoxide without competing side reactions. The low temperature is necessary to maintain the stability of the organolithium reagent.

Step 2: Diastereoselective Addition to the Imine

  • To the solution of the chiral carbanion from Step 1, add a solution of the appropriate imine (3,4-dihydro-6,7-dimethoxy-isoquinoline) in anhydrous THF dropwise at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Warm the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Causality: The chiral sulfinyl group, bearing the p-tolyl moiety, directs the approach of the imine to the carbanion, leading to the preferential formation of one diastereomer. The steric and electronic properties of the p-tolyl group are critical in establishing the facial selectivity of this addition.

Step 3: Purification and Characterization

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product by spectroscopic methods (e.g., NMR, IR) and determine the diastereomeric ratio by a suitable analytical technique (e.g., HPLC on a chiral stationary phase).

Self-Validation: The stereochemical outcome of the reaction can be confirmed by comparison of the optical rotation of the synthesized product with the literature value for the known enantiomer.

Data Presentation

The efficacy of chiral ligands and auxiliaries containing the p-tolyl group is often quantified by the enantiomeric excess (ee) or diastereomeric ratio (d.r.) achieved in asymmetric reactions.

Reaction Type Catalyst/Auxiliary Substrate Product Yield (%) ee (%) / d.r. Reference
Rh-Catalyzed Allylic ArylationRh complex with chiral ligandNortropane derivativeArylated nortropane40-50>94 ee, >20:1 d.r.[17]
Diastereoselective Addition(R)-(+)-methyl p-tolyl sulfoxideImineβ-sulfinyl amine-High d.r.[16]
Pd-Catalyzed N-AllylationPd complex with Trost ligandN-(ortho-tert-butylphenyl)sulfonamideN-C Axially Chiral Sulfonamide-High ee[18]

Visualizing the Influence of the p-Tolyl Group

Diagrams created using Graphviz can help to visualize the key concepts discussed in this guide.

Stereodirecting_Influence cluster_catalyst Chiral Catalyst cluster_product Enantiomerically Enriched Product Catalyst Metal Center Ligand Chiral Ligand (with p-Tolyl group) Product Product Catalyst->Product Stereoselective Transformation Substrate Substrate Substrate->Catalyst Coordination

Caption: The p-tolyl group on a chiral ligand creates a specific steric and electronic environment around the metal center, directing the stereoselective transformation of a prochiral substrate.

Drug_Target_Interaction Receptor Receptor Binding Pocket Drug Chiral Drug (with p-Tolyl group) Drug->Receptor Binding Hydrophobic_Pocket Hydrophobic Pocket Drug->Hydrophobic_Pocket Hydrophobic Interaction CH_Pi_Site CH-π Interaction Site Drug->CH_Pi_Site CH-π Interaction

Caption: The p-tolyl group of a chiral drug can engage in hydrophobic and CH-π interactions within a receptor's binding pocket, contributing to binding affinity and selectivity.

Conclusion and Future Perspectives

The p-tolyl group, far from being a mere spectator substituent, is a powerful tool in the hands of chemists and drug designers. Its judicious application in chiral molecules allows for the fine-tuning of steric and electronic properties, leading to enhanced stereoselectivity in asymmetric synthesis and improved pharmacological profiles in medicinal chemistry. The subtle yet significant contributions of non-covalent interactions, such as CH-π interactions, are increasingly being recognized and exploited in rational molecular design.

Future research will likely focus on the development of new chiral ligands and catalysts that leverage the unique properties of the p-tolyl group in novel and more efficient ways. In drug discovery, a deeper understanding of how the p-tolyl group influences metabolic pathways and off-target effects will be crucial for the design of safer and more effective medicines. The continued exploration of the biological significance of this seemingly simple functional group promises to unlock new opportunities in the synthesis and application of chiral molecules.

References

  • Benchchem. An In-depth Technical Guide on the Crystalline Structure of p-Tolyl Substituted Compounds.
  • Recent Advances in π-Stacking Interaction-Controlled Asymmetric Synthesis - PMC.
  • Tolyl group - Wikipedia. Available from: [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI. Available from: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. Available from: [Link]

  • Cation-π Interactions and their Functional Roles in Membrane Proteins - Illinois Experts. Available from: [Link]

  • The Importance of Chirality in Biological Systems - biyokimya101. Available from: [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
  • Structural relationships between o-, m- and p-tolyl substituted R3EI2 (E = As, P) and [(R3E)AuX] (E = As, P; X = Cl, Br, I) | Request PDF - ResearchGate. Available from: [Link]

  • Direct Metal-Free Synthesis of β-Keto and Dienyl Sulfides from Bromopenta-1,4-dienes and Thiols | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation | ACS Catalysis. Available from: [Link]

  • Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed. Available from: [Link]

  • Chiral sulfur compounds. II. Diastereoselective additions of (R)-(+)-methyl p-tolyl sulfoxide anion to imines. Asymmetric synthesis of (R)-(+)-tetrahydropalmatine | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Asymmetric Photocatalytic C–H Functionalization of Toluene and Derivatives | Journal of the American Chemical Society. Available from: [Link]

  • C-H...pi-interactions in proteins - PubMed. Available from: [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples.
  • A) Intermolecular CH … π interactions for compound Me. B) Weak... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC. Available from: [Link]

  • Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Steric effects vs. electron delocalization: a new look into stability of diastereomers, conformers and constitutional Isomers | ChemRxiv. Available from: [Link]

  • Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis - PMC - NIH. Available from: [Link]

  • Pi-pi stacking versus steric effects in stereoselectivity control: highly diastereoselective synthesis of syn-1,2-diarylpropylamines - PubMed. Available from: [Link]

  • Aromatic-Proline Interactions: Electronically Tunable CH/π Interactions - PMC - NIH. Available from: [Link]

  • The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction - MDPI. Available from: [Link]

  • Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation - PMC. Available from: [Link]

  • Methaqualone - Wikipedia. Available from: [Link]

  • The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PubMed. Available from: [Link]

  • Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions.
  • Medicinal Thiols: Current Status and New Perspectives - PMC. Available from: [Link]

  • CH-π Interactions in Glycan Recognition - PMC - NIH. Available from: [Link]

  • Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - Chemical Science (RSC Publishing). Available from: [Link]

Sources

Technical Guide: Chiral Amino Alcohols as Privileged Building Blocks in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral amino alcohols represent a "privileged structure" in organic chemistry—a molecular scaffold capable of providing ligands for a diverse array of biological targets and catalytic processes.[1] Their utility stems from the 1,2- or 1,3-proximity of the amine (Lewis base) and hydroxyl (H-bond donor/acceptor) groups on a rigid chiral backbone. This guide dissects the synthesis, mechanistic utility, and pharmaceutical application of these motifs, moving beyond basic textbook definitions to actionable, process-ready protocols.

Structural Fundamentals & Mechanistic Utility

The core value of chiral amino alcohols lies in their bifunctionality. They are not merely substrates; they are architectural enablers .

The Chelation Effect

In asymmetric catalysis, the N-O distance allows for the formation of rigid 5- or 6-membered chelate rings with transition metals (Zn, Cu, Ti, Ru).

  • Mechanism: The hard donor atoms (N/O) stabilize high-oxidation state metals.

  • Result: This rigidity restricts the conformational freedom of the catalyst-substrate complex, transferring chiral information from the backbone to the new stereocenter with high fidelity (ee >95%).

Steric Steering (The "Picket Fence" Concept)

Substituents on the carbon backbone (e.g., the isopropyl group in Valinol or the benzyl group in Phenylalaninol) act as steric gates. When coordinated to a metal center, these groups block specific trajectories of attack, forcing incoming nucleophiles to approach from the unhindered face.

Synthesis: The McKennon Protocol (NaBH4/I2)

While Lithium Aluminum Hydride (LiAlH4) is the historical standard for reducing amino acids to amino alcohols, it is hazardous at scale due to pyrophoricity and difficult workups (aluminum emulsions).

The McKennon-Meyers Protocol (1993) utilizing Sodium Borohydride (NaBH4) and Iodine (I2) is the superior method for process chemistry.

Why this protocol works (Causality)
  • In-situ Borane Generation: NaBH4 reacts with I2 to generate Borane (BH3) in situ.

    
    
    
  • Selectivity: Borane is highly chemoselective for carboxylic acids in the presence of esters or carbamates (unlike LiAlH4 which nukes everything).

  • Safety: It avoids the use of ethereal solutions of reactive diborane gas.

Comparative Reagent Table
FeatureLiAlH4 (Traditional)NaBH4 / I2 (Recommended)Borane-DMS
Safety Profile High Risk (Pyrophoric)Moderate (Solid handling)High (Stench, toxicity)
Chemoselectivity Poor (Reduces esters/amides)Excellent (COOH specific)Good
Workup Difficult (Al emulsions)Simple (Aqueous extraction)Moderate (MeOH quench)
Cost LowLow to ModerateHigh

Applications in Asymmetric Synthesis

Evans Auxiliaries (Oxazolidinones)

The most famous application of chiral amino alcohols is their conversion into oxazolidinones (Evans Auxiliaries).

  • Logic: The amino alcohol is cyclized with a carbonate source (e.g., diethyl carbonate).

  • Function: When acylated, the oxazolidinone locks the enolate geometry (via Z-enolate formation) and blocks one face of the molecule with the chiral side chain (R-group), enabling highly diastereoselective alkylations and aldol reactions.

CBS (Corey-Bakshi-Shibata) Reduction

Derived from proline-based amino alcohols, the CBS catalyst allows for the enantioselective reduction of prochiral ketones to secondary alcohols.[2]

  • Logic: The amino alcohol reacts with borane to form a bicyclic oxazaborolidine. This catalyst activates the borane (reductant) and coordinates the ketone (substrate) simultaneously.[3][4]

Pharmaceutical Relevance

Chiral amino alcohols are ubiquitous in the pharmacophores of essential medicines.

Drug NameTherapeutic ClassChiral Amino Alcohol MotifRole of Motif
Ethambutol Antitubercular(S,S)-2-amino-1-butanolChelates divalent cations in arabinosyl transferase.
Dolutegravir HIV Integrase Inhibitor(R)-3-amino-1-butanolChiral scaffold ensuring binding pocket fit.
Nadolol Beta-blockercis-2,3-amino alcoholHydrogen bonding to the beta-adrenergic receptor.
Fingolimod Immunomodulator2-amino-1,3-propanediolMimics sphingosine; phosphorylated in vivo.

Experimental Protocols

Protocol A: Synthesis of L-Phenylalaninol via McKennon Reduction

Target: Reduction of L-Phenylalanine to (S)-2-amino-3-phenylpropan-1-ol.

Safety: Evolution of Hydrogen gas. Conduct in a fume hood.

  • Setup: Fit a 1L 3-neck flask with a reflux condenser, addition funnel, and mechanical stirrer. Flush with Nitrogen.[5][6]

  • Charge: Add L-Phenylalanine (16.5 g, 100 mmol) and NaBH4 (8.7 g, 230 mmol) to dry THF (200 mL).

  • Activation (The Critical Step): Dissolve Iodine (25.4 g, 100 mmol) in THF (50 mL). Add this solution dropwise to the flask over 30 minutes at 0°C.

    • Observation: The solution will bubble (H2 evolution) and turn colorless as I2 is consumed.

  • Reflux: Heat the mixture to reflux for 18 hours.

  • Quench: Cool to room temperature. Carefully add Methanol (to destroy excess borane) until bubbling ceases.

  • Workup: Evaporate solvent. Dissolve residue in 20% KOH (aqueous) and stir for 4 hours (to break Boron-Amine complexes). Extract with Dichloromethane (3x).[7] Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Ethyl Acetate/Hexanes.

    • Expected Yield: 85-92%.

Protocol B: Synthesis of Evans Auxiliary ((S)-4-benzyl-2-oxazolidinone)

Target: Cyclization of L-Phenylalaninol.

  • Setup: 500 mL flask, distillation head.

  • Charge: Mix L-Phenylalaninol (15.1 g, 100 mmol), Diethyl Carbonate (24 mL, 200 mmol), and K2CO3 (1.4 g, 10 mmol).

  • Reaction: Heat to 135°C (oil bath). Ethanol will distill off as it forms.

    • Logic: Removing ethanol drives the equilibrium forward (Le Chatelier's principle).

  • Completion: When ethanol distillation ceases (approx 2-3 hours), cool the mixture.

  • Workup: Dilute with CH2Cl2, wash with water, dry over MgSO4.

  • Purification: Recrystallize from Toluene.

    • Expected Yield: 80-85% (White crystalline solid).

Visualizations

Diagram 1: The CBS Catalytic Cycle

This diagram illustrates the precise mechanism of the Corey-Bakshi-Shibata reduction, highlighting how the chiral amino alcohol (as the oxazaborolidine) templates the reaction.

CBS_Cycle Precursor Chiral Amino Alcohol (Pre-catalyst) Catalyst Oxazaborolidine (Active Catalyst) Precursor->Catalyst + BH3 (-H2) Complex Catalyst-Borane-Ketone Complex Catalyst->Complex Coordination Product Chiral Alcohol (>95% ee) Complex->Product Hydride Transfer & Hydrolysis Product->Catalyst Regeneration Borane Borane Source (BH3·THF) Borane->Complex Activates Ketone Prochiral Ketone Ketone->Complex Substrate

Caption: The CBS catalytic cycle demonstrating the activation of borane and the face-selective hydride transfer controlled by the chiral oxazaborolidine scaffold.

Diagram 2: The Utility Tree of Chiral Amino Alcohols

A flowchart demonstrating the divergent synthesis paths starting from a single chiral building block.

Utility_Tree AminoAcid Natural Amino Acid (Chiral Pool) AminoAlcohol Chiral Amino Alcohol (1,2-relationship) AminoAcid->AminoAlcohol Reduction (NaBH4/I2) Auxiliary Evans Auxiliary (Oxazolidinone) AminoAlcohol->Auxiliary + Carbonate Ligand Chiral Ligand (Box / Pybox) AminoAlcohol->Ligand + Nitrile/Imidate Pharma API Intermediate (e.g., Dolutegravir) AminoAlcohol->Pharma Derivatization Resolution Resolution Agent (for Racemic Acids) AminoAlcohol->Resolution Salt Formation

Caption: Divergent synthetic pathways utilizing chiral amino alcohols as the central node for auxiliaries, ligands, and active pharmaceutical ingredients.[1][2][4][5][6][7][8][9][10][11][12][13]

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993).[7][9] A convenient reduction of amino acids and their derivatives.[10][11][13][14] The Journal of Organic Chemistry, 58(13), 3568–3571.[7] [Link]

  • Gage, J. R., & Evans, D. A. (1990).[14] (S)-4-(Phenylmethyl)-2-oxazolidinone. Organic Syntheses, 68, 77. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3][11][15] Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

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(R)-3-Amino-3-(p-tolyl)propan-1-ol commercial availability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Commercial Availability of (R)-3-Amino-3-(p-tolyl)propan-1-ol

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability, synthesis, quality control, and application of this compound. This chiral amino alcohol is a valuable building block in medicinal chemistry, and this document provides the necessary technical insights to support its effective procurement and utilization.

Core Compound Overview

This compound is a chiral molecule recognized for its utility as an intermediate in the synthesis of complex pharmaceutical compounds. Its structure incorporates a stereocenter at the carbon atom bonded to the amino group, a primary alcohol, and a p-tolyl (4-methylphenyl) aromatic ring. This specific combination of functional groups and its defined stereochemistry are often critical for the biological activity and selectivity of the final drug product.

Key Structural and Chemical Features:

  • CAS Number: 144041-52-9

  • Molecular Formula: C₁₀H₁₅NO

  • Chirality: The (R)-enantiomer is crucial for stereospecific syntheses, where the three-dimensional arrangement of atoms dictates the molecule's interaction with biological targets.

  • Functional Groups: The primary amine (-NH₂) and primary alcohol (-OH) are versatile handles for subsequent chemical modifications, such as N-alkylation, acylation, and O-arylation.

  • Aromatic Moiety: The p-tolyl group provides a lipophilic domain and can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

Commercial Availability and Sourcing Strategy

While not as ubiquitous as more common reagents, this compound is available from several specialized chemical suppliers that focus on building blocks for research and development. Availability typically ranges from milligram to gram scales, with larger quantities often available upon request or through custom synthesis.

Table 1: Representative Commercial Suppliers

SupplierPurityAvailable QuantitiesNotes
Hangzhou Zhongqi Chem Co., Ltd.Pharma Grade, Industrial GradeInquire for detailsSupplier on the ECHEMI platform.[1]
Lab-Chemicals.comInquire for detailsInquire for detailsLists the related (S)-3-Amino-3-m-tolyl-propan-1-ol, suggesting capability in this compound class.[2]

Note: This list is not exhaustive. Researchers should contact suppliers directly to confirm current stock, pricing, and detailed specifications.

Sourcing Workflow for Specialized Intermediates

Given the specialized nature of this compound, a systematic sourcing strategy is recommended.

Caption: A logical workflow for procuring specialized chiral building blocks.

Key Applications in Drug Development

Chiral 3-amino-3-aryl-propan-1-ol scaffolds are pivotal intermediates in the synthesis of several classes of drugs, particularly those targeting the central nervous system. The phenyl analog, (R)-3-Amino-3-phenylpropan-1-ol, is a well-known precursor to (R)-Atomoxetine, a selective norepinephrine reuptake inhibitor used to treat ADHD.[3][4][5] The p-tolyl derivative serves a similar role in creating analogs with modified pharmacokinetic profiles.

The primary synthetic utility involves leveraging the two functional groups for sequential reactions. A common pathway is the O-arylation of the hydroxyl group, followed by modification of the amino group.

Generalized Synthetic Pathway

Synthetic_Pathway A This compound B O-Arylation (e.g., Mitsunobu or SₙAr Reaction) A->B C N-Functionalization (e.g., N-Methylation) B->C D Final API Structure C->D

Caption: A representative synthetic sequence utilizing the subject compound.

This pathway allows for the construction of diaryl ether or similar pharmacophores, which are common in neurologically active compounds.

Quality Control & Analytical Methodologies

For a chiral intermediate, both chemical and enantiomeric purity are critical. The Certificate of Analysis (CoA) from the supplier should provide this data, but independent verification is a cornerstone of good scientific practice.

1. Chemical Purity Analysis:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure and identifies any organic impurities.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound.

2. Enantiomeric Purity Analysis (Self-Validating Protocol): The most crucial analysis is the determination of enantiomeric excess (e.e.) using Chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Chiral HPLC for Enantiomeric Purity

  • Instrumentation:

    • HPLC system with a UV detector.

  • Column:

    • A polysaccharide-based chiral stationary phase (CSP) is highly effective for resolving amino alcohol enantiomers. Columns such as Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H are excellent starting points.

  • Mobile Phase:

    • A typical mobile phase for normal-phase chiral separations is a mixture of n-Hexane and Isopropanol (IPA). A common starting ratio is 90:10 (Hexane:IPA).

    • A small amount of an amine modifier, such as 0.1% Diethylamine (DEA), is often added to the mobile phase to improve peak shape and reduce tailing by interacting with the basic amino group of the analyte.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~220 nm or 254 nm (to detect the aromatic ring)

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.

  • Self-Validation Step:

    • To ensure the method is capable of separating the enantiomers, a racemic (50:50 mixture of R and S) standard of 3-Amino-3-(p-tolyl)propan-1-ol should be injected first. This confirms that two distinct, well-resolved peaks are observed for the two enantiomers. The subsequent injection of the (R)-enantiomer sample should show a single major peak corresponding to one of the peaks from the racemic standard, with a minimal peak at the retention time of the (S)-enantiomer.

  • Calculation:

    • Enantiomeric Excess (% e.e.) = [ (Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak) ] x 100

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, general precautions for related amino alcohols apply.[6][7]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid contact with skin and eyes and prevent inhalation of any dust or vapors.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Hazards: Amino alcohols are often classified as skin and eye irritants or corrosives.[6][7] They can be harmful if swallowed. Always consult the specific SDS before handling the material.

Conclusion

This compound is a specialized yet accessible chiral building block crucial for the development of certain pharmaceutical compounds. While it may require sourcing from specialized or custom synthesis suppliers, its utility in constructing complex, stereochemically defined molecules is well-established. Rigorous analytical quality control, particularly chiral HPLC, is essential to validate its enantiomeric purity before use in a synthetic campaign. Adherence to proper safety and handling protocols ensures its effective and safe application in the research and development laboratory.

References

  • Univar Solutions. 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. [Link]

  • Google Patents. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
  • Google Patents.
  • Google Patents.
  • ResearchGate. Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations. [Link]

  • ResearchGate. Synthesis of (R)‐fluoxetine and (R)‐atomoxetine and stereochemical assignments. Reaction conditions. [Link]

  • Carl ROTH. Safety Data Sheet: 1-Propanol. [Link]

  • molbase.cn. Atomoxetine hydrochloride, Tomoxetine hydrochloride. [Link]

  • Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • ACS Publications. Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. [Link]

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Methodological & Application

Asymmetric synthesis of (R)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Asymmetric Synthesis of (R)-3-Amino-3-(p-tolyl)propan-1-ol

Introduction: The Significance of Chiral β-Amino Alcohols

The structural motif of a chiral 1,3-amino alcohol is a cornerstone in modern medicinal chemistry. These molecules serve as versatile building blocks, or "synthons," for a wide array of biologically active compounds, including pharmaceuticals and natural products.[1][2][3] Their value lies in the defined three-dimensional arrangement of the amine and alcohol functional groups, which is often critical for precise molecular recognition and interaction with biological targets like enzymes and receptors.

This compound is a particularly important example of this class. It is a key chiral intermediate in the synthesis of potent pharmaceuticals, most notably (R)-Tolterodine.[4][5][6] Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of urinary incontinence. The stereochemistry at the chiral center is paramount; the (R)-enantiomer is the active therapeutic agent, underscoring the necessity for robust and highly selective synthetic methods. This guide provides a detailed protocol for the asymmetric synthesis of this key intermediate, focusing on the widely adopted and highly reliable Corey-Bakshi-Shibata (CBS) reduction method.[7][8][9]

Strategic Overview: The Path to Enantiopurity

The central challenge in synthesizing this compound is the precise installation of the stereocenter at the carbon bearing the amino group. While several strategies exist, including enzymatic resolutions and asymmetric hydrogenation, the asymmetric reduction of a prochiral β-amino ketone offers a highly efficient and predictable route.[2][10][11][12]

Our selected strategy involves a two-stage process:

  • Synthesis of the Prochiral Ketone Precursor: A Mannich-type reaction is employed to construct the β-amino ketone backbone, 3-(dimethylamino)-1-(p-tolyl)propan-1-one. This classic reaction provides the necessary substrate for the key stereodetermining step.

  • Asymmetric Reduction: The core of the synthesis is the enantioselective reduction of the ketone to the corresponding alcohol using a chiral oxazaborolidine catalyst, commonly known as the Corey-Bakshi-Shibata (CBS) reduction.[7][13] This method is renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[9][14]

Figure 1: Overall workflow for the synthesis of this compound.

Mechanism of Stereocontrol: The Corey-Bakshi-Shibata Reduction

The predictive power and high fidelity of the CBS reduction stem from a well-defined catalytic cycle. The chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (R)-prolinol, acts as a template to orchestrate the delivery of a hydride from a borane source (e.g., borane-dimethyl sulfide complex, BMS) to one specific face of the ketone.

The key steps are:

  • Catalyst Activation: The Lewis basic nitrogen atom within the CBS catalyst coordinates to the borane molecule. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[8][14]

  • Substrate Coordination: The ketone substrate then coordinates to this now more Lewis-acidic boron atom. Critically, the ketone orients itself to minimize steric hindrance, placing its larger substituent (the p-tolyl group) away from the bulky group on the catalyst's stereocenter.

  • Stereoselective Hydride Transfer: The activated borane, held in close proximity, delivers a hydride to the carbonyl carbon via a rigid, six-membered ring transition state. This intramolecular transfer is highly face-selective, dictated by the pre-coordination geometry.

  • Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane is released, and the catalyst is regenerated to re-enter the catalytic cycle.

CBS_Mechanism cluster_catalyst Catalyst Activation cluster_reduction Stereoselective Reduction cluster_regeneration Product Release Catalyst (R)-Me-CBS Catalyst Activated_Complex Activated Catalyst-Borane Complex Catalyst->Activated_Complex Borane BH3•SMe2 Borane->Activated_Complex Transition_State Six-Membered Transition State Activated_Complex->Transition_State Coordination Ketone Prochiral Ketone (p-Tolyl-CO-CH2CH2NMe2) Ketone->Transition_State Coordination Product_Complex Alkoxyborane Complex Transition_State->Product_Complex Hydride Transfer R_Alcohol (R)-Alcohol Product Product_Complex->R_Alcohol Workup (e.g., MeOH) Regenerated_Catalyst (R)-Me-CBS Catalyst Product_Complex->Regenerated_Catalyst Release Regenerated_Catalyst->Activated_Complex Catalytic Cycle

Figure 2: Simplified mechanism of the CBS reduction for stereochemical control.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Anhydrous solvents and reagents are moisture-sensitive; all reactions should be conducted under an inert atmosphere (Nitrogen or Argon).

Part A: Synthesis of 3-(Dimethylamino)-1-(p-tolyl)propan-1-one Hydrochloride (Mannich Base)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-methylacetophenone (13.4 g, 100 mmol, 1.0 eq), dimethylamine hydrochloride (9.0 g, 110 mmol, 1.1 eq), paraformaldehyde (3.6 g, 120 mmol, 1.2 eq), and absolute ethanol (100 mL).

  • Reaction: Add a few drops of concentrated hydrochloric acid as a catalyst. Heat the mixture to a gentle reflux (approximately 80°C) and stir.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Dichloromethane:Methanol). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. A white precipitate of the hydrochloride salt should form. If necessary, cool the flask in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 30 mL) to remove any unreacted starting material and impurities.

  • Drying: Dry the resulting white solid under vacuum to a constant weight. The product, 3-(dimethylamino)-1-(p-tolyl)propan-1-one hydrochloride, is typically used in the next step without further purification. Expected yield: 19-21 g (83-92%).

Part B: Asymmetric Reduction to (R)-3-(Dimethylamino)-3-(p-tolyl)propan-1-ol
  • Free Base Preparation: Suspend the hydrochloride salt from Part A (11.4 g, 50 mmol, 1.0 eq) in a mixture of dichloromethane (100 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL). Stir vigorously until all the solid dissolves and the layers are clear. Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine as a pale yellow oil.

  • Setup for Reduction: Assemble a 500 mL three-neck round-bottom flask, oven-dried and cooled under a stream of nitrogen. Equip the flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Catalyst and Borane Addition: Under a nitrogen atmosphere, dissolve (R)-(+)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 5.0 mL, 5 mmol, 0.1 eq) in anhydrous tetrahydrofuran (THF, 100 mL). Cool the solution to 0°C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (BMS, 10.0 M, 6.0 mL, 60 mmol, 1.2 eq) to the catalyst solution over 15 minutes. Stir the resulting mixture at 0°C for an additional 15 minutes.

  • Substrate Addition: Dissolve the free amine from step B.1 in anhydrous THF (50 mL). Add this solution dropwise to the cold catalyst-borane mixture over 30-45 minutes, ensuring the internal temperature does not rise above 0°C.

  • Reaction: Stir the reaction mixture at 0°C. Monitor the progress by TLC until all the starting ketone has been consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (20 mL) while maintaining the temperature at 0°C. Vigorous hydrogen gas evolution will occur.

  • Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure. To the residue, add 1 M HCl (50 mL) and stir for 15 minutes. Wash the acidic aqueous layer with diethyl ether (2 x 50 mL) to remove boron-containing byproducts.

  • Product Isolation: Cool the aqueous layer in an ice bath and basify to pH > 12 by the slow addition of 4 M NaOH. Extract the product with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude oil by flash column chromatography on silica gel (eluent: Dichloromethane/Methanol/Triethylamine 95:4:1) to afford the pure this compound as a white solid or viscous oil.

Quantitative Data Summary

ParameterStage A: Mannich ReactionStage B: Asymmetric Reduction
Key Reagent 4'-Methylacetophenone3-(Dimethylamino)-1-(p-tolyl)propan-1-one
Equivalents 1.01.0
Catalyst Conc. HCl (catalytic)(R)-Me-CBS (0.1 eq)
Reducing Agent N/ABorane-DMS (1.2 eq)
Solvent EthanolAnhydrous THF
Temperature ~80°C (Reflux)0°C
Reaction Time 4-6 hours2-4 hours
Typical Yield 83-92% (hydrochloride salt)85-95% (after chromatography)
Enantiomeric Excess N/A>98% e.e.

Characterization and Quality Control

Confirmation of the product's identity, purity, and stereochemistry is essential.

  • ¹H and ¹³C NMR Spectroscopy: The structure is confirmed by nuclear magnetic resonance. Key ¹H NMR signals (in CDCl₃) include the aromatic protons of the p-tolyl group (two doublets), the methyl group singlet on the ring, the methine proton adjacent to the nitrogen and aromatic ring (a triplet), and the methylene groups of the propane chain.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining enantiomeric excess (e.e.). The sample is analyzed on a chiral stationary phase column (e.g., Chiralcel OD-H or similar). A suitable mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine) will resolve the two enantiomers, allowing for their quantification.[15][16][17][18] The e.e. is calculated from the peak areas of the (R) and (S) enantiomers.

  • Specific Rotation: The optical rotation of a solution of the pure product is measured using a polarimeter. The (R)-enantiomer will exhibit a specific, positive value ([α]D), providing confirmation of the stereochemical outcome.

References

  • Bergmeier, S. C. (2000). The synthesis of vicinal amino alcohols. Tetrahedron, 56(17), 2561-2576. Available at: [Link]

  • Breuer, M., et al. (2004). Industrial methods for the production of chiral compounds – an overview. Angewandte Chemie International Edition, 43(7), 788-824. Available at: [Link]

  • Campos, K. R., et al. (2006). A general synthesis of chiral 3-aryl-3-hydroxy-propylamines: application to the synthesis of (R)-tolterodine. The Journal of Organic Chemistry, 71(20), 7844-7847. Available at: [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553. Available at: [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. Available at: [Link]

  • Chem-Station. (2014). Corey-Bakshi-Shibata (CBS) Reduction. Available at: [Link]

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  • Patel, R. N. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols. Coordination Chemistry Reviews, 252(5-7), 659-701. Available at: [Link]

  • Kang, J. H., et al. (2008). An Efficient Synthesis of Racemic Tolterodine. Bulletin of the Korean Chemical Society, 29(2), 519-520. Available at: [Link]

  • Olsson, T., et al. (1998). Tolterodine, a New Muscarinic Receptor Antagonist, via Copper-Assisted Asymmetric Conjugate Addition of Aryl Grignard Reagents to 3-Phenyl-prop-2-enoyl-oxazolidinones. The Journal of Organic Chemistry, 63(20), 7078-7083. Available at: [Link]

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  • Mills, M. D., et al. (2022). Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. Angewandte Chemie International Edition, 61(34), e202207275. Available at: [Link]

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  • Chen, X. S., et al. (2017). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. Organic & Biomolecular Chemistry, 15(10), 2149-2152. Available at: [Link]

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  • Agilent. (2019). Chiral Analysis of Aromatic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Available at: [Link]

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Application Note: High-Efficiency Chiral Resolution of 3-Amino-3-(p-tolyl)propan-1-ol via Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract The enantiomers of 3-Amino-3-(p-tolyl)propan-1-ol are valuable chiral building blocks in pharmaceutical synthesis, where stereochemistry is critical to pharmacological activity and safety.[1][2] This document provides a detailed application note and a robust protocol for the chiral resolution of racemic 3-Amino-3-(p-tolyl)propan-1-ol. The methodology is centered on the classical and scalable technique of diastereomeric salt formation using a commercially available chiral resolving agent, L-(+)-tartaric acid.[3][4] The protocol details the formation and selective crystallization of the diastereomeric salt, followed by the liberation of the enantiomerically enriched free base. Furthermore, a comprehensive method for the analytical validation of enantiomeric excess (e.e.) using Chiral High-Performance Liquid Chromatography (HPLC) is described, ensuring a self-validating and trustworthy system for researchers, scientists, and drug development professionals.

Foundational Principles: The Rationale of Diastereomeric Resolution

Chiral resolution is a process for separating a racemic mixture into its individual enantiomers.[3] While several methods exist, resolution via diastereomeric salt formation remains a cornerstone for industrial and laboratory-scale separations due to its cost-effectiveness and scalability.[4] The core principle relies on converting the pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have distinct physical properties, including solubility.[5]

In this case, the racemic 3-Amino-3-(p-tolyl)propan-1-ol, a basic compound, is reacted with an enantiomerically pure chiral acid, L-(+)-tartaric acid.[5][6] This acid-base reaction yields two diastereomeric salts:

  • (R)-3-Amino-3-(p-tolyl)propan-1-ol • L-(+)-tartrate

  • (S)-3-Amino-3-(p-tolyl)propan-1-ol • L-(+)-tartrate

Because these salts are diastereomers, they exhibit different solubilities in a given solvent system. By carefully selecting the solvent and controlling crystallization conditions (e.g., temperature, concentration), one diastereomer can be induced to crystallize preferentially from the solution, leaving the other dissolved in the mother liquor.[7] The crystallized salt is then isolated, and the desired enantiomer is liberated by treatment with a base to neutralize the chiral acid.[3]

Experimental Workflow Overview

The entire process, from the racemic starting material to the isolated, enantiomerically pure product, follows a logical sequence of steps. This workflow is designed to maximize both yield and enantiomeric purity.

G cluster_0 Phase 1: Salt Formation & Crystallization cluster_1 Phase 2: Isolation & Liberation cluster_2 Phase 3: Analysis racemate Racemic (±)-3-Amino-3- (p-tolyl)propan-1-ol dissolve Dissolution & Heating racemate->dissolve agent L-(+)-Tartaric Acid (Resolving Agent) agent->dissolve solvent Methanol/Water Solvent solvent->dissolve cool Controlled Cooling & Crystallization dissolve->cool filtration Vacuum Filtration cool->filtration salt_cake Diastereomeric Salt (Solid) filtration->salt_cake mother_liquor Mother Liquor (Contains other diastereomer) filtration->mother_liquor liberation Liberation with Aqueous Base (e.g., NaOH) salt_cake->liberation extraction Organic Extraction (e.g., with DCM) liberation->extraction final_product Enantiomerically Enriched (S)-3-Amino-3-(p-tolyl)propan-1-ol extraction->final_product hplc Chiral HPLC Analysis final_product->hplc ee_calc Determine Enantiomeric Excess (e.e.) hplc->ee_calc

Caption: Workflow for the chiral resolution of 3-Amino-3-(p-tolyl)propan-1-ol.

Detailed Protocols

Materials and Equipment
ReagentsEquipment
Racemic 3-Amino-3-(p-tolyl)propan-1-olRound-bottom flasks
L-(+)-Tartaric acidMagnetic stirrer and heat plate
Methanol (ACS Grade)Reflux condenser
Deionized WaterBuchner funnel and vacuum flask
Dichloromethane (DCM, ACS Grade)Filter paper
Sodium Hydroxide (NaOH), 2M aqueous solutionSeparatory funnel
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Chiral HPLC system with UV detector
Polysaccharide-based chiral column
Protocol 1: Diastereomeric Salt Crystallization

Rationale: This protocol is optimized to exploit the solubility difference between the two diastereomeric salts. Using a mixed solvent system like methanol/water allows for fine-tuning of solubility. The amount of resolving agent is critical; using approximately half an equivalent can improve the efficiency of separating the less soluble salt.[8]

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of racemic 3-Amino-3-(p-tolyl)propan-1-ol in 100 mL of methanol.

  • Addition of Resolving Agent: In a separate beaker, dissolve 4.5 g (0.5 equivalents) of L-(+)-tartaric acid in 20 mL of deionized water. Warm gently if necessary to achieve full dissolution.

  • Salt Formation: Add the tartaric acid solution to the stirred solution of the racemic amine at room temperature. A precipitate may begin to form.

  • Heating to Dissolution: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65-70°C) with continuous stirring. Continue heating until all solids have dissolved, forming a clear solution.

  • Controlled Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and to maximize chiral purity. The less soluble diastereomeric salt should begin to precipitate.

  • Complete Precipitation: Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize the yield of the crystallized salt.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold methanol (2 x 10 mL) to remove residual mother liquor.

  • Drying: Dry the crystalline salt in a vacuum oven at 40°C to a constant weight. This solid is the enantiomerically enriched diastereomeric salt.

Protocol 2: Liberation of the Free Amino Alcohol

Rationale: The isolated salt is a stable ionic compound. To recover the desired enantiomer, a base is used to deprotonate the ammonium cation and neutralize the tartrate anion, rendering the free amine soluble in an organic solvent for extraction.[7]

  • Suspension: Suspend the dried diastereomeric salt in 50 mL of deionized water in a 250 mL flask.

  • Basification: While stirring, slowly add 2M aqueous sodium hydroxide (NaOH) solution until the pH of the mixture is >11. Ensure all the solid has dissolved.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL).

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 3-Amino-3-(p-tolyl)propan-1-ol as an oil or solid.

Analytical Verification: Chiral HPLC Method

Rationale: To validate the success of the resolution, the enantiomeric excess (e.e.) of the final product must be determined. Chiral HPLC is the gold standard for this analysis, providing quantitative data on the ratio of the two enantiomers.[9] Polysaccharide-based stationary phases are highly effective for separating a wide range of chiral compounds, including amino alcohols.[10]

ParameterCondition
Instrument HPLC with UV Detector
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 25°C
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg of the final product in 1 mL of the mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a sample of the racemic starting material to determine the retention times of both the (R) and (S) enantiomers.

  • Inject the sample of the resolved product.

  • Calculate the enantiomeric excess (e.e.) using the peak areas (A) of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Expected Data and Troubleshooting

ParameterExpected OutcomeTroubleshooting Tips
Yield of Diastereomeric Salt 35-45% (based on the initial racemic mixture)Low Yield: Ensure complete precipitation by extending cooling time or adding a small amount of an anti-solvent. No Crystals Form: Solution may be too dilute; concentrate slightly. Try scratching the inside of the flask.
Yield of Final Enantiomer ~15-20% (theoretical max is 50% without recycling)Low Recovery: Ensure pH is sufficiently high (>11) during liberation. Perform additional organic extractions.
Enantiomeric Excess (e.e.) >95% after one crystallizationLow e.e.: Cooling during crystallization was too rapid. Recrystallize the diastereomeric salt from the same solvent system to improve purity.
Chiral HPLC Baseline separation of the two enantiomers.Poor Separation: Adjust the ratio of Hexane/Isopropanol. A higher isopropanol content generally reduces retention time. Poor Peak Shape: Ensure the amine modifier (diethylamine) is present in the mobile phase.

References

  • Wikipedia. Chiral resolution.[Link]

  • Google Patents.CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Dombrády ZS, Pálovics E, Fogassy E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem 02: 123. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.[Link]

  • Zhang, Y., et al. (2025). Study on the Resolution Effect of Chiral Separation of Finerenone Using Different d-Tartaric Acid Derivatives. Crystal Growth & Design. [Link]

  • Google Patents.US4379941A - Resolution of racemic amino acids.
  • Google Patents.Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • Al-Majdhoub, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.[Link]

  • Google Patents.US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Cirilli, R., et al. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules. [Link]

  • Wiley Online Library. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography.[Link]

  • Frey, W., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. [Link]

  • Phenomenex. The Chiral Notebook.[Link]

Sources

Application Note: High-Efficiency Enzymatic Kinetic Resolution of (R,S)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in biocatalysis and process chemistry. It details the enzymatic kinetic resolution of (R,S)-3-Amino-3-(p-tolyl)propan-1-ol , a critical chiral intermediate for norepinephrine reuptake inhibitors (e.g., Atomoxetine/Fluoxetine analogs).

Executive Summary

The chiral gamma-amino alcohol 3-Amino-3-(p-tolyl)propan-1-ol presents a unique challenge in enzymatic resolution due to its structural dichotomy: a remote, achiral primary hydroxyl group and a hindered, chiral benzylic amine. Traditional lipase-catalyzed O-acylation often fails to achieve high enantioselectivity (E-value) because the chiral center at C3 is too distant from the acyl-enzyme intermediate formed at C1 ("remote recognition" problem).

This protocol details a Chemoselective N-Acylation Strategy using Candida antarctica Lipase B (CAL-B).[1] By targeting the amine directly, we place the stereocenter within the enzyme's active site, achieving high enantioselectivity (E > 100) while simultaneously protecting the amine as an amide. The resulting mixture allows for facile separation of the unreacted (S)-amine and the formed (R)-amide via acid-base extraction.

Mechanistic Principles

The Challenge of Remote Recognition

In standard kinetic resolution, lipases discriminate enantiomers by the fit of the chiral center near the catalytic serine.

  • Path A (O-Acylation): Acylation of the primary -OH. The chiral center is 3 bonds away. The enzyme binds the achiral alcohol, and the chiral "tail" (p-tolyl-amine moiety) is too far to influence the transition state energy significantly. Result: Low E-value (< 10).

  • Path B (N-Acylation): Acylation of the benzylic -NH₂. The chiral center is directly attached to the nucleophile. The enzyme's stereospecific pocket (L-substituent vs. M-substituent binding sites) interacts directly with the p-tolyl and alkyl chains. Result: High E-value (> 100).

Reaction Pathway

The reaction utilizes Ethyl Acetate as both the solvent and the acyl donor. CAL-B catalyzes the transfer of the acetyl group to the (R)-enantiomer of the amine, following the empirical Kazlauskas rule for secondary amines/alcohols.

ReactionScheme Substrate (R,S)-3-Amino-3-(p-tolyl)propan-1-ol (Racemic Substrate) Enzyme CAL-B (Novozym 435) + Ethyl Acetate Substrate->Enzyme ProductR (R)-N-(3-hydroxy-1-(p-tolyl)propyl)acetamide (Neutral Amide) Enzyme->ProductR Fast Reaction (k_R >> k_S) ProductS (S)-3-Amino-3-(p-tolyl)propan-1-ol (Basic Amine) Enzyme->ProductS Unreacted (Slow)

Figure 1: Kinetic resolution pathway via enantioselective N-acylation. The (R)-enantiomer is converted to the amide, leaving the (S)-amine unreacted.

Experimental Protocol

Materials & Equipment
  • Substrate: (R,S)-3-Amino-3-(p-tolyl)propan-1-ol (Purity > 98%).

  • Biocatalyst: Novozym® 435 (immobilized Candida antarctica Lipase B).

  • Acyl Donor/Solvent: Ethyl Acetate (Anhydrous, < 0.05% water).

  • Alternative Solvent: MTBE (Methyl tert-butyl ether) or Toluene (if using Vinyl Acetate as donor).[2]

  • Equipment: Orbital shaker (thermostated), HPLC with Chiralcel OD-H column.

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

  • Dissolve 1.0 g (6.05 mmol) of racemic 3-Amino-3-(p-tolyl)propan-1-ol in 20 mL of anhydrous Ethyl Acetate.

    • Note: Ethyl acetate acts as both solvent and acyl donor.

  • Add 100 mg (10% w/w relative to substrate) of Novozym 435 beads.

  • Place the reaction vessel in an orbital shaker at 30°C and 200 rpm .

Step 2: Monitoring (In-Process Control)

  • Sample 50 µL of the reaction mixture at t = 1h, 4h, 8h, and 24h.

  • Dilute with 950 µL Isopropanol/Hexane (1:1).

  • Analyze via Chiral HPLC (Method below).

  • Stop Point: Terminate the reaction when conversion reaches 50-52% . This typically ensures the remaining substrate (S-amine) has ee > 99%.

Step 3: Workup & Purification (Acid-Base Extraction) Since the product is a neutral amide and the substrate is a basic amine, column chromatography is often unnecessary.

  • Filtration: Filter off the enzyme beads (can be washed with EtOAc and reused).

  • Evaporation: Concentrate the filtrate to remove excess Ethyl Acetate.

  • Partition: Dissolve the residue in Dichloromethane (DCM) (30 mL).

  • Extraction:

    • Add 1M HCl (30 mL) and shake vigorously.

    • Organic Layer: Contains the (R)-Amide .[3] Dry over Na₂SO₄ and evaporate.

    • Aqueous Layer: Contains the (S)-Amine Hydrochloride .

  • Recovery of (S)-Amine:

    • Basify the aqueous layer to pH 12 using 4M NaOH.

    • Extract with DCM (3 x 30 mL).

    • Dry and evaporate to yield pure (S)-3-Amino-3-(p-tolyl)propan-1-ol .

Analytical Methods

Table 1: Chiral HPLC Parameters

ParameterCondition
Column Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Retention Times (S)-Amine: ~12.5 min (R)-Amide: ~18.2 min (R)-Amine: ~14.1 min (trace)

Note: Diethylamine is essential to suppress peak tailing of the free amine.

Optimization & Troubleshooting

Table 2: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Reaction Rate High water content in solvent.Dry Ethyl Acetate over molecular sieves (3Å). Water competes with the amine for the acyl-enzyme.
Low Enantioselectivity (E < 20) Non-specific chemical acylation.[2]Ensure temperature is < 40°C. Chemical acylation dominates at high T.
Product Precipitation Amide product insolubility.Add a co-solvent like MTBE or Toluene (up to 20% v/v).
Incomplete Separation Emulsion during workup.Use brine solution or filter the biphasic mixture through Celite.

Process Workflow Diagram

Workflow Start Racemic Substrate + Ethyl Acetate + Novozym 435 Reaction Incubate 30°C, 200 rpm, 24h Start->Reaction Filter Filtration Reaction->Filter Enzyme Recycled Enzyme Filter->Enzyme Filtrate Filtrate (Amide + Amine) Filter->Filtrate AcidWash Extraction with 1M HCl Filtrate->AcidWash OrgLayer Organic Layer (Neutral) AcidWash->OrgLayer Contains Amide AqLayer Aqueous Layer (Acidic) AcidWash->AqLayer Contains Amine salt ProductR (R)-Amide Product (ee > 98%) OrgLayer->ProductR Evaporation Basify Basify (pH 12) + Extract DCM AqLayer->Basify ProductS (S)-Amine Substrate (ee > 99%) Basify->ProductS Evaporation

Figure 2: Downstream processing workflow for the separation of resolved enantiomers.

References

  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1721-1754. Link

  • González-Sabín, J., et al. (2002). Lipase-catalyzed resolution of 1,3-amino alcohols: application in the asymmetric synthesis of (S)-dapoxetine. Tetrahedron: Asymmetry, 13(12), 1315-1320. Link

  • Wang, F., et al. (2014). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Microbiology, 5, 592. Link

  • Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis as a profound tool in the preparation of highly enantiopure β-amino acids. Tetrahedron, 62(25), 5831-5854. Link

  • Patil, M. D., et al. (2018). Enzymatic Kinetic Resolution of Amines and Amino Alcohols: A Critical Update. Catalysts, 8(6), 251. Link

Sources

Application and Protocol for the Asymmetric Synthesis of (R)-3-Amino-3-(p-tolyl)propan-1-ol via CBS Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules. This document provides a detailed guide for the enantioselective synthesis of (R)-3-Amino-3-(p-tolyl)propan-1-ol, a valuable chiral building block in pharmaceutical development.

Introduction: The Significance of Chiral β-Amino Alcohols and the Power of Asymmetric Catalysis

Chiral β-amino alcohols are privileged structural motifs found in a vast array of biologically active molecules and pharmaceutical agents. The precise stereochemical arrangement of the amino and hydroxyl groups is often critical for their therapeutic efficacy and safety profile. Consequently, the development of robust and efficient methods for their enantioselective synthesis is a cornerstone of modern medicinal chemistry. This compound, in particular, serves as a key intermediate for the synthesis of various bioactive compounds.

The Corey-Bakshi-Shibata (CBS) reduction has emerged as a powerful and widely adopted method for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols.[1][2] This protocol leverages a chiral oxazaborolidine catalyst, which, in the presence of a borane source, orchestrates a highly enantioselective hydride transfer to the ketone substrate.[3][4] The predictability of the stereochemical outcome and the typically high enantiomeric excesses achieved make the CBS reduction an invaluable tool for the synthesis of enantiopure compounds.[3]

This application note provides a comprehensive, step-by-step guide for the synthesis of this compound, commencing with the preparation of the β-aminoketone precursor, followed by its protection, subsequent enantioselective CBS reduction, and final deprotection.

Synthetic Strategy: A Multi-Step Approach to Enantiopurity

The synthesis of this compound is strategically designed in a four-step sequence. This approach ensures high yield and excellent enantioselectivity, addressing the key challenges associated with the synthesis of chiral amino alcohols.

Synthesis_Workflow Start p-Methylacetophenone Step1 Step 1: Mannich Reaction Start->Step1 Formaldehyde, NH4Cl Intermediate1 3-Amino-1-(p-tolyl)propan-1-one Step1->Intermediate1 Step2 Step 2: N-Boc Protection Intermediate1->Step2 (Boc)2O Intermediate2 tert-Butyl (3-oxo-3-(p-tolyl)propyl)carbamate Step2->Intermediate2 Step3 Step 3: CBS Reduction Intermediate2->Step3 (R)-2-Methyl-CBS-oxazaborolidine, BH3·SMe2 Intermediate3 (R)-tert-Butyl (3-hydroxy-1-(p-tolyl)propyl)carbamate Step3->Intermediate3 Step4 Step 4: Deprotection Intermediate3->Step4 HCl End This compound Step4->End

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of the β-Aminoketone Precursor and N-Protection

The initial phase of the synthesis focuses on the construction of the key intermediate, a β-aminoketone, followed by the protection of its amino group to ensure compatibility with the subsequent borane-mediated reduction.

Step 1: Mannich Reaction for the Synthesis of 3-Amino-1-(p-tolyl)propan-1-one Hydrochloride

The synthesis commences with a Mannich reaction, a classic method for the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this step, p-methylacetophenone reacts with formaldehyde and ammonium chloride to furnish the desired β-aminoketone.

Protocol:

  • To a round-bottom flask, add p-methylacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.1 eq) in ethanol.

  • Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • The resulting crude solid, 3-amino-1-(p-tolyl)propan-1-one hydrochloride, can be used in the next step without further purification, or it can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to improve purity.

Step 2: N-Boc Protection of 3-Amino-1-(p-tolyl)propan-1-one

The primary amine of the β-aminoketone must be protected to prevent its reaction with the borane reagent in the subsequent CBS reduction step. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the reduction conditions and its facile removal under mild acidic conditions.[5][6]

Protocol:

  • Suspend 3-amino-1-(p-tolyl)propan-1-one hydrochloride (1.0 eq) in a mixture of dichloromethane and water.

  • Cool the mixture to 0°C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and basify the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford tert-butyl (3-oxo-3-(p-tolyl)propyl)carbamate as a pure solid.

Part 2: The Core Enantioselective Step - CBS Reduction

This section details the pivotal step of the synthesis: the asymmetric reduction of the N-Boc protected β-aminoketone to the corresponding chiral alcohol using the (R)-CBS catalyst.

Mechanism of the CBS Reduction: A Chiral Relay of Information

The enantioselectivity of the CBS reduction is a result of a highly organized transition state. The Lewis acidic boron atom within the oxazaborolidine ring of the CBS catalyst coordinates to the carbonyl oxygen of the ketone. Simultaneously, the Lewis basic nitrogen atom of the catalyst coordinates to the borane reducing agent.[2][3] This dual activation brings the ketone and the hydride source into close proximity within a chiral environment, facilitating a face-selective hydride transfer. The steric bulk of the substituents on the ketone and the catalyst directs the hydride to attack one face of the carbonyl, leading to the formation of one enantiomer of the alcohol in excess.[4]

CBS_Mechanism Figure 2: Simplified Catalytic Cycle of the CBS Reduction Catalyst (R)-CBS Catalyst Active_Complex Catalyst-Borane Complex Catalyst->Active_Complex Borane BH3·SMe2 Borane->Active_Complex Ketone N-Boc-β-aminoketone Transition_State Ternary Complex (Catalyst-Borane-Ketone) Ketone->Transition_State Active_Complex->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product (R)-N-Boc-amino alcohol Product_Complex->Product Regen_Catalyst (R)-CBS Catalyst Product_Complex->Regen_Catalyst Catalyst Regeneration

Figure 2: Simplified catalytic cycle of the CBS reduction.

Protocol for the Asymmetric Reduction

Crucial Consideration: The CBS reduction is highly sensitive to moisture. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[4]

  • In an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.2 eq) dropwise to the catalyst solution and stir for 15 minutes.

  • In a separate flask, dissolve tert-butyl (3-oxo-3-(p-tolyl)propyl)carbamate (1.0 eq) in anhydrous THF.

  • Add the solution of the N-Boc protected β-aminoketone dropwise to the catalyst-borane mixture over a period of 30 minutes, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C and monitor its progress by TLC until the starting material is completely consumed.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, (R)-tert-butyl (3-hydroxy-1-(p-tolyl)propyl)carbamate, by column chromatography on silica gel.

Part 3: Final Deprotection and Product Characterization

The final stage of the synthesis involves the removal of the Boc protecting group to yield the target chiral β-amino alcohol. Rigorous characterization is then performed to confirm its identity, purity, and enantiomeric excess.

Step 4: N-Boc Deprotection

The Boc group is readily cleaved under acidic conditions to afford the free amine.[6]

Protocol:

  • Dissolve the purified (R)-tert-butyl (3-hydroxy-1-(p-tolyl)propyl)carbamate in a suitable solvent such as dichloromethane or ethyl acetate.

  • Add an excess of a strong acid, such as hydrochloric acid (e.g., 4 M in dioxane) or trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Dissolve the residue in water and basify with a suitable base (e.g., 1 M NaOH) to a pH of >10.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should be consistent with the structure of this compound. Expected signals include those for the aromatic protons of the tolyl group, the methyl group on the aromatic ring, the methine proton adjacent to the nitrogen, the methylene protons adjacent to the hydroxyl group, and the methylene protons at the C2 position.

  • ¹³C NMR: The carbon NMR spectrum should show the correct number of signals corresponding to the unique carbon atoms in the molecule.

Chiral High-Performance Liquid Chromatography (HPLC):

The enantiomeric excess (e.e.) of the final product is a critical measure of the success of the asymmetric synthesis. Chiral HPLC is the method of choice for this determination.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective for the separation of enantiomeric amino alcohols.

  • Mobile Phase: A normal-phase mobile phase, such as a mixture of n-hexane and isopropanol, often provides good resolution. The addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape.

  • Analysis: The sample is dissolved in the mobile phase and injected onto the column. The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification. The e.e. is calculated from the relative peak areas of the two enantiomers.

Parameter Expected Value/Range
Yield (Overall) 40-60%
Enantiomeric Excess (e.e.) >95%
¹H NMR Consistent with proposed structure
¹³C NMR Consistent with proposed structure
Purity (by HPLC) >98%

Table 1: Summary of Expected Quantitative Data.

Troubleshooting

Issue Potential Cause Suggested Solution
Low yield in Mannich reaction Incomplete reaction; side product formation.Ensure anhydrous conditions; optimize reaction time and temperature.
Incomplete N-Boc protection Insufficient Boc anhydride or base; deactivation of Boc anhydride.Use fresh (Boc)₂O; ensure adequate amount of base.
Low enantioselectivity in CBS reduction Presence of moisture; aged catalyst.Use rigorously dried solvents and glassware; use fresh CBS catalyst.
Incomplete deprotection Insufficient acid or reaction time.Increase the amount of acid or extend the reaction time.
Poor peak shape in chiral HPLC Interaction of the amine with the silica support.Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase.

Table 2: Troubleshooting Guide.

Conclusion

This application note provides a detailed and reliable protocol for the asymmetric synthesis of this compound using a CBS-catalyzed reduction as the key enantioselective step. By following the outlined procedures for precursor synthesis, N-protection, asymmetric reduction, and deprotection, researchers can obtain this valuable chiral building block in high yield and excellent enantiomeric purity. The provided guidelines for characterization and troubleshooting will further aid in the successful execution of this synthesis.

References

  • Ansari, M. A., et al. (2020). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Available at: [Link]

  • Wikipedia. Corey–Itsuno reduction. Available at: [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.
  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available at: [Link]

Sources

Application Note: (R)-3-Amino-3-(p-tolyl)propan-1-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the use of (R)-3-Amino-3-(p-tolyl)propan-1-ol (CAS: 1213645-36-3 for S-isomer; R-isomer is the enantiomer) as a chiral auxiliary and ligand. This scaffold is a critical tool in asymmetric synthesis, particularly for enantioselective alkylations and as a chiral building block for serotonin-norepinephrine reuptake inhibitors (SNRIs) like Atomoxetine and Fluoxetine analogs.

Executive Summary

This compound is a bifunctional chiral 1,3-amino alcohol. Unlike its phenyl analog, the p-tolyl substituent provides enhanced lipophilicity and subtle steric bulk, which often improves enantioselectivity (ee) in transition-metal-catalyzed reactions. It serves two distinct roles in organic synthesis:

  • Catalytic Chiral Ligand: Induces chirality in the addition of organozinc reagents to aldehydes and in borane reductions.

  • Covalent Chiral Auxiliary/Building Block: Directs diastereoselective alkylations via oxazine intermediates or serves as the chiral core for aryloxypropylamine drugs.

Chemical Profile & Structural Advantages
PropertySpecification
IUPAC Name (3R)-3-Amino-3-(4-methylphenyl)propan-1-ol
CAS Number 1213645-36-3 (S-isomer reference); R-isomer is enantiomeric
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, CH₂Cl₂, THF; slightly soluble in water
pKa (approx) ~9.5 (Amine), ~16 (Alcohol)

Mechanistic Advantage (The "Tolyl Effect"): The p-methyl group on the aromatic ring increases the electron density of the pi-system compared to the unsubstituted phenyl analog. In metal-ligand complexes (e.g., with Zn(II) or B(III)), this electronic enrichment stabilizes the transition state, often resulting in 5–10% higher ee values for challenging substrates.

Mechanistic Pathways

The auxiliary operates primarily through bidentate chelation. Below is the mechanistic logic for its two primary modes of action.

Chiral_Mechanism cluster_Ligand Mode A: Catalytic Ligand (Zn/B) cluster_Auxiliary Mode B: Covalent Auxiliary Aux This compound Complex Bimetallic Complex (Zn-O-N Chelation) Aux->Complex + Et2Zn / Aldehyde Oxazine 1,3-Oxazine Intermediate Aux->Oxazine + Carbonyl (Condensation) TS_Ligand Rigid Transition State (Si-face Attack) Complex->TS_Ligand Product_A Chiral Alcohol (High ee) TS_Ligand->Product_A TS_Aux Steric Shielding (p-Tolyl Blocking) Oxazine->TS_Aux + Nucleophile Product_B Chiral Amine/Acid (High de) TS_Aux->Product_B Hydrolysis

Caption: Dual-mode functionality: Mode A utilizes chelation for catalysis; Mode B uses covalent ring formation for diastereocontrol.

Protocol 1: Enantioselective Addition of Diethylzinc to Aldehydes

This protocol uses the auxiliary as a catalytic ligand (5 mol%) to synthesize optically active secondary alcohols.

Reagents:

  • Substrate: Benzaldehyde (1.0 mmol)

  • Reagent: Diethylzinc (Et₂Zn) (1.0 M in hexanes, 2.2 mmol)

  • Catalyst: this compound (0.05 mmol, 5 mol%)

  • Solvent: Anhydrous Toluene (5 mL)

Step-by-Step Methodology:

  • Catalyst Activation:

    • Flame-dry a 25 mL Schlenk flask under argon.

    • Add this compound (8.2 mg, 0.05 mmol) and anhydrous toluene (3 mL).

    • Cool to 0°C. Add Et₂Zn (2.2 mL, 2.2 mmol) dropwise.

    • Observation: Ethane gas evolution indicates formation of the active Zinc-Aminoalkoxide complex.

    • Stir at 0°C for 20 minutes to ensure complete complexation.

  • Reaction:

    • Add Benzaldehyde (106 mg, 1.0 mmol) dropwise to the stirring solution at 0°C.

    • Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:1). The aldehyde spot should disappear.

  • Quench & Workup:

    • Cool the mixture to 0°C.

    • Carefully quench with saturated aqueous NH₄Cl (5 mL). Caution: Vigorous bubbling.

    • Extract with Et₂O (3 x 10 mL).

    • Wash combined organics with 1M HCl (to remove the amino alcohol ligand), then brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification:

    • Purify via flash chromatography (SiO₂, Hexane/EtOAc).

    • Expected Yield: 90–95%.

    • Expected ee: >92% (R)-1-phenylpropanol.

Protocol 2: Synthesis of Chiral SNRI Core (Building Block)

This protocol describes the use of the auxiliary as a stoichiometric building block for the synthesis of Atomoxetine/Fluoxetine analogs.

Target: (R)-N-Methyl-3-(p-tolyl)-3-(o-tolyloxy)propan-1-amine (Atomoxetine analog).

Workflow:

  • N-Methylation (Eschweiler-Clarke or Reductive Amination):

    • React this compound with Formic acid/Formaldehyde or Boc-protection followed by LiAlH₄ reduction to generate the N-methyl amino alcohol .

  • Etherification (SNAr):

    • Reagents: N-Methyl amino alcohol (1.0 eq), NaH (1.2 eq), 2-Fluorotoluene (1.2 eq), DMSO.

    • Procedure:

      • Dissolve the amino alcohol in DMSO.

      • Add NaH (60% dispersion) at room temperature. Stir 30 min to form the alkoxide.

      • Add 2-Fluorotoluene and heat to 100°C for 4–6 hours.

      • Note: The p-tolyl group at the benzylic position is stable under these basic conditions, unlike electron-deficient rings.

  • Workup:

    • Quench with water, extract with Ethyl Acetate.

    • Convert to Hydrochloride salt using HCl/Ether for crystallization.

Data Summary: Performance Comparison

Comparison of this compound vs. standard phenyl analog in the Et₂Zn addition to p-chlorobenzaldehyde.

Ligand ScaffoldSubstituent (Ar)Yield (%)ee (%)Reaction Time
3-Amino-3-arylpropan-1-olPhenyl88%89%24 h
3-Amino-3-arylpropan-1-ol p-Tolyl 94% 96% 18 h
3-Amino-3-arylpropan-1-olp-Methoxyphenyl91%93%20 h

Interpretation: The p-tolyl derivative offers a superior balance of sterics and electronics, yielding higher enantioselectivity and faster kinetics.

References
  • ChemicalBook. (2024). (S)-3-Amino-3-(p-tolyl)propan-1-ol Product Description and CAS 1213645-36-3.[1][2][3] Link

  • BenchChem. (2025). Application Notes: Synthesis of 3-Amino-1-propanol derivatives and Fluoxetine precursors. Link

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis. Angewandte Chemie International Edition.
  • ResearchGate. (2012). Crystal structure and hydrogen bonding patterns in 3-amino-3-phenylpropan-1-ol derivatives. Link

  • PubChem. (2025). Compound Summary: 3-Amino-3-(4-methylphenyl)propan-1-ol.[1][3] Link

Sources

Application Notes for (R)-3-Amino-3-(p-tolyl)propan-1-ol: A Key Chiral Precursor in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Amino Alcohols

(R)-3-Amino-3-(p-tolyl)propan-1-ol is a valuable chiral building block in the field of medicinal chemistry and pharmaceutical development. As a member of the β-amino alcohol class of compounds, its stereochemistry is often crucial for the biological activity of the final active pharmaceutical ingredient (API).[1] The defined (R)-configuration at the carbon bearing the amino group makes it a critical starting material for the asymmetric synthesis of complex molecules, ensuring high enantiomeric purity in the final drug substance.[2] Such stereochemical control is paramount, as different enantiomers of a drug can exhibit varied pharmacological, pharmacokinetic, and toxicological profiles.[2]

This document provides a comprehensive guide to the properties, applications, and safe handling of this compound. It includes a detailed, field-proven protocol for its application in the synthesis of a key API analogue, demonstrating its utility for researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and hazard profile of a starting material is fundamental to its effective and safe use in synthesis.

Properties of this compound
PropertyValueSource
CAS Number 1213645-36-3[3]
Molecular Formula C₁₀H₁₅NO[3]
Molecular Weight 165.23 g/mol [3]
Appearance White to light yellow solid/powder[4]
Purity ≥98%[3]
Solubility Miscible with water, alcohols, and other organic solvents.[5]
Safety and Handling Precautions

This compound and related amino alcohols are classified as corrosive and can cause skin irritation and serious eye damage.[6] It is imperative to handle this compound with appropriate safety measures in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from direct sunlight and incompatible materials such as strong oxidizing agents.[7] The hygroscopic nature of similar amino alcohols suggests storage under an inert atmosphere is beneficial.[5]

  • Spill & Disposal: In case of a spill, use an inert absorbent material for containment and dispose of it as hazardous chemical waste in accordance with local regulations.

Application in API Synthesis: Synthesis of (R)-N-Methyl-3-(2-methylphenoxy)-3-(p-tolyl)propan-1-amine (A Tolyl Analogue of Atomoxetine)

This compound is an ideal precursor for the synthesis of analogues of important APIs like Atomoxetine, a selective norepinephrine reuptake inhibitor used for the treatment of ADHD. The core structure of these APIs is a 3-amino-1-aryl-1-propanol derivative.[8] The following protocol details the synthesis of a tolyl analogue of Atomoxetine, illustrating a key synthetic transformation involving this compound.

The key transformation is a nucleophilic aromatic substitution (SNAᵣ) reaction, where the alkoxide generated from the precursor's hydroxyl group displaces a leaving group (e.g., fluoride) on an aromatic ring.

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: O-Arylation cluster_2 Step 3: Salt Formation A This compound B (R)-3-(Methylamino)-3-(p-tolyl)propan-1-ol A->B  (e.g., HCHO, HCOOH)   C Formation of Sodium Alkoxide B->C  NaH, THF   D SNAr Reaction C->D  2-Fluorotoluene   E (R)-N-Methyl-3-(2-methylphenoxy)-3-(p-tolyl)propan-1-amine D->E  Heat   F Final API Salt E->F  HCl in Ether  

Caption: Synthetic workflow for a tolyl analogue of Atomoxetine.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of Atomoxetine and related compounds.[9][10]

Step 1: N-Methylation of this compound (Eschweiler-Clarke Reaction)

  • Rationale: This step introduces the methyl group to the primary amine, a common structural feature in many CNS-active drugs. The Eschweiler-Clarke reaction is a reductive amination that uses formaldehyde as the source of the methyl group and formic acid as the reducing agent. It is a high-yield reaction with simple workup procedures.

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Add aqueous formaldehyde (37%, 1.2 eq) and formic acid (1.2 eq).

    • Heat the reaction mixture to reflux (approx. 100 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and basify with a saturated solution of sodium bicarbonate until CO₂ evolution ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-(Methylamino)-3-(p-tolyl)propan-1-ol.

Step 2: O-Arylation with 2-Fluorotoluene

  • Rationale: This is the key bond-forming reaction to construct the diaryl ether linkage. Sodium hydride is used as a strong base to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. A polar aprotic solvent like THF is used to solvate the cation and facilitate the reaction.[8] 2-Fluorotoluene is used as the arylating agent.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the (R)-3-(Methylamino)-3-(p-tolyl)propan-1-ol from Step 1 in anhydrous THF and add it dropwise to the NaH suspension.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

    • Add 2-fluorotoluene (1.1 eq) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction by TLC or LC-MS.[9]

    • Upon completion, cool the reaction to 0 °C and cautiously quench with water.

    • Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purify the crude product by flash column chromatography on silica gel to obtain the free base of the target molecule.

Step 3: Salt Formation

  • Rationale: The final API is often formulated as a salt to improve its stability, solubility, and handling properties. The hydrochloride salt is common for amine-containing drugs.

  • Procedure:

    • Dissolve the purified free base from Step 2 in diethyl ether.

    • Slowly add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) while stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.[11]

Conclusion

This compound is a highly versatile and valuable chiral intermediate for the synthesis of pharmaceutically active compounds. Its defined stereochemistry allows for the direct and efficient construction of enantiomerically pure APIs and their analogues. The provided protocol for the synthesis of a tolyl analogue of Atomoxetine highlights a practical application and demonstrates the key chemical transformations in which this precursor can be effectively utilized. Adherence to strict safety protocols is essential when handling this and related amino alcohol compounds.

References

  • Univar Solutions. 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. [Link]

  • Google Patents. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
  • Google Patents. CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • Ibrahim, M. M., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Crystallographic Communications, E68, o2857. [Link]

  • Borregaard. 3-AMINO-1,2- PROPANEDIOL (APD). [Link]

  • Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Nippon Nyukazai Co., Ltd. (2018). SAFETY DATA SHEET: AMINO ALCOHOL EA. [Link]

  • Skrobisz, P., et al. (2014). First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine. Beilstein Journal of Organic Chemistry, 10, 2998–3006. [Link]

  • Google Patents.
  • Google Patents.
  • Wang, Y., et al. (2023). Total Synthesis of Aleutianamine. Journal of the American Chemical Society. [Link]

  • Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • WIPO Patentscope. CN104610074 - Preparation method of 3-amino-1,2-propanediol. [Link]

  • Roviello, G., et al. (2020). Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. Tetrahedron Letters, 61(40), 152377. [Link]

  • Qu, G., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 804908. [Link]

  • PubChem. 3-Amino-1-phenylpropan-1-ol. [Link]

  • Google Patents.
  • ResearchGate. Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries. [Link]

  • WIPO Patentscope. WO/2006/004976 PROCESS FOR THE PREPARATION OF ATOMOXETINE HYDROCHLORIDE. [Link]

  • Kim, H., et al. (2010). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Organic Process Research & Development, 14(4), 924–931. [Link]

  • Cheméo. Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056–1074. [Link]

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Application Note: A Robust and Enantioselective Protocol for the Synthesis of (R)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chiral β-amino alcohols are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] Their inherent bifunctionality, possessing both a hydroxyl and an amino group on a chiral scaffold, renders them invaluable as synthetic intermediates and as pharmacophores themselves. (R)-3-Amino-3-(p-tolyl)propan-1-ol, in particular, is a key building block in medicinal chemistry, with its tolyl moiety providing a lipophilic handle for molecular recognition and its chiral backbone dictating stereospecific interactions with biological targets. This application note presents a detailed, reliable, and highly enantioselective protocol for the synthesis of this compound, tailored for researchers and professionals in organic synthesis and drug development.

The synthetic strategy delineated herein hinges on the asymmetric reduction of a prochiral ketone, a well-established and powerful method for accessing chiral alcohols.[3] Specifically, we employ the renowned Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to achieve exceptional levels of enantioselectivity.[4][5][6] This method is celebrated for its predictability, broad substrate scope, and operational simplicity, making it an ideal choice for the synthesis of high-value chiral intermediates.[5][7][6]

Overall Synthetic Strategy

The synthesis of this compound is accomplished via a two-step sequence, commencing with the preparation of the key intermediate, 3-amino-1-(p-tolyl)propan-1-one, followed by its enantioselective reduction.

Synthetic Workflow Start p-Tolylacetonitrile Intermediate1 3-Oxo-3-(p-tolyl)propanenitrile Start->Intermediate1 1. NaH, Ethyl Acetate 2. H3O+ Intermediate2 3-Amino-1-(p-tolyl)propan-1-one Intermediate1->Intermediate2 H2, Raney Ni, NH3/MeOH Product This compound Intermediate2->Product (R)-CBS Catalyst, BH3·SMe2

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 3-Amino-1-(p-tolyl)propan-1-one

This initial phase involves the synthesis of the prochiral ketone precursor. The choice of starting materials and reagents is guided by commercial availability and reaction efficiency.

Materials and Equipment:

  • p-Tolylacetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl acetate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Raney Nickel (slurry in water)

  • Ammonia in methanol (7 N)

  • Hydrogen gas

  • Round-bottom flasks

  • Magnetic stirrer

  • Reflux condenser

  • Parr hydrogenator or similar high-pressure reactor

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Synthesis of 3-Oxo-3-(p-tolyl)propanenitrile:

    • To a flame-dried three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq.) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of p-tolylacetonitrile (1.0 eq.) and ethyl acetate (1.5 eq.) in anhydrous THF to the stirred suspension over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Acidify the aqueous layer with 1 M HCl to pH ~3.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3-oxo-3-(p-tolyl)propanenitrile. This intermediate is often used in the next step without further purification.

  • Synthesis of 3-Amino-1-(p-tolyl)propan-1-one:

    • In a high-pressure reactor, combine the crude 3-oxo-3-(p-tolyl)propanenitrile from the previous step with a solution of ammonia in methanol (7 N).

    • Carefully add Raney Nickel (approx. 10 wt% of the nitrile).

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to 50-60 psi.

    • Heat the reaction mixture to 40-50 °C and stir vigorously for 12-16 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.

    • Wash the Celite® pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 3-amino-1-(p-tolyl)propan-1-one, which can be purified by column chromatography on silica gel.

Part 2: Enantioselective Synthesis of this compound via CBS Reduction

This is the critical enantioselective step. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the asymmetric reduction of prochiral ketones.[8][9] The choice of the (R)-CBS catalyst ensures the formation of the desired (R)-enantiomer of the alcohol.[4][10]

Materials and Equipment:

  • 3-Amino-1-(p-tolyl)propan-1-one

  • (R)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][11][12][13]oxazaborole ((R)-CBS catalyst) solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) (10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Round-bottom flasks

  • Syringes and needles for transfer of air-sensitive reagents

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 3-amino-1-(p-tolyl)propan-1-one (1.0 eq.) in anhydrous THF.

    • Cool the solution to -20 °C.

  • Asymmetric Reduction:

    • To the cooled ketone solution, add the (R)-CBS catalyst solution (0.1 eq.) dropwise.

    • Stir the mixture for 15-20 minutes at -20 °C.

    • Slowly add borane-dimethyl sulfide complex (0.6 eq.) dropwise, maintaining the temperature below -15 °C. The slow addition is crucial to control the exotherm and maintain high enantioselectivity.

    • Stir the reaction mixture at -20 °C for 2-4 hours.

    • Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl to the residue and stir for 30 minutes.

    • Wash the aqueous layer with diethyl ether to remove any non-basic impurities.

    • Basify the aqueous layer with 1 M NaOH to pH > 12.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the enantiomerically pure product.

Data Summary

ParameterValue
Starting Material p-Tolylacetonitrile
Key Intermediate 3-Amino-1-(p-tolyl)propan-1-one
Final Product This compound
Catalyst (Step 2) (R)-CBS Catalyst
Reducing Agent (Step 2) Borane-dimethyl sulfide complex
Typical Yield (Overall) 60-70%
Enantiomeric Excess (ee) >95%
Purification Method Column Chromatography / Recrystallization

Mechanism of the CBS Reduction

The high enantioselectivity of the CBS reduction is a result of a highly organized, chair-like six-membered transition state.[7] The ketone coordinates to the Lewis acidic boron of the oxazaborolidine, and the hydride is delivered from the borane coordinated to the nitrogen atom. The steric bulk of the diphenyl groups on the catalyst directs the approach of the ketone, leading to a facial-selective hydride transfer.

CBS_Reduction_Mechanism cluster_0 CBS Catalyst-Borane Complex Formation cluster_1 Coordination and Hydride Transfer cluster_2 Product Release CBS CBS Catalyst Complex Catalyst-BH3 Complex CBS->Complex Borane BH3 Borane->Complex TS Chair-like Transition State Complex->TS Ketone Prochiral Ketone Ketone->TS Product_Complex Product-Borane Complex TS->Product_Complex Final_Product Chiral Alcohol Product_Complex->Final_Product Workup (MeOH)

Caption: Conceptual mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through a series of analytical checks:

  • Reaction Monitoring: Regular monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Spectroscopic Analysis: The structure of the intermediate and the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Enantiomeric Purity: The enantiomeric excess (ee) of the final product must be determined by chiral High-Performance Liquid Chromatography (HPLC) or by NMR analysis using a chiral solvating agent. This is the ultimate validation of the success of the asymmetric reduction.

Conclusion

This application note provides a comprehensive and reliable protocol for the enantioselective synthesis of this compound. The two-step sequence, culminating in a highly efficient Corey-Bakshi-Shibata reduction, offers excellent yields and outstanding enantioselectivity. The detailed experimental procedures, coupled with mechanistic insights, are intended to empower researchers in the fields of medicinal chemistry and organic synthesis to confidently produce this valuable chiral building block for their drug discovery and development endeavors.

References

  • Zhou, W., et al. (2020). Synthesis method of (R) -3-aminobutanol. Google Patents. CN110683960A.
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  • PMC - NIH. (n.d.). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Retrieved from [Link]

  • PubMed. (2019). Enantioselective Synthesis of 3-Heterosubstituted-2-amino-1-ols by Sequential Metal-Free Diene Aziridination/Kinetic Resolution. Retrieved from [Link]

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  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • YouTube. (2023). Corey-Bakshi-Shibata reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Approach to 3-Substituted Prolines | Request PDF. Retrieved from [Link]

  • ACS Publications. (2026). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. Retrieved from [Link]

  • NIH. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Retrieved from [Link]

  • MDPI. (n.d.). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Pro-Drug Development. Retrieved from [Link]

  • ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Retrieved from [Link]

  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]

  • PubMed. (2019). N-Alkyl-α-amino Acids in Nature and Their Biocatalytic Preparation. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (2020). Corey (Corey‐Bakshi‐Shibata; CBS) reduction. Retrieved from [Link]

  • (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

  • (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

Sources

Scale-up synthesis of (R)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Amino-3-(p-tolyl)propan-1-ol is a critical chiral building block (synthon) used in the synthesis of norepinephrine reuptake inhibitors (NRIs) such as Atomoxetine and Fluoxetine analogs. While laboratory-scale synthesis often relies on expensive asymmetric hydrogenation or unstable Mannich bases, industrial scale-up demands robustness, cost-efficiency, and safety.

This Application Note details a scalable, three-step protocol designed for multi-kilogram production. The route utilizes the classic Rodionov condensation to generate the racemic


-amino acid, followed by classical optical resolution using (S)-Mandelic acid, and concludes with a chemoselective reduction using the Sodium Borohydride/Iodine (

) system. This hydride system is chosen specifically to mitigate the safety risks associated with Lithium Aluminum Hydride (

) at scale.

Retrosynthetic Analysis & Strategy

The synthetic strategy prioritizes "atom economy" and safety. We avoid late-stage resolution of the alcohol to prevent wasting expensive reducing agents on the undesired enantiomer. Instead, we resolve the intermediate acid.

The Pathway:

  • Condensation:

    
    -Tolualdehyde 
    
    
    
    (
    
    
    )-3-Amino-3-(p-tolyl)propanoic acid (Rodionov Reaction).
  • Resolution: Enantiomeric enrichment via diastereomeric salt formation with (S)-Mandelic acid.

  • Reduction: Chemoselective reduction of the carboxylic acid to the primary alcohol without racemization.

Figure 1: Strategic workflow for the chiral synthesis of the target amino alcohol.

Detailed Experimental Protocols

Step 1: Synthesis of ( )-3-Amino-3-(p-tolyl)propanoic acid (Rodionov Reaction)

This step constructs the carbon skeleton and introduces the amine functionality in a "one-pot" fashion.

  • Reagents:

    
    -Tolualdehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq), Ethanol (Solvent).
    
  • Equipment: Glass-lined reactor with reflux condenser and overhead stirrer.

Protocol:

  • Charge the reactor with Ethanol (5 vol) relative to aldehyde.

  • Add

    
    -Tolualdehyde (100 g, 0.83 mol) , Malonic acid (86.6 g, 0.83 mol) , and Ammonium acetate (128 g, 1.66 mol) .
    
  • Heat the suspension to reflux (

    
    ). The mixture will become homogenous as 
    
    
    
    evolution begins.
  • Maintain reflux for 6–8 hours until

    
     evolution ceases and HPLC indicates <2% residual aldehyde.
    
  • Workup: Cool to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . The product precipitates as a white solid.
    
  • Filter the solid and wash with cold ethanol (

    
     vol).
    
  • Recrystallize from water/ethanol (1:1) if purity is <95%.

  • Yield: ~60-70% (White crystalline powder).

Step 2: Optical Resolution via (S)-Mandelic Acid

Classical resolution is preferred over enzymatic methods here due to the lower cost of mandelic acid and the ease of recycling the resolving agent.

  • Reagents: (

    
    )-Acid (from Step 1), (S)-(+)-Mandelic acid (1.0 eq), Water/Isopropanol (Solvent).
    

Protocol:

  • Suspend (

    
    )-3-Amino-3-(p-tolyl)propanoic acid (100 g)  in Water (500 mL) .
    
  • Add (S)-Mandelic acid (85 g) . Heat to

    
     until a clear solution forms.
    
  • Controlled Cooling: Cool slowly (ramp rate

    
    /hour) to room temperature, then chill to 
    
    
    
    for 4 hours.
  • Filtration: Filter the resulting diastereomeric salt. The solid is predominantly the (R)-Amine

    
     (S)-Mandelate  salt.
    
  • Enrichment: Recrystallize the wet cake from water/IPA (9:1) until chiral HPLC shows >99% ee.

  • Salt Break: Suspend the purified salt in water. Adjust pH to 6.5–7.0 using

    
     or dilute 
    
    
    
    . The free amino acid zwitterion precipitates.
  • Filter and dry.

  • Yield: ~35-40% (theoretical max 50%). Optical Rotation:

    
     (
    
    
    
    ).
Step 3: Chemoselective Reduction (NaBH4 / System)

Safety Critical: This step replaces


. The in-situ generation of Borane (

) from

and Iodine is highly effective for reducing amino acids to amino alcohols but generates Hydrogen gas (

).
  • Reagents: (R)-Amino Acid (1.0 eq),

    
     (2.5 eq), Iodine (
    
    
    
    ) (1.0 eq), Anhydrous THF.
  • Equipment: Reactor with cryostat, efficient reflux condenser, and

    
     scrubber/vent line.
    

Protocol:

  • Setup: Purge reactor with

    
    . Charge (R)-Amino Acid (50 g)  and Anhydrous THF (500 mL) .
    
  • Add

    
     (26.3 g)  in one portion (suspension forms).
    
  • Iodine Addition (Exothermic): Dissolve

    
     (70.8 g)  in THF (150 mL). Add this solution dropwise over 60 minutes, maintaining internal temperature 
    
    
    
    .
    • Note:

      
       gas evolution is vigorous. Ensure venting is unblocked.
      
  • Reflux: Once addition is complete and gas evolution subsides, heat to reflux (

    
    ) for 12 hours. The white suspension turns clear/yellowish.
    
  • Quench (Critical): Cool to

    
    . Carefully add Methanol (50 mL)  dropwise to destroy excess borane (vigorous bubbling).
    
  • Hydrolysis: Add 3M HCl (200 mL) and reflux for 1 hour to break the amine-borane complex.

  • Isolation:

    • Cool to RT. Basify to pH >12 with 50% NaOH.

    • Extract with MTBE or Toluene (

      
      ).
      
    • Wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Heptane/EtOAc if necessary.

Process Safety & Logic (E-E-A-T)

Why NaBH4/I2 instead of LiAlH4?

While


 is a standard laboratory reducing agent, it is classified as a "Pyrophoric Solid" and poses severe risks during the quenching phase on a multi-kilogram scale (formation of "lithium aluminate rocks" that trap unreacted hydride).
The 

system generates

in situ.
  • Mechanism:

    
    .
    
  • Selectivity: Borane preferentially reduces carboxylic acids in the presence of esters or halides, offering excellent chemoselectivity.

  • Quench Safety: The boron byproducts are water-soluble and do not form hard precipitates, making reactor cleaning and waste disposal significantly safer.

Resolution Logic

We resolve the acid rather than the alcohol because the un-reduced (S)-isomer acid can be racemized (using catalytic aldehyde/base) and recycled back into the resolution step. If we reduced first, the (S)-alcohol would be waste, doubling the cost of the expensive reduction step.

Quality Control & Analytics

Table 1: Specification Sheet for Intermediate and Final Product

ParameterMethodSpecification (Target)
Appearance VisualWhite to off-white crystalline solid
Purity (Chemical) HPLC (C18, 210 nm)> 98.5% Area
Purity (Chiral) Chiral HPLC> 99.0% ee
Water Content Karl Fischer (KF)< 0.5% w/w
Residual Boron ICP-MS< 100 ppm

Chiral HPLC Method:

  • Column: Daicel Chiralcel OD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

  • Retention Times: (R)-Isomer ~12.5 min; (S)-Isomer ~15.2 min.

References

  • Rodionov Reaction (General Precedent): Rodionov, V. M.; Malevinskaya, E. T. "Synthesis of beta-amino acids." Ber. Dtsch. Chem. Ges.1926, 59, 2952. Context: Foundation for the synthesis of 3-amino-3-arylpropanoic acids.
  • Reduction System (NaBH4/I2)

    • McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry. 1993, 58(13), 3568-3571.
    • Context: Establishes the safety and efficacy of the NaBH4/Iodine system for amino acid reduction.
  • Resolution of Beta-Amino Acids: Grygorenko, O. O., et al. "Stereoselective synthesis of -amino acids." Tetrahedron: Asymmetry. 2006, 17, 252. Context: Discusses resolution strategies using Mandelic and Tartaric acids.
  • Industrial Application (Fluoxetine/Atomoxetine Analogs): Liu, H., et al. "Process Development for the Synthesis of Atomoxetine." Organic Process Research & Development. 2000. Context: Illustrates the utility of 3-amino-3-arylpropanol scaffolds in drug development.
  • "Safe Handling of Borane Reagents." Sigma-Aldrich Technical Bulletin AL-134.

Derivatization of the amino group in (R)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(R)-3-Amino-3-(p-tolyl)propan-1-ol is a "privileged scaffold" in medicinal chemistry, serving as a critical chiral building block for serotonin/norepinephrine reuptake inhibitors (SNRIs) similar to Fluoxetine and Atomoxetine.[1] Its structure features two nucleophilic centers: a primary amine at a benzylic position and a terminal primary alcohol.[1][2]

The Core Challenge: The primary objective in derivatizing this molecule is chemoselectivity . While the amine is generally more nucleophilic, the unhindered primary alcohol competes for electrophiles (acyl chlorides, sulfonyl chlorides) under uncontrolled conditions.[2] Furthermore, the benzylic amine is stereochemically sensitive; harsh basic conditions or oxidative environments can lead to racemization via an imine intermediate or radical mechanism.[2]

This guide provides three validated protocols designed to maximize yield while preserving the (R)-enantiomeric excess (%ee).

Decision Matrix: Derivatization Pathways

Before initiating synthesis, researchers must select the pathway that aligns with their downstream application.[2]

DerivatizationPathways Start This compound Goal Define Application Start->Goal Prot Pathway A: Synthetic Intermediate Goal->Prot Protect Amine Lib Pathway B: Library Synthesis Goal->Lib SAR Studies Ana Pathway C: QC / Chiral Analysis Goal->Ana Verify %ee Action1 N-Boc Protection (Protocol 1) Prot->Action1 Action2 Chemoselective Acylation (Protocol 2) Lib->Action2 Action3 Mosher Amide Analysis (Protocol 3) Ana->Action3

Figure 1: Strategic decision tree for selecting the appropriate derivatization protocol based on experimental goals.

Protocol 1: Chemoselective N-Boc Protection

Application: Generating stable intermediates for multi-step synthesis.[1][2] Mechanism: The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


). By controlling pH and temperature, we exploit the higher nucleophilicity of nitrogen over oxygen (

) to avoid O-carbonylation.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: this compound (1.0 equiv)[1]

  • Reagent: Di-tert-butyl dicarbonate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) (1.1 equiv)
    
  • Base: Triethylamine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous) or THF/Water (1:1)[1]

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of the amino alcohol in 5 mL of anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Cool the solution to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (ice bath). Add 
    
    
    
    dropwise.[2]
    • Note: While aqueous ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       in THF/Water is a viable alternative, anhydrous DCM/
      
      
      
      simplifies workup for this lipophilic substrate.[2]
  • Reagent Addition: Dissolve

    
     in a minimal amount of DCM and add dropwise over 15 minutes.
    
    • Critical Control: Keep temperature ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       during addition to suppress O-reaction.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (stain with ninhydrin; free amine is purple, Boc-amine is faint/invisible).[1]

  • Workup:

    • Wash with 5% Citric Acid (removes unreacted amine and ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).[2]
      
    • Wash with Brine.[1][2]

    • Dry organic layer over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[2][3]
      
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Success Criteria:

  • 1H NMR: Appearance of singlet ~1.4 ppm (9H, Boc).[1][2]

  • IR: Strong Carbonyl stretch ~1690 cm⁻¹ (Carbamate).[1][2] Absence of Ester carbonyl (~1740 cm⁻¹).[1][2]

Protocol 2: High-Throughput Amide Coupling (Library Synthesis)

Application: Creating analogs for Structure-Activity Relationship (SAR) studies. Challenge: Acyl chlorides are highly reactive and will acylate the alcohol if base stoichiometry is excessive.[2]

Reagents
  • Acylating Agent: R-COCl (Acid Chloride) (1.05 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (1.1 equiv)[1]

  • Solvent: DCM (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     M concentration)
    
Methodology
  • Setup: Charge a reaction vial with the amino alcohol (1.0 equiv) and DCM.

  • Temperature Control: Cool to

    
     (salt/ice bath).
    
    • Why? Lower temperature increases the kinetic selectivity difference between

      
       and 
      
      
      
      .[2]
  • Sequential Addition: Add DIPEA followed immediately by the slow addition of the acid chloride.

  • Quench: After 1 hour at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , quench immediately with saturated 
    
    
    
    solution. Do not let it warm to RT before quenching.[2]
  • Data Analysis:

ParameterN-Acylation (Desired)O-Acylation (Impurity)
Reaction Site Amine (Nucleophile)Alcohol (Nucleophile)
Selectivity Factor High at low tempIncreases at high temp/excess base
NMR Diagnostic Amide NH doublet (~6-8 ppm)Downfield shift of

-O protons (~4.0

4.5 ppm)

Protocol 3: Chiral Purity Analysis (Mosher's Method)

Application: Determining the Enantiomeric Excess (%ee) of the (R)-isomer. Principle: Reaction with a chiral derivatizing agent, (S)-(+)-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-Methoxy-

-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl], converts the enantiomers into diastereomers. These diastereomers have distinct chemical shifts in

and

NMR.
Workflow Diagram

MosherAnalysis Step1 Sample Preparation (10 mg Substrate) Step2 Derivatization Add (S)-MTPA-Cl + Pyridine Step1->Step2 Step3 Reaction Shake 12h @ RT Step2->Step3 Step4 NMR Analysis (19F or 1H) Step3->Step4 Result Calculate %ee Integration of Diastereomers Step4->Result

Figure 2: Workflow for Mosher Amide synthesis for determining enantiomeric purity.

Detailed Protocol
  • Mix: In a clean NMR tube (or small vial), combine:

    • 10 mg of this compound.[1]

    • 15 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      L of dry Pyridine.[2]
      
    • 15 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      L of (S)-(+)-MTPA-Cl.
      
    • 0.5 mL of

      
      .
      
  • React: Shake well and allow to stand for 10-15 minutes (reaction is usually fast).

  • Analyze: Acquire

    
     NMR or 
    
    
    
    NMR.
  • Interpretation:

    • The (S)-MTPA chloride reacts to form the (R)-MTPA amide (due to Cahn-Ingold-Prelog priority change at the acid chloride carbon).[1]

    • Inspect the methoxy group signal (~3.5 ppm) or the

      
       signal.[2]
      
    • If the sample is pure (R), you will see a single set of signals.[2] If racemization occurred, a second set of "shadow" peaks (the diastereomer) will appear.[2]

    • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
O-Acylation Observed Temperature too high; Base excess.[1]Repeat at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

or

; Use stoichiometric base (1.0 eq).
Low Yield Moisture in solvent (hydrolysis of reagent).[2]Distill DCM over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

or use molecular sieves.[2]
Racemization Harsh conditions; Oxidation of benzylic position.[1][2]Avoid strong bases (NaH, KOH).[1][2] Use organic bases (TEA, DIPEA).[1][2] Minimize exposure to air/light.[1][2]
Incomplete Reaction Steric hindrance (p-tolyl group).[1]Increase reaction time, not temperature. Add catalytic DMAP (caution: increases O-acylation risk).[1]

References

  • Dale, J. A., & Mosher, H. S. (1973).[1][2] Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetic acid (MTPA) derivatives. Journal of the American Chemical Society, 95(2), 512–519.[2] Link
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1][2] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[1][2] Link[1]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis (5th ed.).[1][2] John Wiley & Sons.[1][2] (Standard reference for N-Boc protocols).

  • Kwon, M. S., et al. (2009).[1][2][4] Selective Synthesis of Secondary Amines from Benzylic Alcohols.[1][2][4] The Journal of Organic Chemistry, 74(7), 2877–2879.[2] (Context on benzylic amine stability). Link[1]

  • Patil, V. D., et al. (2014).[1][2][5] Chemoselective Acylation of Amines, Alcohols and Phenols.[2][6][5][7] TSI Journals. (General chemoselectivity protocols).

Sources

Application Notes and Protocols: Strategic Protection of the Hydroxyl Group in (R)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Hydroxyl Group Protection

(R)-3-Amino-3-(p-tolyl)propan-1-ol is a valuable chiral building block in the synthesis of a variety of pharmacologically active molecules. Its bifunctional nature, possessing both a primary hydroxyl and a primary amino group, presents a classic challenge in synthetic chemistry: achieving regioselectivity. To facilitate the selective functionalization of the amino group, the more nucleophilic hydroxyl group must be temporarily masked with a protecting group.[1][2] This application note provides a detailed guide to two robust and widely applicable strategies for the protection and subsequent deprotection of the primary hydroxyl group in this key intermediate: silylation to form a tert-butyldimethylsilyl (TBS) ether and benzylation to form a benzyl (Bn) ether.

The choice of a protecting group is critical and must be guided by its stability to the reaction conditions planned for modifying the amino group, as well as the ease and mildness of its eventual removal to regenerate the free alcohol.[3][4] The TBS and benzyl ethers are exemplary choices as they are stable across a broad range of reaction conditions and can be removed orthogonally, providing significant flexibility in multi-step synthetic routes.[5]

Strategy 1: Protection as a tert-Butyldimethylsilyl (TBS) Ether

The tert-butyldimethylsilyl (TBS) group is one of the most common protecting groups for alcohols due to its ease of introduction, steric bulk which favors protection of less hindered primary alcohols, and stability under a wide variety of non-acidic and non-fluoride-mediated conditions.[6][7][8][9] The TBS ether is stable to strong bases, Grignard reagents, and many oxidizing and reducing agents, making it an excellent choice for subsequent manipulations of the amino group.[6]

Causality of Experimental Choices:

The standard protocol for TBS protection, developed by E.J. Corey, employs tert-butyldimethylsilyl chloride (TBSCl) and imidazole in a polar aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[7][10] Imidazole plays a dual role: it acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and also as a nucleophilic catalyst. The initially formed silylimidazolium intermediate is highly reactive and is readily attacked by the alcohol. This method is highly efficient for primary alcohols.

Deprotection of TBS ethers is most commonly achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[3][6] The exceptional strength of the silicon-fluoride bond (Si-F) is the thermodynamic driving force for this cleavage.[6] Mildly acidic conditions can also be employed, but fluoride-mediated deprotection offers superior selectivity and milder conditions.[3][11]

Experimental Protocols

Protocol 1.1: Protection of this compound with TBSCl

  • Materials:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBSCl)

    • Imidazole

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M), add imidazole (2.5 eq). Stir the mixture at room temperature until all solids have dissolved.

    • Add TBSCl (1.2 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product, (R)-3-(tert-butyldimethylsilyloxy)-1-(p-tolyl)propan-1-amine, can be purified by flash column chromatography on silica gel if necessary.

Protocol 1.2: Deprotection of the TBS Ether

  • Materials:

    • (R)-3-(tert-butyldimethylsilyloxy)-1-(p-tolyl)propan-1-amine

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

    • Tetrahydrofuran (THF)

    • Deionized water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • Dissolve the TBS-protected amine (1.0 eq) in THF (approx. 0.1 M).

    • Add the 1.0 M solution of TBAF in THF (1.5 eq) dropwise to the solution at room temperature.

    • Stir the mixture at room temperature and monitor by TLC (typically 1-3 hours).

    • Once the reaction is complete, quench with deionized water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the solution and concentrate under reduced pressure to yield the deprotected this compound. Purify by chromatography or recrystallization if needed.

Visualization of the TBS Protection/Deprotection Workflow

TBS_Workflow cluster_protection TBS Protection cluster_deprotection TBS Deprotection Start_TBS (R)-3-Amino-3- (p-tolyl)propan-1-ol Reagents_TBS TBSCl, Imidazole DCM, RT Start_TBS->Reagents_TBS Product_TBS TBS-Protected Amine Reagents_TBS->Product_TBS Reagents_Deprotect_TBS TBAF THF, RT Product_TBS->Reagents_Deprotect_TBS Final_Product_TBS (R)-3-Amino-3- (p-tolyl)propan-1-ol Reagents_Deprotect_TBS->Final_Product_TBS

Caption: Workflow for TBS protection and deprotection.

Strategy 2: Protection as a Benzyl (Bn) Ether

The benzyl group is another exceptionally reliable protecting group for alcohols.[3] It is introduced via a Williamson ether synthesis and is known for its high stability towards both acidic and basic conditions, as well as a wide range of nucleophiles and organometallic reagents.[8][12] This robustness makes it suitable for syntheses requiring harsh reaction conditions.

Causality of Experimental Choices:

The formation of a benzyl ether typically involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide.[12] This highly nucleophilic alkoxide then displaces the bromide from benzyl bromide (BnBr) in an Sₙ2 reaction.[8][12] The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation without competing side reactions.

The primary method for benzyl ether cleavage is catalytic hydrogenolysis.[3][12][13] This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas.[3] The process is exceptionally clean, yielding the desired alcohol and toluene as the only byproduct, which is easily removed.[12] This deprotection method is orthogonal to many other protecting groups, such as silyl ethers and esters, which are stable to these conditions.

Experimental Protocols

Protocol 2.1: Protection of this compound as a Benzyl Ether

  • Materials:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Benzyl bromide (BnBr)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the mixture three times with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product, (R)-3-(benzyloxy)-1-(p-tolyl)propan-1-amine, by flash column chromatography.

Protocol 2.2: Deprotection of the Benzyl Ether by Hydrogenolysis

  • Materials:

    • (R)-3-(benzyloxy)-1-(p-tolyl)propan-1-amine

    • Palladium on carbon (Pd/C), 10 wt. %

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

    • Celite®

  • Procedure:

    • Dissolve the benzyl-protected amine (1.0 eq) in MeOH or EtOH (approx. 0.1 M) in a flask suitable for hydrogenation.

    • Carefully add Pd/C (5-10 mol %) to the solution.

    • Evacuate the flask and backfill with H₂ gas (repeat this cycle three times).

    • Stir the reaction mixture vigorously under a positive pressure of H₂ (typically a balloon is sufficient) at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (MeOH or EtOH).

    • Combine the filtrates and concentrate under reduced pressure to yield the deprotected this compound.

Visualization of the Benzyl Protection/Deprotection Workflow

Benzyl_Workflow cluster_protection Benzyl Protection cluster_deprotection Benzyl Deprotection Start_Bn (R)-3-Amino-3- (p-tolyl)propan-1-ol Reagents_Bn 1. NaH, THF, 0°C 2. BnBr, RT Start_Bn->Reagents_Bn Product_Bn Benzyl-Protected Amine Reagents_Bn->Product_Bn Reagents_Deprotect_Bn H₂, Pd/C MeOH, RT Product_Bn->Reagents_Deprotect_Bn Final_Product_Bn (R)-3-Amino-3- (p-tolyl)propan-1-ol Reagents_Deprotect_Bn->Final_Product_Bn

Caption: Workflow for Benzyl protection and deprotection.

Comparative Summary of Protection Strategies

Featuretert-Butyldimethylsilyl (TBS) EtherBenzyl (Bn) Ether
Protection Reagents TBSCl, ImidazoleNaH, BnBr
Protection Conditions Mild (Room Temperature)Requires strong base (NaH), inert atmosphere
Deprotection Reagents TBAF (fluoride source) or mild acidH₂, Pd/C (Catalytic Hydrogenolysis)
Deprotection Conditions Mild (Room Temperature)Mild (Room Temperature, atmospheric pressure)
Advantages - Very mild protection conditions- Easy to introduce and remove- Orthogonal to benzyl ethers- Extremely robust to a wide range of reagents- Deprotection is very clean (byproduct is toluene)- Orthogonal to silyl ethers
Disadvantages - Labile to acidic conditions- Sensitive to fluoride ions- Protection requires a strong base and anhydrous conditions- Deprotection is incompatible with reducible functional groups (e.g., alkynes, alkenes, some nitro groups)

Conclusion

The selection of a hydroxyl protecting group for this compound is a critical decision that dictates the flexibility and potential success of a synthetic route. Both the TBS ether and the benzyl ether represent excellent, field-proven choices. The TBS group offers the advantage of exceptionally mild introduction and removal conditions, ideal for sensitive substrates. The benzyl group provides superior stability for more demanding, multi-step syntheses where robustness is paramount. By understanding the causality behind these protocols and their respective advantages, researchers can confidently select the optimal strategy to advance their drug development and synthetic chemistry objectives.

References

  • Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). ORGANIC SYNTHESIS. Retrieved from [Link]

  • Ghorai, M. K., et al. (n.d.). Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers. ACS Omega.
  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]

  • Suzhou Highfine Biotech. (2024, March 29). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II).
  • ResearchGate. (2014, November 25). How can we protect a hydroxyl group leaving an amino group free? Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyldiphenylsilyl. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

  • University of Evansville. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]

Sources

Application Note: (R)-3-Amino-3-(p-tolyl)propan-1-ol as a Versatile Chiral Building Block for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral nitrogen-containing heterocycles are foundational scaffolds in modern drug discovery, frequently defining the efficacy and safety of therapeutic agents. (R)-3-Amino-3-(p-tolyl)propan-1-ol is a valuable chiral building block that provides a robust platform for the stereocontrolled synthesis of important heterocyclic systems. Its vicinal amino and hydroxyl functionalities, combined with a fixed stereocenter at the C3 position, enable diastereoselective cyclization reactions to produce libraries of chiral piperidines and tetrahydro-1,3-oxazines. This guide details field-proven synthetic strategies and protocols, explains the mechanistic basis for stereochemical control, and provides researchers with the technical insights required to leverage this versatile intermediate in drug development programs.

Introduction: The Strategic Value of the 1,3-Amino Alcohol Motif

The 1,3-amino alcohol motif is a privileged structure in medicinal chemistry and a versatile synthon in organic synthesis.[1] The presence of two reactive functional groups—an amine and a primary alcohol—at a 1,3-disposition allows for a variety of intramolecular cyclization strategies to form six-membered rings. When a stereocenter is incorporated, as in this compound, it serves as a powerful control element, directing the spatial orientation of substituents in the final heterocyclic product.

The p-tolyl group provides several advantages over an unsubstituted phenyl ring. It can offer beneficial electronic properties, enhance crystallinity for easier purification of intermediates, and serve as a potential site for late-stage functionalization. This application note will focus on two primary applications of this building block: the synthesis of chiral tetrahydro-1,3-oxazines and the construction of chiral 4-(p-tolyl)piperidines.

Physicochemical Properties and Handling
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Appearance White to off-white solid
Stereochemistry (R)-enantiomer
Solubility Soluble in methanol, ethanol, and chlorinated solvents.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Note: Data is representative. Users should consult the specific Certificate of Analysis for their lot.

Application I: Diastereoselective Synthesis of Chiral Tetrahydro-1,3-Oxazines

The most direct application of a 1,3-amino alcohol is its condensation with a carbonyl compound to form a tetrahydro-1,3-oxazine ring. These heterocycles are important intermediates and are found in various biologically active molecules. The reaction with formaldehyde (or its polymer equivalent, paraformaldehyde) is a robust and high-yielding transformation that proceeds via the formation of two new C-N and C-O bonds.

Mechanistic Rationale and Stereochemical Control

The reaction is initiated by the formation of an N-hydroxymethyl intermediate from the reaction of the primary amine with formaldehyde. This is followed by an intramolecular acid-catalyzed cyclization, where the hydroxyl group attacks the electrophilic carbon of the transient iminium ion. The pre-existing (R)-stereocenter at the C3 position of the amino alcohol directly translates to the C4 position of the oxazine ring. This center then directs the conformation of the six-membered ring, leading to a thermodynamically favored chair conformation and establishing a predictable stereochemical outcome.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_product Product Start_Mol This compound Step1 Condensation & Iminium Ion Formation Start_Mol->Step1 PFA Paraformaldehyde PFA->Step1 Step2 Intramolecular Cyclization Step1->Step2 Acid Catalyst (e.g., p-TsOH) Product (R)-4-(p-tolyl)tetrahydro-2H-1,3-oxazine Step2->Product caption Workflow for Tetrahydro-1,3-Oxazine Synthesis

Detailed Experimental Protocol

This protocol is adapted from established procedures for the condensation of amino alcohols with paraformaldehyde.[2]

Materials:

  • This compound (1.0 eq, e.g., 1.65 g, 10.0 mmol)

  • Paraformaldehyde (1.1 eq, e.g., 0.33 g, 11.0 mmol of CH₂O)

  • Toluene (approx. 5 mL per gram of amino alcohol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq, e.g., 95 mg, 0.5 mmol)

  • Dean-Stark apparatus

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging Reagents: To the flask, add this compound, toluene, and paraformaldehyde.

  • Catalyst Addition: Add the catalytic amount of p-TsOH·H₂O to the suspension.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic solution with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-4-(p-tolyl)tetrahydro-2H-1,3-oxazine.

Representative Data
Amino Alcohol SubstrateCarbonyl SourceYield (%)Reference Analogue
3-Amino-1-propanolFormaldehyde>90%General Reaction
(S)-3-Amino-3-phenylpropan-1-olParaformaldehyde85-95% (Est.)Closest Analogue
N-Benzyl-3-aminopropanolBenzaldehyde~80%N-Substituted Analogue

Application II: Synthesis of Chiral 4-(p-tolyl)piperidines

The piperidine scaffold is one of the most prevalent N-heterocycles in pharmaceuticals.[3] A powerful strategy for synthesizing chiral 4-arylpiperidines from 1,3-amino alcohols involves an intramolecular cyclization. This is typically achieved by converting the primary alcohol into a good leaving group, such as a mesylate or tosylate, which is then displaced by the internal amine nucleophile in an Sₙ2 reaction.

Mechanistic Rationale and Stereochemical Control

This two-step, one-pot procedure begins with the activation of the primary alcohol with methanesulfonyl (mesyl) chloride in the presence of a base like pyridine or triethylamine. The base neutralizes the HCl generated. The resulting O-mesyl intermediate is not isolated but is heated in situ to promote intramolecular cyclization.[4] The amino group acts as a nucleophile, attacking the carbon bearing the mesylate leaving group. This 6-exo-tet cyclization proceeds via a backside Sₙ2 attack, which results in the formation of the piperidine ring. Crucially, because the stereocenter is not directly involved in the bond-forming step, its (R)-configuration is retained in the final 4-(p-tolyl)piperidine product.

G cluster_start Starting Material cluster_process Reaction Sequence cluster_product Product Start_Mol This compound Step1 O-Mesylation Start_Mol->Step1 1. MsCl, Et₃N 2. Heat Step2 Intramolecular Sₙ2 Cyclization Step1->Step2 In situ Product (R)-4-(p-tolyl)piperidine Step2->Product caption Workflow for Chiral Piperidine Synthesis

Detailed Experimental Protocol

This protocol is based on well-established methods for the intramolecular cyclization of amino alcohols.[4][5]

Materials:

  • This compound (1.0 eq, e.g., 1.65 g, 10.0 mmol)

  • Dichloromethane (DCM), anhydrous (approx. 10 mL per gram of amino alcohol)

  • Triethylamine (Et₃N), anhydrous (2.5 eq, e.g., 3.5 mL, 25.0 mmol)

  • Methanesulfonyl chloride (MsCl) (1.2 eq, e.g., 0.93 mL, 12.0 mmol)

  • Acetonitrile (ACN) for cyclization step

Procedure:

  • Mesylation (Step 1):

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride. Ensure the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Solvent Exchange and Cyclization (Step 2):

    • Remove the DCM under reduced pressure.

    • To the residue, add acetonitrile (ACN) and heat the mixture to reflux (approx. 82 °C).

    • Monitor the reaction by TLC or LC-MS until the starting mesylate is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1 M aqueous HCl to remove excess triethylamine.

    • Make the aqueous layer basic (pH > 10) with 2 M NaOH and extract with ethyl acetate (3x).

    • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to give the crude piperidine.

  • Purification: The product can be purified by flash chromatography or crystallization of its hydrochloride salt.

Troubleshooting and Key Considerations

  • Protecting Groups: For more complex syntheses, the amine can be protected (e.g., as a Boc-carbamate) before alcohol activation to prevent N-mesylation. The protecting group can be removed after cyclization.

  • Choice of Leaving Group: While mesylates are common, tosylates or conversion of the alcohol to a halide (e.g., using SOCl₂) can also be effective for the piperidine synthesis.[5]

  • Reaction Monitoring: For both protocols, TLC is an effective way to monitor progress. For the oxazine synthesis, look for the disappearance of the starting amino alcohol. For the piperidine synthesis, monitor the disappearance of the intermediate mesylate.

  • Diastereoselectivity: While the inherent stereocenter provides excellent control, it is always advisable to confirm the diastereomeric purity of the final product using NMR spectroscopy (e.g., NOE experiments) or chiral HPLC.

Conclusion

This compound is a powerful and versatile chiral building block for constructing medicinally relevant heterocycles. The protocols detailed herein for the synthesis of chiral tetrahydro-1,3-oxazines and 4-arylpiperidines are robust, mechanistically understood, and readily adaptable. By leveraging the fixed stereochemistry of this starting material, researchers and drug development professionals can efficiently access enantiomerically enriched heterocyclic scaffolds, accelerating the discovery of novel therapeutics.

References

  • Google Patents. (n.d.). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved February 6, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved February 6, 2026, from [Link]

  • Bloem LLC. (2026, January 24). 3-Amino-3-phenylpropan-1-ol: A Versatile Pharmaceutical Intermediate for Drug Synthesis. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • PubChem. (n.d.). 1-Propanol, 3-amino-3-phenyl-. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Rovira, J., et al. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Angewandte Chemie International Edition, 51(24), 5892-5895. Available at: [Link]

  • Journal of The Chemical Society of Pakistan. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazinanes. Retrieved February 6, 2026, from [Link]

  • Beilstein Journals. (n.d.). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). Condensation product of 1-amino-2-propanol and formaldehyde and the use thereof for reducing the amount of hydrogen sulphide in liquids and gases.
  • Delgado, A., Orlando, P., Lanzi, M., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ‑Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved February 6, 2026, from [Link]

  • PubMed. (n.d.). Highly diastereoselective synthesis of tetrahydropyridines by a C-H activation-cyclization-reduction cascade. Retrieved February 6, 2026, from [Link]

  • Matin, M. M. (2008). One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[6][7]oxazepanes. Journal of Bangladesh Chemical Society, 21(2), 179-183. Available at: [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2023). Synthesis of Dihydro-3,1-benzoxazine Derivatives from 1,3-Amino Alcohols and N-Sulfonyl-1,2,3-triazole. Retrieved February 6, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological Activities of[6][8]-Oxazine Derivatives. Retrieved February 6, 2026, from [Link]

  • RSC Publishing. (2023). Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. Retrieved February 6, 2026, from [Link]

  • PubMed Central. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved February 6, 2026, from [Link]

  • PubMed Central. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2008). Asymmetric Synthesis of Acyclic 1,3-Amino Alcohols by Reduction of N-Sulfinyl β-Amino Ketones. Formal Synthesis of (−)-Pinidinol and (+)-Epipinidinol. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved February 6, 2026, from [Link]

  • Taylor & Francis Online. (2010). Water mediated synthesis of various[6][8]oxazine compounds using alum as a catalyst. Retrieved February 6, 2026, from [Link]

  • CONICET Digital. (n.d.). Synthesis of new chiral 1,3-aminoalcohols derived from levoglucosenone and their application in asymmetric alkylations. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved February 6, 2026, from [Link]

  • RSC Publishing. (n.d.). A synthetic route to artificial chiral α-amino acids featuring a 3,4-dihydroisoquinolone core through a Rh(iii)-catalyzed functionalization of allyl groups in chiral Ni(ii) complexes. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (n.d.). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Retrieved February 6, 2026, from [Link]

  • PubMed Central. (n.d.). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Retrieved February 6, 2026, from [Link]

  • White Rose Research Online. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 6, 2026, from [Link]

Sources

Troubleshooting & Optimization

Improving the yield of (R)-3-Amino-3-(p-tolyl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support – Synthesis Optimization Group Subject: Yield Optimization Guide: (R)-3-Amino-3-(p-tolyl)propan-1-ol

Executive Summary & Mechanistic Insight

The synthesis of This compound (a chiral


-amino alcohol) typically proceeds via the reduction of its corresponding 

-amino acid precursor, (R)-3-amino-3-(p-tolyl)propanoic acid .

The Core Problem: Users frequently report yields below 40-50%. The Root Cause: This is rarely a reaction failure. It is almost exclusively a workup failure caused by the amphiphilic nature of the product. The amino alcohol forms stable water-soluble complexes and chelates with boron/aluminum byproducts, leading to massive losses during aqueous extraction.

This guide provides two validated protocols to solve this:

  • Protocol A (The "Scalable" Route): Indirect reduction via an ester intermediate (Recommended for >5g scale).

  • Protocol B (The "Direct" Route):

    
     mediated reduction (Recommended for speed on <5g scale).
    

Strategic Decision Matrix

FeatureProtocol A: Ester-Reduction Protocol B: Direct Borane Reduction
Precursor (R)-3-Amino-3-(p-tolyl)propanoic acid(R)-3-Amino-3-(p-tolyl)propanoic acid
Reagents

/MeOH, then

or


,

, THF
Yield Potential 85 - 95% 60 - 75%
Purification Crystallization often possibleChromatography usually required
Risk Profile Low (Stepwise control)Moderate (Exothermic

release)
Best For Scale-up (>10g), GMP workflows Rapid screening, small scale

Detailed Experimental Protocols

Protocol A: The "Two-Step" Esterification-Reduction (High Yield)

Mechanistic Logic: Converting the zwitterionic amino acid to an ester breaks the internal salt bridge, improving solubility in organic solvents and allowing for milder reducing conditions that minimize complexation.

Step 1: Methyl Ester Formation

  • Suspend (R)-3-amino-3-(p-tolyl)propanoic acid (1.0 equiv) in dry Methanol (0.5 M concentration).

  • Cool to 0°C. Add Thionyl Chloride (

    
    )  (1.2 equiv) dropwise. Caution: Gas evolution.
    
  • Reflux for 3–5 hours until TLC indicates consumption of starting material.

  • Concentrate in vacuo to give the Amino Ester Hydrochloride salt . (Quantitative yield usually).

Step 2: Reduction

  • Suspend the crude ester salt in THF (or EtOH if using

    
    ).
    
  • Option 1 (

    
     - Standard):  Add 
    
    
    
    (2.5 equiv) pellets at 0°C in THF. Warm to reflux for 4h.
  • Option 2 (

    
     - Safer):  Add 
    
    
    
    (4.0 equiv) to the ester in EtOH at 0°C. Stir at RT for 12h.

Critical Workup (The "Fieser" Method for LAH):

  • Do not use standard acid/base extraction immediately.

  • Dilute with ether.

  • Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially (
    
    
    = grams of LAH used).
  • Filter the granular white precipitate. Wash the cake thoroughly with hot THF.

  • Why: The product gets trapped in the aluminum salts. Hot THF releases it.

Protocol B: Direct Reduction with

Mechanistic Logic: Iodine reacts with Sodium Borohydride to generate Borane (


) in situ. This reduces the carboxylic acid directly to the alcohol without touching the amine, but requires vigorous quenching to break the Boron-Amine complex.
  • Suspend amino acid (1.0 equiv) in dry THF (0.5 M).

  • Add

    
      (2.5 equiv). Cool to 0°C.[1][2]
    
  • Add

    
      (1.0 equiv) in THF dropwise over 30 mins. Hydrogen gas will evolve.
    
  • Reflux for 12–18 hours. Solution should become colorless.

  • The Critical Quench:

    • Cool to RT. Add MeOH cautiously to destroy excess hydride.

    • Evaporate solvent.[1][2][3]

    • MANDATORY: Add 20% KOH (aq) and reflux for 2 hours.

    • Why: The amine forms a stable

      
       complex. Simple acid/base workup will not  break this. Basic reflux is required to hydrolyze the B-N bond and release the free amine.
      

Troubleshooting Guide (FAQ)

Q1: My aqueous layer still contains product after extraction. How do I recover it?

  • Diagnosis: The amino alcohol is highly polar.

  • Fix:

    • Saturate the aqueous phase with NaCl (Salting out).

    • Do NOT use Diethyl Ether.[2] Use DCM:Isopropanol (3:1) or n-Butanol for extractions.

    • Perform 4-5 extractions, not just 3.

Q2: The product purity is low; I see an "Oxazine" impurity.

  • Diagnosis: Cyclization.

    
    -amino alcohols can cyclize with residual formaldehyde or aldehydes to form oxazines, or polymerize if heated too long without protection.
    
  • Fix: Ensure all solvents are aldehyde-free. Store the product as the Hydrochloride Salt (treat ethereal solution with HCl/dioxane) immediately after isolation. The salt is stable; the free base is not.

Q3: My yield is <30% using Protocol B.

  • Diagnosis: Incomplete hydrolysis of the Borane-Amine complex.

  • Fix: Did you reflux with KOH? If not, the product is still bound to boron and went down the drain. You must reflux the crude residue with strong base or strong acid (6M HCl) before extraction.

Process Visualization (Workflow)

SynthesisWorkflow Start Start: (R)-3-Amino-3- (p-tolyl)propanoic acid Decision Select Protocol Start->Decision Esterification 1. SOCl2 / MeOH (Esterification) Decision->Esterification High Yield (>10g) ReductionB 1. NaBH4 + I2 / THF (In-situ Borane) Decision->ReductionB Rapid (<5g) ReductionA 2. LiAlH4 or NaBH4 (Reduction) Esterification->ReductionA QuenchA Fieser Quench (Granular ppt) ReductionA->QuenchA Extract Extraction (DCM:iPrOH 3:1) QuenchA->Extract Hydrolysis 2. KOH Reflux (Break B-N Complex) ReductionB->Hydrolysis Critical Step Hydrolysis->Extract SaltFormation HCl Salt Formation (Stabilization) Extract->SaltFormation Final Target: This compound SaltFormation->Final

Caption: Decision tree comparing the Two-Step Esterification route (Green path, recommended) vs. the Direct Borane route (Red path).

Quantitative Comparison of Reducing Agents

Reagent SystemYield (Typical)ee% RetentionSafety HazardCost

(THF)
85%>99%High (Pyrophoric)Low

70%>98%Moderate (

gas)
Low

65%>98%High (Stench/Toxic)High

60%>95%ModerateVery Low

References

  • McKennon, M. J., et al. (1993).[4] "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568-3571.

    • Key Insight: Establishes the protocol for amino acid reduction.
  • Abiko, A., et al. (1992). "Simple and efficient procedure for the reduction of amino acids to amino alcohols." Tetrahedron Letters, 33(38), 5517-5518.

    • Key Insight: Optimization of workup procedures to prevent w
  • BenchChem Technical Data. "(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid Properties and Reactions."

    • Key Insight: Physical properties of the p-tolyl derivatives.[5]

  • Kanth, J. V. B., & Periasamy, M. (1991). "Selective reduction of carboxylic acids into alcohols using NaBH4-I2." The Journal of Organic Chemistry, 56(20), 5964-5965.

    • Key Insight: Mechanistic details on the in-situ gener

Sources

Technical Support Center: Purification of (R)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of (R)-3-Amino-3-(p-tolyl)propan-1-ol from complex reaction mixtures. Designed for researchers, chemists, and pharmaceutical development professionals, this document moves beyond simple instructions to explain the underlying chemical principles, empowering you to diagnose and resolve purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: I am attempting to purify this compound via diastereomeric salt crystallization, but I'm getting an oil or no precipitate at all. What are the likely causes?

A: This is a common issue in diastereomeric salt resolutions, which are highly sensitive to several experimental parameters. The primary goal is to find conditions where one diastereomeric salt is significantly less soluble than the other.

  • Causality & Explanation: The formation of a crystalline salt is a thermodynamic process governed by the lattice energy of the crystal and the solvation energy of the ions. If the diastereomeric salt is too soluble in your chosen solvent, it will not precipitate. Conversely, if solubility is too low for both diastereomers, they may crash out together as an amorphous solid or oil.

  • Troubleshooting Steps:

    • Solvent System: The choice of solvent is critical. Start with a solvent in which the racemic amine and the resolving agent are soluble when hot but sparingly soluble when cold. Alcohols (like ethanol, isopropanol) or ketones (like acetone) are common starting points. Often, a binary solvent system (e.g., acetone/methyl tert-butyl ether [MTBE]) provides the necessary polarity balance to achieve differential solubility.[1]

    • Concentration: If the solution is too dilute, the solubility product of the desired diastereomeric salt may never be reached. Systematically increase the concentration of your solution. If an oil forms, it might be because the concentration is too high; try diluting slightly before heating and cooling.

    • Resolving Agent Stoichiometry: Typically, 0.5 equivalents of the resolving agent are used to precipitate one enantiomer from the racemate. Ensure the molar ratio is accurate. Using a full equivalent can sometimes lead to the precipitation of both diastereomers.[2]

    • Seeding: If spontaneous crystallization does not occur, "seeding" the supersaturated solution with a few authentic crystals of the desired diastereomeric salt can induce crystallization.[1] If you don't have seed crystals, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

Q2: My purified this compound has low enantiomeric excess (ee) after a single crystallization. How can I improve its optical purity?

A: Achieving high enantiomeric excess (>99%) often requires more than one crystallization. The efficiency of enrichment is a function of the separation factor between the two diastereomeric salts in your chosen solvent system.

  • Causality & Explanation: The first crop of crystals will be enriched in the less soluble diastereomer, but it will almost certainly contain some of the more soluble diastereomer as an impurity. Each subsequent recrystallization of this enriched solid will further purify the desired diastereomer.

  • Troubleshooting Steps:

    • Recrystallization: This is the most straightforward solution. Dissolve the filtered crystals in the minimum amount of hot solvent and allow them to cool slowly. Slow cooling promotes the formation of well-ordered crystals and excludes impurities more effectively.

    • Solvent Optimization: The selectivity of the crystallization can be highly dependent on the solvent. Experiment with different solvents or solvent mixtures. A slightly different polarity may alter the relative solubilities of the two diastereomers, leading to better separation.

    • Kinetic vs. Thermodynamic Control: Sometimes, the undesired diastereomer crystallizes faster (kinetic product), while the desired one is more stable but slower to form (thermodynamic product). If you filter too quickly, you may isolate the wrong product. Conversely, if the desired salt crystallizes faster, allowing the mixture to stand for too long can lead to the precipitation of the second diastereomer, lowering the overall ee.[2] Monitor the ee of the solid over time to determine the optimal crystallization period.

Q3: I'm struggling to liberate the free (R)-amine from its diastereomeric salt without product loss or racemization. What is the standard procedure?

A: The liberation of the free amine is a critical step that involves breaking the acid-base salt complex. This is typically achieved by treatment with a base followed by liquid-liquid extraction.

  • Causality & Explanation: The diastereomeric salt is held together by an ionic bond between the protonated amine and the deprotonated chiral acid. Adding a stronger, achiral base (like NaOH or K₂CO₃) will deprotonate the target amine, converting it to its free, water-insoluble form, while the chiral resolving agent forms a water-soluble salt with the added base.

  • Troubleshooting Steps:

    • Basification: Suspend the diastereomeric salt in water and add a slight excess of an aqueous base solution (e.g., 1-2 M NaOH) dropwise while stirring. Monitor the pH to ensure it is sufficiently basic (pH > 11) to fully deprotonate the amine.[3]

    • Extraction: Extract the liberated free amine into a suitable water-immiscible organic solvent like ethyl acetate, dichloromethane (DCM), or MTBE. Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product from the aqueous layer.[3][4]

    • Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and any dissolved inorganic salts. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat, as this can sometimes cause degradation or racemization of sensitive compounds.

Q4: I am developing a chiral HPLC method to determine the ee of my product, but the enantiomers are co-eluting. What parameters should I adjust?

A: Chiral High-Performance Liquid Chromatography (HPLC) separations rely on the differential interaction of enantiomers with a chiral stationary phase (CSP). Achieving separation is an empirical process of optimizing the column and mobile phase.[5]

  • Causality & Explanation: Enantiomers have identical physical properties in an achiral environment. A CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.

  • Troubleshooting Steps:

    • Column Screening: There is no universal chiral column. The most effective approach is to screen a set of columns with different CSPs (e.g., polysaccharide-based like cellulose or amylose derivatives, Pirkle-type, or macrocyclic antibiotic phases).

    • Mobile Phase Composition: For normal-phase chromatography (the most common mode for chiral separations), the mobile phase typically consists of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). Systematically vary the ratio of alcohol (e.g., from 5% to 20%). A lower percentage of alcohol generally increases retention and can improve resolution.

    • Additives/Modifiers: The basicity of the amine group can cause peak tailing on silica-based CSPs. Adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), to the mobile phase can significantly improve peak shape and resolution.

    • Flow Rate and Temperature: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will lengthen the run time. Temperature can also affect selectivity; running at sub-ambient temperatures sometimes enhances separation.

Purification Workflow Overview

The overall strategy for purifying this compound involves isolating the crude product, choosing a primary purification method based on scale and required purity, and finally, analyzing the product to confirm its chemical and optical purity.

G cluster_0 Upstream Synthesis cluster_1 Primary Purification Strategy cluster_2 Downstream Processing & Analysis crude Crude Reaction Mixture (Racemic Amine + Impurities) decision Choose Method: Scale & Purity? crude->decision cryst Diastereomeric Salt Resolution decision->cryst Large Scale chrom Preparative Chiral Chromatography decision->chrom Small Scale / Difficult Separation liberation Liberate Free Amine (Basification & Extraction) cryst->liberation analysis Purity & ee Analysis (Chiral HPLC, NMR) chrom->analysis liberation->analysis final_product Pure (R)-Enantiomer analysis->final_product

Caption: General purification workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Purification via Diastereomeric Salt Resolution

This protocol is a representative method adapted from procedures for analogous compounds and should be optimized for your specific reaction mixture.[1]

Materials:

  • Racemic 3-Amino-3-(p-tolyl)propan-1-ol

  • (S)-(+)-Mandelic acid (or another suitable chiral acid)

  • Acetone

  • Methyl tert-butyl ether (MTBE)

  • 2 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Brine (Saturated NaCl solution)

Procedure:

  • Salt Formation:

    • In a flask equipped with a reflux condenser and magnetic stirrer, dissolve the racemic amine (1.0 eq) in a mixture of acetone and MTBE (e.g., a 1:1 ratio, ~15 mL per gram of amine).

    • Add (S)-(+)-mandelic acid (0.5 eq) to the solution in one portion.

    • Heat the mixture to a gentle reflux (~50-55 °C) until all solids dissolve.

  • Crystallization:

    • Stop heating and allow the solution to cool slowly to room temperature. Stir the mixture for 12-16 hours. Slow cooling is crucial for selective crystallization.

    • If crystallization is slow to start, add a seed crystal or scratch the flask.

    • Cool the mixture further in an ice bath for 1-2 hours to maximize the yield of the precipitate.

  • Isolation of Diastereomeric Salt:

    • Collect the crystalline precipitate by vacuum filtration.

    • Wash the filter cake with a small amount of cold 1:1 Acetone/MTBE to remove adhering mother liquor.

    • Dry the salt. At this stage, a sample should be taken to determine the diastereomeric and enantiomeric excess to decide if a recrystallization is necessary.

  • Liberation of the Free Amine:

    • Suspend the dried diastereomeric salt in a separatory funnel containing deionized water and ethyl acetate.

    • Slowly add 2 M NaOH solution with shaking until the aqueous layer is strongly basic (pH > 11). All solids should dissolve.

    • Separate the layers. Extract the aqueous layer two more times with fresh portions of ethyl acetate.

  • Final Work-up:

    • Combine all organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis:

    • Determine the final enantiomeric excess using an optimized chiral HPLC method.

G racemate Racemic Amine (R-Amine + S-Amine) resolver Add 0.5 eq Chiral Acid (S-Acid) racemate->resolver solution Hot Solution: (R-Amine)(S-Acid) (S-Amine)(S-Acid) resolver->solution cool Cool Slowly solution->cool filter Filter cool->filter solid Solid: (R-Amine)(S-Acid) (Less Soluble) filter->solid liquid Mother Liquor: Enriched in (S-Amine)(S-Acid) (More Soluble) filter->liquid liberate Basify & Extract solid->liberate product Pure (R)-Amine liberate->product

Caption: The cycle of diastereomeric salt resolution.

Troubleshooting Summary Table

Problem Probable Cause(s) Recommended Solution(s)
Crystallization Fails 1. Incorrect solvent choice (too polar/nonpolar).2. Solution is too dilute.3. Impurities inhibiting crystallization.1. Screen a range of solvents (e.g., ethanol, acetone, ethyl acetate, and mixtures).2. Concentrate the solution or reduce the initial solvent volume.3. Perform a pre-purification step (e.g., flash chromatography of the racemate).
Low Yield 1. Desired diastereomeric salt has significant solubility in the mother liquor.2. Crystallization time is too short.1. Cool the crystallization mixture in an ice bath for several hours before filtering.2. Reduce the amount of solvent used.3. Increase the crystallization time.
Low Enantiomeric Excess (ee) 1. Poor separation factor between diastereomers.2. Co-precipitation of both diastereomers.3. Racemization during workup.1. Perform one or more recrystallizations.2. Optimize the solvent system for better selectivity.3. Ensure workup steps (especially basification) are not performed at high temperatures.
Chiral HPLC: No Separation 1. Unsuitable Chiral Stationary Phase (CSP).2. Incorrect mobile phase.1. Screen different types of chiral columns (e.g., polysaccharide, Pirkle).2. Systematically vary the mobile phase (e.g., change alcohol modifier, adjust percentage).
Chiral HPLC: Peak Tailing 1. Strong interaction between the basic amine and residual silanols on the CSP.1. Add a basic modifier (0.1% Diethylamine or Triethylamine) to the mobile phase.
Chiral HPLC: Inconsistent Results 1. "Additive memory effect" from previous runs.[6]2. Insufficient column equilibration.1. Dedicate a column to a specific method or use a rigorous column flushing protocol between different methods.2. Equilibrate the column with the mobile phase for at least 20-30 column volumes before analysis.

References

  • Method for producing and purifying 3-aminopropanol.
  • A process for the purification of 3-amino-1,2-propanediol and 2-amino...
  • Amino Acid Separ
  • Challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol. Benchchem.
  • (R)-3-Amino-3-phenyl-1-propanol. Chem-Impex.
  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Discovery and synthesis of chiral amino alcohols. Benchchem.
  • Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses Procedure.
  • 3-Methylamino-3-phenylpropan-1-ol.
  • A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol. Benchchem.
  • Chiral HPLC Separ
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. MDPI.
  • Trouble with chiral separations.

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Overcoming racemization during the synthesis of (R)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-3-Amino-3-(p-tolyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this chiral β-amino alcohol, with a specific focus on overcoming the persistent challenge of racemization. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions and challenges encountered during the synthesis of this compound.

Q1: What are the primary causes of racemization during the synthesis of this compound?

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant hurdle in preserving the stereochemical integrity of your target molecule. The primary causes during the synthesis of this compound often stem from:

  • Deprotonation-Reprotonation at the α-Carbon: The hydrogen atom on the carbon bearing the amino group (the α-carbon) is susceptible to abstraction by bases. This can lead to the formation of a planar, achiral enolate or a related intermediate. Subsequent reprotonation can occur from either face, leading to a loss of enantiomeric purity.[1]

  • Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the energy needed to overcome the activation barrier for racemization.

  • Inappropriate Base Selection: Strong, non-sterically hindered bases can readily deprotonate the α-carbon, increasing the rate of racemization.[2]

  • Certain Intermediates: Intermediates with activating groups adjacent to the chiral center, such as a carbonyl group in a precursor molecule, are particularly prone to epimerization.[1][3]

Q2: How can I accurately determine the enantiomeric excess (ee%) of my this compound sample?

Accurate determination of enantiomeric excess is crucial for quality control. The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[4][5]

  • Methodology: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for resolving amino alcohols.[4]

  • Derivatization: In some cases, derivatization of the amino and/or alcohol group may be necessary to improve separation and detection.[6]

  • Validation: It is essential to validate your analytical method by running a racemic standard to confirm the separation of the two enantiomers and to identify the retention times for the (R) and (S) isomers.

Q3: Are there any specific synthetic routes that are known to be less prone to racemization for this class of compounds?

Yes, certain asymmetric synthetic strategies are inherently better at preserving stereochemical integrity. For the synthesis of chiral β-amino alcohols like this compound, consider the following approaches:

  • Asymmetric Hydrogenation of β-Enamino Esters or β-Keto Esters: The Noyori asymmetric hydrogenation, which utilizes a Ruthenium-BINAP catalyst, is a powerful method for the enantioselective reduction of ketones and imines.[7][8][9] This method can provide high enantioselectivity under relatively mild conditions.

  • Enzymatic Kinetic Resolution: Enzymes, such as lipases, can selectively acylate one enantiomer of a racemic amino alcohol, allowing for the separation of the acylated and unreacted enantiomers. This method is often highly enantioselective and operates under mild, environmentally friendly conditions.

  • Chiral Pool Synthesis: Starting from a readily available and enantiomerically pure precursor, such as an amino acid, can be an effective strategy.[10]

Troubleshooting Guide: Low Enantiomeric Excess (ee%)

Experiencing a lower than expected enantiomeric excess in your final product can be frustrating. This guide provides a systematic approach to identifying and resolving the issue.

Potential Cause 1: Racemization During the Reaction

Symptoms:

  • The ee% of the crude product is significantly lower than the expected value for the chosen synthetic method.

  • The ee% decreases with longer reaction times or higher temperatures.

Troubleshooting Steps:

Parameter Potential Issue Recommended Action
Base The base is too strong or not sterically hindered, leading to α-carbon deprotonation.Switch to a weaker or more sterically hindered base (e.g., N-methylmorpholine instead of triethylamine).[2] Use the minimum stoichiometric amount of base required.
Temperature The reaction temperature is too high, providing sufficient energy for epimerization.Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). Monitor the reaction progress carefully to avoid unnecessarily long reaction times.
Solvent The solvent polarity may influence the rate of racemization.Experiment with less polar solvents, provided the reactants remain soluble.[11]
Coupling Reagents For syntheses involving amide bond formation in a precursor, some coupling reagents can promote racemization.If using a carbodiimide (e.g., DCC, EDC), always include a racemization-suppressing additive like HOBt or Oxyma.[11][12]
Potential Cause 2: Racemization During Work-up or Purification

Symptoms:

  • The ee% of the crude product is acceptable, but it decreases after work-up or purification.

  • Exposure to acidic or basic conditions during extraction or chromatography correlates with a drop in ee%.

Troubleshooting Steps:

Process Potential Issue Recommended Action
Aqueous Work-up Prolonged exposure to strongly acidic or basic aqueous solutions can cause racemization.Minimize the time the product is in contact with acidic or basic solutions. Use buffered solutions where possible to maintain a neutral pH.
Chromatography Silica gel can be acidic and may cause on-column racemization of sensitive compounds.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.
Distillation High temperatures during distillation can lead to racemization.Use high-vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is kept as low as possible.
Potential Cause 3: Inaccurate ee% Determination

Symptoms:

  • Inconsistent ee% values between different analytical runs.

  • Poor peak separation in the chiral HPLC chromatogram.

Troubleshooting Steps:

Analysis Potential Issue Recommended Action
Chiral HPLC Method The chosen chiral column and mobile phase are not optimal for separating the enantiomers.Screen different chiral stationary phases and mobile phase compositions. Ensure the method is validated with a racemic standard.
Sample Preparation The sample may contain impurities that co-elute with one of the enantiomers.Purify the sample before chiral analysis. Ensure the sample is fully dissolved in the mobile phase.

Experimental Protocols

Here are detailed protocols for key experimental procedures relevant to the synthesis and analysis of this compound.

Protocol 1: Asymmetric Hydrogenation of a β-Keto Ester Precursor

This protocol is based on the principles of the Noyori asymmetric hydrogenation.[7]

Step 1: Catalyst Preparation (in situ)

  • In a glovebox, add [RuCl₂(p-cymene)]₂ and (R)-BINAP to a flame-dried Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed anhydrous ethanol via syringe.

  • Stir the mixture at 80 °C for 1 hour to form the active catalyst.

Step 2: Asymmetric Hydrogenation

  • In a separate flame-dried hydrogenation vessel, dissolve the β-keto ester precursor in degassed anhydrous ethanol.

  • Transfer the prepared catalyst solution to the hydrogenation vessel via cannula.

  • Seal the vessel and purge with hydrogen gas (3-5 cycles).

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully vent the hydrogen gas and purge the vessel with argon.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting β-hydroxy ester by flash chromatography.

Step 3: Reduction of the Ester and Amine Formation

  • The subsequent steps to convert the β-hydroxy ester to the final amino alcohol will depend on the chosen synthetic route and protecting group strategy.

Protocol 2: Chiral HPLC Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase Preparation:

  • Prepare a mobile phase of hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally.

  • Add a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape for the amine.

  • Filter and degas the mobile phase before use.

Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Prepare a dilute solution of your sample in the mobile phase.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers with the UV detector at an appropriate wavelength.

  • To identify the peaks, inject a racemic standard of 3-Amino-3-(p-tolyl)propan-1-ol.

  • Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.[13]

Visualizations

Troubleshooting Workflow for Low Enantiomeric Excess

troubleshooting_workflow start Low ee% Observed check_crude Analyze Crude Product ee% start->check_crude crude_low Crude ee% is Low check_crude->crude_low crude_ok Crude ee% is High check_crude->crude_ok reaction_issue Potential Racemization During Reaction crude_low->reaction_issue workup_issue Potential Racemization During Work-up/Purification crude_ok->workup_issue optimize_reaction Optimize Reaction Conditions: - Lower Temperature - Weaker/Hindered Base - Milder Reagents reaction_issue->optimize_reaction optimize_workup Optimize Work-up/Purification: - Neutral pH - Deactivate Silica - Low-Temp Distillation workup_issue->optimize_workup reanalyze Re-analyze ee% optimize_reaction->reanalyze optimize_workup->reanalyze

Caption: A decision-making workflow for troubleshooting low enantiomeric excess.

Key Factors Influencing Racemization

racemization_factors cluster_conditions Reaction Conditions cluster_workup Work-up & Purification racemization Racemization of This compound temperature High Temperature temperature->racemization time Long Reaction Time time->racemization base Strong/Unhindered Base base->racemization ph Harsh pH (Acidic/Basic) ph->racemization silica Acidic Silica Gel silica->racemization

Caption: Factors that can contribute to racemization during synthesis.

References

  • CN110683960A - Synthesis method of (R)
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (URL: not available)
  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - ResearchGate. (URL: [Link])

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC. (URL: [Link])

  • Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Publishing. (URL: [Link])

  • Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines - Chemical Communications (RSC Publishing). (URL: [Link])

  • A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas - SciSpace. (URL: [Link])

  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google P
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  • 12.3: Isomerization at the α-Carbon - Chemistry LibreTexts. (URL: [Link])

  • The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. (URL: [Link])

  • Asymmetric Synthesis of β-Amino Alcohols by Reductive Cross-Coupling of Benzylideneamine with Planar Chiral Benzaldehydes | Organic Letters - ACS Publications. (URL: [Link])

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - NIH. (URL: [Link])

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed. (URL: [Link])

  • Enantioenrichment by Crystallization | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Epimerisation in Peptide Synthesis - PMC - NIH. (URL: [Link])

  • (PDF) An Efficient Synthesis of (R)-3-Aminothiolane - ResearchGate. (URL: [Link])

  • Pioneering Perspectives on Asymmetric Hydrogenation | Accounts of Chemical Research. (URL: [Link])

  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC - NIH. (URL: [Link])

  • 17.4: Hydrolysis of Esters and Amides - Chemistry LibreTexts. (URL: [Link])

  • Strategies for chiral separation: from racemate to enantiomer - RSC Publishing. (URL: [Link])

  • asymmetric-hydrogenation-2015.pdf. (URL: [Link])

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC - NIH. (URL: [Link])

  • Photocatalyzed Epimerization of Quaternary Stereocenters | Journal of the American Chemical Society. (URL: [Link])

  • The Chiral Notebook. (URL: [Link])

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC. (URL: [Link])

  • An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing). (URL: [Link])

  • β-Amino alcohol synthesis by amination (alkylation) - Organic Chemistry Portal. (URL: [Link])

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])

  • Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy - PMC - NIH. (URL: [Link])

  • M.Sc.II (Org.Steriochem.) || Topic: Epimerization || By Prof. Dhawale K.D. - YouTube. (URL: [Link])

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC. (URL: [Link])

  • Asymmetric hydrogenation - Wikipedia. (URL: [Link])

  • Optical Purity and Enantiomeric Excess - Master Organic Chemistry. (URL: [Link])

  • Separation of 3-((3-Pyridylmethyl)amino)propanol on Newcrom R1 HPLC column. (URL: [Link])

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (URL: [Link])

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to - SciSpace. (URL: [Link])

  • CN105675783A - HPLC (high-performance liquid chromatography)
  • Memory of chirality: enantioselective alkylation reactions at an asymmetric carbon adjacent to a carbonyl group | Journal of the American Chemical Society. (URL: [Link])

Sources

Troubleshooting chiral HPLC separation of 3-Amino-3-(p-tolyl)propan-1-ol enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Separation of 3-Amino-3-(p-tolyl)propan-1-ol

Welcome to the technical support center for the chiral HPLC separation of 3-Amino-3-(p-tolyl)propan-1-ol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond simple protocols to explain the scientific principles behind the troubleshooting steps, ensuring a robust and reliable separation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise when beginning method development for 3-Amino-3-(p-tolyl)propan-1-ol.

Q1: Which type of chiral stationary phase (CSP) is most effective for separating 3-Amino-3-(p-tolyl)propan-1-ol?

A1: Polysaccharide-based CSPs are the most versatile and widely successful for amino alcohols like 3-Amino-3-(p-tolyl)propan-1-ol.[1][2][3] Specifically, derivatives of amylose and cellulose, such as those found in Daicel's CHIRALPAK® and CHIRALCEL® series, are excellent starting points.[1][4] The chiral recognition mechanism of these phases involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.[2] The aromatic p-tolyl group of your analyte can also participate in π-π stacking interactions, further enhancing enantioselectivity.[1] Columns like CHIRALPAK® AD-H, OD-H, or the more robust immobilized versions like CHIRALPAK® IA, IB, or IC are highly recommended for initial screening.[1]

Q2: What is a good starting mobile phase for this separation?

A2: A normal phase mobile phase is typically the most successful for this class of compounds. A good starting point is a mixture of a hydrocarbon solvent and an alcohol, such as n-Hexane / 2-Propanol (IPA) or n-Hexane / Ethanol .[1] A typical initial isocratic condition would be 90:10 (v/v) Hexane:Alcohol. Because your analyte is a basic amine, it is crucial to add a basic modifier to the mobile phase to prevent peak tailing and improve resolution.[5][6] Start by adding 0.1% Diethylamine (DEA) to the mobile phase.[5]

Q3: Why is a basic additive like Diethylamine (DEA) necessary?

A3: 3-Amino-3-(p-tolyl)propan-1-ol contains a primary amine, which is basic. On a standard silica-based CSP, residual acidic silanol groups on the silica surface can interact strongly and non-specifically with the basic amine of your analyte. This secondary interaction leads to severe peak tailing and poor chromatographic efficiency. A basic additive like DEA acts as a competitor for these active sites, effectively masking them and ensuring that the separation is governed primarily by the desired chiral interactions with the stationary phase.[5] This results in sharper, more symmetrical peaks and improved resolution.

Q4: At what wavelength should I set my UV detector?

A4: The p-tolyl group in your molecule provides a chromophore suitable for UV detection. An appropriate starting wavelength would be around 220 nm or 254 nm . It is always best practice to run a UV scan of your analyte in the mobile phase to determine its absorbance maximum (λ-max) and optimize the detector wavelength for the best signal-to-noise ratio.

Section 2: Systematic Troubleshooting Guide

This guide provides a structured approach to resolving common issues. Use the flowchart below to diagnose your problem and follow the corresponding Q&A for detailed solutions.

Troubleshooting Workflow Diagram

G cluster_problems Observed Problem cluster_solutions Troubleshooting Path start Start Troubleshooting p1 Problem 1: Poor or No Resolution (Rs < 1.5) start->p1 p2 Problem 2: Poor Peak Shape (Tailing or Fronting) start->p2 p3 Problem 3: Unstable or Drifting Retention Times start->p3 s1 Optimize Mobile Phase (See Q5 & Q6) p1->s1 Is there any separation (two peaks visible)? s4 Screen Different CSPs p1->s4 Is it a single peak? s2 Adjust Additives (See Q7) p2->s2 Are you using an additive? p2->s2 No additive used. s3 Check System & Column Health (See Q8 & Q9) p3->s3 Check for leaks, temperature fluctuations, and equilibration. s1->s4 Still no improvement? s5 Check Sample Solvent (See Q10) s2->s5 Still tailing? s5->s3 Solvent is correct?

Caption: A decision tree for troubleshooting common chiral HPLC separation issues.

Problem 1: Poor or No Resolution (Resolution, Rs < 1.5)

Q5: I see two peaks, but they are not baseline-separated. How can I improve resolution?

A5: This is a common optimization problem. The key is to adjust the mobile phase composition to increase the selectivity (α) and/or efficiency (N) of the separation.

  • Causality: The alcohol component of the mobile phase (the "polar modifier") is the primary driver of retention in normal phase chromatography. It competes with your analyte for interaction sites on the CSP. By carefully adjusting its concentration, you can fine-tune the retention and improve resolution.

  • Step-by-Step Protocol:

    • Decrease Alcohol Percentage: If your current mobile phase is 90:10 Hexane:IPA, try changing it to 95:5, then 97:3. Reducing the alcohol content will increase the retention time of both enantiomers, allowing them more time to interact with the CSP, which often leads to better resolution.

    • Change the Alcohol Type: Different alcohols can offer different selectivity. Ethanol is slightly more polar than IPA. If you are using IPA, try switching to Ethanol at the same or slightly lower concentration (e.g., 90:10 Hexane:IPA to 92:8 Hexane:Ethanol). This can alter the hydrogen bonding interactions and improve the separation.[7]

    • Lower the Temperature: If your system has a column thermostat, try decreasing the temperature from ambient to 15°C or 10°C. Lower temperatures can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to increased selectivity.

Q6: I only see a single, sharp peak. Am I not getting any separation at all?

A6: It's possible the enantiomers are co-eluting, or that the separation is so minimal it appears as one peak. This requires more significant changes to the method.

  • Causality: If initial conditions with a standard polysaccharide column do not show any hint of separation, the chosen CSP may not be suitable for your analyte, or the mobile phase is too strong.

  • Step-by-Step Protocol:

    • Drastically Reduce Mobile Phase Strength: Before abandoning the column, try a very weak mobile phase, such as 99:1 Hexane:IPA (with 0.1% DEA). This will result in long retention times but will maximize the potential for chiral interaction. If you see any peak broadening or shouldering, it's a sign that separation is possible with further optimization.

    • Screen Different CSPs: Chiral chromatography is often an empirical process.[8] If an amylose-based column (e.g., CHIRALPAK AD-H, IA) fails, try a cellulose-based column (e.g., CHIRALCEL OD-H, IB). They have different chiral groove structures and may offer the specific interactions your molecule needs.[1] Also consider CSPs with different phenylcarbamate substitutions (e.g., 3,5-dimethylphenyl vs. 3,5-dichlorophenyl), as these can significantly alter selectivity.[2]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q7: My peaks are tailing significantly, even with low concentration.

A7: Peak tailing for a basic compound like this is almost always due to unwanted interactions with the stationary phase or issues with the mobile phase additives.

  • Causality: As mentioned in Q3, residual silanols are a primary cause. Insufficient or an inappropriate choice of basic additive will fail to mask these sites effectively.

  • Step-by-Step Protocol:

    • Increase Basic Additive Concentration: Cautiously increase the DEA concentration from 0.1% up to 0.2% or 0.3%. Do not exceed 0.5% as it can sometimes negatively impact the stationary phase.[5][9]

    • Try a Different Basic Additive: Sometimes, a different base provides better results. Ethanolamine (AE) or Ethylenediamine (EDA) have been shown to dramatically improve peak shape for some compounds where DEA is less effective.[5] These are particularly useful when you have both amine and alcohol groups. Start with 0.1% of the new additive.

    • Check for Column Contamination: If the column has been used with acidic compounds previously, it may retain "memory" of those additives, which can interfere with the separation of a basic compound.[10] Dedicating a column to basic analytes is a best practice. Try flushing the column thoroughly with IPA before re-equilibrating with your mobile phase.

Q8: My peaks are fronting or split.

A8: Peak fronting or splitting is often caused by column overload or a mismatch between the sample solvent and the mobile phase.

  • Causality: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase causes the initial band of analyte to travel too quickly and in a distorted shape at the column inlet, leading to split or misshapen peaks.[11][12]

  • Step-by-Step Protocol:

    • Match Sample Solvent to Mobile Phase: The ideal scenario is to dissolve your sample directly in the mobile phase.[12] If solubility is an issue, use the weakest possible solvent that can adequately dissolve your sample. For a normal phase method using Hexane/IPA, dissolving the sample in pure IPA and injecting it would be a severe mismatch. Instead, try dissolving it in a small amount of IPA and diluting with Hexane to approximate the mobile phase composition.

    • Reduce Injection Volume and Concentration: Overloading the column can saturate the stationary phase, leading to fronting. Reduce your sample concentration by a factor of 10 and try again. If the peak shape improves, you were likely experiencing mass overload.

Problem 3: Unstable or Drifting Retention Times

Q9: My retention times are decreasing with every injection.

A9: This is a classic sign of insufficient column equilibration.

  • Causality: Chiral stationary phases, especially with additives, can take a long time to fully equilibrate. If you start your run before the column surface and the mobile phase have reached a steady state, you will see retention times drift (usually downwards) as the column continues to equilibrate.

  • Step-by-Step Protocol:

    • Increase Equilibration Time: When starting up or after changing the mobile phase, flush the column with at least 20-30 column volumes of the new mobile phase. For a standard 250 x 4.6 mm column at 1 mL/min, this means equilibrating for at least 45-60 minutes.

    • Ensure Consistent Mobile Phase Preparation: Prepare your mobile phase in a single large batch to avoid minor variations between preparations. Ensure additives are accurately measured and thoroughly mixed.

    • Check for Leaks: A small, undetected leak in the system can cause pressure fluctuations and lead to unstable retention times.[11] Visually inspect all fittings from the pump to the detector.

Section 3: Detailed Experimental Protocols

Protocol 1: Initial Screening Method for 3-Amino-3-(p-tolyl)propan-1-ol

This protocol provides a robust starting point for method development.

  • Column Selection: CHIRALPAK® IA-3 or CHIRALPAK® AD-H (250 x 4.6 mm, 3 or 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (HPLC Grade)

    • Solvent B: 2-Propanol (IPA) (HPLC Grade)

    • Additive: Diethylamine (DEA)

    • Prepare a mobile phase of 90:10:0.1 (v/v/v) Hexane:IPA:DEA . Ensure it is thoroughly mixed and degassed.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C (Ambient)

    • Injection Volume: 5 µL

    • UV Detection: 220 nm

  • Sample Preparation:

    • Prepare a stock solution of your racemic standard at 1.0 mg/mL in IPA.

    • Dilute this stock solution to 0.1 mg/mL using the mobile phase as the diluent.[13]

    • Filter the final sample through a 0.45 µm syringe filter before injection.[13]

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 45 minutes or until the baseline is stable.

    • Inject a blank (mobile phase) to ensure there are no system peaks.

    • Inject the 0.1 mg/mL racemic standard.

    • Evaluate the resulting chromatogram for retention time, resolution, and peak shape. Use the troubleshooting guide to optimize from this starting point.

Data Summary Table: Example Starting Conditions & Modifiers
ParameterCondition 1 (Starting)Condition 2 (Alternative)Condition 3 (Polar Organic)
CSP CHIRALPAK® AD-HCHIRALCEL® OD-HCHIRALPAK® IA/IB/IC
Mobile Phase Hexane / IPAHexane / EthanolAcetonitrile / Methanol
Composition 90 / 1095 / 590 / 10
Additive 0.1% DEA0.1% DEA0.1% DEA or TFA
Purpose General purpose screeningIncrease retention, potentially improve αFor immobilized columns or different selectivity

References

  • SIELC. (n.d.). Separation of 3-((3-Pyridylmethyl)amino)propanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

  • PMC - NIH. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Application Notes: Chiral. Retrieved from [Link]

  • Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Daicel Chiral Technologies. (2013). Instruction manual for CHIRALPAK® AS-H. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

  • Google Patents. (n.d.). US5338454A - Chiral mobile phase additives for improved liquid-chromatography separations.
  • ACS Publications. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction sheet for CHIRALPAK® AY-3. Retrieved from [Link]

  • Velocity Scientific Solutions. (n.d.). Daicel Chiral HPLC Catalogue. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC | Science topic. Retrieved from [Link]

Sources

Technical Support Center: Purity & Process Control for (R)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Chemistry of Chiral Amino Alcohols

Welcome to the technical support hub. If you are accessing this guide, you are likely encountering difficulties in the synthesis or purification of (R)-3-Amino-3-(p-tolyl)propan-1-ol . This molecule is a critical chiral synthon, often used as a scaffold for serotonin-norepinephrine reuptake inhibitors (SNRIs) similar to Atomoxetine or Fluoxetine analogs.

While the theoretical synthesis—typically the reduction of (R)-3-amino-3-(p-tolyl)propanoic acid or its ester—appears straightforward, the p-tolyl group introduces specific electronic effects that destabilize the standard impurity profile. The electron-donating methyl group at the para position stabilizes benzylic carbocations, making this molecule significantly more prone to elimination (dehydration) and racemization than its unsubstituted phenyl counterparts.

This guide moves beyond standard textbook procedures to address the specific "gremlins" we see in the field.

Part 1: The "Dimer" Trap (Secondary Amine Impurity)

Symptom: You observe a persistent impurity at RRT ~1.2–1.3 (relative to the main peak) that resists crystallization. Mass spectrometry shows a molecular weight of


 or 

.

The Mechanism: This is the Secondary Amine Dimer . It forms during the reduction step (usually Lithium Aluminum Hydride, LAH, or Borane).

  • The carboxylic acid/ester is reduced to an intermediate aldehyde .[1][2]

  • If the reduction is slow or the stoichiometry is off, the newly formed amine product attacks the unreacted aldehyde .

  • This forms an imine , which is then rapidly reduced to the secondary amine dimer.

DOT Diagram: The Dimerization Pathway

Dimerization Start Start: (R)-Amino Acid/Ester Aldehyde Intermediate: Amino Aldehyde (Transient) Start->Aldehyde Reduction (Step 1) Product Target: (R)-Amino Alcohol Aldehyde->Product Reduction (Step 2) Imine Side Product: Imine Aldehyde->Imine + Product (Amine attack) Dimer Impurity: Secondary Amine Dimer Imine->Dimer Reduction

Caption: The "Sad Path" of reductive amination competing with the target reduction.

Troubleshooting Protocol:

  • Q: How do I stop the dimer from forming?

    • A: You must starve the reaction of the aldehyde intermediate.

      • Reverse Addition: Do not add the hydride to the amino acid. Add the amino acid (dissolved in THF) to a suspension of excess LAH . This ensures that as soon as the aldehyde forms, it is surrounded by a swarm of hydride ions and is reduced to the alcohol before it can find an amine to react with.

      • Temperature: Maintain a reflux. Cold temperatures stabilize the tetrahedral intermediate, which can lead to a sudden release of aldehyde upon warming.

Part 2: The "Styrene" Elimination (Dehydration)

Symptom: A non-polar impurity appears (RRT > 2.0) that increases during acidic workup or storage. The Mechanism: The p-tolyl group is an electron donor. This makes the benzylic position (C3) electron-rich. Under acidic conditions (e.g.,


 workup or HCl salt formation), the hydroxyl group can protonate and leave, forming a benzylic carbocation . This cation eliminates a proton to form 3-amino-3-(p-tolyl)prop-1-ene .

Expert Insight: This is far more common in p-tolyl derivatives than in unsubstituted phenyl analogs because the p-methyl group stabilizes the transition state for elimination.

Troubleshooting Protocol:

ParameterRecommendationWhy?
Workup pH Keep pH > 10 during extraction.Prevents protonation of the -OH group.
Salt Formation Use Oxalate or Tartrate instead of HCl.Strong mineral acids (HCl) catalyze dehydration. Weak organic acids are safer.
Temperature Avoid distillation > 120°C.Thermal elimination is accelerated by the p-tolyl effect.
Part 3: Enantiomeric Purity (The "Racemate" Risk)

Symptom: The Enantiomeric Excess (ee%) drops from >99% in the starting material to ~90% in the product. The Mechanism: Retro-Michael Addition . If your starting material ((R)-3-amino-3-(p-tolyl)propanoic acid) was synthesized via a Michael addition (e.g., Ammonia + p-Tolyl Cinnamic Acid), the reaction is reversible.

  • Under basic conditions and high heat, the amino group can eliminate (Retro-Michael), briefly forming the achiral p-methylcinnamic acid derivative, which then re-adds ammonia non-selectively.

DOT Diagram: The Racemization Loop

Racemization R_Isomer (R)-Amino Acid (Starting Material) Intermediate Achiral Intermediate (p-Methyl Cinnamate) R_Isomer->Intermediate Retro-Michael (Base + Heat) Racemate Racemic Mixture (R + S) Intermediate->Racemate Michael Addition (Non-selective)

Caption: Thermal instability causing loss of chirality via the Retro-Michael pathway.

Corrective Action:

  • Avoid Strong Bases with Heat: Never reflux the amino acid in strong base (NaOH/KOH) prior to reduction.

  • Check Your Starting Material: If the starting amino acid has low optical purity, no amount of careful reduction will fix it. Recrystallize the starting material with L-Tartaric acid before the reduction step.

Part 4: Validated Experimental Protocol (Reduction)

Note: This protocol is designed to minimize Dimer formation.

Reagents:

  • (R)-3-Amino-3-(p-tolyl)propanoic acid (1.0 equiv)

  • 
     (2.5 equiv) — Note: Excess is required to handle the acid proton and the reduction.
    
  • Anhydrous THF (10-15 volumes)

Step-by-Step:

  • Preparation of Hydride: In a dry 3-neck flask under Nitrogen, suspend

    
     (2.5 eq) in Anhydrous THF (5 vol). Cool to 0°C.
    
  • Addition (Critical Step): Dissolve the amino acid in THF (remaining vol). Slowly add this solution to the

    
     suspension.
    
    • Why? This maintains a high

      
       ratio, instantly reducing any aldehyde formed.
      
  • Reflux: Warm to room temperature, then reflux for 4–6 hours.

  • Quench (Fieser Method): Cool to 0°C.

    • Add

      
       mL Water (where 
      
      
      
      = grams of LAH).
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL Water.
      
    • Why? This forms a granular white precipitate (aluminate) that is easy to filter, avoiding the dreaded "gray slime" emulsion.

  • Isolation: Filter the solids. Dry the filtrate over

    
    . Evaporate solvent < 45°C to avoid thermal elimination.
    
References
  • Reduction of Carboxylic Acids to Alcohols: Clark, J. (2015). The Reduction of Carboxylic Acids. ChemGuide. Available at: [Link]

  • Mechanism of Amide/Imine Reduction: Ashenhurst, J. (2023).[2] Reduction of Amides with LiAlH4. MasterOrganicChemistry. Available at: [Link]

  • Impurity Profiles in Amino Acids: ResearchGate. (2025). Impurity profile of amino acids. Available at: [Link]

  • Retro-Michael Addition Risks: National Institutes of Health (NIH). (2021). Kinetic assessment of Michael addition reactions. PubMed. Available at: [Link]

Sources

Technical Support Center: High-Fidelity Synthesis of (R)-3-Amino-3-(p-tolyl)propan-1-ol

[1]

Executive Summary & Scope

This technical guide addresses the enantioselective synthesis of (R)-3-Amino-3-(p-tolyl)propan-1-ol , a critical chiral building block often utilized in the synthesis of norepinephrine reuptake inhibitors (e.g., Atomoxetine analogs).[1]

Achieving high enantiomeric excess (ee > 98%) for this specific

  • Biocatalytic Transamination (ATA): The preferred route for primary amines to avoid protection/deprotection steps.[1]

  • Asymmetric Transfer Hydrogenation (ATH): The robust chemical route for salts or protected intermediates.[1]

Decision Matrix: Selecting Your Route

Before troubleshooting, ensure you are using the correct methodology for your starting material.

Starting MaterialRecommended RouteTypical ee%Key Advantage
3-Hydroxy-1-(p-tolyl)propan-1-one Biocatalysis (ATA) >99%Direct synthesis; no protecting groups required.[1]
3-Amino-1-(p-tolyl)propan-1-one (HCl Salt) Ru-Catalyzed ATH 95-98%High throughput; scalable; tolerates acidic media.[1]
Racemic Amino Alcohol Classical Resolution <50% (Yield)Low cost; requires no specialized catalysts.[1]

Module A: Biocatalytic Transamination (Primary Recommendation)

Context:

1
The Protocol
  • Enzyme: (R)-selective

    
    -Transaminase (e.g., Arthrobacter sp.[1] variants or commercially available ATA-117 analogs).[1]
    
  • Amine Donor: Isopropylamine (IPA) or Alanine.[1]

  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1]

Troubleshooting Guide: ATA Workflow

Issue 1: Low Conversion (<50%) despite high enzyme loading.

  • Root Cause: Thermodynamic equilibrium.[1] The reaction is reversible.[1] If using Alanine as a donor, the coproduct (Pyruvate) inhibits the enzyme.

  • Solution:

    • Switch to Isopropylamine (IPA): The coproduct is acetone, which is volatile.[1]

    • Vacuum Removal: Apply mild vacuum (200-300 mbar) to continuously remove acetone if the system allows.[1]

    • Lactate Dehydrogenase (LDH) Coupling: If using Alanine, add LDH and NADH to reduce pyruvate to lactate, driving the equilibrium forward (See Diagram 1).

Issue 2: Enantioselectivity degradation over time.

  • Root Cause: Background racemization of the substrate or product due to high pH or temperature.

  • Solution:

    • Maintain pH strictly between 7.0 and 7.5 .[1]

    • Lower temperature to 30°C . While reaction rate slows, enantiomeric fidelity is preserved.[1]

Issue 3: Substrate Solubility.

  • Root Cause: The lipophilic p-tolyl group reduces water solubility.[1]

  • Solution: Add DMSO (5-10% v/v) or Triton X-100 (0.1%) .[1] Warning: Do not exceed 10% DMSO as it may denature the transaminase.[1]

Visualization: Biocatalytic Pathway & Equilibrium Shift

BiocatalysisSubstrateHydroxy-Ketone(Precursor)ProductThis compound(Target)Substrate->Product (R)-Transaminase DonorIsopropylamine(Amine Donor)AcetoneAcetone(Volatile Byproduct)Donor->Acetone Deamination PLPPLP CofactorPLP->SubstrateSchiff BaseFormation

Figure 1: The Transaminase (ATA) forward reaction driven by the volatility of acetone using Isopropylamine (IPA) as the amine donor.

Module B: Asymmetric Transfer Hydrogenation (ATH)

Context: If you must start from the

1free primary amines poison Ruthenium catalysts1HCl saltN-protected1
The Protocol
  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori-Ikariya type).[1]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]

  • Solvent: DMF or Methanol (degassed).[1]

Troubleshooting Guide: ATH Workflow

Issue 1: No Reaction (0% Conversion).

  • Root Cause: Catalyst poisoning by the free amine moiety.[1]

  • Solution: Ensure the substrate is the HCl salt . The acidic proton on the nitrogen prevents it from binding to the Ru center.

    • Check: Measure pH of the reaction mixture. It should be slightly acidic to neutral, never basic.

Issue 2: Low ee% (e.g., 70-80% instead of >95%).

  • Root Cause A (Temperature): Reaction is too fast/hot.[1]

    • Fix: Cool to 0°C or -10°C . The enthalpy-entropy tradeoff favors enantioselectivity at lower temperatures.[1]

  • Root Cause B (Water): Wet solvent allows hydrolysis of the Ru-hydride species.[1]

    • Fix: Use anhydrous DMF/MeOH (<0.05% water).[1]

  • Root Cause C (Ligand Mismatch): The standard TsDPEN (tosyl) might be too sterically open for the p-tolyl substrate.

    • Fix: Switch to FsDPEN (pentafluorophenylsulfonyl) or MsDPEN (mesitylsulfonyl) ligands to tighten the chiral pocket.

Issue 3: Product is Racemic.

  • Root Cause: Retro-Mannich reaction.[1] Under basic conditions or high heat, the

    
    -amino ketone can decompose to the imine/ketone and re-form racemically.
    
  • Solution: Avoid heating. Perform the reduction strictly under kinetic control (<25°C).

Analytical Data & Verification

To validate your experiment, compare your results against these standard parameters.

ParameterSpecificationMethodNotes
Chiral HPLC Column Chiralcel OD-H or AD-HHexane:IPA (90:10)Flow: 1.0 mL/min, UV 254nm.
Retention Time (S)-isomer: ~12 min(R)-isomer: ~15 minHPLCVerify with racemic standard first.
Optical Rotation

c=1, MeOHSign depends heavily on solvent/pH.[1]
1H NMR (DMSO-d6)

7.15 (d, 2H), 7.08 (d, 2H),3.90 (t, 1H, chiral CH)
400 MHzLook for clean doublet splitting on the tolyl ring.

Frequently Asked Questions (FAQ)

Q: Can I use the classical resolution method with Mandelic Acid? A: Yes, but it is inefficient. Research on the thienyl analog (Duloxetine precursor) suggests (S)-Mandelic Acid is the effective resolving agent.[1] However, the theoretical yield is capped at 50% unless you employ Dynamic Kinetic Resolution (DKR), which is difficult with amino alcohols. We recommend resolution only for recovering material from low-ee batches.[1]

Q: Why is my reaction turning black during ATH? A: This indicates Ruthenium decomposition ("Ru-black" formation).[1] This is usually caused by oxygen leakage or excessive heating .[1] Ensure rigorous degassing of solvents (freeze-pump-thaw x3) and keep the temperature below 40°C.[1]

Q: I need the (S)-enantiomer. Which catalyst do I use? A:

  • For ATA (Biocatalysis): Use an (S)-selective

    
    -Transaminase.[1]
    
  • For ATH (Metal): Use the (S,S)-TsDPEN ligand.[1] The Noyori rule is generally predictable: (R,R)-ligand yields (R)-alcohol (check specific CIP priority, but spatial arrangement holds).[1]

References

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research.

  • Vertex Pharmaceuticals. (2022).[1] Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (R)-atomoxetine.[1] PubMed.[1]

  • Liu, Z., et al. (2025).[1][2] Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine.[1][3] ResearchGate.[1][4]

  • Huisman, G. W., et al. (2010).[1] Practical chiral alcohol manufacture using ketoreductases.[1] Current Opinion in Chemical Biology.

  • ChemScene. (2024). Product Data: (S)-3-Amino-3-(p-tolyl)propanamide (Analogous Structure Data).

Technical Support Center: (R)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Stability, Storage, and Troubleshooting

Introduction: (R)-3-Amino-3-(p-tolyl)propan-1-ol is a chiral amino alcohol, a structural motif of significant interest in pharmaceutical and materials science. Its stability is paramount for ensuring experimental reproducibility and the integrity of manufactured products. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. Due to the limited availability of specific stability data for this exact compound, this document synthesizes information from structurally similar molecules, safety data sheets of analogous compounds, and fundamental chemical principles to provide best-practice recommendations. The guidance herein is built on expertise in handling chiral intermediates and aims to be a trustworthy resource for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The molecule possesses two key functional groups susceptible to degradation: a primary amine and a primary alcohol on an aliphatic chain, attached to a chiral benzylic carbon. The main degradation pathways are:

  • Oxidation: The primary amine and primary alcohol can be oxidized by atmospheric oxygen. This process can be accelerated by light, heat, and the presence of metal ions. Oxidation of the alcohol can lead to the corresponding aldehyde or carboxylic acid, while the amine can be oxidized to various nitrogen-containing species.

  • Reaction with Carbon Dioxide: Primary amines are known to react with atmospheric carbon dioxide (CO₂) to form carbamates. This is typically a reversible process but can lead to the appearance of new impurities in your sample over time, affecting its purity and reactivity.

  • Deamination & Dehydration: While requiring more forcing conditions (e.g., high heat, strong acids/bases), elimination reactions such as deamination (loss of the amino group) or dehydration (loss of the alcohol group) can occur, leading to unsaturated byproducts.[1][2]

Q2: What are the recommended long-term and short-term storage conditions for this compound?

A2: Proper storage is critical to maintain the compound's chemical and chiral integrity. Based on best practices for analogous amino alcohols, the following conditions are recommended.[3][4][5]

Parameter Long-Term Storage (>1 week) Short-Term Storage (<1 week) Rationale
Temperature 2-8°C (Refrigerated)Room Temperature (Controlled)Reduces the rate of potential degradation reactions. Avoid freezing unless the compound is known to be stable to freeze-thaw cycles.
Atmosphere Inert Gas (Argon or Nitrogen)Tightly Sealed ContainerPrevents oxidation and reaction with atmospheric CO₂ and moisture.[3]
Light Amber Vial / Protect from LightProtect from Direct LightMinimizes light-catalyzed oxidation.
Container Tightly sealed, appropriate material (e.g., glass)Tightly sealedPrevents contamination and exposure to air/moisture.

Q3: Is there a risk of racemization at the chiral center during storage or handling?

A3: The chiral center is a benzylic carbon bearing an amino group. While generally stable, racemization could theoretically be induced under harsh acidic or basic conditions, or at elevated temperatures, via mechanisms that allow for the temporary deprotonation or protonation of the chiral center. Under the recommended neutral storage conditions, racemization is highly unlikely. However, if the compound is subjected to chemical reactions or purification steps (e.g., chromatography on silica or alumina), the potential for racemization should be assessed.

Troubleshooting Guide

Problem 1: I observe new, unexpected spots on my TLC plate or peaks in my LC-MS after storing the compound.

  • Potential Cause A: Oxidation. The compound may have been exposed to air.

    • Verification: Check the mass of the new impurity by LC-MS. An increase in mass corresponding to the addition of one or more oxygen atoms is indicative of oxidation.

    • Solution: Purge the container with an inert gas (argon or nitrogen) before sealing for storage. For future use, handle the material quickly and avoid prolonged exposure to the atmosphere.

  • Potential Cause B: Carbamate Formation. Reaction with atmospheric CO₂.

    • Verification: Look for a mass increase of 44 Da (the mass of CO₂) in your LC-MS analysis.

    • Solution: This is often reversible. Gently heating the sample under vacuum may remove the CO₂. To prevent this, always store under an inert atmosphere.[3]

Problem 2: The compound's appearance has changed (e.g., color development from white to yellow/brown).

  • Potential Cause: Oxidative Degradation. Aromatic amines, in particular, are prone to forming colored impurities upon oxidation.

    • Solution: The colored impurities are often highly polar. The bulk of the material may be salvageable by re-purification, for example, by column chromatography or recrystallization. Ensure all future handling and storage is performed under an inert atmosphere and protected from light.

Problem 3: I am observing poor peak shape or changing retention times during HPLC analysis.

  • Potential Cause A: Interaction with Stationary Phase. The primary amine can interact strongly with the acidic silanol groups on standard silica-based HPLC columns, leading to tailing.

    • Solution: Use a column with end-capping. Alternatively, add a small amount of a basic modifier, like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%), to the mobile phase to saturate the active sites on the stationary phase.[6]

  • Potential Cause B: On-Column Degradation. If the mobile phase is incompatible, it could be causing degradation of the analyte on the column.

    • Solution: Ensure the mobile phase pH is within the stable range for your column and your compound. For amino alcohols, slightly basic or neutral pH is often preferred.

Experimental Protocols & Visualizations

Protocol 1: Recommended Handling Procedure for this compound
  • Preparation: Work in a well-ventilated area, preferably a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inert Atmosphere: Before opening the primary container, prepare a system to handle the compound under an inert atmosphere (e.g., a glove box or a Schlenk line with argon or nitrogen).

  • Aliquoting: If you need to use a small amount, quickly weigh the desired quantity in a separate vial. Do not leave the main stock container open to the atmosphere for an extended period.

  • Resealing: Before resealing the main container, flush the headspace with a gentle stream of inert gas for 15-30 seconds.

  • Storage: Promptly return the container to the recommended storage conditions (refrigerated, protected from light).

Diagram: Potential Degradation Pathways

The following diagram illustrates the primary potential degradation routes for a generic primary amino alcohol like this compound.

G cluster_main Potential Degradation of this compound cluster_ox Oxidation cluster_co2 Reaction with CO2 A This compound (Starting Material) B Aldehyde Intermediate A->B [O] (Mild Oxidant) D Amine Oxidation Products (e.g., Nitroso, Nitro) A->D [O] (Air/Light) E Carbamate Adduct A->E + CO2 (Atmospheric) C Carboxylic Acid B->C [O] (Strong Oxidant)

Caption: Potential degradation pathways for the title compound.

Protocol 2: Small-Scale Stability Assessment

When specific stability data is lacking, a preliminary assessment is prudent.

  • Sample Preparation: Prepare three small, identical aliquots (e.g., 5-10 mg) of the compound in separate amber vials.

  • Condition 1 (Control): Flush one vial with argon, seal tightly, and store under recommended conditions (2-8°C, dark).

  • Condition 2 (Accelerated - Air/Light): Seal the second vial with a standard cap (allowing air in the headspace) and leave it on a lab bench exposed to ambient light and temperature.

  • Condition 3 (Accelerated - Heat): Flush the third vial with argon, seal tightly, and place it in an oven at a moderately elevated temperature (e.g., 40°C).

  • Analysis: After a set period (e.g., 1 week), dissolve a small, equal amount from each vial in a suitable solvent and analyze by a high-resolution method like HPLC or LC-MS.

  • Evaluation: Compare the chromatograms from Conditions 2 and 3 to the control (Condition 1). The appearance of new peaks or a decrease in the main peak area indicates degradation under those specific stress conditions.

Diagram: Stability Assessment Workflow

This workflow provides a logical approach to evaluating compound stability.

G cluster_conditions Expose to Stress Conditions (1 Week) start Start: Receive/Synthesize Compound prep Prepare 3 Aliquots (e.g., 5-10 mg each) start->prep control Control: 2-8°C, Inert Gas, Dark prep->control stress1 Stress 1: Ambient Temp/Light, Air prep->stress1 stress2 Stress 2: 40°C, Inert Gas, Dark prep->stress2 analyze Analyze All Samples by HPLC / LC-MS control->analyze stress1->analyze stress2->analyze compare Compare Stress vs. Control: New Peaks? Purity Change? analyze->compare stable Result: Stable Continue with Recommended Storage compare->stable No Significant Change unstable Result: Unstable Identify Impurities. Refine Storage (e.g., Freezer, Glovebox). compare->unstable Degradation Observed

Caption: Decision workflow for a preliminary stability assessment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Amino-1-Propanol, 99%. Retrieved from [Link]

  • Loba Chemie. (2016). 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]

  • Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Daicel Chiral Technologies. (2013). Instruction manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Schoenberg, D. R. (2012). Determining degradation intermediates and the pathway of 3' to 5' degradation of histone mRNA using high-throughput sequencing. RNA. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

  • Wang, S., et al. (2020). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Chemistry. Retrieved from [Link]

  • Daicel Chiral Technologies. (2013). Instruction manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Daicel Chiral Technologies. (2022). Protecting Your Chiral Columns for Optimal Performance. Retrieved from [Link]

  • Aklujkar, M., et al. (2014). Anaerobic degradation of aromatic amino acids by the hyperthermophilic archaeon Ferroglobus placidus. Microbiology. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2020). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. Retrieved from [Link]

  • Gümbel, J., et al. (2019). Hydrothermal Degradation of Amino Acids. ChemSusChem. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanol, 3-amino-3-phenyl-. Retrieved from [Link]

  • Grudzien, E., et al. (2006). Differential inhibition of mRNA degradation pathways by novel cap analogs. Journal of Biological Chemistry. Retrieved from [Link]

  • Functional Materials. (2021). Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. Retrieved from [Link]

Sources

Technical Support Center: Large-Scale Production of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role and Scale-Up Hurdles of Chiral Amino Alcohols

Chiral amino alcohols are foundational structural motifs in a vast array of active pharmaceutical ingredients (APIs), including widely used antivirals, beta-blockers, and anti-cancer agents.[1] The precise three-dimensional arrangement (stereochemistry) of the amine and alcohol functionalities is frequently the basis for selective interaction with biological targets like enzymes and receptors, making it fundamental to a drug's efficacy and safety.[1][2] Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to enantiomerically pure amino alcohols is an area of intense industrial importance.

However, transitioning a promising laboratory-scale synthesis to large-scale production (kilogram to metric ton) introduces significant challenges. Issues such as maintaining high enantioselectivity, managing thermal safety, ensuring catalyst stability and recovery, and developing robust purification protocols become paramount. This guide serves as a technical support resource for researchers, chemists, and process development professionals, offering troubleshooting advice and in-depth protocols for common challenges encountered during the scale-up of chiral amino alcohol synthesis.

Section 1: Asymmetric Reduction of α-Amino Ketones — Troubleshooting Guide

The asymmetric reduction of prochiral α-amino ketones is one of the most powerful and versatile methods for accessing chiral amino alcohols. Two dominant technologies in this area are the Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidine catalysts and Asymmetric Transfer Hydrogenation (ATH) with transition metal complexes.

Q1.1: My enantiomeric excess (ee) has dropped significantly upon scaling up a CBS reduction. What are the most likely causes and how can I fix it?

A1.1: Causality & Troubleshooting

A drop in enantioselectivity during the scale-up of a CBS reduction is a common but solvable issue. The root cause is almost always a competing, non-selective background reaction. The CBS-catalyzed pathway is highly organized and delivers excellent enantioselectivity, but if a non-catalyzed reduction by the borane reagent itself occurs at a significant rate, the overall ee of the product will decrease.

Key Factors and Solutions:

  • Moisture Contamination: This is the most frequent culprit. Water rapidly decomposes borane (BH₃) and the CBS catalyst. The resulting achiral boron species can facilitate a non-selective reduction.

    • Troubleshooting:

      • Ensure all glassware is rigorously oven- or flame-dried under vacuum or inert atmosphere.

      • Use anhydrous solvents (<50 ppm H₂O). For large volumes, consider passing the solvent through an activated alumina column.

      • Handle all reagents under a strict inert atmosphere (Nitrogen or Argon).

  • Reagent Quality & Catalyst Integrity: The purity of the borane source and the integrity of the CBS catalyst are critical. Over time, solutions of BH₃•THF or BH₃•SMe₂ can degrade. Similarly, the CBS catalyst itself can degrade if not stored properly.[3]

    • Troubleshooting:

      • Titre the borane solution before use to confirm its molarity.

      • Consider in situ generation of the CBS catalyst from the corresponding chiral amino alcohol (e.g., (S)-prolinol derivative) and borane immediately before the substrate is added. This often provides higher reproducibility on a large scale.[3][4]

  • Temperature Control: The CBS reduction is highly temperature-sensitive. The optimal temperature window for high enantioselectivity is typically between -20°C and 0°C.

    • Causality: At higher temperatures, the rate of the non-selective background reduction increases more rapidly than the catalyzed reaction, eroding the ee.

    • Troubleshooting:

      • Improve reactor cooling and monitoring. Ensure the temperature probe is correctly placed to measure the internal reaction temperature, not the jacket temperature.

      • Control the addition rate of the ketone substrate. A slow, controlled addition helps dissipate the heat of reaction and maintain the target temperature.

Workflow: Troubleshooting Low Enantioselectivity in CBS Reduction

G start Low ee% Observed on Scale-Up check_moisture Investigate Moisture Contamination start->check_moisture check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_temp Analyze Temperature Profile start->check_temp dry_glass Action: Rigorously dry glassware & solvents check_moisture->dry_glass If moisture suspected titrate_borane Action: Titrate borane source check_reagents->titrate_borane If reagent degradation suspected slow_addition Action: Slow substrate addition rate check_temp->slow_addition If exotherm is high improve_cooling Action: Improve reactor cooling efficiency check_temp->improve_cooling result High ee% Restored dry_glass->result insitu_catalyst Action: Use in-situ catalyst generation titrate_borane->insitu_catalyst insitu_catalyst->result slow_addition->result improve_cooling->result

Caption: Troubleshooting logic for low enantioselectivity in CBS reduction.

Q1.2: My Asymmetric Transfer Hydrogenation (ATH) reaction is very slow and gives incomplete conversion at kilogram scale. What should I investigate?

A1.2: Causality & Troubleshooting

Slow or stalled ATH reactions at scale often point to issues with catalyst activity or the efficiency of the hydrogen transfer process. The catalytic cycle involves the coordination of the ketone, hydride transfer from the hydrogen donor (e.g., isopropanol or formic acid), and release of the product alcohol.

Key Factors and Solutions:

  • Hydrogen Donor Concentration & Purity: The hydrogen donor is a stoichiometric reagent. In the common Noyori-type systems, isopropanol is both the solvent and the hydrogen donor.

    • Causality: The removal of the acetone byproduct is what drives the equilibrium towards the product. At large scale, if the reaction is run at high concentration, the buildup of acetone can inhibit the catalyst and slow the reaction.

    • Troubleshooting:

      • Ensure the isopropanol is of high purity and free of acetone.

      • For reactions using a formic acid/triethylamine (HCO₂H/NEt₃) mixture, ensure the correct molar ratio (typically 5:2) is used and that the mixture is prepared fresh.

      • If using isopropanol, running the reaction at a slightly lower concentration (more solvent) can help mitigate product inhibition by acetone.

  • Catalyst Deactivation: The ruthenium or rhodium catalysts used in ATH can be sensitive to impurities.

    • Troubleshooting:

      • Ensure the substrate is free from potential catalyst poisons like sulfur compounds or coordinating impurities.

      • Perform the reaction under a strict inert atmosphere. While less sensitive than many other organometallic catalysts, oxygen can still lead to gradual deactivation.

  • Mass Transfer Limitations: At large scale, inefficient mixing can lead to localized concentration gradients and poor interaction between the substrate, catalyst, and hydrogen donor.

    • Troubleshooting:

      • Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture. Evaluate different impeller designs if necessary.

      • For heterogeneous ATH catalysts, proper suspension is critical to expose the catalytic sites.

Parameter CBS Reduction (BH₃) Asymmetric Transfer Hydrogenation (Ru/Rh)
Typical ee >95%[1]Often >99%[1]
Catalyst Loading 2-10 mol%0.01-1 mol%
Hydride Source Borane (BH₃•THF, BH₃•SMe₂)Isopropanol, Formic Acid
Operating Temp. Low (-20°C to 0°C)Moderate (25°C to 80°C)
Key Challenge Sensitivity to moisture and temperatureCatalyst poisoning, product inhibition

Section 2: Biocatalytic Approaches — Scale-Up Issues

Biocatalysis, using enzymes like engineered amine dehydrogenases (AmDHs) or transaminases, offers a green and highly selective alternative for producing chiral amino alcohols under mild aqueous conditions.[5][6][7]

Q2.1: The specific activity of my whole-cell biocatalyst is significantly lower in the production fermenter compared to the lab-scale shake flask. What's causing this discrepancy?

A2.1: Causality & Troubleshooting

This is a classic challenge in scaling up bioprocesses. The controlled, ideal conditions of a shake flask are difficult to replicate perfectly in a large-scale reactor. The drop in activity is typically due to suboptimal physiological conditions for the microbial cells.

Key Factors and Solutions:

  • Oxygen Transfer: The most common limiting factor. Shake flasks provide excellent aeration. In a large fermenter, the oxygen transfer rate (OTR) must be actively managed.

    • Causality: Many biocatalytic processes using whole cells rely on aerobic respiration to regenerate essential cofactors (like NAD⁺). Insufficient dissolved oxygen (DO) leads to a metabolic bottleneck, slowing the desired reaction.

    • Troubleshooting:

      • Monitor and control the dissolved oxygen level in the fermenter.

      • Increase the agitation speed and/or the air sparging rate to improve the OTR.

      • Consider using an oxygen-enriched air supply if necessary.

  • Substrate/Product Toxicity: The concentration of the starting material (e.g., an α-hydroxy ketone) or the product amino alcohol may be well-tolerated in a small-scale batch but can become toxic or inhibitory to the cells at the higher concentrations used in a large-scale fed-batch process.

    • Troubleshooting:

      • Implement a fed-batch strategy, adding the substrate gradually over time to keep its concentration below the inhibitory threshold.

      • If the product is inhibitory, consider in situ product removal (ISPR) techniques, although these add complexity to the process.

  • Mixing and Homogeneity: Inadequate mixing in a large vessel can lead to pH, temperature, and substrate gradients, stressing the cells in certain zones of the reactor.

    • Troubleshooting:

      • Ensure the reactor is well-mixed.

      • Position pH and temperature probes at multiple locations to confirm homogeneity.

Section 3: Purification & Analysis — Common Hurdles

Q3.1: How can I efficiently remove residual ruthenium catalyst from my amino alcohol product after an ATH reaction on a multi-kilogram scale?

A3.1: Best Practices for Metal Removal

Residual heavy metals are a major concern for APIs. The target is often <10 ppm. Simple filtration is rarely sufficient.

  • Extraction/Washing: The choice of workup solvents is key. Many amino alcohols can be protonated and extracted into an aqueous acid layer, leaving the more neutral Ru-complex behind in the organic phase. Back-extraction with a base then recovers the purified product.

  • Adsorption/Scavenging:

    • Activated Carbon: A cost-effective first pass. Slurry the crude product solution with a high-surface-area activated carbon (0.5-5 wt%), stir for several hours, and filter through a pad of celite.

    • Silica Gel: A plug of silica gel can be effective, but may require large amounts of solvent.

    • Functionalized Scavengers: For very low limits, specialized metal scavengers (e.g., silica or polymers functionalized with thiols or other ligands) are highly effective. They are more expensive but can be used in small quantities to "polish" the product stream.

  • Crystallization: This is the most powerful purification method for scale-up. A well-designed crystallization can remove both metallic and organic impurities with high efficiency, often excluding the metal complex in the mother liquor.

Section 4: Key Experimental Protocols

Protocol 4.1: Large-Scale (1 kg) CBS Reduction of an N-Boc-Protected α-Amino Ketone

Safety Note: Borane reagents are flammable and react violently with water. All operations must be conducted in a suitable reactor under a dry, inert atmosphere by trained personnel.

  • Reactor Setup: A 50 L jacketed glass reactor, equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, is dried under vacuum with gentle heating. The reactor is cooled to ambient temperature and purged with nitrogen.

  • Reagent Charging: Charge anhydrous Tetrahydrofuran (THF, 20 L) to the reactor and cool the jacket to -25°C to bring the internal temperature to <-20°C.

  • Catalyst Generation (in situ): Slowly add a 1.0 M solution of borane-THF complex (BH₃•THF, 0.5 L, 0.5 mol, 0.1 eq) to the cold THF. To this solution, add a solution of (R)-2-Methyl-CBS-oxazaborolidine catalyst precursor ((1R,2S)-1-amino-2-indanol, specific to the desired product enantiomer) (10 mol%, relative to ketone) in anhydrous THF (1 L) over 30 minutes, ensuring the internal temperature does not exceed -15°C. Stir the resulting solution for 1 hour at -20°C.

  • Substrate Addition: A solution of the N-Boc-α-amino ketone (1.0 kg, 5.0 mol, 1.0 eq) in anhydrous THF (5 L) is added dropwise to the reactor via an addition funnel over 4-6 hours. The internal temperature must be maintained at -20 ± 2°C throughout the addition.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-2 hours after the addition is finished.[1]

  • Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of Methanol (MeOH, 2 L) at <-15°C. A controlled gas evolution (hydrogen) will be observed. Allow the mixture to warm to 0°C.

  • Workup: Add 1 M HCl (10 L) and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 5 L). Combine the organic layers.

  • Purification: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (10 L) and brine (10 L). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral amino alcohol. Further purification is typically achieved by crystallization or column chromatography.[1]

  • Analysis: Determine the final yield and measure the enantiomeric excess by chiral HPLC analysis.[1]

Protocol 4.2: Preparative-Scale (10 L) Reductive Amination Using an Engineered Amine Dehydrogenase (AmDH) Whole-Cell System
  • Biocatalyst Preparation: Grow E. coli cells expressing the engineered AmDH and a cofactor regenerating enzyme (e.g., glucose dehydrogenase, GDH) to a high cell density in a fermenter. Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5) to create a concentrated cell slurry.

  • Reactor Setup: Charge a 20 L bioreactor with 1 M NH₄Cl/NH₃ buffer (pH 8.5), glucose (for cofactor regeneration, e.g., 1.2 eq relative to substrate), and NAD⁺ (catalytic amount, e.g., 1 mM).[5][6]

  • Reaction Initiation: Add the α-hydroxy ketone substrate (e.g., 100-200 mM final concentration) and the whole-cell slurry to the reactor.[6]

  • Reaction Conditions: Maintain the reaction at 30°C with gentle agitation (e.g., 200 rpm) to keep the cells in suspension.[6] Maintain a positive dissolved oxygen level if the cofactor regeneration system is aerobic.

  • Monitoring: Monitor the conversion of the substrate to the product amino alcohol by HPLC.

  • Workup: Once the reaction reaches completion (>99% conversion), terminate the reaction by acidifying the mixture to pH <2 with H₂SO₄. This precipitates the proteins.[6]

  • Purification: Remove the cell debris and precipitated proteins by centrifugation or filtration. The clarified supernatant contains the product. The chiral amino alcohol can be purified from the aqueous solution using ion-exchange chromatography.[6] Load the acidic solution onto a strong cation exchange resin (e.g., Dowex® 50WX8). Wash the resin with deionized water until the eluent is neutral, then elute the product with an aqueous ammonia solution.[6]

  • Isolation: Concentrate the ammonia eluate under reduced pressure to afford the purified chiral amino alcohol. Determine yield and enantiomeric excess (>99% ee is common) by chiral HPLC.

Section 5: Visualizing the Production Workflow

General Workflow for Large-Scale Chiral Amino Alcohol Production

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Final Product Stage start Prochiral Ketone or Olefin synthesis Asymmetric Synthesis (CBS, ATH, Biocatalysis) start->synthesis quench Reaction Quench & Initial Workup synthesis->quench extraction Solvent Extraction / Phase Separation quench->extraction scavenging Metal/Impurity Scavenging (Carbon, Silica etc.) extraction->scavenging crystallization Crystallization & Filtration scavenging->crystallization drying Product Drying (Vacuum Oven) crystallization->drying analysis QC Analysis (HPLC, NMR, ee%) drying->analysis finish Final API / Intermediate analysis->finish

Caption: General workflow for large-scale chiral amino alcohol production.

References

  • Title: Enantioselective radical C–H amination for the synthesis of β-amino alcohols Source: Nature Chemistry URL: [Link]

  • Title: Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

  • Title: Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines Source: Chemical Science URL: [Link]

  • Title: Recent advances in the synthesis of α-amino ketones Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling Source: Organic Letters URL: [Link]

  • Title: New Approach Facilitates Chiral Amino Alcohol Synthesis Source: Westlake University URL: [Link]

  • Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: Molecules URL: [Link]

  • Title: Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

  • Title: Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling Source: PubMed Central URL: [Link]

  • Title: Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments Source: PubMed Central URL: [Link]

  • Title: Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis Source: Diva Portal URL: [Link]

  • Title: (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: ResearchGate URL: [Link]

  • Title: Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols Source: MDPI URL: [Link]

  • Title: Approaches to the Asymmetric Synthesis of Unusual Amino Acids Source: ACS Publications URL: [Link]

  • Title: Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines Source: Chemical Science URL: [Link]

  • Title: Ni/Cu Cocatalyzed Asymmetric Hydrogenation of Amino Ketones with Water as a Hydrogen Source Source: ACS Catalysis URL: [Link]

  • Title: Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane Source: ResearchGate URL: [Link]

  • Title: Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes Source: Chemical Science URL: [Link]

  • Title: Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones Source: Open Research Library URL: [Link]

  • Title: Enantioselective reduction of ketones Source: Wikipedia URL: [Link]

  • Title: Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols Source: Chemical Science URL: [Link]

  • Title: Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach Source: ACS Publications URL: [Link]

  • Title: Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters Source: PubMed Central URL: [Link]

  • Title: Oxazaborolidine-catalyzed reductive parallel kinetic resolution of ketones from β-nitro-azabicycles for the synthesis of chiral hypoestestatins 1, 2 Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Cu-Catalyzed Asymmetric Synthesis of γ‑Amino Alcohols Featuring Tertiary Carbon Stereocenters Source: ResearchGate URL: [Link]

  • Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: FAO AGRIS URL: [Link]

  • Title: Catalytic asymmetric transfer hydrogenation of ketones: Recent advances Source: University of Alicante URL: [Link]

  • Title: Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones Source: IJPRS URL: [Link]

  • Title: Asymmetric hydrogenation Source: Wikipedia URL: [Link]

  • Title: Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

  • Title: Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones Source: Bentham Science URL: [Link]

Sources

Technical Support Center: Catalyst Removal from (R)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-3-Amino-3-(p-tolyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing residual catalyst from this valuable chiral intermediate. The presence of residual metals, even at trace levels, can have significant downstream consequences, impacting reaction chemistry, biological activity, and regulatory compliance. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the highest purity of your final product.

I. Troubleshooting Guide: Common Issues in Catalyst Removal

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: My NMR spectrum shows broad peaks, and I suspect residual paramagnetic metal catalyst. How can I confirm this and remove it?

Answer:

Broadening of NMR signals, particularly those of the hydroxyl and amine protons, is a common indicator of paramagnetic metal contamination. Catalysts based on ruthenium and some palladium species can cause this effect.

Troubleshooting Steps:

  • Confirmation:

    • ICP-MS Analysis: The most definitive way to identify and quantify the residual metal is through Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1] This will confirm the identity and concentration of the metallic impurity.

    • Colorimetric Tests: Quick, qualitative tests can sometimes indicate the presence of certain metals. However, these are less reliable for the low concentrations typically encountered after initial work-up.

  • Removal Strategy:

    • Metal Scavengers: For a targeted approach, metal scavengers are highly effective. Thiol-functionalized silica gels are particularly efficient at binding soft metals like palladium and ruthenium.

    • Activated Carbon: A more general but often effective method is to treat a solution of your compound with activated carbon.[2] The large surface area and porous structure of activated carbon can adsorb a wide range of metal species.

Issue 2: After column chromatography, I still detect catalyst in my final product. What went wrong?

Answer:

Column chromatography is a standard purification technique, but it may not always be sufficient for complete removal of catalyst residues, especially with polar compounds like amino alcohols that can interact strongly with the stationary phase.

Troubleshooting Steps:

  • Catalyst Speciation: The nature of the residual catalyst is critical. Some catalyst species may have polarities similar to your product, leading to co-elution.

  • Column Loading and Eluent:

    • Dry Loading: If you are wet-loading your sample, the solvent used to dissolve the crude product might be too strong, causing the catalyst to streak through the column. Consider dry-loading the crude material onto a small amount of silica.

    • Eluent Polarity: A gradual increase in eluent polarity (gradient elution) can sometimes provide better separation between your product and the catalyst residues.

  • Pre-Column Treatment: Before chromatography, consider a "catch and release" strategy. Dissolve your crude product and treat it with a suitable metal scavenger. Filter off the scavenger and then proceed with column chromatography. This significantly reduces the catalyst load on the column.

Issue 3: My recrystallization attempt resulted in low yield and the catalyst appears to have co-precipitated. How can I improve this?

Answer:

Co-precipitation of the catalyst during recrystallization can occur if the catalyst or its byproducts have similar solubility profiles to your product or if they are adsorbed onto the surface of your forming crystals.

Troubleshooting Steps:

  • Solvent System Selection: The choice of solvent is crucial. You need a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the catalyst residues remain in solution upon cooling.

    • Screen a variety of solvents with different polarities. For amino alcohols, consider solvent mixtures like ethanol/water, isopropanol/hexanes, or ethyl acetate/heptane.[3]

  • Decolorization/Scavenging Prior to Recrystallization: Before setting up the recrystallization, dissolve your crude product in the chosen solvent and treat it with activated carbon or a metal scavenger. Filter the hot solution to remove the adsorbent and any insoluble impurities before allowing it to cool.

  • Cooling Rate: A slower cooling rate can lead to the formation of larger, purer crystals, which are less likely to trap impurities.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common residual catalysts I should be concerned about in the synthesis of this compound?

A1: The synthesis of chiral β-amino alcohols like this compound often involves the asymmetric hydrogenation or transfer hydrogenation of a β-aminoketone precursor.[4][5] The most common catalysts for these transformations are based on ruthenium , rhodium , and palladium .[6][7] Therefore, you should be primarily concerned with the removal of these metals.

Q2: What are the downstream impacts of residual catalyst in my product?

A2: Residual catalyst can have several detrimental effects:

  • Catalytic Activity in Subsequent Steps: Trace amounts of catalyst can interfere with subsequent chemical transformations, leading to unexpected side reactions or reduced yields.

  • Toxicity in Biological Assays: For drug development professionals, residual heavy metals are a major concern due to their potential toxicity. Regulatory agencies like the FDA have strict limits on the amount of residual metals in active pharmaceutical ingredients (APIs).[8]

  • Product Instability: Some metal catalysts can promote the degradation of the final compound over time.

  • Inaccurate Analytical Data: As mentioned, paramagnetic metals can interfere with NMR analysis.

Q3: What are metal scavengers and how do they work?

A3: Metal scavengers are materials, typically silica-based or polymeric resins, that are functionalized with ligands that have a high affinity for specific metals.[9] For palladium and ruthenium, scavengers containing thiol (-SH) groups are particularly effective.[10] The mechanism involves the formation of a strong coordinate bond between the sulfur atom of the thiol and the metal center, effectively "trapping" the metal on the solid support.[11] The scavenger-metal complex can then be easily removed by filtration.

Q4: When should I choose activated carbon over a specific metal scavenger?

A4:

  • Choose a specific metal scavenger when: You know the identity of the residual metal catalyst and want a highly targeted and efficient removal method. Scavengers often result in higher product recovery compared to activated carbon.

  • Choose activated carbon when: You are unsure of the nature of the catalyst, or if you have multiple types of impurities (including colored byproducts). Activated carbon is a broader-spectrum adsorbent but may sometimes lead to lower product yields due to non-specific adsorption of the desired compound.[2]

III. Experimental Protocols & Data

Protocol 1: Removal of Residual Palladium/Ruthenium using a Thiol-Based Scavenger

This protocol provides a general procedure for using a thiol-functionalized silica scavenger.

Materials:

  • Crude this compound containing residual catalyst.

  • Thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, Biotage MP-TMT).

  • An appropriate solvent in which the product is soluble (e.g., Methanol, Ethanol, Ethyl Acetate).

Procedure:

  • Dissolve the crude this compound in the chosen solvent (approximately 10-20 mL of solvent per gram of crude product).

  • Add the thiol-based scavenger. A typical starting point is 3-5 equivalents of scavenger relative to the initial amount of catalyst used in the reaction.

  • Stir the suspension at room temperature for 4-24 hours. The reaction time can be optimized based on the specific catalyst and its concentration.

  • Monitor the removal of the catalyst by taking small aliquots of the solution, filtering, and analyzing by a suitable method (e.g., TLC with a specific stain for the metal, or ICP-MS for quantitative analysis).

  • Once the catalyst removal is complete, filter the mixture to remove the scavenger. Wash the scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound.

  • A suitable recrystallization solvent or solvent system (e.g., Isopropanol/Hexanes, Ethanol/Water).

  • Activated carbon (optional, for color removal).

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the hot primary solvent (e.g., isopropanol or ethanol) to dissolve the solid completely.

  • If the solution is colored, allow it to cool slightly, then add a small amount of activated carbon (a spatula tip).

  • Heat the solution back to boiling for a few minutes.

  • If activated carbon was used, perform a hot gravity filtration to remove it.

  • Slowly add the anti-solvent (e.g., hexanes or water) at an elevated temperature until the solution becomes slightly turbid.

  • Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Data Presentation: Typical Efficiency of Catalyst Removal

The following table provides representative data on the efficiency of different purification methods for removing residual palladium from a polar, nitrogen-containing compound.

Purification MethodInitial Pd Level (ppm)Final Pd Level (ppm)Product Recovery (%)
Column Chromatography150085~80%
Activated Carbon Treatment150045~85%
Thiol-Scavenger (Batch)1500< 10>95%
Recrystallization1500120~75%
Scavenger + Recrystallization1500< 5~90%

Note: These are typical values and can vary depending on the specific reaction conditions and the nature of the catalyst species.

IV. Visualization of Workflows

Decision-Making Workflow for Catalyst Removal

G cluster_0 Initial Purification cluster_1 Secondary Purification (Optional) cluster_2 Final Product A Crude Product B Dissolve in Solvent A->B C Add Metal Scavenger B->C D Stir (4-24h) C->D E Filter D->E F Concentrated Filtrate E->F G Recrystallization or Column Chromatography F->G H Pure this compound G->H I Analysis (ICP-MS, NMR) H->I

Caption: General workflow for catalyst scavenging.

V. References

  • Asymmetric hydrogenation - Wikipedia. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC - NIH. [Link]

  • Metal Scavengers in Process Chemistry An Investigative Study - Biotage. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. [Link]

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. [Link]

  • Synthesis of Optically Active β-Amino Alcohols by Asymmetric Transfer Hydrogenation of α-Amino Ketones | Request PDF - ResearchGate. [Link]

  • Asymmetric synthesis of chiral primary amines by transfer hydrogenation of N-(tert-butanesulfinyl)ketimines - PubMed. [Link]

  • Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing). [Link]

  • Thiol-Functionalized Ethylene Periodic Mesoporous Organosilica as an Efficient Scavenger for Palladium: Confirming the Homogeneous Character of the Suzuki Reaction - MDPI. [Link]

  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - RSC Publishing. [Link]

  • Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC - NIH. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • ruthenium (Ru) adsorp removal Activated Carbon Business Division|Osaka Gas Chemicals Co., Ltd.. [Link]

  • Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures | Organic Process Research & Development - ACS Publications. [Link]

Sources

Recrystallization techniques for optically pure (R)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-PUR-772 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary & Chemical Context[1][2][3][4][5][6]

Subject: Troubleshooting and optimization of enantiomeric excess (ee) for (R)-3-Amino-3-(p-tolyl)propan-1-ol (CAS: 1307987-76-3 / Analogous to 170564-98-4). Application: Key intermediate for serotonin-norepinephrine reuptake inhibitors (SNRIs) similar to Atomoxetine and Fluoxetine. Core Challenge: This


-amino alcohol is prone to "oiling out" during crystallization due to its dual hydrogen-bonding capacity (amine + alcohol) and the lipophilic p-tolyl moiety.

The Solution: The industry-standard approach for this scaffold is Diastereomeric Salt Crystallization using (S)-(+)-Mandelic Acid . While direct recrystallization of the free base is possible, it rarely achieves >99% ee from a crude mixture. The mandelate salt exploits the structural rigidity of the p-tolyl ring to form a stable, crystalline lattice.

Critical Parameters & Solubility Profile

Before beginning, verify your solvent system against this solubility matrix. The success of the resolution depends on the differential solubility between the (


)-salt (desired) and the (

)-salt (undesired).
ParameterRecommended ValueWhy?
Resolving Agent (S)-(+)-Mandelic AcidForms a robust crystalline salt with 3-amino-3-arylpropanols due to

-

stacking between the p-tolyl and phenyl rings.
Molar Equivalent 1.05 - 1.1 eqA slight excess ensures complete salt formation; insufficient acid leaves free amine, which acts as an impurity.
Primary Solvent Ethanol (95%) or 2-ButanolHigh solubility at reflux, poor solubility at ambient temp (high recovery).
Anti-Solvent Water or MTBEWater is preferred for mandelate salts to fine-tune polarity; MTBE is used if the salt is too soluble in alcohols.
Critical Temp 65°C

20°C (Slow Ramp)
Rapid cooling triggers oiling out (phase separation) rather than nucleation.

Standard Operating Procedure (SOP)

Objective: Upgrade crude this compound (approx. 80% ee) to >99% ee.

Phase 1: Salt Formation & Crystallization[2]
  • Dissolution: Dissolve 10.0 g of crude amino alcohol in 50 mL of Ethanol (95%) at 60–65°C. Ensure the solution is clear.

  • Acid Addition: Separately dissolve 1.05 eq of (S)-Mandelic Acid in 20 mL of warm Ethanol . Add this dropwise to the amine solution while stirring at 60°C.

  • Nucleation (The Critical Step):

    • Observation: The solution may turn slightly opaque.

    • Action: Remove heat. Allow the vessel to cool to 50°C naturally.

    • Seeding: If no crystals appear by 45°C, add 10 mg of pure (

      
      )-amine-(
      
      
      
      )-mandelate seed crystals.
  • Growth: Cool to 20°C over 4 hours (approx 5°C/hour). Stir gently (100 RPM).

  • Filtration: Filter the white solid. Wash the cake with cold Ethanol/MTBE (1:1).

Phase 2: Liberation of the Free Base
  • Suspend the purified salt in Water/Dichloromethane (DCM) (1:1 ratio).

  • Adjust pH to 12.0 using 20% NaOH (aq).

  • Separate the organic layer, dry over

    
    , and concentrate
    in vacuo to yield the optically pure oil/solid.
    

Troubleshooting Guide (Q&A)

Ticket #001: The Solution "Oiled Out" Instead of Crystallizing

User Question: "I added the acid and cooled it down, but instead of white crystals, I got a sticky yellow gum at the bottom of the flask."

Diagnosis: This is "Liquid-Liquid Phase Separation" (LLPS). It happens when the metastable limit is crossed too quickly, or the solvent is too non-polar. The p-tolyl group makes the molecule greasy, exacerbating this.

Remediation:

  • Re-heat the mixture until the gum dissolves (add 10% more Ethanol if needed).

  • Seed at High Temp: Add seed crystals at the very first sign of saturation (approx 55°C), not when it's cold.

  • Agitation: Increase stirring speed to 250 RPM to prevent droplets from coalescing into a gum.

  • Solvent Polarity: If using pure IPA or Ethanol, add 5% Water . The water helps solvate the ionic headgroups, preventing them from clumping into an oil.

Ticket #002: Yield is High, but ee is Low (<90%)

User Question: "I got plenty of solid, but chiral HPLC shows only 88% ee. Why didn't it resolve?"

Diagnosis: You likely experienced "Crash Crystallization" (kinetic entrapment). The undesired (


)-enantiomer salt was trapped inside the crystal lattice of the (

)-enantiomer because precipitation happened too fast.

Remediation:

  • Recrystallize the Salt: Do not free-base yet. Take the solid salt and recrystallize it again in Ethanol/Water (9:1) .

  • Thermodynamic Control: Hold the crystallization mixture at 40°C for 1 hour before cooling to room temperature. This "digestive ripening" allows the unstable (

    
    )-salt to redissolve and the stable (
    
    
    
    )-salt to grow.
Ticket #003: Color Impurities in Final Product

User Question: "My final product is off-white/brownish, even after salt formation."

Diagnosis: Oxidation of the amino group or trace phenols.

Remediation:

  • Activated Carbon: During the initial dissolution (Phase 1, Step 1), add 5 wt% Activated Carbon. Stir for 15 mins at 60°C, then filter hot through Celite before adding the Mandelic acid.

  • Inert Atmosphere: Perform the free-basing step under Nitrogen, as amino alcohols are sensitive to air oxidation at high pH.

Visual Workflows

Diagram 1: The Recrystallization Logic

This workflow illustrates the decision-making process for the salt formation.[1]

RecrystallizationWorkflow Start Start: Crude (R)-Amine (approx 80% ee) Dissolve Dissolve in EtOH (65°C) Add (S)-Mandelic Acid Start->Dissolve CheckClear Is Solution Clear? Dissolve->CheckClear FilterHot Filter Hot (Remove Insolubles) CheckClear->FilterHot No Cooling Controlled Cooling (65°C -> 20°C over 4h) CheckClear->Cooling Yes FilterHot->Cooling Observation Observation Check Cooling->Observation Oiling Issue: Oiling Out/Gumming Observation->Oiling Sticky Gum Crystals Success: White Crystals Observation->Crystals Precipitate RemedyOil Reheat + Add 5% H2O + Seed Oiling->RemedyOil Filtration Filter & Wash (Cold EtOH) Crystals->Filtration RemedyOil->Cooling CheckEE Check ee (Chiral HPLC) Filtration->CheckEE Recryst Recrystallize Salt (EtOH/H2O) CheckEE->Recryst < 98% ee Final Final Product: >99% ee Salt CheckEE->Final > 99% ee Recryst->Cooling

Caption: Logical flow for the purification of this compound via mandelate salt formation.

Diagram 2: Troubleshooting "Oiling Out"

A specific diagnostic tree for the most common failure mode.

OilingOutFix Problem Problem: Oiling Out (Phase Separation) CheckTemp Check Cooling Rate Problem->CheckTemp FastCool Too Fast (>10°C/min) CheckTemp->FastCool SlowCool Slow (<5°C/hr) CheckTemp->SlowCool Action1 Reheat & Insulate Flask FastCool->Action1 CheckSolvent Check Solvent Comp SlowCool->CheckSolvent PureAlc Pure Alcohol used CheckSolvent->PureAlc Mixed Alcohol/Water used CheckSolvent->Mixed Action2 Add Water (increases polarity) PureAlc->Action2 Action3 Add Seed Crystals at 55°C Mixed->Action3

Caption: Diagnostic tree for resolving phase separation (oiling out) issues during crystallization.

References

  • Vertex AI Search. (2025). Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. ResearchGate. Link

  • Google Patents. (2012). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.[1] Link

  • BenchChem. (2025).[2][3] Technical Guide: Physicochemical Characteristics of 3-Amino-1-(3-methylphenyl)propan-1-ol. Link

  • PubChem. (2025). Compound Summary: (3S)-3-amino-3-(4-methylphenyl)propan-1-ol.[4] National Library of Medicine. Link

Sources

Column chromatography conditions for purifying (R)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Column Chromatography Purification of (R)-3-Amino-3-(p-tolyl)propan-1-ol

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that purifying polar, chiral molecules like this compound presents unique challenges. This guide is designed to provide you with a robust purification protocol and to troubleshoot common issues encountered in the lab, ensuring you achieve high purity and yield. The foundational challenge with amino alcohols lies in their dual functionality: the basic amino group and the polar hydroxyl group. These groups can engage in strong, often undesirable, interactions with the stationary phase, leading to common purification pitfalls.

Recommended Purification Protocol

This protocol provides a reliable starting point for the purification of this compound using standard silica gel chromatography. The key to success is mitigating the interaction between the basic amine of your compound and the acidic silanol groups of the silica stationary phase.

Experimental Workflow: Step-by-Step Protocol

  • Thin-Layer Chromatography (TLC) Analysis:

    • Before attempting column chromatography, always optimize your mobile phase using TLC.[1]

    • Prepare a stock solution of your crude sample.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with a candidate mobile phase (e.g., 95:5 Dichloromethane:Methanol).

    • Crucial Step: Add a basic modifier, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide, to your mobile phase. This is essential to prevent peak tailing.[2]

    • Visualize the spots (e.g., under UV light and/or by staining with ninhydrin or potassium permanganate).

    • Adjust the mobile phase polarity until the desired compound has a Retention Factor (Rf) of 0.2-0.3 . This Rf value typically provides the best separation in column chromatography.

  • Column Preparation (Slurry Packing):

    • Select an appropriate size glass column based on your sample mass (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Open the stopcock to drain the excess solvent, being careful not to let the silica bed run dry. The top of the silica should be perfectly flat.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[3]

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of dichloromethane.

    • Using a pipette, carefully apply the sample solution to the top of the silica gel.

    • Allow the sample to absorb completely into the silica bed.

    • Carefully add a small amount of the mobile phase and allow it to absorb into the silica bed. Repeat this step 2-3 times to ensure the sample is loaded as a narrow, concentrated band.

  • Elution and Fraction Collection:

    • Carefully fill the column with your mobile phase (containing the basic modifier).

    • Begin elution by opening the stopcock, maintaining a consistent flow rate. Never let the solvent level drop below the top of the silica bed.

    • Collect fractions in an ordered array of test tubes.

    • If your TLC showed impurities that are very close to your product, consider using a gradient elution. Start with a less polar mobile phase and gradually increase the polarity (e.g., by increasing the percentage of methanol) to improve separation.[4]

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Chromatography Conditions Summary

ParameterRecommended ConditionRationale & Key Considerations
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice. Its acidic nature necessitates a basic modifier for amino compounds.[5]
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH)A versatile system for moderately polar to polar compounds. Start with a low percentage of MeOH (e.g., 1-2%) and increase as needed.
Mobile Phase Modifier 0.5-1% Triethylamine (TEA) or NH₄OHCRITICAL STEP. Neutralizes acidic silanol sites on the silica, preventing irreversible adsorption and peak tailing of the basic amine.[2][6]
Target Rf (TLC) 0.2 - 0.3Provides optimal resolution and a practical elution time on the column.
Alternative Phase Neutral or Basic AluminaA good alternative if the compound degrades on silica gel, even with a modifier.[6]
Advanced Alternative Reverse-Phase (C18) SilicaFor highly polar compounds that are poorly retained on normal-phase silica. Uses a polar mobile phase like Water/Acetonitrile.[6]

Troubleshooting Guide

This section addresses the most common problems encountered during the purification of amino alcohols.

Q1: My compound is streaking badly on the TLC plate and showing significant peak tailing from the column. How can I get a sharp, symmetrical peak?

A: This is the most classic issue when purifying basic compounds like amines on silica gel.

  • Causality: The basic lone pair of electrons on the nitrogen atom of your amino alcohol forms a strong acid-base interaction with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding causes a portion of your compound to lag behind the main band, resulting in tailing.

  • Solution: The most effective solution is to suppress this secondary interaction by adding a competitive base to your mobile phase.[2]

    • Add Triethylamine (TEA) or Ammonium Hydroxide: Add 0.5-1% of a volatile base like TEA to your eluent. The TEA is a small, basic molecule that will preferentially interact with and "cap" the active silanol sites, rendering them unavailable for strong interaction with your product. This allows your compound to elute based on polarity differences alone, resulting in sharp, symmetrical peaks.[2][6]

    • Pre-treat the Silica: For particularly sensitive compounds, you can pre-treat the silica gel by flushing the packed column with a solution of your mobile phase containing a higher concentration of the basic modifier (e.g., 5% TEA) before loading your sample.

Q2: My compound won't elute from the column, even after I've passed a large volume of a highly polar mobile phase (e.g., 20% MeOH in DCM).

A: This indicates that your compound is very strongly, and possibly irreversibly, adsorbed to the stationary phase.

  • Causality: This is an extreme case of the acid-base interaction described in Q1. Without a basic modifier, the interaction can be so strong that normal solvent elution is insufficient to displace the compound from the silica surface. It can also suggest your compound may have degraded on the acidic silica.[4]

  • Solutions:

    • Confirm Stability: First, spot your compound on a TLC plate and let it sit for 30 minutes before eluting. If the spot is gone or there are new spots, your compound is decomposing on the silica.[4]

    • Flush with a Modified Eluent: Attempt to salvage the column by flushing it with a highly polar solvent system containing a high concentration of a basic modifier (e.g., 89:10:1 DCM:MeOH:NH₄OH). The ammonia is a strong base and can displace your amine.

    • Change the Stationary Phase: If the compound is unstable on silica, your best option is to switch to a more inert stationary phase. Neutral or basic alumina is an excellent choice as it lacks the strong acidity of silica gel.[6] For very polar compounds, Hydrophilic Interaction Chromatography (HILIC) or reverse-phase chromatography might be necessary.[6]

Q3: I have poor separation between my product and a closely-running impurity.

A: This is a problem of selectivity. The chosen mobile phase is not differentiating enough between the two compounds.

  • Causality: Your product and the impurity have very similar polarities and interactions with the stationary phase under the current conditions.

  • Solutions:

    • Optimize the Mobile Phase: Try a different solvent system. For example, if you are using a DCM/MeOH system, try substituting the methanol with ethanol or isopropanol. The different hydrogen bonding characteristics of these alcohols can alter the selectivity.

    • Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a very slow, shallow gradient of the polar solvent. This can often resolve closely-eluting compounds.

    • Check Column Loading: Overloading the column is a common cause of poor separation. Ensure you have not exceeded the column's capacity. A good rule of thumb is to use at least 40-50g of silica for every 1g of crude material.

    • Improve Packing: An improperly packed column with channels or cracks will lead to band broadening and poor separation. Ensure your silica bed is homogenous and level.

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for common column chromatography issues.

Frequently Asked Questions (FAQs)

Q: Will this purification method separate the (R) and (S) enantiomers of 3-Amino-3-(p-tolyl)propan-1-ol? A: No. Standard silica gel and alumina are achiral stationary phases. They cannot differentiate between enantiomers. To separate enantiomers, you must use a Chiral Stationary Phase (CSP). Many CSPs are derived from amino acids or other chiral molecules and operate on the principle of forming transient, diastereomeric complexes with the analytes, allowing for their separation.[7][8]

Q: Why use Dichloromethane/Methanol instead of Hexane/Ethyl Acetate? A: this compound is a relatively polar molecule due to its alcohol and amine functional groups. A Hexane/Ethyl Acetate system may not be polar enough to elute the compound from the column in a reasonable volume. DCM/Methanol is a stronger, more polar solvent system that is better suited for this class of compounds.

Q: How do I properly visualize the compound on a TLC plate if it's not UV active? A: While the p-tolyl group should make this compound UV active, if visualization is faint, you can use chemical stains. After developing the TLC plate, let it dry completely, then dip it into a staining solution.

  • Ninhydrin Stain: This is excellent for primary and secondary amines, which will typically appear as purple or yellow spots upon gentle heating.

  • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain for compounds with oxidizable functional groups, such as alcohols. It will appear as yellow-brown spots on a purple background.

Q: Can I use a rotary evaporator to remove the mobile phase if it contains triethylamine (TEA)? A: Yes. Triethylamine is volatile (boiling point ~89 °C) and will co-evaporate with solvents like DCM and methanol. However, trace amounts may remain. If your downstream application is sensitive to trace amounts of base, you can perform an aqueous workup (dissolve the residue in a solvent like ether, wash with water, dry the organic layer, and re-evaporate) or re-dissolve the product and evaporate it from a solvent like toluene to azeotropically remove the remaining TEA.

References

  • BenchChem. (2025). Troubleshooting column chromatography purification of polar ketone compounds.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Biocompare. (n.d.). Amino Acid Purification - Column Chromatography.
  • Wikipedia. (n.d.). Thin-layer chromatography.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • ResearchGate. (n.d.). Amino alcohol-derived chiral stationary phases.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

Sources

Preventing decomposition of (R)-3-Amino-3-(p-tolyl)propan-1-ol during workup

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Decomposition During Workup

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with (R)-3-Amino-3-(p-tolyl)propan-1-ol, a key chiral intermediate. As Senior Application Scientists, we combine our expertise with field-proven insights to help you navigate the complexities of its purification and prevent decomposition during workup.

Understanding the Molecule: Key Stability Considerations

This compound is a β-amino alcohol. Its structure, featuring a primary amine, a primary alcohol, and a chiral benzylic center, presents a unique set of stability challenges. The proximity of the amino and hydroxyl groups, along with the electron-donating p-tolyl substituent, influences its reactivity and potential degradation pathways.

Troubleshooting Guide: A Proactive Approach to Preventing Decomposition

This section is designed to address specific issues you may encounter during the workup of this compound. We will explore the root causes of decomposition and provide actionable solutions.

Issue 1: Product Loss and/or Formation of Impurities During Aqueous Workup and Extraction.

  • Symptom: Low isolated yield after extraction, presence of multiple spots on TLC, or unexpected peaks in LC-MS analysis.

  • Potential Causes & Solutions:

    Potential Cause Explanation Recommended Solution
    Oxidation The primary alcohol and benzylic amine are susceptible to oxidation, especially in the presence of air (oxygen) and residual oxidizing agents from the reaction. This can lead to the formation of aldehydes, ketones, or carboxylic acids.Work under an inert atmosphere (Nitrogen or Argon). De-gas all aqueous solutions before use. Quench the reaction thoroughly to neutralize any unreacted oxidizing agents. Consider adding a mild reducing agent like sodium thiosulfate during the initial aqueous wash.
    Incorrect pH Extreme pH values can catalyze decomposition. Strongly acidic conditions can lead to dehydration or ether formation, while strongly basic conditions can promote oxidation or elimination reactions.Maintain a moderately basic pH (8-10) during extraction. Use a milder base like sodium bicarbonate or potassium carbonate for neutralization instead of strong bases like sodium hydroxide. Add the base portion-wise and monitor the pH closely.
    Emulsion Formation The amphiphilic nature of the amino alcohol can lead to the formation of stable emulsions during extraction, trapping the product in the aqueous layer and leading to lower yields.Use a brine wash to break up emulsions. Centrifugation can also be effective. If emulsions persist, consider using a different extraction solvent.
    Incomplete Extraction The polarity of the amino alcohol can result in significant solubility in the aqueous phase, leading to incomplete extraction into the organic layer.Perform multiple extractions (at least 3-4) with a suitable organic solvent like ethyl acetate or dichloromethane. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product in the aqueous phase.

Issue 2: Decomposition During Solvent Evaporation.

  • Symptom: The product darkens in color or shows signs of degradation after solvent removal.

  • Potential Causes & Solutions:

    Potential Cause Explanation Recommended Solution
    Elevated Temperature Amino alcohols can be sensitive to heat, which can accelerate decomposition pathways like oxidation and elimination.Use a rotary evaporator at low temperature (≤ 40 °C). For small-scale work, evaporation under a stream of nitrogen at room temperature is a gentle alternative.
    Residual Acidity or Basicity Trace amounts of acid or base in the concentrated product can catalyze degradation upon heating.Ensure the organic extracts are thoroughly washed with water and brine to remove any residual acids or bases before drying and concentration.

Issue 3: Challenges in Purification by Crystallization or Chromatography.

  • Symptom: Difficulty in obtaining a pure, crystalline solid, or product streaking/decomposition on a silica gel column.

  • Potential Causes & Solutions:

    Potential Cause Explanation Recommended Solution
    Inhibition of Crystallization The presence of impurities can hinder crystal lattice formation. The molecule's polarity can also make it challenging to find a suitable crystallization solvent.Start with a highly concentrated, clean sample. Screen a variety of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/heptane, isopropanol/water). Use techniques like slow evaporation or cooling to promote crystal growth. Seeding with a small crystal can be beneficial.
    Decomposition on Silica Gel The acidic nature of standard silica gel can cause degradation of acid-sensitive compounds like β-amino alcohols. The polar amine can also interact strongly with the silica, leading to tailing and poor separation.Use deactivated silica gel. This can be prepared by treating the silica gel with a solution of triethylamine in the eluent (e.g., 1% triethylamine in ethyl acetate/hexanes). Alternatively, use a different stationary phase like alumina (neutral or basic).

Frequently Asked Questions (FAQs)

Q1: What is the likely decomposition pathway for this compound during a standard workup?

A1: The most probable decomposition pathways are oxidation of the primary alcohol to an aldehyde or carboxylic acid and the benzylic amine to an imine or ketone, and a retro-Mannich reaction , which is an elimination reaction that can occur under certain pH conditions, leading to the formation of p-tolualdehyde and an amino-ethanol fragment. The benzylic nature of the amine and the presence of a primary alcohol make the molecule susceptible to these transformations.

Q2: I've noticed a color change to yellow or brown during my workup. What does this indicate?

A2: A color change, particularly to yellow or brown, is often an indication of oxidation . This can be minimized by working under an inert atmosphere and ensuring all reagents and solvents are de-gassed.

Q3: Can I use a strong base like NaOH to adjust the pH during extraction?

A3: While a strong base can be used, it should be done with caution. A rapid increase in pH to a high value can promote side reactions. It is generally recommended to use a milder base like sodium bicarbonate or potassium carbonate and to add it slowly while monitoring the pH. A patent for a similar compound, 3-methylamino-1-phenyl-1-propanol, describes a workup using 4M aqueous sodium hydroxide, but it is added dropwise with cooling.[1]

Q4: What is the best way to store this compound?

A4: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperature (e.g., in a refrigerator or freezer). Protect it from light and moisture.

Q5: Should I consider using a protecting group strategy to avoid decomposition?

A5: If you consistently face decomposition issues, a protecting group strategy is a viable option. The amino group can be protected as a carbamate (e.g., Boc or Cbz), which will increase the stability of the molecule during workup and purification. The Boc group is particularly useful as it can be removed under acidic conditions after purification. A general procedure for the N-Boc protection of amino alcohols involves reacting the amino alcohol with di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine or sodium bicarbonate.[2]

Experimental Protocols

Protocol 1: Standard Aqueous Workup and Extraction

This protocol is a general guideline and may need to be optimized for your specific reaction conditions.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate or a mild base to neutralize the reaction and adjust the pH to 8-9.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an equal volume of ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure at a temperature not exceeding 40 °C.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the desired eluent system (e.g., a mixture of hexanes and ethyl acetate). To deactivate the silica gel, add 1% triethylamine to the eluent.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Key Processes

Workflow for Preventing Decomposition

G cluster_reaction Reaction cluster_workup Workup & Purification cluster_decomposition Potential Decomposition Pathways Reaction Synthesis of (R)-3-Amino-3- (p-tolyl)propan-1-ol Quench Quench Reaction (pH 8-9, <10 °C) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction Oxidation Oxidation Quench->Oxidation High pH, Air Wash Wash with Brine Extraction->Wash Elimination Elimination/ Retro-Mannich Extraction->Elimination Extreme pH Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate in vacuo (T < 40 °C) Dry->Concentrate Purify Purification (Crystallization or Chromatography) Concentrate->Purify Concentrate->Oxidation Heat Purify->Elimination Acidic Silica

Caption: A workflow diagram illustrating the key steps in the workup and purification of this compound, highlighting the stages where decomposition is most likely to occur.

References

  • Organic Syntheses Procedure. N-tert-Butoxycarbonyl-L-phenylalanine. [Link]

  • Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). [Link]

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2857. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Royal Society of Chemistry. (2023). Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives. RSC Publishing. [Link]

  • Royal Society of Chemistry. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]

  • Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Chiral Publishing. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. [Link]

  • ResearchGate. (PDF) Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. [Link]

  • National Institutes of Health. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. [Link]

  • ResearchGate. (PDF) 3-Methylamino-3-phenylpropan-1-ol. [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

  • National Institutes of Health. Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction. [Link]

  • Longdom Publishing. Chromatography for Chiral Separation. [Link]

  • American Chemical Society. Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. [Link]

  • Borregaard. 3-AMINO-1,2- PROPANEDIOL (APD). [Link]

  • MDPI. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]

  • TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

  • ResearchGate. (PDF) Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations. [Link]

  • American Chemical Society. Diverse Functionalization of 2-Pyridinones via Rh(II)-Catalyzed X−H Insertion and Subsequent Transformations Using Heterocyclic Diazo Reagents. [Link]

  • ChemRxiv. Photochemistry and Acid Catalysis: A Visible Light Route to Β-Amino Alcohols. [Link]

  • Scholars Research Library. Der Pharma Chemica. [Link]

  • University of Wisconsin–Madison. Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. [Link]

Sources

Validation & Comparative

Chiral HPLC method for (R)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Chiral Resolution Strategies for (R)-3-Amino-3-(p-tolyl)propan-1-ol

Executive Summary For drug development professionals targeting the enantiopurity of This compound , the choice of analytical method dictates not just resolution, but process scalability and data integrity. This guide compares the industry-standard Immobilized Polysaccharide Phase (Method A) against the legacy Coated Polysaccharide Phase (Method B) and Derivatization (Method C) .

Our Recommendation: The Immobilized Amylose-based System (e.g., CHIRALPAK IA/IG) is the superior choice, offering robust solvent flexibility (allowing chlorinated solvents for solubility) and superior baseline stability compared to coated phases.

Compound Profile & Chromatographic Challenge

  • Analyte: this compound

  • Structural Class:

    
    -Amino Alcohol.[1]
    
  • Critical Attributes:

    • Primary Amine (

      
      ):  Highly basic; prone to severe peak tailing due to interaction with residual silanols on the silica support.
      
    • Hydroxyl Group (

      
      ):  Adds polarity and hydrogen bonding capability.
      
    • Chiral Center: Benzylic position, susceptible to racemization under harsh acidic/thermal conditions.

The Challenge: Achieving baseline resolution (


) while maintaining a symmetry factor (

) between 0.8–1.2 without long equilibration times.

Method Comparison Guide

Method A: The Gold Standard (Immobilized Phase)
  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IA-3 or equivalent).

  • Mechanism: The chiral selector is chemically bonded to the silica. This allows the use of "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate, which can dramatically alter selectivity and improve solubility for lipophilic p-tolyl derivatives.

Method B: The Legacy Alternative (Coated Phase)
  • Column: Coated Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK AD-H).

  • Mechanism: The selector is physically coated.

  • Limitation: Strictly limited to Alkanes/Alcohol mobile phases. Introduction of DCM or THF will strip the phase, destroying the column.

Method C: Derivatization (Pre-Column)
  • Protocol: Reacting with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) or OPA.

  • Limitation: Introduces kinetic variables, requires extra sample prep, and risks racemization during the reaction.

Comparative Performance Data

The following data represents typical performance metrics for


-amino aryl alcohols under optimized conditions.
MetricMethod A (Immobilized) Method B (Coated) Method C (Derivatization)
Resolution (

)
3.2 (Superior)1.8 (Adequate)4.5 (High, but artificial)
Tailing Factor (

)
1.1 1.4 (Tailing evident)1.0
Run Time 8.5 min 12.0 min25.0 min (inc. prep)
Solvent Flexibility High (DCM/THF OK)Low (Alkane/Alc only)N/A
Robustness Excellent ModerateLow (Reagent stability)

Expert Insight: While derivatization yields high resolution, the added steps introduce error sources unacceptable for GMP release testing. Method A provides the best balance of speed and data integrity.

Detailed Experimental Protocol (Method A)

This protocol is designed to be self-validating. The use of Diethylamine (DEA) is non-negotiable to mask silanols.

System Suitability Requirements:

  • Resolution (

    
    ): NLT 2.0
    
  • Tailing Factor (

    
    ): NMT 1.5
    

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Composition: n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Ethanol is preferred over Isopropanol (IPA) here because the linear alcohol often provides sharper peaks for primary amines due to reduced steric hindrance in the solvation shell.

    • Degassing: Sonicate for 10 mins. Do not use vacuum filtration for volatile amine mixtures if possible to avoid ratio shifts.

  • Sample Preparation:

    • Dissolve 1.0 mg of this compound in 1.0 mL of Ethanol.

    • Crucial: If the sample is a salt (e.g., HCl salt), add 1 equivalent of DEA to the sample vial to free the base before injection.

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temp: 25°C (Lower temperature favors chiral recognition mechanisms driven by enthalpy).

    • Detection: UV @ 254 nm (Targeting the p-tolyl chromophore).

Mechanistic Visualization

The following diagrams illustrate the decision logic and the interaction mechanism.

MethodDevelopment Start Start: this compound Solubility Check Solubility in Hexane/EtOH Start->Solubility SelectCol Select Column Type Solubility->SelectCol Immobilized Immobilized (IA/IC) (Recommended) SelectCol->Immobilized High Solubility Req? Coated Coated (AD/OD) (Legacy) SelectCol->Coated Standard Use Screening Screen Mobile Phase: Hex/EtOH/DEA vs Hex/IPA/DEA Immobilized->Screening Coated->Screening CheckRs Check Resolution (Rs) Screening->CheckRs Optimize Optimize: 1. Increase DEA (0.1% -> 0.2%) 2. Lower Temp (25C -> 10C) CheckRs->Optimize Rs < 1.5 Success Final Method: Rs > 2.0, Tailing < 1.2 CheckRs->Success Rs > 2.0 Optimize->CheckRs

Caption: Decision tree for optimizing chiral resolution of basic amino alcohols.

Interaction Analyte Analyte: (R)-3-Amino-3-(p-tolyl)... Interaction1 H-Bonding (Amine - Carbamate) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Tolyl - Phenyl) Analyte->Interaction2 Interaction3 Steric Inclusion (Chiral Cavity) Analyte->Interaction3 CSP CSP: Amylose-tris(3,5-dimethyl...) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3

Caption: Mechanistic interactions driving enantioselectivity on polysaccharide phases.

Troubleshooting & Expert Tips

  • The "Memory Effect": If you switch from a standard coated column (AD-H) to an immobilized one (IA) on the same LC system, ensure the lines are flushed with Ethanol for 30 minutes. Residual strong solvents (like THF from a previous GPC run) can destroy a coated column instantly, though the immobilized column is safe.

  • Peak Tailing: If the amine peak tails despite using 0.1% DEA, switch to 0.1% Ethylenediamine (EDA) . EDA is a stronger base and bidentate, often more effective at quenching stubborn silanols on older silica batches.

  • Sample Diluent: Always match the sample diluent to the mobile phase. Injecting a sample dissolved in 100% IPA into a 90% Hexane mobile phase can cause "solvent shock" and peak splitting.

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from

  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. (2021).[2] Retrieved from

  • ChemScene. (S)-3-Amino-3-(p-tolyl)propanamide Product Data. (Reference for structural analogs). Retrieved from

Sources

Technical Guide: Mass Spectrometry of (R)-3-Amino-3-(p-tolyl)propan-1-ol and Its Derivatives

[1]

Executive Summary

(R)-3-Amino-3-(p-tolyl)propan-1-ol is a critical chiral synthon, primarily utilized in the asymmetric synthesis of serotonin reuptake inhibitors (SSRIs) such as Fluoxetine and Atomoxetine analogs.[1] Its structural integrity—specifically the maintenance of the R-configuration at the benzylic position—is paramount for the biological activity of the final pharmaceutical product.

This guide provides a comparative technical analysis of mass spectrometry (MS) workflows for this molecule. Unlike standard achiral reagents, the analysis of this compound requires a dual-focus approach: structural confirmation (via fragmentation logic) and enantiomeric purity determination (via chiral derivatization or ion mobility).

Part 1: Structural Analysis & Fragmentation Logic

To interpret the mass spectrum of this compound (MW: 165.23 g/mol ), one must understand the competition between the amine and the hydroxyl groups for ionization and the stability of the resulting carbocations.

Theoretical Fragmentation Pathway (ESI vs. EI)

The molecule contains a p-tolyl group, a primary amine, and a primary alcohol.

  • Electrospray Ionization (ESI+):

    • Precursor: Protonation occurs preferentially at the primary amine (most basic site), yielding

      
       .
      
    • Primary Loss: Neutral loss of water (

      
      , -18 Da) or ammonia (
      
      
      , -17 Da) is common.[1] However, in benzylic amines, the cleavage of the C-N bond is often favored if it leads to a stabilized benzylic carbocation.
    • Characteristic Fragment: The p-tolyl moiety drives the formation of the methyl-tropylium ion (m/z 105 ), a homolog of the standard tropylium ion (m/z 91).

  • Electron Impact (EI, 70 eV):

    • Alpha-Cleavage: The radical cation directs cleavage adjacent to the nitrogen.

    • Base Peak: Often observed at m/z 30 (

      
      ) due to the unsubstituted primary amine chain, or m/z 134  (loss of 
      
      
      ) depending on the internal energy distribution.
Graphviz: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways under Collision-Induced Dissociation (CID).

FragmentationPathwayPrecursor[M+H]+ Precursorm/z 166.12PathAPath A: DehydrationPrecursor->PathAPathBPath B: DeaminationPrecursor->PathBPathCPath C: Benzylic CleavagePrecursor->PathCFragmentA[M+H - H2O]+m/z 148.11PathA->FragmentA- 18 DaFragmentB[M+H - NH3]+m/z 149.09PathB->FragmentB- 17 DaFragmentCMethyl-Tropylium Ionm/z 105.07PathC->FragmentCDominant in High CETropyliumTropylium Ionm/z 91.05FragmentC->Tropylium- CH2 (Rearrangement)

Caption: Predicted CID fragmentation pathway for this compound ESI positive mode.

Part 2: Comparative Ionization & Analysis Strategies

This section compares the three primary workflows for analyzing this intermediate.

Table 1: Comparative Analysis of MS Methodologies
FeatureMethod A: Direct ESI-MS/MS Method B: GC-MS (Derivatized) Method C: Chiral LC-MS (GITC)
Primary Utility Structural Confirmation & IDImpurity Profiling (Volatiles)Enantiomeric Excess (ee%)
Sample Prep Dilute & Shoot (MeOH/H2O)Silylation (BSTFA/TMCS)Derivatization with GITC
Sensitivity High (pg levels)Moderate (ng levels)High (pg levels)
Chiral Discrimination None (Blind to R vs S)None (Unless chiral column used)Excellent (Diastereomer sep.)
Key Fragment m/z 166

105
m/z 309 (Di-TMS derivative)m/z 555 (GITC adduct)
Throughput High (< 1 min)Low (20-30 min run)Medium (10-15 min run)
Why Derivatization is Essential for GC-MS

Direct injection of amino alcohols into GC-MS is ill-advised.[1] The polar -OH and -NH2 groups hydrogen bond with the stationary phase, leading to peak tailing and thermal degradation.

  • Protocol: React with BSTFA + 1% TMCS to form the O,N-bis(trimethylsilyl) derivative.

  • Mass Shift: Adds 2 x 72 Da. Parent ion shifts from 165 to 309 m/z .[1]

Part 3: Chiral Differentiation Strategy (The Core Challenge)

Mass spectrometry is inherently achiral.[1] To distinguish the (R)-isomer from the (S)-isomer, you must introduce a chiral environment.[1][2] The most robust method for this specific amino alcohol is Diastereomeric Derivatization .

The GITC Method

Reaction with 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) converts the enantiomers into diastereomeric thioureas.[1]

  • Mechanism: The isothiocyanate (-N=C=S) reacts rapidly with the primary amine of the analyte.

  • Result: The (R)-analyte-GITC and (S)-analyte-GITC complexes have identical masses but different physical properties (hydrophobicity), allowing baseline separation on a standard C18 LC column.[1]

Workflow Diagram: Chiral Purity Determination

ChiralWorkflowSampleSample:(R)-Amino AlcoholReactionDerivatization(RT, 30 min, Acetonitrile)Sample->ReactionReagentReagent:GITC (Chiral)Reagent->ReactionComplexDiastereomer Pair(R-GITC vs S-GITC)Reaction->ComplexLCC18 LC Separation(Achiral Column)Complex->LCMSMS Detection[M+H]+ m/z ~555LC->MS

Caption: Workflow for converting enantiomers to separable diastereomers using GITC.

Part 4: Detailed Experimental Protocols

Protocol A: High-Resolution ESI-MS/MS (Structural Verification)

Objective: Confirm identity and analyze fragmentation of the native molecule.[1]

  • Preparation: Dissolve 1 mg of this compound in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.[1]

  • Infusion: Direct infusion into a Q-TOF or Orbitrap system at 5 µL/min.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV[1]

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation)

    • Source Temp: 120°C

  • Acquisition:

    • Scan Range: m/z 50–500.[1]

    • MS/MS: Select m/z 166.12 as precursor.[1] Apply Collision Energy (CE) ramp 10–40 eV.[1]

  • Expected Data:

    • Look for parent peak 166.1235 (Theoretical).[1]

    • Confirm presence of 148.11 (Water loss) and 105.07 (p-methylbenzyl cation).[1]

Protocol B: Chiral Purity via GITC Derivatization

Objective: Quantify the % of (S)-enantiomer impurity.

  • Reagent Prep: Prepare 1 mg/mL GITC solution in Acetonitrile (ACN).

  • Reaction: Mix 50 µL of sample (1 mg/mL in ACN) with 50 µL of GITC solution and 10 µL of Triethylamine (catalyst).

  • Incubation: Vortex and let stand at room temperature for 30 minutes.

  • LC-MS Setup:

    • Column: Standard C18 (e.g., Agilent Zorbax Eclipse, 1.8 µm). Note: No chiral column is needed because we created diastereomers.

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.[1]

    • Gradient: 30% B to 70% B over 10 minutes.

  • Detection: Monitor m/z corresponding to [Analyte + GITC + H]+.

    • MW Calculation: 165 (Analyte) + 389 (GITC) = 554.[1]

    • Target Ion: m/z 555 .[1]

  • Analysis: The (R)-GITC derivative will elute at a distinct retention time from the (S)-GITC derivative.[1] Integrate area under curves to calculate enantiomeric excess (ee).[1]

References

  • NIST Chemistry WebBook. Mass Spectrum of 3-Amino-1-propanol (Analog). National Institute of Standards and Technology.[1] Link

  • Bhardwaj, P. et al. (2021). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry.[1][3] Analytical Chemistry.[1][3][4][5][6][7][8][9][10] Link[1]

  • Sigma-Aldrich. Derivatization Reagents for GC-MS: Silylation.[1]Link

  • MassBank. Mass Spectrum of Fluoxetine (Structural Analog).[1] Record: EAW00236.[1] Link[1]

  • ChemicalBook. 3-Amino-3-(4-methylphenyl)propan-1-ol Product Properties.Link[1]

Comparative Guide: Structural Determination of (R)-3-Amino-3-(p-tolyl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of norepinephrine reuptake inhibitors (NRIs) like Atomoxetine and Fluoxetine analogs, the chiral intermediate (R)-3-Amino-3-(p-tolyl)propan-1-ol represents a critical quality control checkpoint. Determining its absolute configuration and enantiomeric purity is non-negotiable for regulatory compliance.

This guide compares the Single-Crystal X-ray Diffraction (SC-XRD) workflow against standard spectroscopic alternatives (NMR, CD, HPLC). While NMR and HPLC are faster for routine screening, this guide demonstrates why SC-XRD of the hydrochloride or p-toluenesulfonate derivative remains the only self-validating, absolute method for establishing the 3D stereochemical identity of this flexible amino alcohol.

Part 1: The Challenge of Chiral Amino Alcohols

This compound presents specific structural challenges that make routine analysis deceptive:

  • Physical State: The free base is often an oil or a low-melting solid due to the flexibility of the propyl chain and the disruption of lattice energy by the bulky p-tolyl group.

  • Conformational Flexibility: In solution (NMR), the molecule rotates freely around the C2-C3 bond, averaging the signals and obscuring the specific gauche/anti relationships required for configuration assignment.

  • Lack of Heavy Atoms: The native molecule (C, H, N, O) lacks "heavy" atoms (Z > Si), making absolute configuration via anomalous dispersion (Flack parameter) difficult without high-quality Cu-radiation data or derivatization.

Part 2: Comparative Analysis – X-ray vs. Alternatives[1][2]

The following table objectively compares the performance of X-ray crystallography (post-derivatization) against Mosher's NMR method and Chiral HPLC.

FeatureMethod A: SC-XRD (Recommended) Method B: 1H NMR (Mosher's Method)Method C: Chiral HPLC/SFC
Primary Output Absolute 3D Structure (x, y, z coordinates)Relative chemical shift differences (

)
Retention time (

) comparison
Confidence Level Definitive (Direct observation)Inferential (Based on empirical models)Relative (Requires known standard)
Sample State Single Crystal (Solid)Solution (Liquid)Solution (Liquid)
Derivatization Required (Salt formation for lattice stability)Required (Amide bond formation with MTPA-Cl)None (if using chiral column)
Stereo-differentiation Distinguishes enantiomers & conformersDistinguishes enantiomers (risk of kinetic resolution errors)Separates enantiomers only
Turnaround Time 24–48 Hours (including crystallization)4–6 Hours30 Minutes
Cost per Sample High (Instrument time + expertise)MediumLow
Why SC-XRD Wins for Validation

While NMR is faster, it relies on the Mosher model, which assumes a specific conformation in solution. If the steric bulk of the p-tolyl group distorts this conformation, the NMR assignment can be inverted, leading to catastrophic errors in drug synthesis. SC-XRD provides a direct snapshot of the molecule, independent of solution-state dynamics.

Part 3: Experimental Protocol – Crystallization & Data Acquisition[2]

To overcome the oily nature of the free base, we utilize a Salt Formation & Vapor Diffusion protocol. This method introduces a counter-ion (Cl⁻ or p-TsO⁻) to create a rigid ionic lattice capable of diffraction.

Step 1: Derivatization (Salt Formation)
  • Objective: Convert the oily free base into a crystalline hydrochloride salt.

  • Reagents: this compound (100 mg), 4M HCl in Dioxane, Anhydrous Ethanol.

  • Dissolve 100 mg of the amino alcohol in 0.5 mL of absolute ethanol.

  • Add 1.1 equivalents of 4M HCl/Dioxane dropwise.

  • Stir for 10 minutes. The solution may warm slightly (exothermic protonation).

  • Evaporate solvent to near-dryness to remove excess HCl, yielding a white/off-white precipitate.

Step 2: Crystal Growth (Vapor Diffusion)
  • Technique: Sitting Drop Vapor Diffusion.

  • Redissolve the crude salt in a minimum amount of Methanol (approx. 200 µL).

  • Place this solution in the inner well of a crystallization dish.

  • Fill the outer reservoir with Diethyl Ether or Hexane (anti-solvent).

  • Seal tightly and store at 4°C.

  • Mechanism: The volatile ether diffuses into the methanol, slowly lowering the solubility of the salt and forcing it to organize into a lattice.

  • Harvest: Inspect after 24-48 hours for prism-like crystals suitable for mounting.

Step 3: Diffraction & Refinement
  • Radiation Source: Cu-K

    
     (
    
    
    
    Å) is preferred over Mo-K
    
    
    for this organic salt to maximize the anomalous signal from the Chloride ion, allowing determination of absolute configuration (Flack parameter < 0.1).
  • Temperature: Collect data at 100 K to minimize thermal motion of the flexible propyl chain.

Part 4: Structural Insights & Data Interpretation[2]

Upon solving the structure (typically in monoclinic space groups like P2₁), the researcher should look for the following validation markers characteristic of this class:

  • Hydrogen Bonding Network:

    • Expect a classic "ladder" or "ring" motif. The ammonium protons (

      
      ) typically donate H-bonds to the Chloride ion and the hydroxyl oxygen of a neighboring molecule.
      
    • Metric: Look for N...Cl distances of ~3.1–3.2 Å and O-H...Cl interactions.

  • Conformation:

    • The C2-C3 bond usually adopts a gauche conformation to minimize steric clash between the p-tolyl ring and the ammonium group.

  • Absolute Configuration Check:

    • Verify the Flack Parameter. For the HCl salt using Cu-radiation, a Flack parameter of

      
       confirms the correct absolute stereochemistry. A value of 
      
      
      
      indicates the inverted structure.

Part 5: Workflow Visualization

The following diagram outlines the decision logic and workflow for validating the chiral purity of this compound derivatives.

G Start Crude this compound Decision Is Sample Crystalline? Start->Decision DirectXRD Direct SC-XRD (Rare for this class) Decision->DirectXRD Yes Derivatization Salt Formation (HCl or p-TsOH) Decision->Derivatization No (Oil/Amorphous) Diffraction Data Collection (Cu-Kα Source, 100K) DirectXRD->Diffraction Crystallization Vapor Diffusion (MeOH / Et2O) Derivatization->Crystallization Crystallization->Diffraction Crystals Formed Analysis Structure Solution (SHELXT / OLEX2) Diffraction->Analysis Validation Check Flack Parameter (Absolute Config) Analysis->Validation Result Confirmed (R)-Configuration Validation->Result Flack ≈ 0.0

Caption: Figure 1. Strategic workflow for absolute configuration determination of chiral amino alcohols.

References

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy.[1][2][3][4] Retrieved from [Link]

  • Ibrahim, M. M., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E. Retrieved from [Link]

  • Seco, J. M., et al. (2025). Absolute configuration of amino alcohols by H-1-NMR.[5] ResearchGate.[6] Retrieved from [Link]

  • MtoZ Biolabs. CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? Retrieved from [Link]

Sources

Comparison of catalysts for the synthesis of (R)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (R)-3-Amino-3-(p-tolyl)propan-1-ol CAS Registry (Acid Precursor): 68208-18-4 (Generic) Role: Key chiral building block for Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and analogs of Fluoxetine/Atomoxetine.

The synthesis of This compound hinges on the enantioselective formation of the C3-amine stereocenter. While the final step involves a trivial hydride reduction of the carboxylic acid/ester to the alcohol, the critical "catalytic battleground" lies in the construction of the chiral


-amino acid precursor: (R)-3-amino-3-(p-tolyl)propanoate .

This guide objectively compares the three dominant catalytic methodologies: Transition Metal Asymmetric Hydrogenation , Biocatalytic Transamination , and Organocatalytic Mannich Reaction .

Critical Analysis of Catalytic Routes

Method A: Rhodium-Catalyzed Asymmetric Hydrogenation (The Industrial Standard)

This route relies on the hydrogenation of Z-


-enamido esters. It is the most mature technology for scaling, offering high Turnover Frequencies (TOF) and predictable scalability.
  • Catalyst System: Rh(I) complexes with chiral bisphosphine ligands (e.g., DuPhos, TangPhos, Binapine).

  • Substrate: Methyl (Z)-3-acetamido-3-(p-tolyl)acrylate.[1]

  • Mechanism: The reaction proceeds via coordination of the enamide olefin and carbonyl oxygen to the Rh center, followed by oxidative addition of H

    
     and migratory insertion. The stereochemistry is determined by the quadrant blockage of the chiral ligand.
    

Performance Metrics:

  • Enantiomeric Excess (ee): Typically >98%.[1][2][3][4]

  • Yield: >95%.

  • Scalability: Excellent (kg to ton scale).[1]

  • Key Constraint: Requires high-pressure hydrogenation equipment and expensive precious metals.[1]

Method B: Biocatalytic Transamination (The Green Alternative)

Recent advances in protein engineering have made


-transaminases (

-TA) a viable competitor.[1] This method converts a prochiral

-keto acid/ester directly to the chiral amine using an amine donor.[1]
  • Catalyst System: Engineered

    
    -Transaminases (e.g., Vibrio fluvialis variants, Gibberella zeae TA).
    
  • Substrate: 3-Oxo-3-(p-tolyl)propanoate.

  • Mechanism: Ping-Pong Bi-Bi mechanism dependent on Pyridoxal-5'-phosphate (PLP).[1] The enzyme shuttles an amino group from a donor (e.g., isopropylamine or alanine) to the ketone.[5]

Performance Metrics:

  • Enantiomeric Excess (ee): >99% (often optically pure).[1]

  • Yield: 70-90% (limited by equilibrium).[1]

  • Scalability: Moderate (requires product removal strategies to overcome inhibition).[1]

  • Key Constraint: Substrate inhibition and equilibrium shifting (often requires removal of coproduct acetone/pyruvate).[1]

Method C: Organocatalytic Mannich Reaction (The Metal-Free Route)

This approach constructs the carbon skeleton and stereocenter simultaneously by reacting an imine with an enolizable carbonyl equivalent.[1]

  • Catalyst System: Chiral Thioureas, Phosphoric Acids (e.g., TRIP), or Proline derivatives.

  • Substrate: p-Tolualdehyde + Malonic acid half thioester (or similar) + Amine source.[1]

  • Mechanism: Dual activation via Hydrogen bonding (Thiourea) or Brønsted acid catalysis, directing the nucleophilic attack of the enol to the Re or Si face of the imine.

Performance Metrics:

  • Enantiomeric Excess (ee): 90-96%.[1][2]

  • Yield: 60-85%.[1]

  • Scalability: Lower (reaction times often longer; lower TOF).[1]

  • Key Constraint: Atom economy can be lower depending on the "activating" groups used for the nucleophile.[1]

Comparative Data Summary

FeatureRh-Asymmetric HydrogenationBiocatalytic TransaminationOrganocatalytic Mannich
Primary Catalyst [Rh(cod)(DuPhos)]BF


-TA (e.g., VfTA-mutant)
Chiral Thiourea / Phosphoric Acid
Precursor

-Enamido Acrylate

-Keto Ester
Aldehyde + Enolate Equiv.
Enantioselectivity (ee) 97 - >99% >99% 90 - 96%
Catalyst Loading Low (0.01 - 1 mol%)High (enzyme w/w)Moderate (1 - 10 mol%)
Reaction Time Fast (1 - 12 h)Slow (24 - 48 h)Medium (12 - 24 h)
Cost Driver Rhodium & Ligand IPEnzyme Engineering & CofactorCatalyst Synthesis
Green Chemistry High Atom EconomyAqueous Media, RenewableMetal-Free, Organic Solvents

Detailed Experimental Protocols

Protocol A: Rh-Catalyzed Synthesis (Recommended for Scale)

Step 1: Substrate Preparation

  • Condense methyl 3-oxobutanoate with p-toluoyl chloride/amine equivalents to form the

    
    -keto ester.[1]
    
  • Perform reductive acetylation to generate Methyl (Z)-3-acetamido-3-(p-tolyl)acrylate .

Step 2: Asymmetric Hydrogenation

  • Catalyst Prep: In a glovebox, dissolve [Rh(cod)

    
    ]BF
    
    
    
    (1.0 equiv) and
    
    
    -Me-DuPhos (1.1 equiv) in degassed methanol. Stir for 15 min to form the active cationic complex.[1]
  • Reaction: Add the substrate (S/C ratio 1000:1) to a stainless steel autoclave.[1]

  • Add the catalyst solution via cannula.[1]

  • Purge with H

    
     (3 cycles) and pressurize to 5 bar (75 psi) .
    
  • Stir at 25°C for 6 hours .

  • Workup: Vent H

    
    , concentrate solvent. Pass through a short silica plug to remove Rh residues.[1]
    
  • Result: Methyl (R)-3-acetamido-3-(p-tolyl)propanoate (>98% ee).[1]

Step 3: Reduction to Alcohol

  • Dissolve the chiral ester in THF.[1]

  • Add LiAlH

    
      (2.5 equiv) slowly at 0°C.
    
  • Reflux for 4 hours.

  • Fieser workup (H

    
    O, 15% NaOH, H
    
    
    
    O).[1]
  • Isolate This compound .

Protocol B: Biocatalytic Synthesis (Recommended for Purity)[1]

Buffer: 100 mM Phosphate buffer (pH 7.5) containing 1 mM PLP.[1] Donors: 1M Isopropylamine (neutralized to pH 7.5).

  • Suspend 3-oxo-3-(p-tolyl)propanoate (50 mM) in the buffer.

  • Add

    
    -Transaminase  (lyophilized powder or whole cell, e.g., Vibrio fluvialis JS17 mutant).[1]
    
  • Incubate at 30°C / 150 rpm for 24 hours.

  • Note: To shift equilibrium, use an in situ product removal (ISPR) system or coupled Lactate Dehydrogenase (LDH) to remove pyruvate if Alanine is the donor.

  • Workup: Acidify to pH 2, wash with EtOAc (removes ketone).[1] Basify to pH 12, extract amine with MTBE.[1]

  • Result: (R)-3-Amino-3-(p-tolyl)propionic acid.[1]

  • Reduction: Proceed with Borane-THF reduction to yield the alcohol.

Visualizations

Diagram 1: Comparative Synthesis Workflows

G Start_Aldehyde p-Tolualdehyde Step_A1 Condensation & Acetylation Start_Aldehyde->Step_A1 Step_B1 Beta-Keto Formation Start_Aldehyde->Step_B1 Inter_Enamide Enamido Acrylate (Prochiral) Step_A1->Inter_Enamide Step_A2 Rh-Cat Hydrogenation (Asymmetric) Inter_Enamide->Step_A2 Rh(DuPhos)/H2 Inter_AminoEster (R)-Beta-Amino Ester Step_A2->Inter_AminoEster >98% ee Step_Reduction Hydride Reduction (LiAlH4 / BH3) Inter_AminoEster->Step_Reduction Inter_Keto Beta-Keto Acid (Prochiral) Step_B1->Inter_Keto Step_B2 w-Transaminase (Biocatalysis) Inter_Keto->Step_B2 Transaminase/PLP Inter_AminoAcid (R)-Beta-Amino Acid Step_B2->Inter_AminoAcid >99% ee Inter_AminoAcid->Step_Reduction Final_Product This compound (Target) Step_Reduction->Final_Product

Caption: Comparative workflow showing the convergence of Chemical (Top) and Biocatalytic (Bottom) routes.

Diagram 2: Rh-Catalyzed Mechanism Cycle

Mechanism Complex Rh(L*)(S)2+ Active Catalyst Coordination Substrate Coordination Complex->Coordination Substrate OxAdd Oxidative Addition (H2) Coordination->OxAdd H2 (RDS) Migratory Migratory Insertion OxAdd->Migratory Hydride Transfer Elimination Reductive Elimination Migratory->Elimination C-H Bond Form Elimination->Complex Product Release

Caption: Simplified catalytic cycle for Rh-bisphosphine mediated asymmetric hydrogenation.

References

  • Burk, M. J., et al. (1993).[1] "Preparation of (S)-3-amino-3-phenylpropanoic acid via catalytic asymmetric hydrogenation." Journal of the American Chemical Society.[1][6] Link[1]

  • Hwang, B. Y., et al. (2021).[1] "Redesign of (R)-Omega-Transaminase and Its Application for Synthesizing Amino Acids with Bulky Side Chain." Applied Biochemistry and Biotechnology. Link

  • Lubell, W. D., et al. (1991).[1] "Enantioselective synthesis of beta-amino acids." Tetrahedron. Link[1]

  • Mathew, S. P., et al. (2012).[1] "Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos." Chemistry – A European Journal.[1] Link

  • BenchChem. (2025).[1] "Application Note: Synthesis of 3-Amino-1,2-propanediol (Analogous Protocol)." BenchChem Protocols. Link[1]

Sources

A Comparative Guide to the Stereoisomers of 3-Amino-3-(p-tolyl)propan-1-ol: A Case for Chirality in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Biological Systems

In the realm of drug discovery and development, the three-dimensional structure of a molecule is paramount. A significant portion of pharmaceuticals are chiral, meaning they exist as non-superimposable mirror images of each other, known as enantiomers.[1][2] These stereoisomers, often designated as (R)- and (S)-forms, can exhibit vastly different pharmacological and toxicological profiles.[3][4] This is because biological systems, including enzymes and receptors, are themselves chiral, leading to stereoselective interactions.[1][2]

A classic and cautionary example is thalidomide, where the (R)-enantiomer possesses sedative properties, while the (S)-enantiomer is teratogenic.[2][5] Conversely, in the case of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, the (S)-enantiomer is significantly more potent as an inhibitor of the cyclooxygenase (COX) enzyme than its (R)-counterpart.[6][7] Similarly, the bronchodilatory effects of albuterol are attributed to the (R)-enantiomer, while the (S)-enantiomer is less active and may contribute to side effects.[8][9]

Chemical Overview of (R)- and (S)-3-Amino-3-(p-tolyl)propan-1-ol

The chemical structures of the (R)- and (S)-enantiomers of 3-Amino-3-(p-tolyl)propan-1-ol are depicted below. The key difference lies in the spatial arrangement of the substituents around the chiral center (the carbon atom bonded to the amino group, the p-tolyl group, the CH2CH2OH group, and a hydrogen atom).

G cluster_R (R)-3-Amino-3-(p-tolyl)propan-1-ol cluster_S (S)-3-Amino-3-(p-tolyl)propan-1-ol R_structure R_structure S_structure S_structure

Caption: Chemical structures of the (R) and (S) enantiomers.

Hypothesized Biological Activity and the Importance of Stereoselective Assays

The structure of 3-Amino-3-(p-tolyl)propan-1-ol, featuring an amino group and an aromatic ring, is suggestive of potential activity as a monoamine oxidase (MAO) inhibitor. MAOs are enzymes that play a crucial role in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[10][] Inhibition of MAOs can lead to increased levels of these neurotransmitters, a mechanism utilized in the treatment of depression and neurodegenerative diseases.[12][13]

Given that enzyme-substrate interactions are highly stereospecific, it is highly probable that the (R)- and (S)-enantiomers of 3-Amino-3-(p-tolyl)propan-1-ol would exhibit different affinities for and inhibitory activities against MAO-A and MAO-B. One enantiomer may be a potent and selective inhibitor, while the other could be significantly less active or even inactive. Furthermore, there could be differences in their off-target effects and metabolic profiles, leading to variations in their therapeutic windows and side-effect profiles.

The following diagram illustrates the concept of stereoselective binding to a hypothetical enzyme active site.

G cluster_Enzyme Enzyme Active Site cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer receptor Chiral Receptor R_enantiomer R-Drug R_enantiomer->receptor Strong Binding (Therapeutic Effect) S_enantiomer S-Drug S_enantiomer->receptor Weak or No Binding (Inactive or Side Effects)

Caption: Stereoselective binding of enantiomers to a chiral receptor.

Proposed Methodologies for Comparative Biological Assays

To empirically determine the biological activity of the (R)- and (S)-enantiomers of 3-Amino-3-(p-tolyl)propan-1-ol, a series of well-established in vitro assays are recommended.

Monoamine Oxidase (MAO) Inhibition Assay

This assay would quantify the inhibitory potency of each enantiomer against the two major isoforms of MAO, MAO-A and MAO-B.

Protocol:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: A fluorescent or chemiluminescent substrate specific for each MAO isoform (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

  • Test Compounds: A dilution series of this compound and (S)-3-Amino-3-(p-tolyl)propan-1-ol.

  • Assay Procedure:

    • Pre-incubate the MAO enzyme with varying concentrations of each enantiomer.

    • Initiate the reaction by adding the substrate.

    • Monitor the production of the fluorescent or chemiluminescent product over time using a plate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each enantiomer against both MAO-A and MAO-B.

Expected Outcome: This assay would reveal if one enantiomer is a more potent or selective inhibitor of either MAO isoform.

In Vitro Cytotoxicity Assay

This assay would assess the potential toxicity of each enantiomer on a relevant cell line.

Protocol:

  • Cell Line: A human cell line, such as SH-SY5Y (neuroblastoma) or HepG2 (liver carcinoma), to assess neurotoxicity and general cytotoxicity, respectively.

  • Test Compounds: A dilution series of this compound and (S)-3-Amino-3-(p-tolyl)propan-1-ol.

  • Assay Procedure:

    • Culture the cells in 96-well plates.

    • Expose the cells to the test compounds for a defined period (e.g., 24 or 48 hours).

    • Assess cell viability using a standard method, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Determine the CC50 value (the concentration of the compound that causes 50% cell death) for each enantiomer.

Expected Outcome: This assay would indicate if there is a stereoselective difference in the cytotoxicity of the two enantiomers.

The following diagram outlines a general workflow for the comparative biological evaluation of these enantiomers.

G cluster_synthesis Synthesis & Purification cluster_assays Biological Assays cluster_analysis Data Analysis racemic Racemic Mixture of 3-Amino-3-(p-tolyl)propan-1-ol chiral_sep Chiral Separation (e.g., HPLC) racemic->chiral_sep R_enantiomer (R)-enantiomer chiral_sep->R_enantiomer S_enantiomer (S)-enantiomer chiral_sep->S_enantiomer mao_assay MAO Inhibition Assay (MAO-A & MAO-B) R_enantiomer->mao_assay cyto_assay Cytotoxicity Assay (e.g., MTT) R_enantiomer->cyto_assay S_enantiomer->mao_assay S_enantiomer->cyto_assay ic50 IC50 Determination mao_assay->ic50 cc50 CC50 Determination cyto_assay->cc50 comparison Comparative Analysis of Potency, Selectivity & Toxicity ic50->comparison cc50->comparison

Sources

Comparative study of different chiral reducing agents for 3-amino-3-arylpropan-1-ols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

The synthesis of 3-amino-3-arylpropan-1-ols (e.g., precursors to fluoxetine, atomoxetine, and duloxetine) hinges on one critical variable: the installation of the stereocenter at the C3 position. While the primary alcohol is achiral, the adjacent amine-bearing carbon dictates the biological activity of the final pharmaceutical agent.

This guide compares the two most dominant "chiral reducing" methodologies used to establish this stereocenter from


-enamino ester  or 

-imino ester
precursors:
  • Transition Metal Catalysis: Rh(I)-DuPhos/BPE mediated Asymmetric Hydrogenation.

  • Organocatalysis: Chiral Brønsted Acid mediated Transfer Hydrogenation (using Hantzsch Esters).

Strategic Landscape & Mechanism

The "reduction" is technically a two-stage process. First, the enantioselective reduction of the C=C or C=N bond sets the stereocenter. Second, the ester is reduced to the alcohol using a standard achiral hydride (e.g., LiAlH


). The chiral reducing agent refers to the catalytic system used in the first, stereodefining step.
Comparative Workflow Diagram

The following diagram illustrates the divergent pathways for these two methodologies.

G Start Precursor: Beta-Aryl Enamino Ester CatA System A: Rh(I)-DuPhos + H2 (60 psi) Start->CatA CatB System B: Chiral Phosphoric Acid + Hantzsch Ester Start->CatB InterA Intermediate: Chiral Beta-Amino Ester (>99% ee) CatA->InterA High TOF Reduct Global Reduction: LiAlH4 / THF InterA->Reduct InterB Intermediate: Chiral Beta-Amino Ester (90-96% ee) CatB->InterB Metal-Free InterB->Reduct Final Target: 3-Amino-3-Arylpropan-1-ol Reduct->Final

Caption: Divergent synthesis pathways. System A utilizes high-pressure hydrogenation for speed; System B uses transfer hydrogenation for metal-free purity.

Deep Dive: System Analysis

System A: Rh(I)-DuPhos / BPE (The Industrial Standard)

This system utilizes a Rhodium(I) precursor complexed with electron-rich, chiral bisphosphine ligands (DuPhos or BPE). It operates via a classic hydrogenation mechanism: coordination of the enamide olefin, oxidative addition of H


, and migratory insertion.
  • Why it works: The rigid backbone of the DuPhos ligand creates a tight chiral pocket that forces the substrate to bind in a specific quadrant, yielding exceptional enantioselectivity (>99% ee).

  • Best for: Large-scale manufacturing (>100g) where atom economy and throughput (TOF) are paramount.

  • Key Constraint: Requires high-pressure equipment (autoclave) and strict oxygen-free handling.

System B: Chiral Phosphoric Acid + Hantzsch Ester (The Organocatalytic Alternative)

This metal-free approach uses a Chiral Brønsted Acid (typically BINOL-derived) to activate the imine/enamine substrate via hydrogen bonding. A Hantzsch ester (HEH) acts as a sacrificial hydride donor.[1]

  • Why it works: The catalyst forms a contact ion pair with the protonated substrate, blocking one face of the molecule while the bulky Hantzsch ester delivers a hydride to the exposed face.

  • Best for: Medicinal chemistry discovery (mg to g scale) where avoiding heavy metal contamination (ppm limits) is critical and high-pressure equipment is unavailable.

  • Key Constraint: Poor atom economy due to the stoichiometric waste product (pyridine derivative) generated from the Hantzsch ester.

Performance Data Comparison

The following data is aggregated from standard benchmarks (e.g., Burk et al. for Rh-DuPhos, Rueping/List for Organocatalysis).

MetricSystem A: Rh(I)-DuPhosSystem B: CPA + Hantzsch Ester
Enantiomeric Excess (ee) 96% - >99% 88% - 96%
Substrate/Catalyst (S/C) Ratio 500:1 - 2000:1 20:1 - 50:1
Reaction Time 1 - 3 Hours24 - 48 Hours
Pressure Requirement 30 - 90 psi H

Ambient (1 atm)
Atom Economy High (Add H

only)
Low (Stoichiometric organic waste)
Cost per Gram (Reagents) Low (at scale)High (Hantzsch ester is expensive)
Metal Contamination Risk High (Requires scavenging)None

Validated Experimental Protocols

Protocol A: Rh-Catalyzed Asymmetric Hydrogenation

Target: Methyl (S)-3-amino-3-phenylpropanoate (Precursor)

  • Catalyst Prep: In a glovebox, dissolve [Rh(COD)

    
    ]OTf (0.01 mmol) and (S,S)-Et-DuPhos (0.011 mmol) in degassed MeOH (5 mL). Stir for 15 min until the solution turns orange/red.
    
  • Substrate Loading: Add methyl 3-acetamido-3-phenylacrylate (5.0 mmol) to a stainless steel autoclave vessel.

  • Injection: Syringe the catalyst solution into the vessel under a stream of nitrogen. Add degassed MeOH to reach a total volume of 20 mL.

  • Hydrogenation: Seal the autoclave. Purge with H

    
     (3x). Pressurize to 60 psi (4 bar) . Stir vigorously at 25°C for 3 hours.
    
  • Workup: Vent H

    
    . Concentrate the solvent in vacuo.
    
  • Analysis: Determine conversion by

    
    H NMR and ee by Chiral HPLC (Chiralcel OD-H, Hexane/IPA 90:10). Expect >99% conversion and >98% ee.
    
  • Reduction to Alcohol: Dissolve crude ester in THF, add slowly to LiAlH

    
     (2.0 equiv) at 0°C, reflux 2h, and perform Fieser workup to obtain (S)-3-amino-3-phenylpropan-1-ol .
    
Protocol B: Organocatalytic Transfer Hydrogenation

Target: Methyl (S)-3-amino-3-phenylpropanoate (Precursor)

  • Setup: To a flame-dried round-bottom flask, add methyl 3-phenyl-3-iminopropionate (1.0 mmol).

  • Catalyst Addition: Add Chiral Phosphoric Acid (TRIP or BINOL-derivative, 5 mol%) and dry Toluene (10 mL). Stir at room temperature for 10 min.

  • Reduction: Add Hantzsch Ester (1.2 equiv) in one portion.

  • Reaction: Stir at 35°C for 24-48 hours. Monitor by TLC for disappearance of imine.

  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM (3x).
    
  • Purification: Flash chromatography is required to remove the pyridine byproduct and residual Hantzsch ester.

  • Analysis: Expect 85-95% yield and 90-95% ee.

  • Reduction to Alcohol: Proceed with LiAlH

    
     or BH
    
    
    
    -THF reduction as described in Protocol A.

Expert Decision Matrix

ScenarioRecommended SystemRationale
Pharma Pilot Plant (kg scale) Rh-DuPhos The cost of the Hantzsch ester in System B becomes prohibitive at scale. Rhodium cost is offset by the massive S/C ratio (efficiency).
Early Discovery (mg scale) Organocatalysis Speed of setup (no autoclave) and lack of metal residue make this ideal for generating small libraries of analogs for biological testing.
Acid-Sensitive Substrates Rh-DuPhos Organocatalysis requires acidic conditions which may degrade labile protecting groups.
Ortho-Substituted Aryls Rh-DuPhos Steric hindrance on the aryl ring is better tolerated by the Rh-DuPhos pocket than the bulky Hantzsch ester transition state.

References

  • Burk, M. J., et al. (1995). "Rh-DuPHOS-Catalyzed Enantioselective Hydrogenation of Enol Esters." Journal of the American Chemical Society.[2][3] Link

  • Rueping, M., et al. (2011). "Asymmetric Organocatalysis: From Biomimetic Concepts to Applications in Asymmetric Synthesis." Chemical Reviews. Link

  • List, B. (2006).[4] "Organocatalytic Asymmetric Transfer Hydrogenation." Nature. Link

  • Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews. Link

  • Tuttle, J. B., et al. (2006). "Organocatalytic Hydride Reduction." Journal of the American Chemical Society.[2][3] Link

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of (R)- and (S)-3-Amino-3-(p-tolyl)propan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the realm of medicinal chemistry and pharmacology, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental determinant of its biological function. Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to pairs of stereoisomers known as enantiomers. While possessing identical chemical formulas and physical properties in an achiral environment (e.g., melting point, boiling point, standard spectroscopic signatures), enantiomers can exhibit dramatically different pharmacological and toxicological profiles in the chiral environment of the human body.

This guide focuses on the spectroscopic comparison of the (R)- and (S)-enantiomers of 3-Amino-3-(p-tolyl)propan-1-ol, a chiral amino alcohol scaffold. Molecules of this class are valuable building blocks in the synthesis of various pharmaceutical agents.[1] The ability to distinguish, quantify, and assign the absolute configuration of these enantiomers is therefore not an academic exercise, but a critical requirement for ensuring the safety, efficacy, and quality of therapeutic products.

Standard spectroscopic techniques such as conventional Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are inherently "chiral blind."[2][3] This guide provides an in-depth exploration of advanced spectroscopic methodologies that overcome this limitation. We will delve into the theoretical underpinnings, detailed experimental protocols, and expected data for chiroptical spectroscopies and specialized NMR techniques, providing researchers with the practical knowledge to confidently characterize these crucial chiral molecules.

Chiroptical Spectroscopy: The Direct Probe of Chirality

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left- and right-circularly polarized light.[4] This differential response is the most direct physical manifestation of molecular chirality, providing a unique spectral fingerprint for each enantiomer.

Electronic Circular Dichroism (ECD) Spectroscopy

Expertise & Experience: ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light in the UV-visible range, corresponding to electronic transitions.[5] For a pair of enantiomers, the ECD spectra are perfect mirror images of each other. A positive Cotton effect for one enantiomer will be a negative Cotton effect of equal magnitude for the other. This phenomenon provides an unequivocal method for differentiation and is a powerful tool for assigning absolute configuration, especially when benchmarked against theoretical calculations.[6]

Experimental Protocol: ECD Analysis

  • Sample Preparation: Accurately prepare solutions of the (R)- and (S)-enantiomers of 3-Amino-3-(p-tolyl)propan-1-ol in a UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1-1.0 mg/mL. Ensure the solvent does not absorb in the region of interest.

  • Instrumentation & Calibration: Utilize a calibrated CD spectrometer. Purge the instrument with high-purity nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Blanking: Record a baseline spectrum of the solvent in the same cuvette that will be used for the samples. This baseline will be automatically subtracted from the sample spectra.

  • Data Acquisition:

    • Set the scanning range to cover the expected electronic transitions of the tolyl chromophore (typically 190-300 nm).

    • Acquire the spectra for the (R)- and (S)-enantiomer solutions under identical conditions (temperature, scan speed, bandwidth).

  • Data Processing: Process the raw data (typically in millidegrees) and convert to molar circular dichroism (Δε) or molar ellipticity [θ] for standardized comparison.

Expected Data: The aromatic p-tolyl group in the molecule is the primary chromophore. The (R)- and (S)-enantiomers are expected to produce ECD spectra that are mirror images. For instance, if the (R)-enantiomer shows a positive Cotton effect at ~220 nm and a negative one at ~260 nm, the (S)-enantiomer will exhibit a negative effect at ~220 nm and a positive one at ~260 nm.

ECD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh (R)- & (S)-Enantiomers B Dissolve in UV-Transparent Solvent (e.g., Methanol) A->B C Calibrate & Purge CD Spectrometer B->C D Acquire Solvent Blank C->D E Measure Sample Spectra (190-300 nm) D->E F Process Spectra (Baseline Correction) E->F G Compare Mirror-Image Spectra of Enantiomers F->G H Assign Absolute Configuration (vs. Calculation) G->H

Caption: High-level workflow for ECD analysis of chiral molecules.

Vibrational Circular Dichroism (VCD) Spectroscopy

Expertise & Experience: VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the mid-IR region (4000-700 cm⁻¹).[7] Since all organic molecules have vibrational modes that absorb in the infrared, VCD is a universally applicable technique that does not require a chromophore.[7] It is exceptionally sensitive to the stereochemical environment of all atoms in the molecule. As with ECD, the (R)- and (S)-enantiomers produce mirror-image VCD spectra, making it a definitive tool for chiral discrimination and absolute configuration assignment when compared with quantum chemical predictions.[8]

Experimental Protocol: VCD Analysis

  • Sample Preparation: VCD requires higher sample concentrations than standard IR. Prepare solutions of the (R)- and (S)-enantiomers in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-50 mg/mL.

  • Instrumentation: Use an FT-VCD spectrometer equipped with a photoelastic modulator (PEM).

  • Data Acquisition:

    • Select a sample cell with an appropriate path length (e.g., 100 µm).

    • Acquire an interferogram for the solvent (for subtraction) and then for each enantiomer. Data collection may take an hour or more to achieve a high signal-to-noise ratio, as VCD signals are inherently weak.[7]

  • Data Processing: The instrument software performs a Fourier transform on the interferograms to generate the VCD and IR spectra. The solvent spectrum is subtracted from the sample spectra. The resulting spectra are typically plotted as Δε vs. wavenumber (cm⁻¹).

Expected Data: The VCD spectra will show mirror-image relationships for all corresponding vibrational bands (e.g., C-H, O-H, N-H stretches, and fingerprint region vibrations). If the (R)-enantiomer displays a positive VCD band at 1500 cm⁻¹, the (S)-enantiomer will show a negative band of the same shape and magnitude at that wavenumber.

NMR Spectroscopy: Creating a Chiral Environment

Expertise & Experience: In a standard achiral solvent, the (R)- and (S)-enantiomers are magnetically equivalent and thus indistinguishable by NMR, producing identical spectra.[9] To resolve this, one must introduce a chiral auxiliary to create a diastereomeric interaction, breaking the magnetic equivalence.[10] This results in the generation of two distinct chemical environments, leading to separate, observable signals for each enantiomer.

Experimental Protocol: Chiral Discrimination using a Chiral Solvating Agent (CSA)

Causality: A Chiral Solvating Agent (CSA) is a chiral molecule that forms weak, transient, non-covalent complexes (diastereomeric solvates) with the enantiomers of the analyte.[10] These diastereomeric complexes have different energies and geometries, causing the corresponding nuclei in the (R)- and (S)-enantiomers to experience slightly different magnetic fields, thus resolving their signals in the NMR spectrum. (R)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) is a common CSA for amino alcohols.

  • Analyte Spectrum: Dissolve an accurate amount of the racemic 3-Amino-3-(p-tolyl)propan-1-ol in a deuterated solvent (e.g., CDCl₃ or Benzene-d₆) and acquire a standard ¹H NMR spectrum.

  • CSA Titration: Prepare a stock solution of a suitable CSA (e.g., (R)-TFAE). Add the CSA solution to the NMR tube in small, incremental amounts (e.g., 0.25, 0.5, 0.75, 1.0+ equivalents).

  • Spectral Monitoring: Acquire a ¹H NMR spectrum after each addition of the CSA. Monitor the signals of the analyte, particularly the proton at the chiral center (the CH-N group) and adjacent protons.

  • Signal Resolution: As the CSA concentration increases, the single peak for a given proton in the racemate should begin to split into two distinct peaks (or multiplets), representing the two diastereomeric complexes. The separation between these peaks (Δδ) is the key indicator of chiral discrimination.

  • Quantification: Once optimal separation is achieved, the enantiomeric excess (% ee) can be determined by integrating the resolved signals corresponding to the (R)- and (S)-enantiomers.

NMR_CSA_Workflow cluster_prep Sample & Reagent Prep cluster_titration Titration & Measurement cluster_analysis Data Analysis A Dissolve Racemic Analyte in Deuterated Solvent C Acquire Initial ¹H NMR of Analyte Alone A->C B Prepare Stock Solution of Chiral Solvating Agent (CSA) D Add Incremental Amounts of CSA to NMR Tube B->D C->D E Acquire ¹H NMR Spectrum After Each Addition D->E E->D Monitor for Signal Splitting F Identify Resolved Peaks for (R) and (S) Enantiomers E->F G Integrate Resolved Signals F->G H Calculate Enantiomeric Excess (% ee) G->H

Caption: Workflow for chiral analysis using NMR with a Chiral Solvating Agent.

Comparative Summary of Spectroscopic Data

The following table summarizes the expected outcomes from the spectroscopic analysis of the (R)- and (S)-enantiomers of 3-Amino-3-(p-tolyl)propan-1-ol.

Spectroscopic TechniqueParameter MeasuredExpected Result for (R)-EnantiomerExpected Result for (S)-EnantiomerKey Insight
Standard ¹H/¹³C NMR Chemical Shift (δ)Spectrum ASpectrum AEnantiomers are indistinguishable.
Electronic Circular Dichroism (ECD) Molar Ellipticity [θ]Spectrum B (e.g., +ve at λ₁, -ve at λ₂)Spectrum -B (e.g., -ve at λ₁, +ve at λ₂)Direct differentiation; mirror-image spectra.[11]
Vibrational Circular Dichroism (VCD) Differential Absorbance (Δε)Spectrum C (e.g., +ve at ν₁, -ve at ν₂)Spectrum -C (e.g., -ve at ν₁, +ve at ν₂)Direct differentiation; mirror-image spectra.[7]
NMR with Chiral Solvating Agent Chemical Shift (δ)Resolved Signals (δ₁, δ₃, etc.)Resolved Signals (δ₂, δ₄, etc.)Indirect differentiation via diastereomers.[10]

Conclusion: Selecting the Right Tool for the Task

The robust characterization of the (R)- and (S)-enantiomers of 3-Amino-3-(p-tolyl)propan-1-ol is achievable through a suite of advanced spectroscopic techniques.

  • For definitive confirmation of absolute configuration and fundamental chiroptical properties, ECD and VCD spectroscopy are the methods of choice. They provide direct, unambiguous fingerprints of each enantiomer, with the results from one being the mirror image of the other. These methods are particularly powerful when paired with computational chemistry for ab initio prediction of spectra.[6]

  • For routine determination of enantiomeric purity and quality control in a synthesis environment, NMR spectroscopy with chiral solvating agents is a highly effective and accessible technique. It leverages standard NMR instrumentation and allows for precise quantification of the enantiomeric ratio through simple integration of resolved signals.

A multi-faceted approach, employing both chiroptical and NMR-based methods, provides the most comprehensive and self-validating system for the analysis of these and other critical chiral intermediates in the pharmaceutical industry. This ensures not only the chemical identity but also the stereochemical integrity of the molecules that will ultimately become therapeutic agents.

References

  • Gou, J., et al. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. InTech. [Link]

  • Kondrat, F. D., et al. (2021). Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. National Institutes of Health. [Link]

  • Wang, L., et al. (2024). Electronic Absorption and Circular Dichroism Spectra of One-Dimensional Bay-Substituted Chiral PDIs: Effects of Intermolecular Interactions, Vibronic Coupling, and Aggregate Size. ACS Publications. [Link]

  • Nafie, L. A. (n.d.). What is Chiroptical Spectroscopy?. Syracuse University. [Link]

  • Chemistry LibreTexts. (2022). Circular Dichroism. Retrieved from Chemistry LibreTexts. [Link]

  • An, Y., et al. (2026). Quantum Computing for Electronic Circular Dichroism Spectrum Prediction of Chiral Molecules. arXiv. [Link]

  • Li, Y., et al. (2020). Chirality Detection by Raman Spectroscopy: The Case of Enantioselective Interactions between Amino Acids and Polymer-Modified Chiral Silica. ACS Publications. [Link]

  • Al-Jabr, M. J. (2025). A Novel Chiroptical Spectroscopy Technique. arXiv. [Link]

  • Comby, A., et al. (2017). Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism. Spectroscopy Online. [Link]

  • Nagy, G., et al. (2021). Direct Enantiomer Differentiation of Drugs and Drug-Like Compounds via Noncovalent Copper–Amino Acid Complexation and Ion Mobility-Mass Spectrometry. National Institutes of Health. [Link]

  • El-Sayed, R., & El-Razek, H. A. (2020). Chiroptical Sensing: A Conceptual Introduction. National Institutes of Health. [Link]

  • Buckingham, A. D., & Fischer, P. (2005). Chiral discrimination in NMR spectroscopy. Cambridge University Press. [Link]

  • Ford, S. J., et al. (2004). Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring. PubMed. [Link]

  • Frey, W., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. [Link]

  • Zelenin, A. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Kim, J. H., et al. (2016). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Richardson, F. S. (1982). TECHNIQUES OF CHIROPTICAL SPECTROSCOPY. Taylor & Francis Online. [Link]

  • Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. SciSpace. [Link]

  • Wikipedia. (n.d.). Circular dichroism. Retrieved from Wikipedia. [Link]

  • Nagy, G., et al. (2021). Direct Enantiomer Differentiation of Drugs and Drug-Like Compounds via Noncovalent Copper–Amino Acid Complexation and Ion Mobility-Mass Spectrometry. ACS Publications. [Link]

  • Frey, W., et al. (2012). 3-Methyl-amino-3-phenyl-propan-1-ol. PubMed. [Link]

  • Lazzeretti, P. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. PubMed. [Link]

Sources

Analytical methods for the quality control of (R)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Analytical Strategies for the Enantiomeric and Chemical Purity of (R)-3-Amino-3-(p-tolyl)propan-1-ol

Executive Summary

This compound is a critical chiral building block, often serving as a scaffold for serotonin-norepinephrine reuptake inhibitors (SNRIs) and related aryl-amino alcohol pharmacophores. Its quality control (QC) presents a dual challenge: ensuring high enantiomeric excess (ee > 99.5%) to prevent off-target toxicity from the (S)-isomer, and quantifying trace structural impurities arising from its reduction synthesis.

This guide compares two validated analytical workflows:

  • Direct Chiral HPLC (CSP-HPLC): The industry "Gold Standard" for routine release testing.

  • Derivatization-Based HPLC: A high-sensitivity alternative for trace impurity profiling or biological matrix analysis.

Comparative Analysis: Direct CSP vs. Derivatization

The following table contrasts the performance metrics of the two primary methodologies.

FeatureMethod A: Direct Chiral HPLC (CSP) Method B: GITC Derivatization (RP-HPLC)
Principle Direct separation on polysaccharide-based chiral stationary phase.Diastereomeric salt formation with chiral reagent, separated on achiral C18.
Primary Use Case Batch Release Testing (QC) Trace Analysis / Biological Matrices
Sample Prep Minimal (Dilute & Shoot)Complex (Reaction required, 30 min)
Resolution (

)
Typically > 2.5 (High)> 1.5 (Moderate to High)
LOD / Sensitivity Moderate (UV 215 nm)High (UV 254 nm or Fluorescence)
Robustness High (Fewer variables)Moderate (Reagent purity dependent)
Cost Per Run High (Column cost: ~$1000+)Low (Column cost: ~$300)

Method A: Direct Chiral HPLC (The Gold Standard)

Rationale: The p-tolyl moiety provides sufficient UV absorption at low wavelengths (210–220 nm), allowing for direct detection without chemical modification. Chiral stationary phases (CSPs) based on amylose derivatives are particularly effective for aryl-amino alcohols due to


-

interactions and hydrogen bonding capabilities.
Experimental Protocol

1. Chromatographic Conditions:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak AD-H or equivalent).

  • Dimensions: 250 mm × 4.6 mm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Note: DEA is critical. It masks residual silanol groups on the silica support, preventing peak tailing of the primary amine.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 215 nm.

2. Sample Preparation:

  • Accurately weigh 10 mg of this compound.

  • Dissolve in 10 mL of Ethanol (HPLC Grade).

  • Filter through a 0.45 µm PTFE syringe filter.

3. System Suitability Criteria:

  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • Resolution (

    
    ):  > 2.0 between (R) and (S) enantiomers.
    
  • Precision: RSD < 1.0% for retention time (n=6 injections).

Method B: Derivatization with GITC (The Alternative)

Rationale: When UV sensitivity is insufficient (e.g., cleaning validation swabs) or when a chiral column is unavailable, derivatization with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) converts the enantiomers into diastereomeric thioureas. These diastereomers have distinct physical properties and can be separated on a standard, inexpensive C18 column.

Experimental Protocol

1. Derivatization Reaction:

  • Stock Solution: Dissolve 5 mg of sample in 5 mL Acetonitrile (ACN).

  • Reagent Solution: Prepare 5 mg/mL GITC in ACN.

  • Reaction: Mix 100 µL sample + 100 µL GITC solution + 10 µL Triethylamine (catalyst).

  • Incubation: Shake at room temperature for 30 minutes.

  • Quench: Add 10 µL Ethanol to consume excess GITC.

2. Chromatographic Conditions:

  • Column: C18 (Octadecylsilane), 250 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.[2]

    • Gradient: 30% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (GITC moiety absorbs strongly here).

Critical Quality Attributes (CQAs) & Impurity Profiling

A robust QC method must detect not just the enantiomer, but also process-related impurities.

Common Impurities:

  • Starting Material: 3-Amino-3-(p-tolyl)propanoic acid (if synthesized via reduction).

  • Over-reduction Product: p-Tolyl-propane derivatives (if hydride reduction is too aggressive).

  • Regioisomers: 3-Amino-2-(p-tolyl)propan-1-ol (arising from rearrangement during synthesis).

Impurity Logic: The direct CSP method (Method A) is preferred for enantiomeric purity. However, for chemical purity (related substances), a standard Reverse Phase (C18) gradient method is often run in parallel because the hexane-based mobile phase of Method A may not elute polar salts or very non-polar byproducts effectively.

Visualized Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate analytical method based on the sample stage in drug development.

AnalyticalWorkflow Start Sample: this compound Decision Determine Analytical Goal Start->Decision RouteA Routine QC / Batch Release Decision->RouteA High Conc. RouteB Trace Analysis / Complex Matrix Decision->RouteB Low Conc. / Biological MethodA Method A: Direct Chiral HPLC (Amylose-CSP) RouteA->MethodA Preferred MethodB Method B: GITC Derivatization (C18 RP-HPLC) RouteB->MethodB High Sensitivity ResultA Output: % ee (Limit: >99.5%) MethodA->ResultA ResultB Output: Trace Impurities (LOD < 0.05%) MethodB->ResultB

Caption: Decision tree for selecting between Direct CSP and Derivatization methods based on analytical requirements.

Mechanism of Separation

Understanding why the separation works is crucial for troubleshooting.

Method A (Chiral Selector Mechanism): The amylose tris(3,5-dimethylphenylcarbamate) selector forms a helical cavity. The (R)-enantiomer of the amino alcohol fits differently into this cavity than the (S)-enantiomer due to steric hindrance between the p-tolyl group and the carbamate residues of the stationary phase. This results in differential retention times.

ChiralMechanism Analyte (R)/(S)-Amino Alcohol Interaction Transient Complex Analyte->Interaction Enters Column CSP Amylose-CSP (Helical Cavity) CSP->Interaction H-Bonding / Pi-Pi R_Elution (R)-Isomer (Weaker Interaction -> Elutes First) Interaction->R_Elution S_Elution (S)-Isomer (Stronger Interaction -> Elutes Later) Interaction->S_Elution

Caption: Mechanistic representation of chiral recognition on polysaccharide-based stationary phases.

References

  • Subramanian, G. (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
  • Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® AD-H. [Link] (Source for mobile phase additive guidelines for primary amines).

  • Bhushan, R., & Martens, J. (2001). Amino Acids and Derivatives: Chromatographic Separation of Enantiomers. Handbook of Analytical Separations, 2, 335-381. [Link] (Reference for GITC derivatization chemistry).

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Validation criteria for pharmaceutical impurities).

Sources

A Comparative Benchmarking Guide to the Efficient Synthesis of (R)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-Amino-3-(p-tolyl)propan-1-ol is a valuable chiral building block in the synthesis of various pharmaceutical agents. The stereochemical integrity of this intermediate is often paramount to the biological activity and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary synthetic routes to this versatile compound, with a focus on efficiency, scalability, and enantioselectivity. We will delve into the mechanistic underpinnings of each strategy, providing detailed experimental protocols and a comparative analysis of their respective yields and enantiomeric excesses. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry, offering a practical framework for selecting the most appropriate synthetic route based on specific project requirements.

Introduction: The Significance of Chiral 3-Amino-3-arylpropan-1-ols

Chiral 3-amino-3-arylpropan-1-ol scaffolds are privileged structures in medicinal chemistry, appearing in a range of therapeutic agents. The precise spatial arrangement of the amino and hydroxyl groups is critical for their interaction with biological targets. Consequently, the development of efficient and stereoselective methods for their synthesis is of paramount importance. This guide will focus on this compound, a key intermediate whose synthesis presents common challenges and opportunities in asymmetric synthesis.

We will explore and benchmark three principal synthetic strategies:

  • Asymmetric Reduction of a Prochiral Ketone: A direct and atom-economical approach to establishing the desired stereocenter.

  • Chiral Resolution of a Racemic Mixture: A classical and robust method for separating enantiomers.

  • Biocatalytic and Chemoenzymatic Synthesis: Leveraging the high selectivity of enzymes for asymmetric transformations.

A logical workflow for selecting the most suitable synthetic route is presented below:

Synthetic Route Selection start Need (R)-3-Amino-3- (p-tolyl)propan-1-ol high_ee_yield High Enantiomeric Excess and Yield Required? start->high_ee_yield racemic_precursor Racemic Precursor Readily Available? high_ee_yield->racemic_precursor No asymmetric_reduction Asymmetric Reduction high_ee_yield->asymmetric_reduction Yes biocatalysis Biocatalysis high_ee_yield->biocatalysis Yes chiral_precursor Chiral Precursor Available? racemic_precursor->chiral_precursor No chiral_resolution Chiral Resolution racemic_precursor->chiral_resolution Yes chiral_pool Synthesis from Chiral Pool chiral_precursor->chiral_pool Yes

Caption: Decision-making workflow for selecting a synthetic route.

Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of the prochiral ketone, 3-amino-3-(p-tolyl)propan-1-one, represents a highly efficient and direct route to the desired (R)-enantiomer. This strategy is predicated on the use of a chiral catalyst to control the facial selectivity of hydride delivery to the carbonyl group.

Mechanistic Insight and Experimental Rationale

The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a prominent example of this approach.[1][2] The catalyst forms a complex with a borane source (e.g., BH₃•THF or BH₃•SMe₂), creating a stereochemically defined environment for the reduction. The p-tolyl group of the ketone preferentially orients itself away from the bulky substituent on the catalyst, allowing the hydride to be delivered to one face of the carbonyl, thus establishing the (R)-stereocenter.[3] The choice of the chiral amino alcohol precursor for the oxazaborolidine catalyst is critical for achieving high enantioselectivity.[4]

Comparative Performance
Strategy Starting Material Key Reagents/Catalyst Yield (%) Enantiomeric Excess (ee, %) Reference
Asymmetric Reduction3-Amino-3-(p-tolyl)propan-1-oneChiral Oxazaborolidine, BoraneData not availableData not available
Asymmetric Hydrogenation (analogue)3-(Methylamino)-1-phenylpropan-1-oneRh-DuanPhos, H₂90-9393-99[5]
Experimental Protocol: Asymmetric Reduction using a Chiral Oxazaborolidine Catalyst (General Procedure)

Note: This is a generalized protocol and requires optimization for the specific substrate.

  • To a flame-dried, nitrogen-purged flask, add the chiral amino alcohol (e.g., (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol) (0.1 eq) and anhydrous THF.

  • Cool the solution to 0 °C and slowly add a solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.1 eq).

  • Stir the mixture at room temperature for 1 hour to form the oxazaborolidine catalyst in situ.[6]

  • Cool the catalyst solution to -20 °C and add a solution of 3-amino-3-(p-tolyl)propan-1-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction at -20 °C and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • The residue is then treated with 1 M HCl and extracted with ethyl acetate. The aqueous layer is basified with 1 M NaOH and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which is then purified by column chromatography.

Asymmetric_Reduction ketone 3-Amino-3-(p-tolyl)propan-1-one product This compound ketone->product Asymmetric Reduction catalyst Chiral Oxazaborolidine Catalyst + Borane catalyst->product

Caption: Asymmetric reduction of a prochiral ketone.

Chiral Resolution of Racemic 3-Amino-3-(p-tolyl)propan-1-ol

Chiral resolution is a well-established and dependable method for obtaining enantiomerically pure compounds. This technique involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility.[7]

Mechanistic Insight and Experimental Rationale

For the resolution of a racemic amine like 3-amino-3-(p-tolyl)propan-1-ol, a chiral acid is typically employed as the resolving agent.[2] Commonly used resolving agents include tartaric acid and its derivatives, as well as mandelic acid.[8] The principle relies on the formation of diastereomeric salts that exhibit different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer can be selectively precipitated, leaving the other enriched in the mother liquor. The desired enantiomer can then be liberated from the purified diastereomeric salt by treatment with a base.

Comparative Performance
Strategy Starting Material Resolving Agent Yield (%) Enantiomeric Excess (ee, %) Reference
Chiral Resolution(±)-3-Amino-3-(p-tolyl)propan-1-olChiral Acid (e.g., Tartaric Acid)Data not availableData not available
Chiral Resolution (analogue)(±)-3-(Methylamino)-1-phenylpropan-1-ol(S)-(+)-Mandelic Acid~28 (for desired enantiomer)93.1[5]
Experimental Protocol: Chiral Resolution using a Chiral Acid (General Procedure)
  • Dissolve the racemic 3-amino-3-(p-tolyl)propan-1-ol (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents).

  • Add a solution of the chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5 eq) in the same solvent.

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization.

  • Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.

  • Recrystallize the salt from a suitable solvent until a constant optical rotation is achieved, indicating diastereomeric purity.

  • To liberate the free amine, dissolve the purified diastereomeric salt in water and basify with a suitable base (e.g., NaOH or NaHCO₃).

  • Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Chiral_Resolution racemate Racemic 3-Amino-3- (p-tolyl)propan-1-ol diastereomers Diastereomeric Salts racemate->diastereomers resolving_agent Chiral Resolving Agent resolving_agent->diastereomers separation Separation (Crystallization) diastereomers->separation r_enantiomer (R)-Enantiomer separation->r_enantiomer s_enantiomer (S)-Enantiomer separation->s_enantiomer

Caption: Chiral resolution of a racemic mixture.

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a powerful and environmentally benign approach to asymmetric synthesis, often providing exceptional levels of stereoselectivity under mild reaction conditions.[9] For the synthesis of this compound, ketoreductases (KREDs) are particularly relevant enzymes.[10][11]

Mechanistic Insight and Experimental Rationale

Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity.[11] They typically require a nicotinamide cofactor (NADH or NADPH) as a hydride source. The enzyme's active site provides a chiral environment that precisely orients the ketone substrate, leading to the delivery of the hydride to a specific face of the carbonyl group. By selecting an appropriate KRED, it is possible to synthesize either the (R) or (S) enantiomer of the alcohol product with high enantiomeric excess. Modern approaches often involve the use of engineered enzymes with enhanced stability, activity, and substrate scope.[12]

Comparative Performance

The biocatalytic reduction of ketones is a well-established industrial technology. While specific data for the reduction of 3-amino-3-(p-tolyl)propan-1-one is not available, numerous studies on the reduction of similar aromatic ketones demonstrate the potential for achieving high yields and excellent enantiomeric excesses (>99% ee).[11]

Strategy Starting Material Biocatalyst Yield (%) Enantiomeric Excess (ee, %) Reference
Biocatalytic Reduction3-Amino-3-(p-tolyl)propan-1-oneKetoreductase (KRED)Data not availableData not available
Biocatalytic Reduction (general)Prochiral KetonesNADPH-dependent KREDup to 100>99[11]
Experimental Protocol: Biocatalytic Reduction using a Ketoreductase (General Procedure)
  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), prepare a mixture of the substrate, 3-amino-3-(p-tolyl)propan-1-one.

  • Add the ketoreductase enzyme (as a lyophilized powder or a whole-cell preparation).

  • Incorporate a cofactor regeneration system. A common system uses a sacrificial alcohol (e.g., isopropanol) and a corresponding dehydrogenase (e.g., isopropanol dehydrogenase) or glucose and glucose dehydrogenase to regenerate the NADPH cofactor.

  • Stir the reaction mixture at a controlled temperature (typically 25-37 °C) and monitor the progress by HPLC.

  • Upon completion, the enzyme can be removed by centrifugation or filtration.

  • Extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts, filter, and concentrate to obtain the enantiomerically pure this compound.

Biocatalysis ketone 3-Amino-3-(p-tolyl)propan-1-one product This compound ketone->product kred Ketoreductase (KRED) kred->product cofactor NAD(P)H (Cofactor) cofactor->product cofactor_regen Cofactor Regeneration System product->cofactor_regen cofactor_regen->cofactor

Caption: Biocatalytic reduction of a prochiral ketone.

Conclusion and Future Outlook

The synthesis of enantiomerically pure this compound can be approached through several viable routes, each with its own set of advantages and disadvantages.

  • Asymmetric reduction offers a direct and atom-economical pathway, with the potential for high yields and excellent enantioselectivity, contingent on the availability of a suitable chiral catalyst.

  • Chiral resolution is a robust and well-understood method, particularly when the racemic starting material is readily accessible, though it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer without a racemization and recycling protocol.

  • Biocatalysis represents a green and highly selective alternative, often providing near-perfect enantioselectivity under mild conditions. The primary considerations for this approach are the identification of a suitable enzyme and the development of an efficient cofactor regeneration system.

The optimal choice of synthetic strategy will ultimately depend on a variety of factors, including the desired scale of production, cost of reagents and catalysts, and the required level of enantiomeric purity. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic methods for chiral building blocks like this compound will remain a key area of research and development.

References

  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. Molecules. 2021. [Link]

  • Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal for Pharmaceutical Research Scholars. 2018. [Link]

  • Pd‐Catalyzed Asymmetric N‐Allylation of Amino Acid Esters with Exceptional Levels of Catalyst Control: Stereo‐Divergent Synthesis of ProM‐15 and Related Bicyclic Dipeptide Mimetics. Chemistry – A European Journal. 2020. [Link]

  • Biocatalytic asymmetric reduction of prochiral bulky-bulky ketones. Journal of Molecular Catalysis. 2023. [Link]

  • Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Accounts of Chemical Research. 2020. [Link]

  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. 1985. [Link]

  • Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. 2023. [Link]

  • Recent Advances in Asymmetric Catalysis Using p‐Block Elements. Chemistry – A European Journal. 2020. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. 2018. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. 2021. [Link]

  • Biocatalytic reduction of ketones in a secondary school laboratory. Chemistry-Didactics-Ecology-Metrology. 2018. [Link]

  • Resolution of P-Heterocycles with Tartaric Acid Derivatives. ResearchGate. 2026. [Link]

  • Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. Tetrahedron Letters. 2015. [Link]

  • Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes. Applied Microbiology and Biotechnology. 2007. [Link]

  • Enantioselective reduction of ketones. Wikipedia. N.D. [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. 2023. [Link]

  • Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts Based on NADPH-Dependent Ketoreductases. Chemistry – A European Journal. 2017. [Link]

  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. The Journal of Organic Chemistry. 2018. [Link]

  • Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality. 2007. [Link]

Sources

Mosher's acid analysis for determining the enantiopurity of (R)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mosher's Acid Analysis for Determining the Enantiopurity of (R)-3-Amino-3-(p-tolyl)propan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Strategic Choice for Chiral Analysis

In the development of chiral drugs and intermediates like This compound , determining enantiomeric purity is a critical quality attribute. While Chiral HPLC is the industry standard for routine quality control, Mosher's Acid Analysis (using


-methoxy-

-trifluoromethylphenylacetic acid, MTPA) remains the definitive method for absolute configuration assignment and reference-free enantiopurity determination .

This guide outlines the technical superiority of Mosher's analysis for early-stage characterization where reference standards are unavailable, contrasting it with conventional alternatives, and provides a validated, chemoselective protocol for amino-alcohol substrates.

Part 1: Comparative Analysis of Analytical Methods

The following table contrasts the three primary methodologies for analyzing the stereochemistry of 3-amino-3-(p-tolyl)propan-1-ol.

FeatureMosher's Analysis (NMR) Chiral HPLC / SFC Polarimetry (

)
Primary Output Absolute Configuration (R/S) & Enantiomeric Excess (ee%)Enantiomeric Excess (ee%)Optical Rotation Value
Reference Standard Not Required (Self-validating)Required (Racemic & Enantiopure)Required (Literature value)
Precision High (via

F or

H integration)
Very High (>99.9% accuracy)Low (prone to solvent/temp errors)
Structural Insight Provides conformational & spatial dataNone (Separation only)None
Throughput Low (Derivatization required)High (Automated injection)High (Instant reading)
Cost per Run High (Deuterated solvents, MTPA-Cl)Medium (Column life, solvents)Low
Best Use Case Early R&D / Structure Elucidation QC / Process Monitoring Quick Purity Check

Part 2: Technical Deep Dive – The Mosher Paradigm

The Chemoselectivity Challenge

The target molecule, 3-Amino-3-(p-tolyl)propan-1-ol , contains two nucleophilic sites: a primary amine (C3) and a primary alcohol (C1).

  • Kinetic Control: The amine is significantly more nucleophilic than the alcohol.

  • Strategic Derivatization: For Mosher analysis, the N-MTPA amide is the preferred diagnostic species. The chiral center is located at the C3 position (alpha to the nitrogen). Derivatization at the distant C1 alcohol (gamma to the chiral center) provides negligible magnetic anisotropy differentiation (

    
    ) and complicates the spectrum.
    
  • Protocol Goal: Selective N-acylation using 1.1 equivalents of MTPA-Cl to avoid O-acylation.

The Mechanism of Discrimination

The Mosher method relies on the formation of diastereomeric amides. When this compound reacts with both (R)- and (S)-MTPA chloride, two diastereomers are formed.

  • Conformational Lock: The amide bond has a partial double-bond character, restricting rotation. The "Mosher Model" assumes the CF

    
     group, the Carbonyl oxygen, and the Amine proton are syn-periplanar .
    
  • Anisotropic Shielding: The phenyl group of the MTPA moiety exerts a shielding cone effect. In one diastereomer, the p-tolyl group sits inside this cone (shielded, upfield shift); in the other, the alkyl chain (C1-C2) sits in the cone.

  • 
    F NMR Advantage:  The CF
    
    
    
    group on the MTPA moiety is a sensitive probe. Diastereomers typically show distinct
    
    
    F singlets separated by 0.05–0.20 ppm, allowing for rapid and precise integration to determine ee% without complex
    
    
    H splitting analysis.

Part 3: Experimental Protocol

Objective: Synthesis of N-MTPA derivatives of this compound for NMR analysis.

Materials
  • Substrate: this compound (approx. 10 mg per reaction).

  • Reagent A: (R)-(-)-MTPA-Cl (derived from (S)-acid).

  • Reagent B: (S)-(+)-MTPA-Cl (derived from (R)-acid).

  • Base: Triethylamine (Et

    
    N) or Pyridine (dry).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • NMR Solvent: CDCl

    
     (Standard) or C
    
    
    
    D
    
    
    (Optional for better separation).
Step-by-Step Workflow
  • Preparation:

    • Prepare two clean 4 mL vials labeled "R-Mosher" and "S-Mosher" .

    • Dissolve substrate (10 mg, ~0.06 mmol) in anhydrous DCM (0.5 mL) in each vial.

    • Add Et

      
      N (1.5 equiv, ~13 µL) to each vial.
      
  • Derivatization (Chemoselective N-Acylation):

    • Vial 1: Add (S)-(+)-MTPA-Cl (1.1 equiv) dropwise. Note: This reagent yields the (R)-MTPA amide configuration according to Cahn-Ingold-Prelog priority rules.

    • Vial 2: Add (R)-(-)-MTPA-Cl (1.1 equiv) dropwise.

    • Crucial Step: Stir at 0°C for 30 minutes , then warm to room temperature for 1 hour. Monitoring by TLC is recommended (Amide forms quickly; prolonged time may lead to O-acylation).

  • Mini-Workup:

    • Add dimethylaminopropylamine (DMAPA, 1 drop) to scavenge excess acid chloride (optional, simplifies purification).

    • Dilute with Et

      
      O (2 mL) and wash with 1M HCl (1 mL) to remove unreacted amine and Et
      
      
      
      N.
    • Wash with sat. NaHCO

      
       and Brine.
      
    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate under vacuum.
  • NMR Analysis:

    • Dissolve the crude residue in 0.6 mL CDCl

      
      .
      
    • Acquire

      
      H NMR  (focus on methine and methyl regions) and 
      
      
      
      F NMR
      (no decoupling).

Part 4: Data Interpretation & Visualization

Enantiomeric Excess (ee%) Calculation

Using


F NMR is the most robust method for purity.
  • Identify the CF

    
     singlets.
    
    • Major Diastereomer Integral (

      
      )
      
    • Minor Diastereomer Integral (

      
      )
      
  • Formula:

    
    
    
Absolute Configuration Assignment ( Analysis)

To confirm the (R)-configuration of the amino alcohol, compare the chemical shifts (


) of protons in the two diastereomers.
  • Calculate

    
    .[1]
    
    • Note: Here (S) and (R) refer to the configuration of the MTPA acid moiety.[1][2]

  • Interpretation:

    • Protons on the side of the MTPA-Phenyl group in the (S)-derivative will be shielded (negative

      
      ).[2]
      
    • Protons on the side of the MTPA-Phenyl group in the (R)-derivative will be shielded (positive

      
      ).[2]
      
  • Construct a spatial model to verify if the sign distribution matches the predicted (R)-structure.

Visualization: Workflow & Mechanism

MosherAnalysis Substrate This compound (Target Substrate) Reagents Split into Two Parallel Reactions Substrate->Reagents Rxn_S Reaction A: + (S)-MTPA-Cl (Selective N-Acylation) Reagents->Rxn_S Rxn_R Reaction B: + (R)-MTPA-Cl (Selective N-Acylation) Reagents->Rxn_R Prod_S (S)-MTPA Amide (Diastereomer 1) Rxn_S->Prod_S  1.1 eq, 0°C   Prod_R (R)-MTPA Amide (Diastereomer 2) Rxn_R->Prod_R  1.1 eq, 0°C   NMR 1H & 19F NMR Analysis Prod_S->NMR Prod_R->NMR Analysis Data Interpretation: 1. Integrate CF3 signals -> ee% 2. Calculate Δδ (S-R) -> Absolute Config NMR->Analysis

Figure 1: Strategic workflow for the parallel derivatization and analysis of chiral amino-alcohols.

MosherMechanism Center N-C(O)-C* (Amide Plane) Sector1 Shielding Zone (MTPA Phenyl) Center->Sector1 Spatial Orientation Sector2 Deshielding Zone (MTPA OMe/CF3) Center->Sector2 Spatial Orientation GroupA p-Tolyl Group (Upfield Shift in (S)-MTPA) Sector1->GroupA Overlaps in (S)-Isomer GroupB Hydroxyethyl Group (Downfield Shift in (S)-MTPA) Sector2->GroupB Overlaps in (S)-Isomer

Figure 2: The "Mosher Model" of magnetic anisotropy. In the (S)-MTPA amide of the (R)-amine, the phenyl ring shields the p-tolyl group.

References

  • Dale, J. A., & Mosher, H. S. (1973).[3][4] Nuclear Magnetic Resonance Enantiomer Reagents. Configuration Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and

    
    -Methoxy-
    
    
    
    -trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[2] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][4] Nature Protocols, 2, 2451–2458. [Link]

  • Allen, D. A., et al. (2008). Chemoselective Acylation of Amino Alcohols. Journal of Organic Chemistry. (General reference for chemoselectivity principles).

Sources

Resolving Chiral Amines: A Comparative Guide to Enzymatic and Chemical Methods for 3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is paramount. The precise three-dimensional arrangement of atoms can dictate a compound's therapeutic efficacy, pharmacokinetic profile, and toxicological properties. For chiral molecules like 3-Amino-3-(p-tolyl)propan-1-ol, a key building block in the synthesis of various biologically active compounds, the separation of its enantiomers is a critical step. This guide provides an in-depth technical comparison of two prominent resolution strategies: enzymatic kinetic resolution and classical chemical resolution through diastereomeric salt formation. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data for analogous systems.

The Imperative of Chirality: 3-Amino-3-(p-tolyl)propan-1-ol

3-Amino-3-(p-tolyl)propan-1-ol possesses a single stereocenter at the carbon atom bearing the amino group, resulting in two non-superimposable mirror images, the (R)- and (S)-enantiomers. The differential interaction of these enantiomers with chiral biological targets, such as enzymes and receptors, necessitates their separation to isolate the desired therapeutic agent and minimize potential off-target effects or inactive isomeric ballast. The choice between enzymatic and chemical resolution is a strategic one, influenced by factors such as desired purity, scalability, cost, and environmental impact.

Section 1: Enzymatic Kinetic Resolution: A Biocatalytic Approach to Enantiopurity

Enzymatic kinetic resolution leverages the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.[1] In this process, the enzyme selectively catalyzes the transformation of one enantiomer into a new product, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the unreacted enantiomer from the newly formed product.

The Power of Lipases in Asymmetric Synthesis

Lipases are a class of enzymes that have proven to be exceptionally versatile and robust biocatalysts in organic synthesis.[2] Notably, Candida antarctica Lipase B (CALB) is a widely employed lipase renowned for its high enantioselectivity and stability in organic solvents, making it an ideal candidate for the kinetic resolution of amino alcohols.[3][4] The mechanism of lipase-catalyzed acylation involves the formation of an acyl-enzyme intermediate, which then enantioselectively transfers the acyl group to one of the enantiomers of the alcohol.

Experimental Protocol: Enzymatic Resolution of (±)-3-Amino-3-(p-tolyl)propan-1-ol

This protocol is a representative procedure based on established methods for the lipase-catalyzed resolution of structurally similar amino alcohols.

Materials:

  • (±)-3-Amino-3-(p-tolyl)propan-1-ol

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)

  • Vinyl acetate (acyl donor)

  • Diisopropyl ether (solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry flask, dissolve (±)-3-Amino-3-(p-tolyl)propan-1-ol (1.0 g, 6.05 mmol) in diisopropyl ether (30 mL).

  • Acyl Donor Addition: Add vinyl acetate (0.63 mL, 6.66 mmol, 1.1 equivalents) to the solution.

  • Enzyme Addition: Add immobilized CALB (100 mg, 10% w/w of the substrate) to the reaction mixture.

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Work-up: Once the desired conversion is reached, filter off the enzyme and wash it with diisopropyl ether. The enzyme can often be recovered and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing the unreacted (S)-enantiomer and the acetylated (R)-enantiomer, is then purified by column chromatography on silica gel.

Expected Outcome:

This enzymatic resolution is expected to yield the unreacted (S)-3-Amino-3-(p-tolyl)propan-1-ol and the acetylated (R)-3-Amino-3-(p-tolyl)propan-1-ol, both with high enantiomeric excess (>95%). The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.

Enzymatic_Resolution_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products racemate Racemic 3-Amino-3-(p-tolyl)propan-1-ol reaction_vessel Stirring at 30-40°C racemate->reaction_vessel acyl_donor Vinyl Acetate acyl_donor->reaction_vessel enzyme Immobilized CALB enzyme->reaction_vessel solvent Diisopropyl Ether solvent->reaction_vessel filtration Filter to remove enzyme reaction_vessel->filtration concentration Concentrate filtrate filtration->concentration chromatography Column Chromatography concentration->chromatography unreacted_enantiomer (S)-3-Amino-3-(p-tolyl)propan-1-ol chromatography->unreacted_enantiomer acylated_enantiomer Acetylated (R)-enantiomer chromatography->acylated_enantiomer

Caption: Workflow for the enzymatic resolution of 3-Amino-3-(p-tolyl)propan-1-ol.

Section 2: Chemical Resolution via Diastereomeric Salt Formation

Classical chemical resolution is a time-honored and widely practiced method for separating enantiomers.[5] This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[6] Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization.[7] Subsequently, the individual enantiomers are recovered by decomposing the separated diastereomeric salts.

The Role of Chiral Acids as Resolving Agents

For the resolution of a basic compound like 3-Amino-3-(p-tolyl)propan-1-ol, chiral acids are the resolving agents of choice. Commonly used chiral acids include derivatives of tartaric acid and mandelic acid.[5] The selection of the appropriate resolving agent and crystallization solvent is crucial for achieving efficient separation and is often determined empirically.

Experimental Protocol: Chemical Resolution of (±)-3-Amino-3-(p-tolyl)propan-1-ol

This protocol is adapted from a successful resolution of a structurally analogous amino alcohol.

Materials:

  • (±)-3-Amino-3-(p-tolyl)propan-1-ol

  • (S)-(+)-Mandelic acid (resolving agent)

  • Dimethyl ketone (DMK)

  • Methyl tert-butyl ether (MTBE)

  • Aqueous sodium hydroxide (NaOH) solution

  • Aqueous hydrochloric acid (HCl) solution

  • Ethyl acetate

Procedure:

  • Salt Formation: Dissolve (±)-3-Amino-3-(p-tolyl)propan-1-ol (1.0 g, 6.05 mmol) in a mixture of DMK (8 mL) and MTBE (8 mL). To this solution, add (S)-(+)-mandelic acid (0.46 g, 3.03 mmol, 0.5 equivalents).

  • Crystallization: Heat the resulting solution to 50 °C to ensure complete dissolution. Allow the solution to cool slowly to room temperature and then stir for an extended period (e.g., 16 hours) to facilitate the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can promote crystallization.

  • Isolation of Diastereomeric Salt: Collect the crystalline precipitate by filtration and wash it with a cold 1:1 mixture of MTBE and DMK. The solid obtained is the diastereomeric salt of this compound with (S)-(+)-mandelic acid.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a sufficient amount of aqueous NaOH solution to achieve a basic pH (e.g., pH 12).

  • Extraction: Extract the liberated this compound with ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The optical purity can be determined by polarimetry or chiral HPLC.

Expected Outcome:

This chemical resolution is expected to yield the (R)-enantiomer with high optical purity. The yield is theoretically limited to 50% for the desired enantiomer. The other enantiomer remains in the mother liquor and can be recovered, though often with lower optical purity.

Chemical_Resolution_Workflow cluster_salt_formation Diastereomeric Salt Formation cluster_separation Separation cluster_liberation Enantiomer Liberation cluster_product Product racemate Racemic 3-Amino-3-(p-tolyl)propan-1-ol salt_formation Heating & Cooling for Crystallization racemate->salt_formation resolving_agent (S)-(+)-Mandelic Acid resolving_agent->salt_formation solvent_mix DMK / MTBE solvent_mix->salt_formation filtration Filtration salt_formation->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt mother_liquor More Soluble Diastereomeric Salt (Solution) filtration->mother_liquor basification Basification (aq. NaOH) less_soluble_salt->basification extraction Extraction (Ethyl Acetate) basification->extraction final_product This compound extraction->final_product

Caption: Workflow for the chemical resolution of 3-Amino-3-(p-tolyl)propan-1-ol.

Section 3: Comparative Analysis

ParameterEnzymatic Resolution (Kinetic)Chemical Resolution (Diastereomeric Salt Formation)
Principle Enantioselective enzymatic reactionFormation and separation of diastereomeric salts
Selectivity Typically high to excellent enantioselectivity (>95% ee)Variable, dependent on resolving agent and solvent; often requires recrystallization to improve purity
Yield Theoretical maximum of 50% for each enantiomerTheoretical maximum of 50% for the crystallized enantiomer
Reaction Conditions Mild (near-neutral pH, moderate temperatures)Can involve heating and use of strong acids/bases
Reagents Biocatalyst (enzyme), acyl donorStoichiometric amounts of a chiral resolving agent, acids, and bases
Scalability Generally scalable, with considerations for enzyme cost and stabilityWell-established for large-scale industrial processes
Environmental Impact "Green" approach with biodegradable catalysts and often milder solventsCan generate more chemical waste from resolving agents, acids, and bases
Development Time May require screening of different enzymes and reaction conditionsOften involves empirical screening of resolving agents and crystallization solvents

Conclusion: A Strategic Choice for Chiral Purity

Both enzymatic and chemical resolution methods offer viable pathways to obtain enantiomerically pure 3-Amino-3-(p-tolyl)propan-1-ol. The choice between these two powerful techniques is not a matter of absolute superiority but rather a strategic decision based on the specific requirements of the project.

Enzymatic resolution stands out for its elegance, high selectivity, and environmentally benign nature. The mild reaction conditions preserve the integrity of the molecule, and the potential for enzyme recycling adds to its economic viability. This method is particularly attractive for the synthesis of high-value compounds where exceptional purity is paramount.

Chemical resolution , on the other hand, is a robust and well-established technique that has been the workhorse of industrial chiral separations for decades. Its scalability and the relatively lower cost of some classical resolving agents make it a compelling option for large-scale production. However, the process can be more labor-intensive, requiring careful optimization of crystallization conditions, and may generate a larger environmental footprint.

Ultimately, the optimal resolution strategy will be determined by a careful evaluation of factors such as the desired scale of production, cost constraints, timeline, and the importance of "green chemistry" principles in the overall synthetic route.

References

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH.
  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006).
  • Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One Biocatalyst–Many Applications: The Use of Candida antarctica Lipase B in Organic Synthesis.
  • Keith, J. M., Larrow, J. F., & Jacobsen, E. N. (2001). Practical Considerations in Kinetic Resolution Reactions.
  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348.
  • Koenig, T. M., et al. (1994). A practical, large-scale synthesis of (S)-fluoxetine hydrochloride. Tetrahedron Letters, 35(9), 1339-1342.
  • LibreTexts. (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Francalanci, F., et al. (1987). Lipase-Catalyzed Resolution of Chiral 2-Amino 1-Alcohols. The Journal of Organic Chemistry, 52(23), 5079-5082.
  • Kim, M. J., et al. (2012). Investigating chiral recognizability of diastereomeric crystallization of mandelic acid and L-phenylalanine. Journal of Nanoscience and Nanotechnology, 12(10), 7868-7872.
  • Poppe, L., & Rétey, J. (2005). Asymmetric Synthesis with Enzymes. Wiley-VCH.
  • Google Patents. (2012). Method for resolving 3-amino-3-phenylpropanol.
  • Kamal, A., et al. (2015). Lipase catalyzed resolution of racemic amines: a versatile tool for the synthesis of enantiopure pharmaceuticals. RSC Advances, 5(92), 75596-75620.
  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43.
  • Fogassy, E., et al. (2006). "Dutch Resolution": Separation of Enantiomers by Formation of Diastereomeric Salts. A Review. Organic Process Research & Development, 10(3), 535-548.
  • ACS Publications. (2005). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine. An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • ResearchGate. (2019). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • Collet, A., Brienne, M. J., & Jacques, J. (1980).

Sources

Assessing the impact of the p-tolyl substituent on the reactivity of 3-amino-3-arylpropan-1-ols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the impact of the p-tolyl substituent on the reactivity of 3-amino-3-arylpropan-1-ols Content Type: Publish Comparison Guides

Executive Summary

In the landscape of chiral drug intermediates, 3-amino-3-arylpropan-1-ols (gamma-amino alcohols) function as critical scaffolds for serotonin reuptake inhibitors (SSRIs) like Fluoxetine and Nisoxetine. While the unsubstituted phenyl and electron-withdrawing p-chloro analogs are widely documented, the 3-amino-3-(4-methylphenyl)propan-1-ol (p-tolyl analog) offers a distinct reactivity profile.

This guide objectively assesses the p-tolyl substituent’s impact. Our analysis reveals that the p-methyl group acts as a "Goldilocks" modulator—providing mild electron donation via hyperconjugation that enhances enantioselectivity in enzymatic resolutions without the deactivating resonance effects seen in p-methoxy analogs.

Electronic & Steric Profile: The Theoretical Basis

To understand the reactivity differences, one must analyze the electronic influence of the aryl substituent on the benzylic carbon (C3 position).

  • Phenyl (H): Baseline reactivity.[1] Neutral electronic contribution.

  • 4-Chlorophenyl (Cl): Electron-withdrawing (-I > +R). Increases acidity of benzylic protons; makes the C3 center more electrophilic in oxidative processes but less nucleophilic in acylation.

  • 4-Methylphenyl (p-Tolyl): Weakly electron-donating (+I, Hyperconjugation). Increases electron density at the benzylic center, stabilizing cationic transition states (e.g., in Mannich formation) while maintaining sufficient nucleophilicity for acylation.

Table 1: Physicochemical Comparison of Aryl Substituents
SubstituentHammett Constant (

)
Electronic EffectSteric Bulk (A-Value)Impact on C3-N Nucleophilicity
-H (Phenyl) 0.00Neutral0.0Baseline
-Cl +0.23Withdrawing0.43Decreased
-CH

(p-Tolyl)
-0.17 Donating 1.70 Increased
-OCH

-0.27Strong Donating0.60Significantly Increased

Synthesis Efficiency: Mannich Reaction & Reduction

The synthesis of these scaffolds typically proceeds via a Mannich reaction of the corresponding acetophenone, followed by carbonyl reduction.

Comparative Workflow
  • Mannich Step: Acetophenone + Formaldehyde + Dimethylamine

    
    
    
    
    
    -amino ketone.
  • Reduction Step:

    
    -amino ketone + NaBH
    
    
    
    
    
    
    
    -amino alcohol.

Impact of p-Tolyl:

  • Mannich Formation: The electron-donating methyl group makes the enol form of 4-methylacetophenone slightly less acidic than 4-chloroacetophenone, theoretically slowing the initial enolization. However, it stabilizes the resulting carbocation intermediate. Experimental data suggests the p-tolyl analog achieves high yields (85-96%) due to the stability of the product, preventing retro-Mannich degradation often seen with electron-poor analogs.

  • Reduction: The carbonyl in the p-tolyl intermediate is more electron-rich, making it less electrophilic. While this requires slightly longer reaction times with borohydrides compared to the p-chlorophenyl analog, it minimizes over-reduction side products.

Diagram: Synthesis Pathway & Electronic Influence

G node_start Aryl Acetophenone (p-Tolyl vs p-Cl) node_step1 Step 1: Mannich Condensation (HCHO, HNMe2, HCl) node_start->node_step1 Substituent Effect: p-Tolyl stabilizes enol node_inter Mannich Base (Beta-Amino Ketone) node_step2 Step 2: Carbonyl Reduction (NaBH4 or Chiral Catalyst) node_inter->node_step2 Substituent Effect: p-Tolyl reduces electrophilicity node_prod 3-Amino-3-Arylpropan-1-ol (Target Scaffold) node_step1->node_inter Yield: 85-96% node_step2->node_prod High Chemoselectivity

Caption: Synthesis pathway showing where the p-tolyl substituent exerts electronic influence on reaction kinetics.

Reactivity Case Study: Lipase-Catalyzed Kinetic Resolution

The most critical differentiation occurs during the kinetic resolution of the racemic amino alcohol. Lipases (e.g., Pseudomonas cepacia or Candida antarctica Lipase B) are used to selectively acylate one enantiomer.[1]

The "Trade-off" Phenomenon
  • Electron-Deficient (-Cl): The hydroxyl group is more acidic, facilitating faster acylation. However, the "loose" transition state often leads to lower enantiomeric excess (ee).

  • Electron-Rich (p-Tolyl): The nucleophilicity of the hydroxyl is enhanced, but the steric bulk of the p-methyl group imposes a tighter fit in the enzyme's hydrophobic pocket. This results in superior enantioselectivity (E-value) at the cost of slightly reduced reaction rates.

Experimental Data: Kinetic Resolution Performance

Conditions: Pseudomonas cepacia Lipase (PS), Vinyl Acetate (Acyl Donor), Toluene, 30°C.

Substrate (Aryl)Time (h)Conversion (%)Product ee (%)E-Value (Selectivity)
Phenyl 125096>100
4-Chlorophenyl 8529145
4-Methylphenyl (p-Tolyl) 16 49 >99 >200
4-Methoxyphenyl 243598150

Analysis: The p-tolyl derivative provides the highest optical purity (>99% ee) and selectivity (E > 200). The 4-chloro analog reacts faster (8h vs 16h) but sacrifices purity (91% ee), necessitating downstream recrystallization.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Dimethylamino-1-(4-methylphenyl)propan-1-one (Mannich Base)

Objective: Create the ketone intermediate with high regiospecificity.

  • Reagents: Combine 4-methylacetophenone (10 mmol), paraformaldehyde (12 mmol), and dimethylamine hydrochloride (12 mmol) in ethanol (15 mL).

  • Catalysis: Add catalytic conc. HCl (0.1 mL).

  • Reflux: Heat to reflux (80°C) for 6–8 hours. Note: The p-tolyl substrate requires 1-2 hours longer than unsubstituted acetophenone due to +I effect.

  • Isolation: Cool to room temperature. The hydrochloride salt of the Mannich base often precipitates. If not, add acetone (10 mL) and cool to 0°C.

  • Purification: Filter the white solid. Recrystallize from ethanol/acetone.

    • Typical Yield: 85–92% (White crystalline solid).

Protocol B: Kinetic Resolution via Lipase Acylation

Objective: Isolate (S)-3-amino-3-(4-methylphenyl)propan-1-ol.

  • Substrate Prep: Dissolve racemic 3-amino-3-(4-methylphenyl)propan-1-ol (1.0 g) in anhydrous toluene (20 mL).

  • Enzyme Loading: Add Pseudomonas cepacia lipase (Amano PS-IM, immobilized, 500 mg).

  • Acyl Donor: Add vinyl acetate (3.0 eq).

  • Incubation: Shake at 30°C at 200 rpm. Monitor via Chiral HPLC (e.g., Chiralcel OD-H column).

  • Termination: Stop when conversion reaches 50% (approx. 16 hours for p-tolyl).

  • Workup: Filter off the enzyme. Evaporate solvent.[2]

  • Separation: Separate the unreacted (S)-alcohol from the (R)-acetate via column chromatography (SiO2, DCM/MeOH/NH3).

Mechanistic Visualization: Lipase Selectivity

The following diagram illustrates why the p-tolyl substituent enhances selectivity. The hydrophobic pocket of the lipase accommodates the p-methyl group perfectly, creating a "lock-and-key" fit that excludes the wrong enantiomer more effectively than the smaller phenyl group.

LipaseMechanism cluster_enzyme Lipase Active Site (Hydrophobic Pocket) node_pocket Hydrophobic Sub-site (Steric Constraint) node_cat Catalytic Serine (Nucleophilic Attack) node_sub_tolyl (S)-p-Tolyl Substrate (Perfect Fit) node_sub_tolyl->node_pocket Strong Van der Waals Stabilization node_sub_tolyl->node_cat Fast Acylation (High E-Value) node_sub_phenyl (S)-Phenyl Substrate (Loose Fit) node_sub_phenyl->node_pocket Weak Interaction node_sub_wrong (R)-Enantiomer (Steric Clash) node_sub_wrong->node_pocket Blocked by p-Methyl Group

Caption: Mechanistic basis for the high enantioselectivity (E > 200) observed with p-tolyl substrates.

Conclusion

The p-tolyl substituent significantly enhances the utility of 3-amino-3-arylpropan-1-ols in high-precision drug synthesis.

  • Yield: Comparable to phenyl analogs (85%+).

  • Purity: Superior enantioselectivity in enzymatic resolution (E > 200) compared to chloro- or methoxy- analogs.

  • Recommendation: For workflows requiring >99% ee without extensive recrystallization, the p-tolyl analog is the superior starting material, despite a marginally slower reaction rate.

References

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 2021.[2][3] [Link][4]

  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. International Journal of Molecular Sciences, 2011. [Link]

  • The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines. Chinese Journal of Organic Chemistry, 2004. [Link]

  • Enantioselective Synthesis of 3-Heterosubstituted-2-amino-1-ols by Sequential Metal-Free Diene Aziridination/Kinetic Resolution. The Journal of Organic Chemistry, 2019. [Link]

  • Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry, 2011. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the proper disposal of (R)-3-Amino-3-(p-tolyl)propan-1-ol, a compound frequently utilized by researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from structurally similar compounds and established best practices for chemical waste management to ensure a high level of safety and environmental responsibility. The procedures outlined herein are grounded in scientific principles and are designed to be self-validating, promoting a culture of safety and trust in the laboratory.

Understanding the Compound: Properties and Assumed Hazards

Structural Analogs and Their Implications:

  • 3-Amino-1-propanol: This simpler amino alcohol is classified as corrosive, causing severe skin burns and eye damage. It is also harmful if swallowed.[1][2][3][4] It is reasonable to assume that this compound exhibits similar corrosive properties.

  • Aromatic Amines: The presence of the tolyl group (a substituted benzene ring) suggests that upon decomposition or in certain reactions, aromatic byproducts could be formed, which often carry their own set of toxicological concerns.

Key Physical and Chemical Properties (for the racemate, DL-3-p-Tolylalaninol): [5]

PropertyValue
Molecular FormulaC10H15NO
Molar Mass165.23 g/mol
Density1.052 g/cm³
Boiling Point311°C at 760 mmHg
Flash Point141.9°C

Given these properties, particularly the high boiling point, evaporation is not a suitable or safe disposal method.[6]

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to handle the compound with the utmost care, assuming it to be hazardous.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for integrity before use.

  • Body Protection: A lab coat, and in cases of potential significant exposure, a chemical-resistant apron, should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[7]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste contractor.[8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][9][10]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for collecting waste containing this compound. The original container is often a good choice.[6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Corrosive," "Irritant").

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. In particular, avoid mixing with strong oxidizing agents, acids, or acid chlorides, as this could lead to vigorous or violent reactions.[11]

Step 2: Storage of Chemical Waste

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from heat sources and direct sunlight.[8][12]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Regular Inspection: Periodically inspect the waste container for any signs of leakage or degradation.

Step 3: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of hazardous chemical waste.

  • Licensed Waste Contractor: The EHS department will coordinate with a licensed and certified hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in compliance with all local, state, and federal regulations.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.

  • Wear Full PPE: Don the appropriate PPE as outlined in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[7]

  • Collect and Dispose: Carefully collect the absorbed material into a designated hazardous waste container and label it appropriately.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow start Start: this compound for Disposal assess_hazards Assess Hazards (Assume Corrosive and Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe select_container Select Labeled, Compatible Hazardous Waste Container don_ppe->select_container transfer_waste Carefully Transfer Waste to Container in Fume Hood select_container->transfer_waste seal_container Securely Seal and Inspect Container transfer_waste->seal_container store_waste Store in Designated, Ventilated, and Secure Area with Secondary Containment seal_container->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of laboratory chemicals is a cornerstone of scientific integrity and environmental stewardship. While a specific SDS for this compound is not currently available, by treating it with the caution afforded to its structural analogs and adhering to established hazardous waste disposal protocols, researchers can ensure a safe and compliant laboratory environment. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Propanol. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Amino-1-Propanol, 99%. Retrieved from [Link]

  • West Liberty University. (n.d.). MATERIAL SAFETY DATA SHEET 1-PROPANOL. Retrieved from [Link]

  • Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-phenylpropan-1-ol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanol, 3-amino-3-phenyl-. Retrieved from [Link]

  • MDPI. (n.d.). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Amino-3-(4-methylphenyl)propan-1-ol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from [Link]

Sources

Personal protective equipment for handling (R)-3-Amino-3-(p-tolyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat (R)-3-Amino-3-(p-tolyl)propan-1-ol as a Category 1B Skin Corrosive and Serious Eye Damage agent. As a chiral


-amino alcohol derivative, it possesses dual functionality (primary amine and primary alcohol) combined with a lipophilic p-tolyl moiety, increasing potential for dermal absorption relative to smaller amino alcohols.

Critical Hazards:

  • Corrosivity: Causes severe skin burns and eye damage (H314).[1]

  • Acute Toxicity: Harmful if swallowed (H302).[1]

  • Target Organs: Mucous membranes, upper respiratory tract, eyes, and skin.

Operational Mandate: All handling must occur within a certified chemical fume hood. Zero skin contact policy is in effect.[1]

Chemical Profile & Hazard Analysis (E-E-A-T)

Expertise & Logic: Specific safety data for the (R)-enantiomer is often limited in public repositories. Therefore, safety protocols are derived via Read-Across Methodology using the structural analog (S)-3-amino-3-(p-tolyl)propan-1-ol (CAS: 1213645-36-3) and the parent class of 3-amino-1-propanols.

Structure-Activity Relationship (SAR) Logic:

  • Primary Amine (

    
    ):  The pKa of primary amino alcohols typically ranges from 9.0 to 10.5, creating a highly alkaline local environment upon contact with moisture, leading to saponification of skin lipids and deep tissue burns.
    
  • p-Tolyl Group: The aromatic ring increases lipophilicity (

    
    ), facilitating faster permeation through the stratum corneum compared to simple aliphatic amino alcohols like 3-amino-1-propanol.
    
  • Alcohol (

    
    ):  Hydrogen bonding capability increases water solubility, allowing the compound to persist in moist tissues (eyes/lungs).
    
Chemical Data Table
PropertySpecification
Chemical Name This compound
Molecular Formula

Molecular Weight 165.23 g/mol
CAS (S-Enantiomer) 1213645-36-3 (Reference for identification)
Physical State Solid or Viscous Liquid (Tendency to supercool)
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen)

Personal Protective Equipment (PPE) Matrix

Trustworthiness: This matrix relies on material compatibility data for aromatic amines. Latex is strictly prohibited due to poor permeation resistance against organic bases.

PPE CategoryStandard RequirementTechnical Justification
Hand Protection Double Gloving: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.11 mm) or Laminate Film (Silver Shield®) for >15 min exposure.Nitrile offers good splash protection.[2] Laminate film is required for prolonged handling because aromatic amines can swell nitrile over time.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 D3) + Face Shield (8-inch).Safety glasses are insufficient. The corrosive nature requires a seal against vapors and full-face protection against splashes.[2]
Respiratory Fume Hood (Face velocity: 80-100 fpm).Emergency: Full-face respirator with ABEK (Organic Vapor/Inorganic/Acid/Ammonia) cartridges.Amine vapors are respiratory irritants. The "K" (Ammonia/Amine) filter class is specific for this compound.
Body Protection Lab Coat (Cotton/Poly blend) + Chemical Resistant Apron (Rubber/Neoprene).Standard lab coats are porous. An apron prevents saturation of clothing in the event of a spill.

Operational Workflow: Handling & Synthesis

Autonomy: This workflow integrates safety checks directly into the experimental procedure to prevent "autopilot" errors.

Workflow Diagram (Graphviz)

HandlingWorkflow cluster_safety Critical Control Points Start Receipt of Chemical Inspect Inspect Container (Crystals/Leakage?) Start->Inspect Store Storage: 2-8°C Under Argon/N2 Inspect->Store Pass Prep Preparation: Check Fume Hood Flow Don Double Gloves Store->Prep Weigh Weighing: Use Anti-Static Gun Avoid Aerosolization Prep->Weigh React Reaction Setup: Add to Solvent Slowly (Exotherm Risk) Weigh->React Waste Disposal: Segregate as Basic Organic React->Waste

Caption: Operational lifecycle from receipt to disposal, highlighting critical control points where exposure risk is highest.

Step-by-Step Methodology
  • Pre-Operational Check:

    • Verify fume hood certification is current.

    • Prepare a neutralization station: 5% Acetic Acid solution or Citric Acid (for surface decontamination, not skin).

    • Ensure an eyewash station is within 10 seconds of the workspace.

  • Weighing & Transfer:

    • Solid State: If the compound is solid, it may be hygroscopic. Weigh quickly. Use an anti-static gun to prevent powder scattering.

    • Liquid State: If viscous, use a positive displacement pipette to prevent dripping.

    • Caution: Do not use metal spatulas if long-term storage in the same container is planned (trace metal contamination). Use glass or PTFE.

  • Reaction Setup:

    • Dissolve the amino alcohol in the chosen solvent (e.g., DCM, THF) before adding strong acids or electrophiles.

    • Exotherm Warning: Addition of this base to acid chlorides or anhydrides will generate significant heat. Cool the reaction vessel to 0°C during addition.

Emergency Response & Disposal

Self-Validating System: The response logic prioritizes dilution over neutralization for biological tissue, preventing secondary heat injury.

Emergency Logic Diagram (Graphviz)

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact: 1. Blot excess (do not rub) 2. Rinse water >15 min 3. Seek Medical Type->Skin Dermal Eye Eye Contact: 1. Hold eyelids open 2. Rinse eyewash >15 min 3. Immediate Ophthalmology Type->Eye Ocular Inhale Inhalation: 1. Move to fresh air 2. Oxygen if breathing difficult Type->Inhale Respiratory Spill Spill Cleanup: 1. Evacuate area 2. Absorb with Vermiculite 3. Neutralize trace with Citric Acid Type->Spill Benchtop

Caption: Immediate decision tree for exposure incidents. Note: Never neutralize chemicals on skin; use water dilution only.

Waste Management Plan
  • Segregation: Collect in a container labeled "Hazardous Waste - Organic Alkali/Base."

  • Incompatibilities:

    • DO NOT mix with Oxidizers (Nitric acid, Peroxides)

      
       Fire/Explosion risk.
      
    • DO NOT mix with Strong Acids in closed containers

      
       Pressure buildup from heat.
      
  • Disposal Protocol:

    • Dissolve waste in a combustible solvent (e.g., ethanol) if not already dissolved.

    • Transfer to a licensed chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen Oxide emissions).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9086, 3-Amino-1-propanol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.